5-Bromo-2-fluoro-4-methylpyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-fluoro-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFODFMZCBQUYNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80631078 | |
| Record name | 5-Bromo-2-fluoro-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80631078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864830-16-0 | |
| Record name | 5-Bromo-2-fluoro-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80631078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-fluoro-4-methylpyridine | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-2-fluoro-4-methylpyridine: A Cornerstone Building Block in Modern Synthesis
Introduction
In the landscape of modern drug discovery and materials science, the strategic use of highly functionalized heterocyclic intermediates is paramount for the efficient construction of complex molecular architectures. Among these, 5-Bromo-2-fluoro-4-methylpyridine (CAS No. 864830-16-0) has emerged as a particularly valuable and versatile building block.[1] Its unique arrangement of substituents—a reactive bromine atom, an activating fluorine atom, and a methyl group on a pyridine scaffold—provides a rich platform for a diverse array of chemical transformations.[1][2] The pyridine ring is a prevalent core in numerous biologically active compounds, and its precise functionalization is a key strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[3][4]
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind experimental choices, offering field-proven insights into the synthesis, reactivity, and application of this critical intermediate. Every protocol and piece of data is presented to serve as a self-validating system for practical application in the laboratory.
Physicochemical Properties & Safety Data
A thorough understanding of a reagent's properties and hazards is the foundation of safe and effective experimentation. This compound is typically supplied as a colorless to light yellow liquid or oil.[1][5] Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 864830-16-0 | [6] |
| Molecular Formula | C₆H₅BrFN | [6][7] |
| Molecular Weight | 190.01 g/mol | [6][7] |
| Appearance | Colorless to Light yellow clear liquid/oil | [5] |
| Density | ~1.592 g/cm³ (Predicted) | [8] |
| Boiling Point | ~208.9 °C at 760 mmHg (Predicted) | [1][9] |
| Solubility | Slightly soluble in water; Soluble in common organic solvents | [8][10] |
| Storage | Store at room temperature, sealed in a dry, dark place | [8] |
| SMILES | Cc1cc(F)ncc1Br | [5] |
| InChIKey | PFODFMZCBQUYNG-UHFFFAOYSA-N |
Safety & GHS Classification
Safe handling is non-negotiable. The compound is classified as an irritant.[10] Adherence to standard laboratory safety protocols, including the use of personal protective equipment (PPE), is mandatory.
| Hazard Class | Code | Description | Source(s) |
| Signal Word | Warning | ||
| Skin Irritation | H315 | Causes skin irritation | [11] |
| Eye Irritation | H319 | Causes serious eye irritation | [11] |
| STOT SE 3 | H335 | May cause respiratory irritation | [11] |
| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 | Avoid breathing vapors; Wear protective gear; IF ON SKIN: Wash with plenty of water; IF IN EYES: Rinse cautiously with water for several minutes. | [11] |
Synthesis and Manufacturing
The most common and scalable synthesis of this compound proceeds via a two-step sequence starting from the readily available 2-Amino-4-methylpyridine (also known as 2-amino-4-picoline).[12] This method is advantageous due to its high yields and the use of accessible reagents.
Step 1: Electrophilic Bromination The first step involves the selective bromination of the 2-amino-4-picoline ring at the C-5 position. The amino group at C-2 and the methyl group at C-4 are both activating, ortho-para directing groups. The C-5 position is para to the strongly activating amino group, making it the most electronically favorable site for electrophilic substitution. An aqueous bromide-bromate system is an effective and environmentally conscious choice for this transformation.[12]
Step 2: Diazotization and Fluorodediazoniation (Balz-Schiemann Type Reaction) The resulting 5-Bromo-2-amino-4-methylpyridine is then converted to the target compound. This is achieved by diazotization of the amino group using sodium nitrite in anhydrous hydrogen fluoride (HF), followed by decomposition of the resulting diazonium salt to install the fluorine atom.[12] Anhydrous HF serves as both the solvent and the fluoride source, driving the reaction efficiently.
Caption: Synthesis of this compound.
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in the distinct reactivity of its functional groups, which allows for selective and sequential modifications.
-
C-5 Bromine Atom: The bromine atom is the primary handle for synthetic transformations. It is an excellent leaving group, making it highly amenable to a wide range of palladium-catalyzed cross-coupling reactions.[1] This position is ideal for introducing aryl, heteroaryl, alkyl, or alkyne substituents, which is a cornerstone of modern library synthesis for SAR studies.[3][4]
-
C-2 Fluorine Atom: The fluorine atom is a poor leaving group in palladium-catalyzed reactions but plays a crucial electronic role. Its strong electron-withdrawing nature modulates the electron density of the pyridine ring.[1] While it can be displaced in nucleophilic aromatic substitution (SₙAr) reactions, this typically requires harsh conditions or highly activated nucleophiles. This differential reactivity between the C-Br and C-F bonds is a key strategic advantage, allowing for selective coupling at the C-5 position while leaving the C-2 position untouched for potential later-stage functionalization.[13]
-
C-4 Methyl Group: The methyl group provides steric influence and can be a site for further chemical modification, such as radical bromination, although this is less common.
The most significant applications involve leveraging the C-Br bond for carbon-carbon and carbon-nitrogen bond formation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds.[14][15] It involves the coupling of the aryl bromide with an organoboron species, typically a boronic acid or ester, catalyzed by a palladium complex.[16] This reaction is favored in drug development for its mild conditions and exceptional tolerance of a wide variety of functional groups.
Buchwald-Hartwig Amination
The formation of C-N bonds is critical in the synthesis of countless pharmaceuticals. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, providing a direct route to arylamines.[17][18] This reaction has largely replaced older, harsher methods due to its broad substrate scope and high efficiency.[17] For this compound, this allows for the direct introduction of primary or secondary amines at the C-5 position.
Applications in Drug Discovery
The substituted pyridine scaffold is a privileged structure in medicinal chemistry, appearing in drugs targeting a vast range of diseases.[2][4] The ability to use this compound to systematically introduce diverse substituents via cross-coupling reactions makes it an invaluable tool for lead optimization.
While specific, publicly disclosed drug synthesis pathways starting directly from this intermediate are often proprietary, its utility can be understood from its application in synthesizing classes of compounds with known biological activity. For example, related pyridinyl-imidazole compounds are potent inhibitors of p38 MAP kinase, a key target in inflammatory diseases.[19] The general synthetic strategies enabled by this building block are directly applicable to the synthesis of kinase inhibitors, GPCR modulators, and other complex therapeutic agents.
Field-Proven Experimental Protocols
The following protocols are presented as robust, self-validating starting points for laboratory synthesis. Optimization may be required based on the specific substrate and scale.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical setup for coupling this compound with an arylboronic acid.
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Methodology:
-
Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).
-
Reagent Addition: Evacuate and backfill the vial with an inert gas (Nitrogen or Argon). Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).
-
Catalyst Introduction: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq).
-
Reaction: Seal the vial and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired coupled product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines the C-N bond formation using a primary or secondary amine.
Caption: Experimental workflow for a Buchwald-Hartwig amination.
Methodology:
-
Vessel Preparation: In a glovebox or under a stream of inert gas, add this compound (1.0 eq), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 eq), a suitable palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq), and a phosphine ligand (e.g., XPhos, 0.08 eq) to a dry, sealable reaction tube with a stir bar.
-
Reagent Addition: Add the amine (1.2-1.5 eq) and an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the tube and heat the mixture to 90-110 °C. Monitor the reaction for the consumption of the starting material by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable solvent like ethyl acetate and filter through a pad of Celite® to remove palladium residues and salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by flash column chromatography to isolate the N-arylated product.
Conclusion
This compound is a quintessential example of a modern synthetic building block. Its value is derived not just from the functional groups it possesses, but from their differential reactivity, which enables chemists to perform selective, high-yielding transformations. The ability to reliably execute powerful cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations makes this compound an indispensable asset in the rapid generation of molecular diversity, accelerating the discovery and development of new chemical entities across the pharmaceutical and materials science industries.
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5-Bromo-2-fluoro-4-methylpyridine chemical properties
An In-depth Technical Guide to 5-Bromo-2-fluoro-4-methylpyridine: Properties, Synthesis, and Applications
Introduction
In the landscape of modern medicinal chemistry and organic synthesis, halogenated pyridines serve as indispensable structural motifs and versatile synthetic intermediates. Among these, this compound (CAS No. 864830-16-0) has emerged as a particularly valuable building block.[1][2] Its strategic arrangement of a bromine atom, a fluorine atom, and a methyl group on the pyridine core provides a unique combination of reactivity and structural features. The fluorine atom at the 2-position can significantly influence the molecule's electronic properties and metabolic stability, while the bromine at the 5-position acts as a versatile handle for carbon-carbon and carbon-heteroatom bond formation through cross-coupling reactions.[3][4]
This guide offers a comprehensive technical overview of this compound for researchers, chemists, and drug development professionals. It details the compound's physicochemical properties, outlines its synthesis, explores its key chemical transformations with mechanistic insights, and discusses its applications as a pivotal intermediate in the synthesis of complex molecules.[1][5]
Physicochemical and Spectral Properties
This compound is typically a colorless to light yellow liquid under ambient conditions.[6] Its core physical and chemical characteristics are summarized below, providing essential data for handling, reaction setup, and purification.
| Property | Value | Reference(s) |
| CAS Number | 864830-16-0 | [7] |
| Molecular Formula | C₆H₅BrFN | [7][8] |
| Molecular Weight | 190.01 g/mol | [7][8] |
| Appearance | Colorless to Light yellow clear liquid | [6] |
| Boiling Point | 208.9°C at 760 mmHg | [8] |
| Density | 1.6 ± 0.1 g/cm³ | [8] |
| Refractive Index | 1.530 | [8] |
| Solubility | Slightly soluble in water. | [1][8] |
| Storage | Store in a well-ventilated place. Keep cool. |
Spectral Data Insights: While detailed spectral analyses are specific to each batch, the ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the two aromatic protons and the methyl group protons. Based on related structures like 5-bromo-2-fluoropyridine, the aromatic protons would appear in the downfield region, with their coupling patterns influenced by both the fluorine and adjacent protons.[9] The methyl group would present as a singlet in the upfield region, typically around 2.2-2.5 ppm.[10]
Synthesis of this compound
The preparation of this compound is efficiently achieved through a two-step sequence starting from the commercially available 2-Amino-4-methylpyridine (also known as 2-amino-4-picoline).[11][12] The process involves an initial electrophilic bromination followed by a diazotization-fluorination reaction.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis from 2-Amino-4-picoline
This protocol is adapted from established procedures for the synthesis of fluoropyridine compounds.[12]
Step 1: Synthesis of 5-Bromo-2-amino-4-methylpyridine
-
In a reaction vessel equipped with a stirrer and cooling bath, dissolve 2-amino-4-picoline (1.0 eq) in acetonitrile.
-
Prepare an aqueous solution of sodium bromide (NaBr, ~0.67 eq) and sodium bromate (NaBrO₃, ~0.33 eq).
-
Under vigorous stirring and cooling, add the aqueous solution of bromide/bromate salts to the solution of 2-amino-4-picoline.
-
Slowly add concentrated sulfuric acid (H₂SO₄, 1.5 eq) dropwise, maintaining the temperature to control the exothermic reaction.
-
After the addition is complete, allow the reaction to stir at room temperature for approximately 3 hours.
-
Quench the reaction by carefully neutralizing it with a saturated solution of sodium bicarbonate until the pH is neutral.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallization from an ethyl acetate/petroleum ether system can be performed for purification.
Step 2: Synthesis of this compound
-
Caution: Anhydrous hydrogen fluoride (HF) is extremely corrosive and toxic. This step must be performed by trained personnel in a specialized tetrafluoroethylene (Teflon) reaction vessel within a well-ventilated fume hood.
-
In a tetrafluoroethylene vessel, dissolve 5-bromo-2-amino-4-methylpyridine (1.0 eq) in anhydrous hydrogen fluoride at -78°C.
-
Add sodium nitrite (NaNO₂, 1.1 eq) portion-wise to the solution, maintaining the low temperature.
-
After the addition, allow the reaction mixture to warm to a temperature between -5°C and 5°C and stir for 30 minutes.
-
Carefully raise the temperature to between 30°C and 70°C and hold for 30-60 minutes to facilitate the decomposition of the diazonium salt.
-
Cool the reaction mixture and quench it by pouring it into an ice/water mixture.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the final product.
Chemical Reactivity and Key Transformations
The synthetic utility of this compound stems from the differential reactivity of its two halogen substituents. The C2-fluorine is activated towards nucleophilic aromatic substitution (SNAr), while the C5-bromine is the preferred site for palladium-catalyzed cross-coupling reactions.[4] This orthogonality allows for selective and sequential functionalization, making it a powerful tool for building molecular complexity.
A. Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position
The bromine atom at the C5 position is an excellent substrate for palladium-catalyzed reactions, which are fundamental for forming C-C and C-N bonds.[3]
1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds by coupling the aryl bromide with an organoboron species, typically a boronic acid or ester.[13][14] This reaction is a cornerstone of modern synthesis due to its mild conditions and high functional group tolerance.[15][16]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[17]
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
To a dry Schlenk tube or vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), phenylboronic acid (1.2-1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).[13]
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).[13]
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O in a 4:1 ratio).
-
Seal the vessel and heat the reaction mixture to 80-100°C.
-
Monitor the reaction progress using TLC or LC-MS (typically 4-18 hours).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-fluoro-4-methyl-5-phenylpyridine.
2. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, providing a powerful method for synthesizing arylamines from aryl halides.[18][19] This reaction has largely replaced harsher classical methods and offers broad substrate scope.[18][20]
Caption: General experimental workflow for Buchwald-Hartwig amination.[21]
Experimental Protocol: Buchwald-Hartwig Amination with a Secondary Amine
-
In a glovebox or under an inert atmosphere, charge a dry, sealable reaction tube with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 2-8 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu, 1.4 eq).[22]
-
Add this compound (1.0 eq) to the tube.
-
Add anhydrous, degassed toluene or 1,4-dioxane as the solvent.
-
Finally, add the secondary amine (e.g., morpholine, 1.2-1.5 eq).
-
Seal the tube tightly and heat the mixture to 80-110°C with vigorous stirring.
-
Monitor the reaction for completion by TLC or LC-MS.
-
After the reaction is complete, cool to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the resulting N-aryl amine by flash column chromatography.
Applications in Drug Discovery
The incorporation of fluorinated pyridine scaffolds is a well-established strategy in drug design to enhance a compound's pharmacological profile.[3] Fluorine can improve metabolic stability, binding affinity, and bioavailability. This compound serves as a key pharmaceutical intermediate, providing a platform to construct more complex and potent drug candidates.[1][5]
-
Scaffold for Bioactive Molecules: The pyridine ring is a common feature in many biologically active compounds.[3] This building block allows for the synthesis of derivatives for screening in various therapeutic areas, including oncology and inflammatory diseases.[23][24]
-
Versatility in Synthesis: The presence of both bromo and fluoro groups enables chemists to perform sequential and site-selective modifications, which is crucial for developing structure-activity relationships (SAR) during lead optimization.[4][23]
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core. The ability to functionalize the 5-position of this pyridine intermediate via Suzuki or Buchwald-Hartwig reactions is a common strategy for synthesizing libraries of potential kinase inhibitors.[24]
Safety and Handling
Proper handling of this compound is essential in a laboratory setting. It is classified as a combustible liquid and can cause skin, eye, and respiratory irritation.
| Hazard Class | GHS Code | Statement | Reference(s) |
| Flammability | H227 | Combustible liquid. | |
| Skin Irritation | H315 | Causes skin irritation. | |
| Eye Irritation | H319 | Causes serious eye irritation. | |
| Respiratory Irritation | H335 | May cause respiratory irritation. |
Handling and Storage:
-
Use only in a well-ventilated area, preferably a fume hood.[25]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[26][27]
-
Keep away from heat, sparks, open flames, and hot surfaces.[25]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[26]
-
Incompatible Materials: Avoid contact with strong acids and strong oxidizing agents.[25]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[25]
Conclusion
This compound is a high-value chemical intermediate with significant applications in organic synthesis and drug discovery. Its unique structural arrangement allows for selective and diverse functionalization through well-established synthetic methodologies like Suzuki-Miyaura coupling and Buchwald-Hartwig amination. This guide provides the foundational technical knowledge required for researchers to effectively and safely utilize this versatile building block in the creation of novel and complex molecular architectures.
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Chem-Impex. (n.d.). 5-Bromo-2-cyano-3-methylpyridine. Retrieved from Chem-Impex. [Link]
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PubChem. (n.d.). 2-Bromo-5-fluoro-4-methylpyridine. Retrieved from PubChem. [Link]
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Głowacki, E. D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7354. [Link]
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Chemsrc. (n.d.). 5-Bromo-2-iodo-4-methylpyridine. Retrieved from Chemsrc. [Link]
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Emmert, M. H., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry, 87(7), 5023–5029. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from Organic Chemistry Portal. [Link]
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Maluenda, I., & Navarro, O. (2015). Organoborane coupling reactions (Suzuki coupling). Coordination Chemistry Reviews, 293, 1-29. [Link]
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Introduction: The Strategic Value of Halogenated Pyridines
An In-depth Technical Guide to 5-Bromo-2-fluoro-4-methylpyridine: Synthesis, Reactivity, and Applications in Modern Drug Discovery
In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone, integral to the structure of numerous therapeutic agents. The strategic functionalization of this heterocycle allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. Among the vast array of available building blocks, this compound has emerged as a particularly valuable intermediate.[1][2] Its unique arrangement of a nucleophilic fluorine atom, a versatile bromine handle for cross-coupling, and a methyl group for steric and electronic modulation provides a powerful platform for the synthesis of complex molecular architectures.[3]
This guide, intended for researchers and professionals in drug development, provides an in-depth examination of this compound. We will move beyond simple data recitation to explore the causality behind its synthesis, the mechanistic principles of its reactivity, and its proven applications as a key intermediate in the creation of novel therapeutics.
Part 1: Core Physicochemical Properties
A comprehensive understanding of a reagent's physical and chemical properties is the foundation of its effective application. This compound is typically supplied as a colorless to light yellow clear liquid.[4] Its key quantitative properties are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 190.01 g/mol | [5][6] |
| Molecular Formula | C₆H₅BrFN | [4][6] |
| CAS Number | 864830-16-0 | [1][4] |
| Density | 1.592 - 1.6 g/cm³ | [1][5] |
| Boiling Point | 208.9 °C at 760 mmHg | [5] |
| Appearance | Colorless to Light yellow clear liquid | [4] |
| Solubility | Slightly soluble in water | [1][5] |
| SMILES | Cc1cc(F)ncc1Br | [4] |
| InChI Key | PFODFMZCBQUYNG-UHFFFAOYSA-N | [4] |
Part 2: Synthesis Protocol: A Self-Validating Approach
The reliable synthesis of this compound is critical for its use in multi-step drug discovery campaigns. A common and robust method proceeds from the commercially available starting material, 2-Amino-4-picoline, via a two-step sequence involving bromination and a subsequent diazotization-fluorination reaction.[7]
Workflow for the Synthesis of this compound
Caption: Two-step synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 5-Bromo-2-amino-4-picoline (Bromination) [7]
-
Rationale: The amino group in 2-Amino-4-picoline is a strong activating group, directing electrophilic substitution to the ortho and para positions. The C5 position is sterically accessible and electronically enriched, making it the primary site for bromination.
-
Procedure:
-
Charge a reaction vessel with 2-Amino-4-picoline (1.0 eq) and a suitable solvent such as acetonitrile.
-
Cool the mixture in an ice bath to 0-5 °C. This is critical to control the exothermicity of the reaction and minimize the formation of poly-brominated byproducts.
-
Prepare a solution of sodium bromide (NaBr) and sodium bromate (NaBrO₃) in water. This combination, upon acidification, generates bromine in situ.
-
Slowly add the brominating mixture to the cooled solution of the starting material, followed by the dropwise addition of sulfuric acid. Maintain the temperature below 10 °C throughout the addition.
-
Allow the reaction to stir at room temperature for 3 hours, monitoring progress by TLC or LC-MS.
-
Workup & Validation: Quench the reaction by carefully adding a saturated sodium bicarbonate solution until the mixture is neutral (pH ~7). This neutralizes the excess acid and any remaining bromine. Extract the aqueous layer with ethyl acetate (3x). The organic phases are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from an ethyl acetate/petroleum ether system to yield 5-Bromo-2-amino-4-picoline.[7]
-
Step 2: Synthesis of this compound (Diazotization-Fluorination) [7]
-
Rationale: This transformation is a variation of the Balz-Schiemann reaction. The primary amino group is converted into a diazonium salt, which is an excellent leaving group (N₂). In the presence of a fluoride source (in this case, anhydrous hydrogen fluoride, which acts as both solvent and reagent), the diazonium group is displaced by fluorine.
-
Procedure:
-
In a specialized vessel suitable for handling anhydrous hydrogen fluoride (e.g., a Teflon-lined reactor), dissolve the 5-Bromo-2-amino-4-picoline (1.0 eq) from Step 1 in anhydrous HF at a low temperature (-78 °C). Extreme caution and appropriate PPE are mandatory.
-
Slowly add solid sodium nitrite (NaNO₂) (1.1 eq) in portions, ensuring the internal temperature does not rise excessively.
-
After the addition is complete, allow the reaction mixture to warm to between -5 °C and 5 °C and stir for 30 minutes to ensure complete formation of the diazonium salt.
-
The temperature is then raised to 30-70 °C for 30-60 minutes to facilitate the thermal decomposition of the diazonium fluoride salt and subsequent substitution.
-
Workup & Validation: Cool the reaction mixture and carefully quench it by pouring it onto a mixture of ice and water. Neutralize the solution with a saturated sodium bicarbonate solution. Extract the product with dichloromethane (3x). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. Purification via recrystallization or column chromatography yields the final product, this compound.[7]
-
Part 3: Key Reactions and Mechanistic Insights
The synthetic utility of this compound stems from the orthogonal reactivity of its two halogen atoms. The bromine at the C5 position is an ideal handle for palladium-catalyzed cross-coupling reactions, while the fluorine at the C2 position can participate in nucleophilic aromatic substitution (SₙAr) reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond is significantly more reactive than the C-F bond in standard palladium-catalyzed cross-coupling conditions (e.g., Suzuki, Heck, Sonogashira). This differential reactivity allows for the selective formation of new carbon-carbon or carbon-heteroatom bonds at the C5 position. The Suzuki-Miyaura coupling, which forms a C-C bond with a boronic acid or ester, is a foundational reaction in modern drug synthesis.[3]
Representative Suzuki-Miyaura Coupling Reaction
Caption: General scheme for a Suzuki-Miyaura cross-coupling reaction.
Mechanistic Considerations & Trustworthiness:
-
Catalyst Choice: The selection of the palladium catalyst and ligand is crucial for reaction efficiency. Catalysts like Pd(PPh₃)₄ are often effective.
-
Base Selection: The base plays a critical role in the transmetalation step of the catalytic cycle. Carbonates like K₂CO₃ or Cs₂CO₃ are commonly used.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often employed to facilitate the dissolution of both the organic and inorganic reagents.
-
Self-Validation: A successful protocol is validated by the clean and high-yield conversion to the desired product, with minimal side reactions such as debromination or C-F bond activation. Monitoring by LC-MS is essential to confirm the selective consumption of the starting material and the formation of the product with the expected mass.
Part 4: Applications in Drug Discovery
The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[3] this compound serves as a key building block for introducing a fluorinated pyridine motif into potential therapeutics.
Its structural isomers and related analogs are instrumental in the synthesis of potent kinase inhibitors, which are a major class of drugs used in oncology and for treating inflammatory diseases.[8][9] For example, pyridinylimidazole-based compounds are a prominent class of p38 MAP kinase inhibitors, critical for regulating inflammatory responses.[9] The synthesis of these complex molecules often relies on a brominated pyridine core to serve as the anchor for building out the required pharmacophore via cross-coupling reactions.[9]
Part 5: Safety and Handling
Proper handling of this compound is essential for laboratory safety. Based on aggregated GHS data and information from similar compounds, it should be treated as an irritant and potentially harmful substance.[5][10]
-
Hazard Classifications:
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.[10]
-
Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed and away from incompatible materials.[1][10]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its well-defined physicochemical properties, robust synthetic route, and versatile reactivity make it an indispensable building block for drug discovery and organic synthesis. By understanding the principles behind its synthesis and application, researchers can effectively leverage this compound to construct novel molecules with enhanced therapeutic potential, accelerating the development of next-generation medicines.
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis. Available at: [Link]
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PubMed. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Available at: [Link]
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An In-depth Technical Guide to the Structure Elucidation of 5-Bromo-2-fluoro-4-methylpyridine
Foreword: The Analytical Imperative in Modern Drug Discovery
In the landscape of pharmaceutical development and fine chemical synthesis, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the invalidation of extensive biological screening, costly synthetic campaigns, and potentially misleading structure-activity relationship (SAR) studies. The subject of this guide, 5-Bromo-2-fluoro-4-methylpyridine, is a key heterocyclic building block, prized for its utility in constructing complex molecular architectures for novel therapeutics.[1][2] Its specific arrangement of a bromine atom, a fluorine atom, and a methyl group on the pyridine scaffold provides multiple points for synthetic diversification, making it a valuable intermediate in drug discovery programs targeting kinases and other enzymes.[3][4]
This document serves as a comprehensive guide for researchers, analytical chemists, and process development scientists on the definitive methods for elucidating and confirming the structure of this compound. We will move beyond a mere listing of techniques, delving into the scientific rationale behind the multi-technique approach, the interpretation of spectral data, and the causality that links experimental output to structural certainty.
Foundational Analysis: Molecular Formula and Unsaturation
Before delving into the intricacies of atomic connectivity, the first step is to establish the molecular formula and the degree of unsaturation. This is most effectively achieved through high-resolution mass spectrometry (HRMS).
Mass Spectrometry (MS): Beyond Molecular Weight
Mass spectrometry provides the exact mass of the molecule, which is crucial for determining its elemental composition.[5][6] For a halogenated compound like this compound, MS offers a unique and powerful validation feature: the isotopic signature of bromine. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio (50.5% and 49.5%, respectively).[7] This results in a characteristic doublet for any bromine-containing ion, where the molecular ion (M⁺) peak is accompanied by an (M+2)⁺ peak of nearly equal intensity.[8][9] This pattern is a definitive indicator of the presence of a single bromine atom.
Table 1: Key Chemical Properties and Identifiers
| Property | Value | Source |
| CAS Number | 864830-16-0 | [10] |
| Molecular Formula | C₆H₅BrFN | [11] |
| Molecular Weight | 190.01 g/mol | [10] |
| Appearance | Colorless to light yellow liquid | [11] |
| Monoisotopic Mass | 188.95894 u | [12] |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of this compound (~0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, equipped with a soft ionization source like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[13]
-
Acquisition Parameters:
-
Set the instrument to positive ion mode to detect the protonated molecule [M+H]⁺.
-
Acquire data over a mass range of m/z 50-500.
-
Ensure the mass resolution is set to >10,000 to allow for accurate mass measurement.
-
-
Data Analysis:
-
Identify the molecular ion cluster. For C₆H₅BrFN, expect to see two major peaks corresponding to [C₆H₅⁷⁹BrFN+H]⁺ and [C₆H₅⁸¹BrFN+H]⁺.
-
Verify that the mass difference between these peaks is approximately 2 Da and their intensity ratio is ~1:1.
-
Use the instrument's software to calculate the elemental composition from the accurately measured m/z of the monoisotopic peak (containing ⁷⁹Br). The measured mass should be within 5 ppm of the theoretical mass (189.9667 for [M+H]⁺).
-
Expected HRMS Result: A molecular ion cluster centered around m/z 190 and 192 with a near 1:1 intensity ratio, confirming the presence of one bromine atom and corroborating the molecular formula C₆H₅BrFN.
Unraveling the Skeleton: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule.[5] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D NMR experiments, provides an unambiguous structural fingerprint.
Logical Workflow for Structure Elucidation
The following diagram illustrates the integrated analytical approach to confirming the molecular structure.
Caption: Integrated workflow for the structure elucidation of this compound.
¹H NMR Spectroscopy
¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For our target molecule, we expect to see three distinct signals: two for the aromatic protons and one for the methyl group protons.
Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Signal | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| 1 | ~8.10 | s | 1H | H-6 | Deshielded by adjacent electronegative nitrogen and fluorine. |
| 2 | ~7.20 | s | 1H | H-3 | Less deshielded proton on the ring. |
| 3 | ~2.35 | s | 3H | -CH₃ | Typical range for a methyl group attached to an aromatic ring. |
¹³C NMR Spectroscopy
¹³C NMR reveals the number of unique carbon atoms and their electronic environment. A key feature for this molecule is the presence of carbon-fluorine (C-F) coupling, which splits the signals of carbons near the fluorine atom.[14][15]
Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Predicted δ (ppm) | J(C,F) (Hz) | Assignment | Rationale |
| ~163.0 | ¹J(C,F) ≈ 240 | C-2 | Directly attached to fluorine, highly deshielded, large one-bond coupling. |
| ~148.0 | ³J(C,F) ≈ 4 | C-6 | Adjacent to nitrogen, deshielded. |
| ~142.0 | ³J(C,F) ≈ 15 | C-4 | Attached to the methyl group. |
| ~125.0 | ²J(C,F) ≈ 20 | C-3 | Two bonds away from fluorine. |
| ~108.0 | ⁴J(C,F) ≈ 4 | C-5 | Attached to bromine, shielded by halogen effect. |
| ~17.0 | ⁴J(C,F) ≈ 3 | -CH₃ | Typical aliphatic carbon chemical shift. |
¹⁹F NMR Spectroscopy
¹⁹F NMR is an extremely sensitive technique for fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion.[16] This provides a clear and unambiguous confirmation of the fluorine's presence and its chemical environment.
Expected ¹⁹F NMR Result: A single signal, likely a singlet or a narrow multiplet due to small long-range couplings to protons, is expected. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.[14]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
Set the spectral width to cover 0 to 200 ppm. A larger number of scans will be required compared to ¹H NMR.
-
-
¹⁹F NMR Acquisition:
-
If using a multinuclear probe, tune it to the ¹⁹F frequency.
-
Acquire a proton-decoupled ¹⁹F spectrum. The chemical shift should be referenced to a standard like CFCl₃.
-
-
2D NMR (Optional but Recommended):
-
Acquire HSQC and HMBC spectra to definitively correlate proton and carbon signals, confirming the C-H connectivity and the overall substitution pattern.
-
Identifying Functional Groups: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups and bond types based on their characteristic vibrational frequencies.[17][18]
Table 4: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 2980-2850 | C-H Stretch | Aliphatic C-H (-CH₃) |
| 1600-1450 | C=C and C=N Stretch | Pyridine Ring |
| 1250-1100 | C-F Stretch | Aryl-Fluoride |
| 1100-1000 | C-Br Stretch | Aryl-Bromide |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: As the compound is a liquid, the simplest method is to place a single drop between two KBr or NaCl salt plates to create a thin film.
-
Instrumentation: Use a standard benchtop FTIR spectrometer.
-
Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Place the sample on the plates and record the sample spectrum.
-
The instrument software will automatically generate the absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the characteristic peaks and compare them to known correlation tables to confirm the presence of the expected functional groups.[19][20]
The Definitive Proof: X-ray Crystallography
For absolute, unambiguous structure determination, single-crystal X-ray diffraction is the gold standard.[21] It provides a three-dimensional map of the electron density in a molecule, revealing the precise spatial arrangement of every atom and the bond lengths and angles between them.
Applicability: this compound is typically a liquid at room temperature.[11] Therefore, this technique would require either growing a crystal at low temperatures or synthesizing a solid derivative of the compound. While not a routine method for confirming a known structure, it would be the ultimate arbiter in case of any spectral ambiguity or for the initial characterization of a novel compound.[22]
Synthesis of Evidence: The Final Confirmation
The structure of this compound is confirmed not by a single piece of data, but by the convergence of evidence from multiple, orthogonal analytical techniques.
-
HRMS confirms the correct elemental formula (C₆H₅BrFN) and the presence of a single bromine atom via its isotopic pattern.
-
¹H and ¹³C NMR establish the carbon-hydrogen framework, showing two aromatic protons, one methyl group, and six unique carbons with the correct substitution pattern.
-
¹⁹F NMR provides direct, unambiguous evidence for the presence of the fluorine atom.
-
C-F coupling constants in the ¹³C NMR spectrum definitively prove the connectivity between the fluorine and the pyridine ring.
-
FTIR confirms the presence of the expected functional groups (aromatic ring, C-F bond, aliphatic C-H).
Together, these data points form a self-validating system that leaves no ambiguity as to the identity and structure of the compound, providing the trustworthy foundation required for its application in research and development.
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An In-depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-fluoro-4-methylpyridine
Prepared by: Gemini, Senior Application Scientist
Introduction
5-Bromo-2-fluoro-4-methylpyridine is a substituted pyridine derivative of significant interest to researchers, scientists, and professionals in drug development. As a functionalized heterocyclic compound, it serves as a valuable building block in organic synthesis, enabling the construction of more complex molecular architectures for pharmaceutical and agrochemical applications. The strategic placement of bromo, fluoro, and methyl groups on the pyridine ring provides multiple reactive sites for further chemical transformations, such as cross-coupling reactions and nucleophilic aromatic substitutions.
Given its role as a critical intermediate, the unambiguous confirmation of its structure and purity is paramount. Spectroscopic analysis is the cornerstone of this validation process. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, grounded in fundamental principles and data from structurally related compounds. This document is designed to serve as a practical reference for researchers, offering not only predicted spectral data but also the underlying rationale and standardized protocols for data acquisition.
Molecular Structure and Spectroscopic Implications
The chemical structure of this compound dictates its unique spectroscopic fingerprint. The interplay of the electron-withdrawing halogen substituents (bromine and fluorine) and the electron-donating methyl group creates a distinct electronic environment within the aromatic ring, which profoundly influences the signals observed in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Core Principles & Rationale
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms (protons) in a molecule. The key parameters are the chemical shift (δ), which indicates the electronic environment of a proton, and the spin-spin coupling constant (J), which reveals information about adjacent, non-equivalent protons. In the case of this compound, the fluorine atom at the 2-position will also couple with nearby protons, providing an additional layer of structural confirmation.
The pyridine ring contains two protons, H-3 and H-6. Their chemical shifts are influenced by the substituents. The fluorine at C-2 and bromine at C-5 are electron-withdrawing, which will deshield the adjacent protons, shifting them downfield (to a higher ppm value). The methyl group at C-4 is electron-donating, which will have a slight shielding effect. Furthermore, the proton at H-3 will exhibit coupling to the fluorine at C-2, resulting in a doublet. The proton at H-6 will appear as a singlet, as it has no adjacent protons. The methyl protons will also appear as a singlet.
Predicted ¹H NMR Spectrum
Based on the analysis of related fluorinated and brominated pyridines, the following ¹H NMR spectrum is predicted for this compound in a standard deuterated solvent like Chloroform-d (CDCl₃).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-6 | ~ 8.1 - 8.3 | s (singlet) | - |
| H-3 | ~ 6.8 - 7.0 | d (doublet) | J(H-F) ≈ 2-4 Hz |
| CH₃ | ~ 2.2 - 2.4 | s (singlet) | - |
Experimental Protocol: ¹H NMR Spectroscopy
1. Sample Preparation:
-
Accurately weigh 5-25 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Ensure the solvent is compatible with the sample and does not have signals that would overlap with the analyte peaks.
-
Gently vortex or sonicate the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube.
-
Cap the NMR tube securely.
2. Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for stabilizing the magnetic field.
-
Shim the magnetic field to optimize its homogeneity across the sample, which maximizes spectral resolution. This can be done manually or automatically.
-
Tune and match the probe to the ¹H frequency to ensure efficient signal detection.
-
Set the acquisition parameters. Typical parameters for a ¹H spectrum on a 400 MHz spectrometer include:
- Pulse angle: 30-45 degrees
- Spectral width: ~16 ppm
- Acquisition time: ~2-4 seconds
- Relaxation delay: 1-5 seconds
- Number of scans: 8-16 (adjust as needed for desired signal-to-noise ratio)
-
Initiate data acquisition.
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
Integrate the peaks to determine the relative ratios of the different types of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the molecular structure.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Core Principles & Rationale
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon and to enhance the signal intensity. The chemical shifts of the carbon atoms are highly sensitive to their electronic environment.
For this compound, six distinct carbon signals are expected. The carbon atom bonded to fluorine (C-2) will be significantly shifted downfield and will appear as a doublet due to one-bond C-F coupling (¹J(C-F)), which is typically large (200-250 Hz). The other carbon atoms will also show smaller couplings to fluorine over two or three bonds. The carbon attached to bromine (C-5) will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect".
Predicted ¹³C NMR Spectrum
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| C-2 | ~ 160 - 165 | d, ¹J(C-F) ≈ 230-250 Hz |
| C-6 | ~ 145 - 150 | d, J(C-F) ≈ 10-15 Hz |
| C-4 | ~ 138 - 142 | d, J(C-F) ≈ 5-10 Hz |
| C-3 | ~ 110 - 115 | d, J(C-F) ≈ 35-40 Hz |
| C-5 | ~ 105 - 110 | s or small d |
| CH₃ | ~ 15 - 20 | s or small d |
Experimental Protocol: ¹³C NMR Spectroscopy
1. Sample Preparation:
-
A more concentrated sample is generally required for ¹³C NMR compared to ¹H NMR. Use 50-100 mg of the compound dissolved in 0.6-0.7 mL of deuterated solvent.
2. Instrument Setup and Data Acquisition:
-
Follow the same initial steps as for ¹H NMR (insertion, locking, shimming).
-
Tune and match the probe to the ¹³C frequency.
-
Set the acquisition parameters. Typical parameters for a ¹³C spectrum on a 100 MHz (for carbon) spectrometer include:
- Pulse sequence: Proton-decoupled pulse program (e.g., zgpg30)
- Pulse angle: 30 degrees
- Spectral width: ~220 ppm
- Acquisition time: ~1-2 seconds
- Relaxation delay: 2 seconds
- Number of scans: 128 to 1024 or more, depending on the sample concentration.
3. Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction as with ¹H NMR.
-
Calibrate the chemical shift scale using the solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
Assign the peaks based on their chemical shifts and, if a non-decoupled spectrum is run, their coupling to fluorine.
Mass Spectrometry (MS)
Core Principles & Rationale
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For small organic molecules, Electron Ionization (EI) is a common method. In EI-MS, the sample is bombarded with high-energy electrons, which ejects an electron from the molecule to form a radical cation known as the molecular ion (M⁺•). The mass of this ion corresponds to the molecular weight of the compound.
A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (50.7% and 49.3%, respectively). This results in the molecular ion appearing as a pair of peaks (M⁺• and [M+2]⁺•) of almost equal intensity, separated by 2 m/z units, which is a definitive indicator for the presence of one bromine atom. The molecular ion can then fragment into smaller, charged species, and the pattern of fragmentation provides further structural information.
Predicted Mass Spectrum
-
Molecular Ion (M⁺•): The molecular weight of C₆H₅⁷⁹BrFN is 189.96 Da, and for C₆H₅⁸¹BrFN it is 191.96 Da. Therefore, two prominent peaks of nearly equal intensity are expected at m/z 190 and m/z 192 .
-
Major Fragmentation Pathways:
-
Loss of a bromine radical: [M - Br]⁺ at m/z 111 . This would be a significant fragment.
-
Loss of HCN from the pyridine ring: [M - HCN]⁺• at m/z 163 and 165 .
-
Loss of a methyl radical: [M - CH₃]⁺ at m/z 175 and 177 .
-
Experimental Protocol: Mass Spectrometry (EI-MS)
1. Sample Introduction:
-
For a liquid sample, it can be introduced via direct injection with a syringe into a heated probe or through a gas chromatograph (GC-MS).
-
Ensure the sample is pure, as non-volatile impurities can contaminate the ion source.
2. Instrument Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: Typically 70 eV. This energy is standardized to allow for comparison of spectra between different instruments.
-
Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
-
Ion Source Temperature: Typically 200-250 °C to ensure sample vaporization.
3. Data Analysis:
-
Identify the molecular ion peaks (M⁺• and [M+2]⁺•) and confirm the characteristic 1:1 intensity ratio for bromine.
-
Analyze the m/z values of the fragment ions to propose fragmentation pathways that are consistent with the known structure.
Infrared (IR) Spectroscopy
Core Principles & Rationale
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching, bending, etc.). Different types of bonds vibrate at characteristic frequencies, allowing for the identification of functional groups present in the molecule.
For this compound, key absorptions will include C-H stretching from the aromatic ring and the methyl group, C=C and C=N stretching vibrations characteristic of the pyridine ring, and C-halogen stretches.
Predicted IR Spectrum
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |
| 2980 - 2850 | Aliphatic C-H Stretch (from CH₃) | Medium |
| 1600 - 1450 | Aromatic C=C and C=N Ring Stretches | Strong to Medium |
| 1250 - 1100 | C-F Stretch | Strong |
| 700 - 500 | C-Br Stretch | Medium |
Experimental Protocol: IR Spectroscopy (Neat Liquid Film)
1. Sample Preparation:
-
This compound is a liquid at room temperature, making the "neat" or thin-film method ideal.
-
Place one to two drops of the liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film between the plates.
2. Data Acquisition:
-
Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty spectrometer to subtract any atmospheric (CO₂, H₂O) or instrument-related absorptions.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
3. Data Analysis:
-
Identify the major absorption bands and correlate them to the specific functional groups and bond types present in the molecule using correlation tables.
-
Pay particular attention to the fingerprint region (below 1500 cm⁻¹) which contains a complex pattern of absorptions unique to the molecule.
Summary of Predicted Spectroscopic Data
| Technique | Parameter | Predicted Value/Observation |
| ¹H NMR | Chemical Shift (δ, ppm) | H-6: ~8.2; H-3: ~6.9; CH₃: ~2.3 |
| Multiplicity | H-6: s; H-3: d; CH₃: s | |
| ¹³C NMR | Chemical Shift (δ, ppm) | Six distinct signals from ~15 to ~165 ppm. |
| C-F Coupling | C-2 shows a large one-bond coupling (~240 Hz). | |
| Mass Spec. | Molecular Ion (m/z) | 190 and 192 (approx. 1:1 ratio) |
| Key Fragments (m/z) | 175/177, 163/165, 111 | |
| IR Spec. | Key Absorptions (cm⁻¹) | ~3050 (Ar C-H), ~2950 (Aliph. C-H), ~1600-1450 (C=C, C=N), ~1200 (C-F) |
References
-
Organic Chemistry at CU Boulder. IR Spectroscopy of Liquids. Available at: [Link] (Accessed January 11, 2026).
-
University of Wisconsin-Madison. Infrared Spectra of Pure Liquids. Available at: [Link] (Accessed January 11, 2026).
-
Go up. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023-07-24). Available at: [Link] (Accessed January 11, 2026).
-
Study.com. Describe the procedure for preparing a liquid sample for infrared examination. Available at: [Link]
Navigating the Spectral Landscape of 5-Bromo-2-fluoro-4-methylpyridine: A Comprehensive NMR Analysis
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
In the realm of medicinal chemistry and organic synthesis, the unambiguous structural verification of heterocyclic building blocks is a foundational requirement for success. 5-Bromo-2-fluoro-4-methylpyridine serves as a versatile intermediate, yet its detailed spectral characterization is not widely disseminated.[1] This technical guide provides a comprehensive, field-proven framework for understanding and interpreting the Nuclear Magnetic Resonance (NMR) data of this compound. Moving beyond simple data reporting, we delve into the causality behind spectral features, outline self-validating experimental protocols, and provide predictive insights grounded in established principles of NMR spectroscopy. This document is designed to empower researchers to confidently identify this molecule, assess its purity, and troubleshoot potential synthetic challenges.
Introduction: The Structural and Strategic Importance
This compound is a valuable pyridine derivative in modern synthetic chemistry.[2] Its strategic placement of substituents offers a trifecta of synthetic utility: the bromine atom at the C5 position is a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the fluorine atom at C2 modulates the electronic properties and metabolic stability of potential drug candidates, and the methyl group at C4 provides a steric and electronic anchor. Given this synthetic potential, rigorous structural confirmation is not merely academic; it is a critical quality control checkpoint. NMR spectroscopy stands as the primary tool for this purpose, providing atomic-level structural information.
1H NMR Spectroscopy: Probing the Proton Environment
The 1H NMR spectrum provides the initial fingerprint of the molecule. For this compound, the spectrum is expected to be simple, showing two distinct singlets in a typical deuterated solvent like CDCl3.
Table 1: Predicted 1H NMR Data for this compound in CDCl3
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift |
| H6 | ~8.0 - 8.2 | Singlet (s) | 1H | Adjacent to the electronegative ring nitrogen and deshielded by the aromatic system. |
| CH3 | ~2.3 - 2.5 | Singlet (s) | 3H | Typical range for a methyl group attached to an aromatic ring. |
Expertise & Experience: The "Hidden" Coupling
The observation of singlets for both the H6 and the methyl protons is due to the absence of adjacent protons (a lack of 3JHH coupling). However, a scientist must consider the potential for long-range couplings to the fluorine atom. A 4JHF coupling between F2 and H6, and a 5JHF coupling between F2 and the C4-methyl protons are possible. These couplings are often small (< 2 Hz) and may not be resolved in a standard NMR experiment, resulting in the appearance of sharp singlets. High-resolution instrumentation may reveal these signals as finely split multiplets (e.g., a narrow doublet or quartet). The absence of visible splitting does not negate the presence of coupling; it simply means the coupling constant is smaller than the signal's line width.
13C NMR Spectroscopy: Mapping the Carbon Backbone
The proton-decoupled 13C NMR spectrum is essential for confirming the carbon framework, with six expected signals. The most informative feature is the large, direct coupling between C2 and F2 (1JCF), which is an unambiguous indicator of a C-F bond.
Table 2: Predicted 13C NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (nJCF) | Rationale |
| C2 | ~162 - 166 | Doublet (d), 1JCF ≈ 230-250 Hz | Directly attached to highly electronegative F; large one-bond C-F coupling is characteristic.[3] |
| C6 | ~148 - 152 | Doublet (d), 2JCF ≈ 10-20 Hz | Adjacent to N and exhibits two-bond coupling to F. |
| C4 | ~140 - 144 | Doublet (d), 3JCF ≈ 3-5 Hz | Quaternary carbon attached to CH3 and Br; shows smaller three-bond coupling to F. |
| C3 | ~122 - 126 | Doublet (d), 2JCF ≈ 20-30 Hz | Exhibits a significant two-bond coupling to F. |
| C5 | ~115 - 119 | Singlet (s) or narrow multiplet | Carbon bearing Br; C-F coupling over four bonds (4JCF) is typically negligible or very small. |
| CH3 | ~16 - 18 | Doublet (d), 4JCF ≈ 1-3 Hz | Aliphatic carbon; may show very small four-bond coupling to F. |
Note: Predicted values are based on data from analogous structures and established substituent effects in pyridine rings.[4]
19F NMR Spectroscopy: The Fluorine Perspective
19F NMR is a highly sensitive technique that provides a direct window into the fluorine's electronic environment.[5] For this molecule, a single resonance is expected in the 19F NMR spectrum.
Expert Insight: The chemical shift of fluorine on a pyridine ring is highly dependent on its position relative to the nitrogen.[6] For a 2-fluoropyridine, the signal is expected in a distinct region. In a proton-coupled spectrum, this signal may be split by the H6 proton (4JHF) and potentially by the methyl protons (5JHF), providing further confirmation of the structure. For routine identification, a proton-decoupled spectrum is sufficient and will show a sharp singlet.
Experimental Protocols & Self-Validating Systems
Trustworthy data is born from robust methodology. The following protocol ensures high-quality, reproducible NMR data.
Protocol 1: Sample Preparation and 1D NMR Acquisition
-
Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) in a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the CDCl3 and perform automated or manual shimming to optimize magnetic field homogeneity.
-
1H Acquisition: Acquire a standard 1D proton spectrum using a 90° pulse. Ensure the spectral width covers the range of -1 to 10 ppm. Co-add at least 8 scans to achieve a good signal-to-noise ratio.
-
13C Acquisition: Acquire a proton-decoupled 1D carbon spectrum (e.g., using a zgpg30 pulse program). Set the spectral width to cover 0-200 ppm. A sufficient number of scans (e.g., 1024 or more) and a relaxation delay (D1) of at least 2 seconds are required to obtain good signals for quaternary carbons.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the 1H spectrum to the TMS signal at 0.00 ppm and the 13C spectrum to the CDCl3 triplet at 77.16 ppm.[3]
Workflow for Unambiguous Structural Verification
To create a self-validating system and eliminate any doubt in assignments, 2D NMR experiments are the gold standard.[7] The workflow below illustrates the logical progression from 1D to 2D NMR for complete structural elucidation.
Caption: Expected key HMBC correlations (2JCH and 3JCH) for this compound.
Conclusion
The thorough NMR analysis of this compound requires more than a cursory glance at a spectrum. It demands a holistic approach that integrates 1H, 13C, and 19F NMR data with an understanding of substituent effects and spin-spin coupling. By following the detailed protocols and logical workflows outlined in this guide, including the use of 2D NMR for unambiguous validation, researchers can ensure the structural integrity of this valuable synthetic building block. This rigorous analytical foundation is indispensable for the successful advancement of research and development programs that rely on it.
References
-
SpectraBase. (n.d.). 2,3-Difluoropyridine. Wiley-VCH GmbH. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Fluoropyridine. Wiley-VCH GmbH. Retrieved from [Link]
-
Pospelova N. B., & Mokrushin I. G. (2017). NMR Spectral Characteristics of Fluorocontaining Pyridines. Fluorine Notes, 2(111), 3-4. Retrieved from [Link]
-
University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]
-
Sandford, G. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry, 87(5), 2559–2568. Retrieved from [Link]
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
-
Reich, H. J. (n.d.). Organic Chemistry Data - 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved from [Link]
Sources
- 1. 5-Bromo-2-fluoro-4-methyl-pyridine | 864830-16-0 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Foreword: The Strategic Value of a Polysubstituted Pyridine Intermediate
An In-depth Technical Guide to the Synthesis of 5-Bromo-2-fluoro-4-methylpyridine
In the landscape of modern drug discovery and agrochemical development, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in countless bioactive molecules. However, the true potential of this heterocycle is unlocked through precise functionalization. This compound (CAS No. 864830-16-0) represents a quintessential example of a high-value, strategically substituted building block.[1][2] The orthogonal reactivity of its substituents—the fluoro group, the bromo moiety, and the methyl group—provides medicinal chemists with a versatile platform for late-stage diversification and the construction of complex molecular architectures.[3][4]
This guide, intended for researchers and drug development professionals, provides a detailed examination of the core synthetic pathways to this key intermediate. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind the chosen strategies, offering field-proven insights into achieving optimal regioselectivity and yield. The protocols described herein are designed to be self-validating systems, grounded in established chemical principles and supported by authoritative references.
Part 1: The Primary Synthesis Pathway via Diazotization of an Aminopyridine
The most reliable and widely documented industrial synthesis of this compound commences with the readily available starting material, 2-Amino-4-methylpyridine (also known as 2-amino-4-picoline).[5][6] This route is favored for its high degree of regiochemical control, which is dictated by the powerful directing effects of the initial amino substituent.
Causality of the Synthetic Design
The logic of this pathway is rooted in fundamental principles of electrophilic aromatic substitution. The amino group at the C2 position is a potent activating group, electronically enriching the pyridine ring and directing incoming electrophiles to its ortho (C3) and para (C5) positions. Given that the C4 position is occupied by the methyl group, electrophilic attack is overwhelmingly directed to the C5 position. This inherent electronic bias allows for a highly selective initial bromination. Subsequently, the amino group, having served its purpose as a directing group, is efficiently transformed into the target fluoro substituent via a Balz-Schiemann type diazotization reaction.[6]
Visualized Workflow: From Amine to Target Molecule
Caption: Primary two-step synthesis from 2-Amino-4-methylpyridine.
Step 1: Regioselective Bromination of 2-Amino-4-methylpyridine
The initial step involves the selective installation of a bromine atom at the C5 position. The chosen method utilizes an in-situ generation of the electrophilic bromine species from sodium bromide and sodium bromate under acidic conditions.[6]
-
Vessel Preparation: To a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2-Amino-4-methylpyridine (1.0 eq, e.g., 23.8 g, 0.220 mol) and acetonitrile (e.g., 150 mL).[6]
-
Reagent Preparation: In a separate beaker, prepare an aqueous solution of sodium bromide (0.67 eq, e.g., 15.1 g, 0.147 mol) and sodium bromate (0.33 eq, e.g., 11.1 g, 0.073 mol) in water (e.g., 100 mL).
-
Reaction Execution: Cool the flask containing the aminopyridine solution to 0-5 °C using an ice-water bath.
-
Under vigorous stirring, slowly add the aqueous bromide/bromate solution via the dropping funnel.
-
Following this addition, add concentrated sulfuric acid (1.5 eq, e.g., 32.4 g, 0.330 mol) dropwise, ensuring the internal temperature is maintained below 10 °C.[6]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for approximately 3 hours, monitoring progress by TLC or LC-MS.
-
Work-up and Isolation: Upon completion, carefully neutralize the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product, 5-Bromo-2-amino-4-methylpyridine, can be purified by recrystallization from an ethyl acetate/petroleum ether solvent system to yield a solid product.[6]
| Parameter | Value | Reference |
| Starting Material | 2-Amino-4-methylpyridine | [6] |
| Brominating System | NaBr / NaBrO₃ / H₂SO₄ | [6] |
| Solvent | Acetonitrile / Water | [6] |
| Temperature | 0 °C to Room Temp. | [6] |
| Typical Yield | ~93% | [6] |
Step 2: Diazotization-Fluorination
This transformation is a cornerstone of aromatic fluorine chemistry. The amino group of the intermediate is converted into a diazonium salt, which is subsequently displaced by a fluoride ion from the anhydrous hydrogen fluoride solvent, which serves as both the reagent and the reaction medium.[6]
Trustworthiness Note: Working with anhydrous hydrogen fluoride (HF) requires specialized equipment (e.g., a Teflon/FEP reactor) and stringent safety precautions due to its extreme corrosivity and toxicity. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment and access to calcium gluconate gel.
-
Vessel Preparation: In a tetrafluoroethylene (Teflon) reaction vessel, dissolve 5-Bromo-2-amino-4-methylpyridine (1.0 eq, e.g., 38.3 g, 0.204 mol) in anhydrous hydrogen fluoride (e.g., 80 mL) at -78 °C (acetone/dry ice bath).[6]
-
Diazotization: Under vigorous stirring, add solid sodium nitrite (1.1 eq, e.g., 15.5 g, 0.224 mol) portion-wise, ensuring the temperature remains below -70 °C.[6]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at a slightly elevated temperature of -5 °C to 5 °C for 30 minutes.
-
Decomposition: Subsequently, warm the reaction to 30-70 °C and maintain for 30-60 minutes to facilitate the decomposition of the diazonium salt and formation of the C-F bond.
-
Work-up and Isolation: Carefully cool the reaction mixture and quench it by slowly pouring it onto a mixture of ice and water.
-
Neutralize the solution to a pH of ~7-8 using a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 120 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization from an ethyl acetate/petroleum ether system to afford the final product, this compound.[6]
| Parameter | Value | Reference |
| Starting Material | 5-Bromo-2-amino-4-methylpyridine | [6] |
| Reagents | NaNO₂, Anhydrous HF | [6] |
| Temperature | -78 °C to 70 °C | [6] |
| Typical Yield | ~84.5% | [6] |
| Overall Yield | ~78.6% | [6] |
Part 2: Alternative Synthetic Strategies
While the diazotization route is well-established, a comprehensive understanding requires the consideration of alternative synthetic disconnections. These pathways may offer advantages in specific contexts, such as avoiding hazardous reagents or starting from different commercially available materials.
Pathway A: Direct Bromination of 2-Fluoro-4-methylpyridine
This approach begins with 2-Fluoro-4-methylpyridine and introduces the bromine atom in the final step. The key challenge is controlling the regioselectivity of the electrophilic bromination.
The fluorine atom at C2 is an ortho-para directing but deactivating group, while the methyl group at C4 is an ortho-para directing and activating group. Their combined influence dictates the position of bromination. The C5 position is para to the fluorine and ortho to the methyl group, making it a sterically and electronically plausible site for substitution. However, the risk of forming the 3-bromo isomer exists, potentially leading to difficult purification challenges. Common brominating agents for such systems include N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in an acidic medium.[7][8]
Caption: Conceptual pathway via bromination of 2-Fluoro-4-methylpyridine.
Pathway B: Halogen Exchange (Halex) from a Chloro-Precursor
This strategy involves the synthesis of 5-Bromo-2-chloro-4-methylpyridine, followed by a nucleophilic aromatic substitution (SNAr) to replace the chlorine with fluorine.[9]
The C2 position of the pyridine ring is electron-deficient and thus activated towards nucleophilic attack. The presence of the electron-withdrawing bromine at C5 further enhances this activation. A Halogen Exchange (Halex) reaction, typically employing a fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF) in a high-boiling aprotic polar solvent (e.g., DMSO, sulfolane), can effectively displace the chloro group. The efficacy of this reaction often depends on the careful exclusion of water and the use of a phase-transfer catalyst to enhance the nucleophilicity of the fluoride ion.
Caption: Conceptual pathway via Halogen Exchange (Halex) reaction.
Concluding Remarks for the Practicing Scientist
The synthesis of this compound is most efficiently and selectively achieved through a two-step sequence starting from 2-Amino-4-methylpyridine. This primary pathway leverages the powerful directing effect of the amino group for a regiochemically precise bromination, followed by a robust diazotization-fluorination to install the final substituent. While alternative routes involving late-stage bromination or halogen exchange are chemically sound, they present greater challenges in regiochemical control and may require more extensive process optimization. For researchers and drug development professionals, the primary pathway represents the most direct and reliable method for accessing multi-kilogram quantities of this invaluable synthetic building block.
References
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preparation of 5-bromo-2-fluoro-4-methylpyridine
An In-depth Technical Guide to the Preparation of 5-Bromo-2-fluoro-4-methylpyridine
Authored by a Senior Application Scientist
Abstract
This compound is a pivotal heterocyclic building block in modern drug discovery and development.[1][2] Its unique trifunctional substitution pattern—comprising a reactive bromine atom, a modulating fluorine atom, and a methyl group—offers a versatile scaffold for constructing complex molecular architectures.[3] The incorporation of a fluorine atom, in particular, can significantly enhance the pharmacokinetic and pharmacodynamic properties of a molecule, leading to improved metabolic stability, bioavailability, and binding affinity.[4][5] This guide provides a comprehensive technical overview of the scientifically robust and field-proven methodologies for the synthesis of this compound, designed for researchers, medicinal chemists, and process development professionals. We will delve into the mechanistic underpinnings of the synthetic routes, provide detailed experimental protocols, and discuss the rationale behind key procedural choices.
Strategic Importance in Medicinal Chemistry
The pyridine ring is a privileged structure found in a multitude of approved pharmaceutical agents. When functionalized with halogens, its utility expands dramatically. The bromine atom at the C5 position of the target molecule serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.[4] This allows for the strategic introduction of diverse aryl, heteroaryl, and alkyl groups, facilitating extensive structure-activity relationship (SAR) studies.
The fluorine atom at the C2 position is not merely a placeholder. Its high electronegativity alters the electronic profile of the pyridine ring, influencing its pKa and modulating the reactivity of other positions.[4] Furthermore, fluorine substitution can block sites of metabolic oxidation, a critical consideration in drug design to enhance a compound's half-life and oral bioavailability.[5] Consequently, this compound is an invaluable intermediate for synthesizing novel compounds with potential therapeutic applications in oncology, inflammation, and infectious diseases.[6][7]
Primary Synthetic Pathway: A Two-Step Approach from 2-Amino-4-picoline
The most reliable and well-documented route to this compound commences with the readily available starting material, 2-amino-4-picoline. This strategy is advantageous due to the powerful activating and directing effect of the amino group, which ensures high regioselectivity in the initial bromination step. The subsequent transformation of the amino group into fluorine via a modified Balz-Schiemann reaction is a robust and scalable process.[8]
Caption: Primary two-step synthesis of this compound.
Step 1: Regioselective Bromination of 2-Amino-4-picoline
The initial step involves the electrophilic aromatic substitution (EAS) of 2-amino-4-picoline to introduce a bromine atom at the C5 position.
Causality Behind Experimental Choices: The amino group (-NH₂) is a potent activating group that strongly directs electrophiles to the positions ortho and para to it. In the 2-amino-4-picoline ring, the C3 and C5 positions are activated. The C5 position is sterically more accessible and electronically favored, leading to highly regioselective bromination at this site. The use of an in situ bromine generation system, such as sodium bromide and sodium bromate in sulfuric acid, provides a controlled and efficient source of the electrophile (Br⁺).[8]
Caption: Mechanism of electrophilic aromatic bromination.[9][10]
Experimental Protocol: Synthesis of 2-Amino-5-bromo-4-picoline [8]
-
In a reaction vessel equipped for cooling, add 2-amino-4-picoline (1.0 eq) to acetonitrile. Cool the mixture in an ice bath.
-
Prepare an aqueous solution containing sodium bromide (0.67 eq) and sodium bromate (0.33 eq).
-
Under vigorous stirring, slowly add the aqueous bromide/bromate solution to the cooled acetonitrile mixture.
-
Carefully add concentrated sulfuric acid (1.5 eq) dropwise, ensuring the temperature is maintained under cooling conditions.
-
Allow the reaction to stir at room temperature for approximately 3 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture by adding a saturated solution of sodium bicarbonate until the pH is neutral.
-
Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate (e.g., 3 x 150 mL).
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product, 2-amino-5-bromo-4-picoline, can be purified by recrystallization from an ethyl acetate/petroleum ether system to yield the product as a solid.[8]
| Parameter | Value | Reference |
| Starting Material | 2-Amino-4-picoline | |
| Key Reagents | NaBr, NaBrO₃, H₂SO₄ | |
| Solvent | Acetonitrile | |
| Temperature | Ice bath, then Room Temp. | |
| Typical Yield | ~93% |
Step 2: Fluoro-dediazotization (Modified Balz-Schiemann Reaction)
This critical step converts the amino group of 2-amino-5-bromo-4-picoline into the desired fluorine atom. This is achieved through diazotization followed by decomposition of the resulting diazonium salt in the presence of a fluoride source.
Causality Behind Experimental Choices: The Balz-Schiemann reaction is a classic method for introducing fluorine onto an aromatic ring. The protocol described in the reference patent utilizes anhydrous hydrogen fluoride (HF) as both the solvent and the fluoride source, which is a common industrial modification.[8] The amino group is first converted to a diazonium salt (-N₂⁺) using sodium nitrite under strongly acidic conditions. This diazonium group is an excellent leaving group (N₂ gas), and its subsequent displacement by a fluoride ion from the HF solvent proceeds efficiently upon gentle heating.
CRITICAL SAFETY NOTE: Anhydrous hydrogen fluoride is extremely corrosive, toxic, and can cause severe burns that may not be immediately painful. This reaction MUST be conducted in a specialized, pressure-rated vessel made of HF-resistant material (e.g., polytetrafluoroethylene - PTFE) within a well-ventilated fume hood by personnel trained in handling HF. Appropriate personal protective equipment (PPE), including an HF-resistant apron, gloves, and face shield, is mandatory.
Caption: Key stages of the modified Balz-Schiemann reaction.
Experimental Protocol: Synthesis of this compound [8]
-
In a PTFE-lined reactor, dissolve 2-amino-5-bromo-4-picoline (1.0 eq) in anhydrous hydrogen fluoride (HF). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add sodium nitrite (1.1 eq) in small portions to the stirred solution, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to warm to a temperature between -5 °C and 5 °C and stir for 30 minutes.
-
Next, carefully raise the temperature of the reaction to between 30 °C and 70 °C and hold for 30-60 minutes to facilitate the decomposition of the diazonium salt.
-
Cool the reaction mixture and carefully quench it by pouring it onto a mixture of ice and water.
-
Neutralize the quenched mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (e.g., 3 x 120 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the resulting crude material by recrystallization from an ethyl acetate/petroleum ether system to obtain this compound as a faint yellow solid.[8]
| Parameter | Value | Reference |
| Starting Material | 2-Amino-5-bromo-4-picoline | |
| Key Reagents | Anhydrous HF, NaNO₂ | |
| Reaction Vessel | PTFE-lined reactor | |
| Temperature Profile | -78°C → 0°C → 30-70°C | |
| Typical Yield | ~84.5% | |
| Overall Yield | ~78.6% (from 2-amino-4-picoline) |
Alternative Synthetic Pathway: Direct Bromination of 2-Fluoro-4-methylpyridine
An alternative, more direct approach is the electrophilic bromination of 2-fluoro-4-methylpyridine. While seemingly more straightforward, this route presents significant challenges in regioselectivity.
Mechanistic Considerations: In 2-fluoro-4-methylpyridine, the fluorine atom at C2 is an ortho-para directing, deactivating group, while the methyl group at C4 is an ortho-para directing, activating group.[10] Their combined influence directs incoming electrophiles to the C3 and C5 positions. While the C5 position is generally favored, the formation of the isomeric byproduct, 3-bromo-2-fluoro-4-methylpyridine, is a distinct possibility.[11] The separation of these isomers can be challenging, potentially leading to lower isolated yields of the desired product.
Potential Brominating Agents: Several brominating agents could be employed for this transformation, with varying degrees of reactivity and selectivity.[12][13]
-
N-Bromosuccinimide (NBS): A common and relatively mild source of electrophilic bromine, often used with an acid catalyst.
-
1,3-dibromo-5,5-dimethylhydantoin (DBDMH): A stable, solid brominating agent that can offer high efficiency.[12][13]
-
Bromine (Br₂): Typically requires a Lewis acid catalyst (e.g., FeBr₃) or harsh conditions like oleum, which can lead to over-bromination and other side reactions.[12]
Due to the potential for isomeric mixtures, the two-step pathway detailed in Section 2 is generally the preferred and more self-validating system for producing high-purity this compound.
Purification and Analytical Characterization
Purification:
-
Recrystallization: As demonstrated in the primary synthetic pathway, recrystallization from a binary solvent system like ethyl acetate/petroleum ether is effective for obtaining high-purity, crystalline material.[8]
-
Column Chromatography: For smaller scales or for separating isomeric mixtures, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a standard method.
Characterization: Final product confirmation and purity assessment should be conducted using a combination of standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | The proton NMR spectrum should show distinct signals for the two aromatic protons and the methyl group protons, with chemical shifts and coupling constants consistent with the this compound structure. |
| ¹³C NMR | The carbon NMR will display six unique signals. The carbon atoms attached to fluorine and bromine will show characteristic chemical shifts and C-F coupling. |
| ¹⁹F NMR | A single resonance in the fluorine NMR spectrum confirms the presence of one fluorine environment. |
| GC-MS | Gas Chromatography-Mass Spectrometry will confirm the molecular weight (190.01 g/mol for C₆H₅BrFN) and provide a quantitative measure of purity.[3] |
Conclusion
The synthesis of this compound is most reliably achieved through a two-step sequence starting from 2-amino-4-picoline. This method leverages the strong directing effect of the amino group for a highly regioselective bromination, followed by a robust fluoro-dediazotization reaction. While requiring careful handling of hazardous reagents like anhydrous hydrogen fluoride, this pathway provides a clear and scalable route to a high-purity product, making it the superior choice for drug development professionals who require validated and reproducible synthetic protocols. The resulting intermediate is a powerful tool, enabling the continued exploration and development of novel, fluorine-containing therapeutics.
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Mastering Organic Synthesis with this compound. (2025, October 19). Retrieved from [Link]
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2-Fluoro-4-methylpyridine (98%) - Amerigo Scientific. (n.d.). Amerigo Scientific. Retrieved from [Link]
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Exploring 2-Fluoro-4-Methylpyridine: Properties, Applications, and Manufacturing. (n.d.). Retrieved from [Link]
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The Role of Fluorinated Pyridines in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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2-Fluoro-4-methylpyridine | CAS#:461-87-0 | Chemsrc. (2025, August 21). Chemsrc. Retrieved from [Link]
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Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps. (n.d.). Chemistry Steps. Retrieved from [Link]
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Electrophilic Aromatic Substitution - Organic Chemistry - Jack Westin. (n.d.). Jack Westin. Retrieved from [Link]
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bromination of pyridine derivatives - Justia Patents. (2021, February 25). Justia Patents. Retrieved from [Link]
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Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis. (n.d.). Retrieved from [Link]
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Electrophilic aromatic substitution - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
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Electrophilic aromatic substitution mechanism (video) - Khan Academy. (n.d.). Khan Academy. Retrieved from [Link]
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The Organic Chemist's Compass: A Technical Guide to the Reactivity Profile of 5-Bromo-2-fluoro-4-methylpyridine
Introduction: A Versatile Scaffold in Modern Drug Discovery
In the landscape of contemporary drug discovery and medicinal chemistry, the strategic incorporation of fluorine atoms and the presence of versatile functional handles on heterocyclic scaffolds are paramount for the development of novel therapeutic agents.[1][2] 5-Bromo-2-fluoro-4-methylpyridine has emerged as a particularly valuable building block, offering a unique combination of steric and electronic properties that make it an attractive starting material for the synthesis of complex molecular architectures.[3][4] The presence of a fluorine atom at the 2-position, a bromine atom at the 5-position, and a methyl group at the 4-position on the pyridine ring provides multiple, distinct sites for chemical modification.[5] This guide provides an in-depth exploration of the reactivity profile of this compound, offering insights into its synthesis and the diverse chemical transformations it can undergo. We will delve into the nuances of nucleophilic aromatic substitution at the C2-fluoro position and palladium-catalyzed cross-coupling reactions at the C5-bromo position, providing both mechanistic understanding and practical, field-proven protocols for researchers, scientists, and drug development professionals.
Synthesis of this compound
The efficient synthesis of this compound is crucial for its application as a versatile intermediate. A common and effective method involves a two-step sequence starting from the readily available 2-amino-4-picoline.[6]
Step 1: Bromination of 2-Amino-4-picoline
The first step is the regioselective bromination of 2-amino-4-picoline. The amino group at the 2-position and the methyl group at the 4-position direct the electrophilic aromatic substitution to the 5-position.
Step 2: Sandmeyer-type Fluorination
The subsequent transformation of the amino group to a fluorine atom is achieved through a Sandmeyer-type reaction. The amino group is first diazotized, and the resulting diazonium salt is then treated with a fluoride source to yield this compound.[6]
PART 1: Reactivity at the C2-Fluoro Position - A Gateway for Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at the 2-position of the pyridine ring is highly activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is a consequence of the electron-withdrawing nature of the pyridine nitrogen, which stabilizes the negatively charged Meisenheimer intermediate formed during the reaction.[7] Fluorine's high electronegativity further polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.[7] In SNAr reactions, the rate-determining step is typically the nucleophilic attack, and the high electronegativity of fluorine facilitates this step, making it a better leaving group in this context compared to other halogens.[7]
Key Mechanistic Insights
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate known as the Meisenheimer complex. The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom of the pyridine ring, which provides significant stabilization.[7] In the second step, the fluoride ion is eliminated, and the aromaticity of the pyridine ring is restored.
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr) on this compound.
Experimental Protocol: SNAr with an Oxygen Nucleophile
This protocol describes a general procedure for the reaction of this compound with an alcohol, a common transformation in drug discovery.
Materials:
-
This compound
-
Alcohol of choice (e.g., benzyl alcohol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.2 equivalents) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add this compound (1.0 equivalent) to the flask.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Nucleophile | Alcohols, Phenols, Thiols, Amines | A wide range of nucleophiles can be employed. |
| Base | NaH, K₂CO₃, Cs₂CO₃ | Deprotonates the nucleophile to increase its reactivity.[7] |
| Solvent | THF, DMF, DMSO | Polar aprotic solvents stabilize the charged intermediate.[7] |
| Temperature | Room temperature to 150 °C | Reaction temperature depends on the nucleophile's reactivity.[7] |
Table 1: Representative Conditions for SNAr on 2-Fluoropyridines.
PART 2: Reactivity at the C5-Bromo Position - A Hub for Cross-Coupling Reactions
The bromine atom at the 5-position of this compound is an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are workhorses in modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[8][9][10][11][12][13][14][15][16][17][18][19]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for forming biaryl and vinyl-aryl structures by reacting the C-Br bond with an organoboron reagent, typically a boronic acid or a boronate ester.[9][17][19]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent system (e.g., 1,4-dioxane and water, 4:1)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a Schlenk flask, combine this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.0 equivalents).
-
Add the palladium catalyst (5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 85-95 °C with stirring for 12-24 hours, monitoring by TLC or LC-MS.[17]
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | A variety of palladium catalysts can be used.[17] |
| Ligand | PPh₃, SPhos, XPhos | Ligands stabilize the palladium center and facilitate the catalytic cycle. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation.[19] |
| Solvent | Dioxane/H₂O, Toluene, DMF | Solubilizes reactants and influences reaction rate. |
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between the C5-bromo position and a terminal alkyne, a valuable transformation for introducing linear fragments into a molecule.[13][14][20]
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Copper(I) iodide (CuI, 2.5 mol%)
-
Base (e.g., triethylamine)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a degassed solution of this compound (1.0 equivalent) in the chosen solvent, add the palladium catalyst and copper(I) iodide.
-
Add the base (e.g., triethylamine) and the terminal alkyne (1.1 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines by coupling the C5-bromo position with a primary or secondary amine.[8][21] This reaction has broad substrate scope and functional group tolerance.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., sodium tert-butoxide, 1.4 equivalents)
-
Anhydrous toluene
Procedure:
-
In a dry, sealable reaction tube, combine this compound (1.0 equivalent), the amine (1.2 equivalents), the base (1.4 equivalents), the palladium catalyst, and the ligand.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
PART 3: Orthogonal Reactivity and Applications in Drug Discovery
The distinct reactivity of the C2-fluoro and C5-bromo positions on the this compound scaffold allows for selective and sequential functionalization. The C2-fluoro position is preferentially targeted by nucleophiles in SNAr reactions, while the C5-bromo position is the site for palladium-catalyzed cross-coupling reactions.[22] This orthogonality is a powerful feature for the synthesis of complex, highly substituted pyridine derivatives.
The fluorinated pyridine motif is a privileged structure in medicinal chemistry. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] Consequently, this compound and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents.[23][24]
Caption: A generalized workflow for the sequential functionalization of this compound.
Conclusion
This compound is a highly versatile and valuable building block in modern organic synthesis and drug discovery. Its well-defined and orthogonal reactivity profile, characterized by facile nucleophilic aromatic substitution at the C2-fluoro position and a wide range of palladium-catalyzed cross-coupling reactions at the C5-bromo position, provides chemists with a powerful tool for the construction of complex and diverse molecular architectures. The experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this important intermediate in their synthetic endeavors.
References
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Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]
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Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]
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Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. (2009, December 4). ResearchGate. Retrieved January 11, 2026, from [Link]
-
The Role of Fluorinated Pyridines in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from [Link]
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Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (n.d.). University of Southampton. Retrieved January 11, 2026, from [Link]
-
Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Nucleophilic aromatic substitution by [ F]fluoride at substituted 2-nitropyridines. (2009, December 4). Springer. Retrieved January 11, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
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5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. (2022, March 4). PubMed. Retrieved January 11, 2026, from [Link]
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An In-depth Technical Guide to the Synthesis and Significance of 5-Bromo-2-fluoro-4-methylpyridine
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-2-fluoro-4-methylpyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The document details a robust and well-established synthetic pathway for its preparation, grounded in fundamental principles of organic chemistry. A thorough discussion of the mechanistic underpinnings of each synthetic step is provided, offering insights into the rationale behind the chosen reagents and reaction conditions. Furthermore, the guide summarizes the key physicochemical properties of the title compound and explores the strategic importance of the 2-fluoro-5-bromopyridine scaffold in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this valuable synthetic building block.
Introduction: The Strategic Value of Fluorinated Pyridines in Medicinal Chemistry
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] The strategic incorporation of fluorine atoms into these scaffolds has become a cornerstone of modern drug design.[2] Fluorine's unique properties—high electronegativity, small steric footprint, and the ability to form strong C-F bonds—can profoundly influence a molecule's physicochemical and pharmacological profile.[3] Specifically, the introduction of fluorine can enhance metabolic stability, modulate basicity (pKa), and improve membrane permeability, often leading to superior pharmacokinetic and pharmacodynamic properties.[4]
The 2,4,5-trisubstituted pyridine motif, as exemplified by this compound, offers a versatile platform for generating diverse molecular architectures. The distinct electronic environments of the substituents at the C2, C4, and C5 positions allow for selective functionalization, making this class of compounds highly valuable as intermediates in the synthesis of complex drug candidates. The bromine atom, in particular, serves as a versatile handle for a wide array of cross-coupling reactions, enabling the introduction of further molecular complexity.[5]
This guide focuses on this compound (CAS No. 864830-16-0), a key building block that embodies the strategic advantages of fluorinated pyridines. We will delve into its synthetic discovery, providing a detailed, field-proven protocol and a mechanistic exploration of the core chemical transformations.
Synthesis of this compound: A Two-Step Approach
The most direct and well-documented synthesis of this compound proceeds via a two-step sequence starting from the readily available 2-amino-4-picoline.[6] This pathway involves an initial regioselective electrophilic bromination, followed by a fluoro-dediazoniation reaction.
Overall Synthetic Workflow
The synthesis can be logically divided into two primary stages:
-
Bromination: Introduction of a bromine atom at the C5 position of the 2-amino-4-picoline ring.
-
Fluoro-dediazoniation: Conversion of the amino group at the C2 position to a fluorine atom via a diazonium salt intermediate.
Figure 1: High-level synthetic workflow for this compound.
Step 1: Regioselective Bromination of 2-Amino-4-picoline
The initial step involves the electrophilic bromination of 2-amino-4-picoline. The strongly activating and ortho-, para-directing amino group governs the regioselectivity of this reaction, directing the incoming electrophile to the positions ortho and para to it. In this case, the C5 position is para to the amino group and is the sterically most accessible site, leading to the desired 5-bromo isomer as the major product.
Experimental Protocol: [6]
-
Reaction Setup: In a suitable reaction vessel, charge 2-amino-4-picoline (1.0 eq) and acetonitrile.
-
Reagent Addition: Under ice bath cooling and stirring, add an aqueous solution containing sodium bromide (NaBr) and sodium bromate (NaBrO₃).
-
Acidification: Slowly add sulfuric acid (H₂SO₄) to the reaction mixture, maintaining the low temperature.
-
Reaction: Allow the reaction to proceed at room temperature for several hours.
-
Work-up: Neutralize the reaction mixture with a saturated sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization to yield 5-bromo-2-amino-4-picoline.
Causality and Mechanistic Insights:
The combination of NaBr, NaBrO₃, and H₂SO₄ generates elemental bromine (in situ) as the active electrophile. The amino group at C2 is a powerful activating group for electrophilic aromatic substitution, strongly directing the incoming electrophile to the para position (C5). The methyl group at C4 also provides a slight activating effect. This concerted directing effect leads to high regioselectivity for the desired 5-bromo isomer.
Step 2: Fluoro-dediazoniation of 5-Bromo-2-amino-4-picoline
The second step is a transformation of the amino group to a fluorine atom. This is achieved through a Balz-Schiemann-type reaction, which proceeds via a diazonium salt intermediate.
Experimental Protocol: [6]
-
Reaction Setup: In a tetrafluoroethylene-lined reactor, dissolve 5-bromo-2-amino-4-picoline (1.0 eq) in anhydrous hydrogen fluoride (HF) at a low temperature (e.g., -78 °C).
-
Diazotization: Add sodium nitrite (NaNO₂) portion-wise to the solution, maintaining the low temperature.
-
Reaction: After the addition is complete, warm the reaction mixture to a temperature between -5 °C and 5 °C and stir for a short period. Then, further increase the temperature to between 30 °C and 70 °C to facilitate the decomposition of the diazonium salt.
-
Work-up: Cool the reaction mixture and quench with an ice-water mixture. Neutralize with a saturated sodium bicarbonate solution. Extract the product with an organic solvent (e.g., dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization to afford this compound.
Causality and Mechanistic Insights:
This reaction is a variation of the classic Balz-Schiemann reaction.[7] The mechanism involves two key stages:
-
Diazotization: The amino group reacts with nitrous acid (formed in situ from NaNO₂ and HF) to generate a pyridyldiazonium fluoride salt. This reaction is conducted at low temperatures to ensure the stability of the diazonium intermediate.
-
Fluorodediazoniation: The diazonium salt is thermally unstable and decomposes upon warming. The C-N bond cleaves, releasing nitrogen gas (a thermodynamically favorable process) and generating a highly reactive aryl cation. This cation is then rapidly trapped by a fluoride ion from the HF solvent to yield the final fluoro-pyridine product.[8] The use of anhydrous HF serves as both the acid catalyst for diazotization and the fluoride source.
Figure 2: Generalized mechanism of the Balz-Schiemann reaction.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 864830-16-0 | [9] |
| Molecular Formula | C₆H₅BrFN | [9][10] |
| Molecular Weight | 190.01 g/mol | [9] |
| Appearance | Colorless to light yellow liquid | [11][12] |
| Boiling Point | 208.9 ± 35.0 °C (Predicted) | [10][13] |
| Density | 1.592 ± 0.06 g/cm³ (Predicted) | [13] |
| pKa | -2.13 ± 0.18 (Predicted) | [13] |
Spectroscopic Characterization (Predicted):
-
¹H NMR: Two signals are expected in the aromatic region. The proton at C6 would appear as a singlet at a lower field due to the deshielding effects of the adjacent nitrogen and bromine atoms. The proton at C3 would appear as a singlet at a higher field. The methyl group protons would appear as a singlet in the aliphatic region.
-
¹³C NMR: Six distinct signals are expected, corresponding to the five carbons of the pyridine ring and the methyl carbon. The carbon bearing the fluorine (C2) would exhibit a large one-bond C-F coupling constant.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). The molecular ion peaks would be observed at m/z 189 and 191.
Conclusion and Future Outlook
This compound is a strategically important building block in modern organic synthesis and drug discovery. Its preparation, via a reliable two-step sequence of regioselective bromination and fluoro-dediazoniation, is well-established and scalable. The unique substitution pattern of this molecule provides medicinal chemists with a versatile template for the development of novel therapeutic agents, leveraging the beneficial effects of fluorine incorporation and the synthetic utility of the bromine handle. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the importance of such highly functionalized heterocyclic intermediates is poised to increase, ensuring that this compound will remain a valuable tool in the arsenal of the synthetic chemist.
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5-Bromo-2-fluoro-4-methylpyridine safety and handling
An In-Depth Technical Guide to the Safe Handling of 5-Bromo-2-fluoro-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated pyridine derivative that serves as a crucial intermediate in the landscape of modern organic synthesis.[1] Its structural motifs are of significant interest in the development of novel pharmaceutical and agrochemical compounds.[2][3] The reactivity, conferred by the synergistic effects of the bromine, fluorine, and methyl substituents on the pyridine core, makes it a versatile building block for constructing complex molecular architectures.[1] However, the very reactivity that makes this compound valuable also necessitates a thorough understanding and rigorous application of safety protocols. This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in established safety data and best laboratory practices. Its purpose is to empower researchers to mitigate risks, ensure experimental integrity, and maintain a safe laboratory environment.
Hazard Identification and Analysis
A foundational principle of chemical safety is a comprehensive understanding of the potential hazards. This compound is classified as an irritant and a combustible liquid.[4][5] While comprehensive toxicological data is not available for this specific compound, the available Safety Data Sheets (SDS) from multiple suppliers provide a consistent hazard profile based on its chemical class.[6]
The primary routes of exposure are inhalation, skin contact, and eye contact.[7] The compound is categorized as causing skin irritation, serious eye irritation, and potential respiratory irritation.[8]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | GHS Code | Signal Word | Hazard Statement | Source(s) |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation | [8] |
| Serious Eye Damage/Eye Irritation | H319 | Warning | Causes serious eye irritation | [8] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | Warning | May cause respiratory irritation | [8] |
| Flammable Liquids | H227 | Warning | Combustible liquid | [5] |
| Acute Toxicity, Oral (Harmful) | H302 | Warning | Harmful if swallowed (Reported by 50%) | [4] |
Note: The acute oral toxicity warning (H302) is reported in aggregated GHS information provided by multiple companies to the ECHA C&L Inventory, indicating some variability in classification.[4] Prudence dictates adhering to the more stringent classification.
Physicochemical Properties for Safe Handling
Understanding the physical and chemical properties of a substance is paramount for designing safe experimental and storage protocols.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) | Significance for Handling |
| Molecular Formula | C₆H₅BrFN | [4] | Basic identity of the compound. |
| Molecular Weight | 190.01 g/mol | [8] | Required for accurate molar calculations in experimental protocols. |
| Appearance | Colorless to pale yellow liquid/oil | [4] | A visual check for purity; significant color change may indicate degradation. |
| Boiling Point | 208.9°C at 760 mmHg | [4] | Important for distillation and assessing volatility. Avoid heating in open systems. |
| Density | ~1.6 g/cm³ | [4] | Heavier than water. Affects layering in biphasic systems and spill cleanup considerations. |
| Flash Point | 80°C (176°F) | [5] | Classified as a combustible liquid. Must be kept away from ignition sources, especially when heated.[5] |
| Solubility | Slightly soluble in water. | [2][4] | Important for quenching reactions and extraction procedures. |
| Storage Temperature | Room temperature; some suppliers recommend cool, dark place (<15°C) | [5] | Follow supplier recommendations to ensure stability and prevent degradation.[5] |
Exposure Controls and Personal Protective Equipment (PPE)
The cornerstone of preventing chemical exposure lies in a multi-layered approach combining engineering controls and appropriate Personal Protective Equipment (PPE).[9]
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be performed within a properly functioning and certified chemical fume hood.[10] This is the primary means of preventing inhalation of vapors or aerosols.[11]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors in the general workspace.[12]
-
Safety Equipment: An emergency eyewash station and safety shower must be readily accessible, within a 10-second travel distance of the work area.[13][14]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected based on the specific hazards of the chemical.[12]
-
Eye and Face Protection: Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards are mandatory.[15][16] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as when transferring large volumes or working with reactions under pressure.[11]
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves. While specific breakthrough times for this compound are not published, for similar halogenated pyridines, butyl rubber or laminate gloves are often recommended over standard nitrile gloves for extended contact.[13] Always inspect gloves for tears or pinholes before use and remove them using the proper technique to avoid contaminating the skin. Change gloves immediately if contamination is suspected.
-
Lab Coat: A flame-resistant lab coat with full-length sleeves, buttoned completely, is required to protect skin and personal clothing.[11]
-
-
Respiratory Protection: If engineering controls are insufficient or during a large spill cleanup, a full-face respirator with appropriate cartridges (e.g., type ABEK) should be used.[17] All respirator use must be in accordance with a formal respiratory protection program, including medical clearance and fit testing.[13]
Caption: PPE Selection Workflow
Safe Handling and Storage Procedures
Adherence to standardized protocols is critical for minimizing risk during routine laboratory operations.
Handling
-
Personnel: Only trained personnel familiar with the hazards of this compound should handle it.[13]
-
Hygiene: Avoid contact with skin, eyes, and clothing.[18] Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[7] Do not eat, drink, or smoke in the laboratory.[19]
-
Weighing and Transferring:
-
Don all required PPE as outlined in Section 3.2.
-
Perform all transfers within a chemical fume hood.
-
For liquid transfers, use a calibrated pipette or a syringe with a blunt-tip needle.
-
Dispense the liquid slowly into the receiving vessel, ensuring the tip is below the rim to minimize splashing.
-
If weighing, tare a sealed container (e.g., a vial with a cap) on the balance, transfer the liquid into the container inside the fume hood, and then re-seal and re-weigh the container.
-
Clean any minor drips on the container exterior with a solvent-dampened cloth before removing it from the hood. Dispose of the cloth as hazardous waste.
-
Storage
Proper storage is essential for maintaining chemical integrity and preventing hazardous situations.[1]
-
Container: Keep the container tightly closed to prevent exposure to moisture and atmospheric contaminants.[1][18]
-
Location: Store in a cool, dry, and well-ventilated area.[12][18] Some suppliers recommend refrigeration (2-8°C).[1]
-
Incompatibilities: Segregate from strong oxidizing agents, acids, acid anhydrides, and acid chlorides to avoid vigorous and potentially hazardous reactions.[1][7]
-
Ignition Sources: Store away from heat, sparks, open flames, and other sources of ignition.[5][12]
Caption: Standard Laboratory Handling Workflow
Emergency Procedures
Preparedness is key to effectively managing incidents.
First-Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
-
Inhalation: Move the victim to fresh air immediately.[19] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (avoiding mouth-to-mouth).[15] Seek immediate medical attention.[19]
-
Skin Contact: Immediately remove all contaminated clothing.[6] Flush the affected skin with copious amounts of water and soap for at least 15 minutes.[18][19] Seek medical attention if irritation persists.[18]
-
Eye Contact: Immediately flush eyes with large amounts of tepid water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[14][19] Remove contact lenses if present and easy to do.[19] Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting.[19] Rinse the mouth thoroughly with water.[19] Never give anything by mouth to an unconscious person.[15] Seek immediate medical attention.[19]
Spill Response
-
Small Spill (manageable by trained personnel):
-
Alert others in the immediate area.
-
Ensure you are wearing appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using a non-combustible absorbent material like sand, diatomaceous earth, or vermiculite.[17]
-
Carefully collect the absorbed material into a sealable, labeled container for hazardous waste disposal.[18]
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
-
Large Spill:
-
Evacuate the immediate area and alert all personnel.
-
If safe to do so, remove any ignition sources.
-
Close the laboratory door and prevent entry.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[14]
-
Caption: Spill Response Decision Tree
Disposal Considerations
All waste materials containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect waste, including contaminated absorbent materials and disposable PPE, in a clearly labeled, sealed, and chemically compatible container.[6][13]
-
Disposal Method: Disposal must be carried out by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[15] Do not discharge into sewer systems or contaminate water, soil, or feed.[15] All disposal practices must comply with local, state, and federal regulations.[6]
Conclusion
This compound is a valuable reagent whose safe use is contingent upon a culture of safety, rigorous adherence to protocols, and a comprehensive understanding of its hazards. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and following the detailed handling and emergency procedures outlined in this guide, researchers can confidently and safely harness the synthetic potential of this compound.
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An In-depth Technical Guide to 5-Bromo-2-fluoro-4-methylpyridine: A Versatile Building Block in Modern Synthesis
Abstract
In the landscape of modern medicinal chemistry and materials science, the strategic use of highly functionalized heterocyclic intermediates is paramount for the efficient construction of complex molecular architectures. 5-Bromo-2-fluoro-4-methylpyridine has emerged as a particularly valuable building block, offering a unique combination of reactive sites that enable selective and diverse chemical transformations. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and reactivity, with a focus on its application in palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols and mechanistic insights are presented to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this versatile reagent in their synthetic endeavors.
Introduction: The Strategic Advantage of this compound
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of FDA-approved drugs and biologically active compounds.[1][2][3][4] The introduction of specific substituents onto this core ring system allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity.[5] this compound (CAS: 864830-16-0) is a trifunctionalized pyridine derivative that offers chemists multiple, distinct opportunities for molecular elaboration.[6]
The key to its utility lies in the differential reactivity of its two halogen substituents:
-
The C5-Bromine Atom: The carbon-bromine bond is significantly more susceptible to oxidative addition by palladium(0) catalysts, making it the primary site for a host of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[7][8] This reactivity trend (C-I > C-Br > C-Cl) is a cornerstone of modern organometallic chemistry.[7]
-
The C2-Fluorine Atom: The highly electronegative fluorine atom activates the C2 position for nucleophilic aromatic substitution (SNAr) reactions.[9][10] Its relative inertness to standard palladium cross-coupling conditions allows it to be preserved for subsequent transformations, enabling a powerful, stepwise functionalization strategy.[7]
This guide will delve into the practical applications of this reactivity profile, providing both the theoretical underpinnings and actionable experimental protocols.
Physicochemical and Safety Data
A thorough understanding of a reagent's properties is critical for its safe and effective use in the laboratory.
Properties
The key physical and chemical properties of this compound are summarized below.[11][12]
| Property | Value |
| CAS Number | 864830-16-0 |
| Molecular Formula | C₆H₅BrFN |
| Molecular Weight | 190.02 g/mol |
| Appearance | Colorless to light yellow clear liquid |
| Boiling Point | ~208.9 °C at 760 mmHg[9][12] |
| Density | ~1.62 g/cm³[12] |
| Refractive Index | ~1.530[12] |
| Flash Point | 80 °C |
| Solubility | Soluble in common organic solvents; slightly soluble in water.[9][6] |
Safety and Handling
As with all laboratory chemicals, this compound must be handled with appropriate care.
-
Hazard Identification: This compound is a combustible liquid that causes skin irritation and serious eye irritation.[13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[13][14] All handling should be performed in a well-ventilated chemical fume hood.[15]
-
Storage: Store in a tightly closed container in a cool, dark, and well-ventilated place.[14]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[13]
Synthesis of this compound
The most common synthetic route to this compound begins with the commercially available 2-Amino-4-picoline, as detailed in the patent literature.[16] The process involves two key steps: electrophilic bromination followed by a diazotization-fluorination reaction (Balz-Schiemann type).
Generalized Synthesis Workflow
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The Strategic Role of 5-Bromo-2-fluoro-4-methylpyridine in Modern Medicinal Chemistry: A Technical Guide
Abstract
In the landscape of contemporary drug discovery, the strategic deployment of highly functionalized heterocyclic scaffolds is paramount to the successful development of novel therapeutic agents. Among these, 5-Bromo-2-fluoro-4-methylpyridine has emerged as a cornerstone building block, offering medicinal chemists a unique combination of reactivity and structural features. This technical guide provides an in-depth analysis of the synthesis, reactivity, and application of this compound, with a particular focus on its role in the construction of complex, biologically active molecules. We will explore the causality behind its utility in facilitating key chemical transformations and present a case study illustrating its potential in the synthesis of kinase inhibitors, thereby providing a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction: The Privileged Status of Fluorinated Pyridines in Drug Design
The pyridine ring is a ubiquitous motif in a vast number of approved pharmaceuticals, owing to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisosteric replacement for a phenyl ring.[1] The strategic incorporation of fluorine into these pyridine scaffolds further enhances their desirability in drug design.[2] Fluorine's high electronegativity and small atomic radius can profoundly influence a molecule's physicochemical properties, including its lipophilicity, pKa, and metabolic stability, often leading to improved pharmacokinetic profiles and enhanced binding affinity to biological targets.[3]
The subject of this guide, this compound, is a trifunctionalized building block that capitalizes on these principles. The presence of a bromine atom at the 5-position, a fluorine atom at the 2-position, and a methyl group at the 4-position provides a rich platform for diverse chemical modifications. This unique arrangement of functional groups allows for orthogonal reactivity, enabling chemists to selectively functionalize the pyridine core in a controlled and predictable manner.
Physicochemical Properties and Reactivity Profile
The reactivity of this compound is dictated by the electronic nature of its substituents and their positions on the pyridine ring.
| Property | Value |
| CAS Number | 864830-16-0 |
| Molecular Formula | C₆H₅BrFN |
| Molecular Weight | 190.01 g/mol |
| Appearance | Colorless to light yellow liquid |
The key to its utility lies in the differential reactivity of the bromo and fluoro substituents:
-
The Bromine Atom (C5-Br): The bromine atom at the 5-position is an excellent handle for a wide array of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[4]
-
The Fluorine Atom (C2-F): The fluorine atom at the 2-position, being on an electron-deficient pyridine ring, is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of various nucleophiles, particularly nitrogen and oxygen-based moieties.[3]
-
The Methyl Group (C4-CH₃): The methyl group can influence the steric and electronic properties of the molecule and can be a site for further functionalization, although it is generally less reactive than the halogen substituents.
Key Chemical Transformations and Methodologies
The versatility of this compound is best illustrated by the key chemical transformations it readily undergoes. These reactions form the foundation of its application in the synthesis of complex drug candidates.
Palladium-Catalyzed Cross-Coupling Reactions
The C5-Br bond is the primary site for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents.
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the pyridine core and various aryl or heteroaryl boronic acids or esters.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O, 4:1).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The Sonogashira coupling allows for the introduction of alkyne moieties, which are valuable for further transformations or as structural elements in their own right.[5]
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), a copper(I) co-catalyst (e.g., CuI, 0.1 equiv.), and a base (e.g., triethylamine).
-
Reaction Execution: Stir the reaction mixture at room temperature to 60 °C under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Dilute the reaction mixture with an organic solvent and wash with aqueous NH₄Cl solution, water, and brine. Dry the organic layer, concentrate, and purify by column chromatography.
The Buchwald-Hartwig amination is a crucial transformation for the synthesis of arylamines, a common motif in kinase inhibitors.[6]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.08 equiv.), and a base (e.g., NaOt-Bu, 1.4 equiv.) in a dry solvent (e.g., toluene or dioxane).
-
Reaction Execution: Heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite, concentrate the filtrate, and purify the residue by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, enhanced by the fluorine at the 2-position, facilitates SNAr reactions. This allows for the displacement of the fluoride with various nucleophiles, most commonly amines.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with Amines
-
Reaction Setup: Combine the fluoropyridine substrate (1.0 equiv.) and the desired amine (1.5-2.0 equiv.) in a polar aprotic solvent such as DMSO or NMP. A base like K₂CO₃ or DIPEA may be added to facilitate the reaction.
-
Reaction Execution: Heat the reaction mixture to 100-150 °C for several hours to overnight.
-
Work-up and Purification: Cool the reaction mixture, pour it into water, and extract with an organic solvent. Wash the organic layer, dry, concentrate, and purify the product by chromatography or recrystallization.
Case Study: Proposed Synthesis of a Pexidartinib Analogue
Pexidartinib (Turalio) is a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R), a key target in oncology.[7][8] While the commercially practiced synthesis of pexidartinib may utilize different starting materials, a plausible and illustrative synthetic route can be envisioned starting from this compound, showcasing its strategic utility.
Diagram: Proposed Synthetic Pathway to a Pexidartinib Analogue
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Methodological & Application
Application Note: A Comprehensive Protocol for the Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-fluoro-4-methylpyridine
Introduction: The Strategic Importance of Fluorinated Pyridines
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction is indispensable in pharmaceutical and materials science for constructing complex molecular architectures.[2]
Among the vast array of building blocks used in drug discovery, fluorinated heterocyclic compounds, particularly pyridines, are of paramount interest. The incorporation of fluorine can profoundly alter a molecule's physicochemical properties, enhancing metabolic stability, membrane permeability, and binding affinity to biological targets.[3] The substrate at the heart of this guide, 5-Bromo-2-fluoro-4-methylpyridine , is a versatile scaffold. The bromine atom at the 5-position serves as an excellent handle for C-C bond formation via Suzuki coupling, while the fluorine at the 2-position and the methyl group at the 4-position provide specific electronic and steric properties that are often desirable in medicinal chemistry.
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the principles and practice of performing a successful Suzuki-Miyaura coupling with this specific heteroaryl halide. We will delve into the mechanistic underpinnings, explore the rationale behind reagent selection, and present a detailed, field-proven protocol.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki coupling hinges on a well-defined palladium-based catalytic cycle.[4][5] Understanding this cycle is crucial for troubleshooting and optimizing the reaction for challenging substrates like substituted pyridines. The process is generally accepted to proceed through three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][6]
-
Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step of the cycle.[1] This process oxidizes the catalyst from Pd(0) to a Pd(II) state, forming a square planar organopalladium(II) complex.[5]
-
Transmetalation: In this step, the organic group from the organoboron reagent (the boronic acid or ester) is transferred to the Pd(II) complex. This step requires activation of the boronic acid by a base. The base coordinates to the empty p-orbital of the boron atom, forming a more nucleophilic "ate" complex, which readily transfers its organic moiety to the palladium center, displacing the halide.[7][8][9]
-
Reductive Elimination: The final step involves the two organic groups on the Pd(II) complex coupling together to form the desired C-C bond of the product. This process reduces the palladium center from Pd(II) back to the catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[5][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Experimental Parameters: A Guide to Rational Reagent Selection
The success of coupling this compound is highly dependent on the judicious selection of the catalyst system and reaction conditions. The pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition, making the choice of ligand particularly critical.[10][11]
| Component | Selection Rationale & Recommended Options |
| Palladium Source | The choice of palladium precursor influences catalyst activation. Standard sources like Pd(OAc)₂ or Pd₂(dba)₃ are effective but require in-situ combination with a ligand.[12] Pre-formed catalysts such as Pd(PPh₃)₄ can be used directly but may be less active for challenging substrates. For heteroaryl couplings, advanced pre-catalysts that generate the active Pd(0) species efficiently are often preferred.[13] |
| Ligand | This is arguably the most critical parameter for heteroaryl couplings. While simple phosphines like PPh₃ can work, they often require higher temperatures. Bulky, electron-rich dialkylbiaryl phosphine ligands are highly effective as they promote rapid oxidative addition and reductive elimination, preventing catalyst deactivation.[14][15] Recommended: SPhos, XPhos, RuPhos. N-heterocyclic carbene (NHC) ligands are also excellent alternatives.[16] |
| Base | The base is essential for activating the boronic acid for transmetalation.[17] Inorganic bases are most common. K₂CO₃ is a standard choice, but for pyridinic substrates, a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ often gives superior results by minimizing side reactions and promoting efficient transmetalation.[18] |
| Solvent | The solvent system must solubilize all components. A mixture of an organic solvent and water is highly effective, as water can accelerate the reaction.[19] Common choices include 1,4-Dioxane/H₂O , Toluene/H₂O , or THF/H₂O .[6] The choice of solvent can also influence reaction selectivity and rate.[20][21] |
| Boronic Acid/Ester | Use a slight excess (1.1–1.5 equivalents) to drive the reaction to completion. While boronic acids are common, boronate esters (e.g., pinacol esters) or MIDA boronates can be used for substrates that are unstable or prone to protodeboronation.[16] |
Detailed Experimental Protocol
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for particularly challenging coupling partners.
Reagent and Materials Summary
| Reagent | Formula | M.W. | Amount | Moles (mmol) | Equivalents |
| This compound | C₆H₅BrFN | 190.01 | 190 mg | 1.0 | 1.0 |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 146 mg | 1.2 | 1.2 |
| Pd(OAc)₂ | C₄H₆O₄Pd | 224.50 | 4.5 mg | 0.02 | 0.02 |
| SPhos | C₂₇H₃₃OP | 410.52 | 16.4 mg | 0.04 | 0.04 |
| K₃PO₄ | K₃PO₄ | 212.27 | 425 mg | 2.0 | 2.0 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 4 mL | - | - |
| Water (degassed) | H₂O | 18.02 | 1 mL | - | - |
Step-by-Step Methodology
Caption: A typical experimental workflow for the Suzuki coupling reaction.
-
Vessel Preparation: To a flame-dried 25 mL Schlenk flask or a microwave vial equipped with a magnetic stir bar, add this compound (190 mg, 1.0 mmol), the arylboronic acid (1.2 mmol, 1.2 equiv), K₃PO₄ (425 mg, 2.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).[22]
-
Solvent Addition: Add 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask.
-
Degassing: Seal the flask with a septum or cap. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting bromide.[23]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[23]
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-fluoro-4-methyl-5-arylpyridine product.
-
Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently degassed; Poor choice of base/ligand. | Ensure proper inert atmosphere technique. Screen alternative ligands (e.g., XPhos) or bases (e.g., Cs₂CO₃). Use a pre-catalyst to ensure efficient generation of Pd(0). |
| Protodeboronation | Boronic acid is unstable under reaction conditions (hydrolytic cleavage of C-B bond). | Use a stronger base (K₃PO₄) and ensure rigorous degassing. Switch to a more stable boronate ester (pinacol or MIDA). Minimize water content if necessary. |
| Homocoupling of Boronic Acid | Presence of oxygen; Inefficient transmetalation. | Improve degassing procedure. Increase catalyst/ligand loading slightly. Change the solvent system. |
| Formation of Byproducts | Side reactions due to high temperature or prolonged reaction time. | Reduce the reaction temperature. Monitor the reaction closely and stop it once the starting material is consumed. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a robust and highly effective method for synthesizing valuable 5-aryl-2-fluoropyridine derivatives. Success in this transformation is predicated on a rational choice of catalyst, ligand, and base to overcome the potential challenges associated with heteroaryl substrates. By employing modern, bulky phosphine ligands and appropriate basic conditions, researchers can achieve high yields and construct molecular scaffolds of significant interest to the pharmaceutical and agrochemical industries. The protocol detailed herein provides a validated and reliable foundation for the successful application of this critical synthetic tool.
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
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Neufeldt, S. R., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. Available from: [Link]
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Bicontinuous, P., et al. (2007). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 129(45), 13931-13941. Available from: [Link]
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ArODES. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available from: [Link]
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NIH. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Available from: [Link]
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ACS Publications. (2022). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B, 126(1), 269-280. Available from: [Link]
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ResearchGate. (2004). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Available from: [Link]
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ACS Publications. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(42), 12682-12683. Available from: [Link]
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Wiley Online Library. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Journal of the Chinese Chemical Society, 51(5B), 1317-1340. Available from: [Link]
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Taylor & Francis Online. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2445-2466. Available from: [Link]
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Semantic Scholar. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]
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ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2137-2148. Available from: [Link]
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Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5250-5283. Available from: [Link]
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NIH. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 14(3), 758-777. Available from: [Link]
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NIH. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Tetrahedron Letters, 59(38), 3467-3470. Available from: [Link]
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MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(1), 269. Available from: [Link]
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YouTube. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]
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NIH. (2021). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 26(23), 7298. Available from: [Link]
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Application Notes & Protocols: Strategic Execution of the Buchwald-Hartwig Amination for the Synthesis of 5-Amino-2-fluoro-4-methylpyridine Derivatives
Introduction: The Strategic Importance of Aminopyridines in Drug Discovery
The aminopyridine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its prevalence stems from the ability of the pyridine nitrogen to engage in hydrogen bonding and the amenability of the ring to substitution, allowing for the fine-tuning of physicochemical and pharmacological properties. The Buchwald-Hartwig amination has emerged as a transformative tool for the synthesis of these vital building blocks, offering a broad substrate scope and functional group tolerance that surpasses classical methods like nucleophilic aromatic substitution.[3][4]
This guide provides an in-depth analysis and a robust protocol for a particularly challenging yet valuable transformation: the Buchwald-Hartwig amination of 5-Bromo-2-fluoro-4-methylpyridine. This substrate presents a unique set of challenges due to the electronic and steric environment of the pyridine ring:
-
Electron-Deficient Ring: The electronegativity of the ring nitrogen and the fluorine atom at the 2-position makes the pyridine ring electron-deficient, which can affect the kinetics of the catalytic cycle.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation and low yields.[5]
-
Steric Hindrance: The methyl group at the 4-position introduces steric bulk that can influence the approach of the amine and the geometry of the palladium complex.
Overcoming these challenges requires a carefully considered approach to the selection of the catalyst system and reaction conditions. This document will detail the mechanistic considerations, optimization strategies, and a field-proven protocol to enable researchers to successfully synthesize a wide range of 5-amino-2-fluoro-4-methylpyridine derivatives.
The Catalytic Cycle: A Mechanistic Blueprint
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7] A thorough understanding of this mechanism is paramount for rational troubleshooting and optimization.
The generally accepted steps are:
-
Oxidative Addition: The active Pd(0) species inserts into the C-Br bond of the this compound. This is often the rate-determining step of the reaction.[8]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido intermediate.[4]
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired aminopyridine product and regenerating the active Pd(0) catalyst.[3][6]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Optimizing the Reaction: A Multi-Parameter Approach
The success of the amination of this compound hinges on the judicious selection of four key parameters: the palladium source, the ligand, the base, and the solvent. The electron-deficient and potentially coordinating nature of the substrate makes the choice of ligand particularly critical.[9][10]
-
Palladium Source: While simple palladium salts like Pd(OAc)₂ can be effective, modern palladium precatalysts (e.g., G3-XPhos, G4-BrettPhos) are often preferred.[11] These precatalysts are air-stable and efficiently generate the active Pd(0) species in situ, leading to more reproducible results.
-
Ligand Selection: This is the most crucial variable. For electron-deficient heteroaryl halides, bulky, electron-rich biarylphosphine ligands are the gold standard.[12][13] These ligands:
-
Promote Oxidative Addition: Their electron-donating nature increases the electron density on the palladium center, facilitating its insertion into the C-Br bond.
-
Accelerate Reductive Elimination: Their steric bulk promotes the final bond-forming step.
-
Prevent Catalyst Deactivation: The steric hindrance around the palladium atom shields it from coordinating with the pyridine nitrogen of the substrate or product.[5]
-
N-Heterocyclic Carbene (NHC) Ligands: These have also emerged as powerful alternatives, offering high stability and reactivity due to their strong σ-donating properties.[14]
-
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common and effective choice. However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, often requiring higher reaction temperatures or longer reaction times.[11]
-
Solvent: Anhydrous, aprotic solvents are typically used. Toluene and 1,4-dioxane are the most common choices. It is imperative to use solvents with low water content and to degas them prior to use to prevent catalyst deactivation.[15]
Table 1: Hypothetical Optimization of the Amination of this compound with Morpholine
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | P(tBu)₃ (4) | NaOtBu (1.4) | Toluene | 100 | 45 |
| 2 | Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ (2.0) | Dioxane | 110 | 65 |
| 3 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Toluene | 110 | 88 |
| 4 | G3-XPhos (2) | - | NaOtBu (1.4) | Toluene | 100 | 95 |
| 5 | G4-BrettPhos (2) | - | NaOtBu (1.4) | Toluene | 100 | >98 |
This data is illustrative and serves to demonstrate optimization principles.
Detailed Experimental Protocol: Optimized Conditions
This protocol describes a general method for the Buchwald-Hartwig amination of this compound with a generic secondary amine using an optimized catalyst system.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Secondary Amine (e.g., morpholine, piperidine) (1.2 equiv)
-
BrettPhos Pd G4 Precatalyst (2 mol%)[7]
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask or sealed vial)
-
Magnetic stirrer and heating block
Caption: General experimental workflow for Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask or a sealable reaction vial equipped with a magnetic stir bar, add this compound, the BrettPhos Pd G4 precatalyst, and sodium tert-butoxide. The solids should be weighed and added in a glovebox or under a stream of inert gas.
-
Establish Inert Atmosphere: Seal the flask with a rubber septum. Connect the flask to a Schlenk line, and evacuate and backfill with inert gas (nitrogen or argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Reagent Addition: Through the septum, add anhydrous toluene via syringe. Stir the suspension for a few minutes. Then, add the secondary amine via syringe.
-
Reaction: Place the flask in a preheated heating block at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite to remove palladium residues and inorganic salts.
-
Extraction and Purification: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-amino-2-fluoro-4-methylpyridine derivative.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues and provides systematic solutions.[5][16][17]
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst (oxygen or water contamination).2. Catalyst inhibition by pyridine nitrogen.3. Insufficiently strong base. | 1. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.2. Switch to a bulkier ligand (e.g., BrettPhos, RuPhos) or a more robust precatalyst (G3/G4 series).3. Use a stronger base like NaOtBu or LHMDS. Ensure the base is fresh and has not been deactivated by moisture. |
| Formation of Hydrodehalogenated Byproduct | 1. Presence of water or other protic sources.2. β-hydride elimination from the amine (if applicable).3. Catalyst decomposition pathway. | 1. Rigorously dry all reagents and solvents.2. This is less common with secondary amines but can occur. A change in ligand may alter the reaction pathway.3. Screen different ligands and precatalysts. |
| Dark Black Precipitate (Palladium Black) | Catalyst decomposition. | 1. Ensure thorough degassing of the solvent.2. Check for impurities in starting materials.3. The ligand may not be robust enough for the conditions. Switch to a more stable ligand system (e.g., biarylphosphines or NHCs). |
| Incomplete Conversion | 1. Insufficient reaction time or temperature.2. Low catalyst loading.3. Poor solubility of reagents. | 1. Increase reaction time or temperature incrementally.2. Increase catalyst loading to 3-5 mol%.3. Try a different solvent or a co-solvent system (e.g., Toluene/Dioxane) to improve solubility. |
References
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Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
ACS Catalysis. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
-
RSC Publishing. 2-Aminopyridine – an unsung hero in drug discovery. [Link]
-
MDPI. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. [Link]
-
RSC Publishing. 2-Aminopyridine – an unsung hero in drug discovery. [Link]
-
PMC - PubMed Central. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]
-
University of Groningen Research Portal. The Buchwald–Hartwig Amination After 25 Years. [Link]
-
ResearchGate. Selected ligands and catalysts for Buchwald‐Hartwig amination. [Link]
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination? [Link]
-
SciELO. A simple synthesis of aminopyridines: use of amides as amine source. [Link]
-
Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. [Link]
-
Wordpress. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Link]
-
ResearchGate. The Buchwald–Hartwig Amination After 25 Years. [Link]
-
PubMed Central. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Purdue University Graduate School. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]
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Application Note: Strategic Functionalization of 5-Bromo-2-fluoro-4-methylpyridine via Nucleophilic Aromatic Substitution
Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block
5-Bromo-2-fluoro-4-methylpyridine is a highly valuable heterocyclic intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the strategic placement of three distinct functional handles: a fluorine atom at the C-2 position, a bromine atom at the C-5 position, and a methyl group at C-4. This unique arrangement allows for sequential and regioselective functionalization.
This application note provides a comprehensive technical guide to the Nucleophilic Aromatic Substitution (SNAr) reaction at the C-2 position of this substrate. The high reactivity of the C-F bond towards nucleophilic displacement offers a robust and versatile method for introducing a wide array of functionalities, including amino, alkoxy, and thioether groups. The C-Br bond typically remains intact under these conditions, preserving a reactive site for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig).[1] This guide will delve into the mechanistic principles governing this selectivity and provide detailed, field-proven protocols for key transformations.
Mechanistic Rationale: Regioselectivity and Reactivity
The successful application of this compound in synthesis hinges on understanding the principles of Nucleophilic Aromatic Substitution on electron-deficient pyridine rings.
2.1. Activation of the Pyridine Ring Unlike benzene, the pyridine ring is inherently electron-deficient due to the electron-withdrawing nature of the nitrogen atom. This property activates the ring towards nucleophilic attack, particularly at the positions ortho (C-2, C-6) and para (C-4) to the nitrogen. During the reaction, the anionic intermediate, known as a Meisenheimer complex, is stabilized by delocalizing the negative charge onto the electronegative nitrogen atom, a crucial stabilizing factor that lowers the activation energy of the reaction.[3]
2.2. The "Element Effect": Why Fluorine is the Preferred Leaving Group In SNAr reactions, the typical leaving group aptitude observed in aliphatic substitutions (I > Br > Cl > F) is inverted. The established reactivity order for halogens in SNAr is F > Cl > Br > I.[4][5] This phenomenon, often termed the "element effect," is because the first step of the reaction—the nucleophilic attack and formation of the Meisenheimer complex—is the rate-determining step.[6][7] The highly electronegative fluorine atom strongly polarizes the C-F bond, rendering the C-2 carbon significantly more electrophilic and susceptible to nucleophilic attack. This powerful inductive effect also helps to stabilize the developing negative charge in the transition state and the subsequent Meisenheimer intermediate.[4] Consequently, nucleophiles will selectively attack the C-2 position and displace the fluoride ion, leaving the bromide at C-5 untouched.
Caption: Figure 2: General Experimental Workflow.
3.2. Protocol 1: Amination with Morpholine (N-Nucleophile)
This protocol details the synthesis of 4-(5-bromo-4-methylpyridin-2-yl)morpholine.
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
-
Step-by-Step Procedure:
-
To a dry round-bottom flask purged with nitrogen, add this compound and anhydrous DMSO.
-
Add potassium carbonate and morpholine to the stirred solution.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature and pour it into a beaker containing cold water. A precipitate may form.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the final product.
-
3.3. Protocol 2: O-Alkylation with Sodium Methoxide (O-Nucleophile)
This protocol describes the synthesis of 5-bromo-2-methoxy-4-methylpyridine.
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Sodium Methoxide (NaOMe, 1.5 eq, either as a solid or a solution in methanol)
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Step-by-Step Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DMF.
-
Carefully add sodium methoxide portion-wise at room temperature. An exotherm may be observed.
-
Stir the reaction at room temperature or heat gently to 50-60 °C to drive to completion.
-
Monitor the reaction by TLC or LC-MS (typically 2-6 hours).
-
Upon completion, carefully quench the reaction by pouring it into ice-water.
-
Extract the product with an organic solvent such as diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts, wash with water and then brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to afford the desired product.
-
3.4. Protocol 3: Thiolation with Benzyl Mercaptan (S-Nucleophile)
This protocol details the synthesis of 2-(benzylthio)-5-bromo-4-methylpyridine.
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Benzyl Mercaptan (1.1 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
-
Step-by-Step Procedure:
-
To a dry, nitrogen-flushed flask, add anhydrous THF and cool to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise to the cold THF.
-
Add benzyl mercaptan dropwise to the NaH suspension. Stir at 0 °C for 30 minutes to allow for the formation of the sodium thiolate.
-
Add a solution of this compound in THF dropwise to the thiolate mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC (typically 3-5 hours).
-
Cool the reaction back to 0 °C and quench cautiously with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude material via flash column chromatography.
-
Summary of Reaction Conditions
The following table summarizes typical conditions for the SNAr of this compound. Optimization may be required for specific substrates.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Nitrogen | Morpholine | K₂CO₃ | DMSO | 80-100 | 4-8 | >85% |
| Oxygen | Sodium Methoxide | NaOMe | DMF | 25-60 | 2-6 | >90% |
| Sulfur | Benzyl Mercaptan | NaH | THF | 0-25 | 3-5 | >80% |
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction | Insufficiently activated nucleophile | For O- and S-nucleophiles, ensure complete deprotonation with a strong, non-nucleophilic base (e.g., NaH). [3] |
| Low reaction temperature | Gradually increase the reaction temperature in 10-20 °C increments. Some SNAr reactions require elevated temperatures to proceed at a reasonable rate. [3] | |
| Formation of Side Products | Reaction with solvent | At high temperatures, solvents like DMF can decompose to generate dimethylamine, which can act as a nucleophile. Consider switching to a more stable solvent like DMSO or Dioxane. [3] |
| Impurities in starting material | Ensure the purity of this compound before starting the reaction. |
Conclusion
This compound is an exceptionally useful building block for constructing complex molecular architectures. The high reactivity and selectivity of the C2-fluorine atom in nucleophilic aromatic substitution reactions allow for the efficient and predictable introduction of diverse functional groups. By leveraging the principles and protocols outlined in this guide, researchers can effectively utilize this substrate to accelerate their synthetic programs in drug discovery and materials science, while preserving the C5-bromine for subsequent orthogonal transformations.
References
- ChemicalBook. (2025). 2-Amino-5-bromo-4-methylpyridine | 98198-48-2.
- BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 2-Amino-5-bromo-4-methylpyridine.
- Guidechem. (n.d.). How to Prepare 2-Amino-5-bromo-4-methylpyridine?.
- BenchChem. (2025). A Comparative Guide to the Synthesis of 2-Amino-5-bromo-4-methylpyridine: Established vs. Modern Routes.
- National Institutes of Health. (n.d.). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates.
- American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
- Various Authors. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- BenchChem. (2025). Troubleshooting low yields in nucleophilic substitution of fluoropyridines.
- ResearchGate. (n.d.). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.
- ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?.
- National Institutes of Health. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?.
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine.
- YouTube. (2020). SNAr reactions of pi-deficient aromatic rings.
- Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.
- WordPress. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry.
- YouTube. (2018). 34.05 Nucleophilic Aromatic Substitution.
- Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
- ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
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- 5. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for Sonogashira Coupling with 5-Bromo-2-fluoro-4-methylpyridine
Introduction: The Strategic Importance of Alkynylpyridines
The Sonogashira coupling, a palladium and copper co-catalyzed cross-coupling reaction, stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction's tolerance for a wide array of functional groups and its operation under relatively mild conditions have cemented its role in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][3]
Among the vast applications of this reaction, the synthesis of alkynylpyridines is of particular interest to the medicinal chemistry community. The pyridine motif is a privileged scaffold in drug discovery, and its functionalization with alkyne moieties provides a versatile handle for further elaboration into more complex heterocyclic systems or for use as a key pharmacophoric element.[4][5] The subject of this guide, 5-Bromo-2-fluoro-4-methylpyridine, is a valuable building block. The fluorine atom at the 2-position and the methyl group at the 4-position electronically modulate the pyridine ring, influencing its reactivity and the properties of its derivatives. The bromine at the 5-position serves as a prime handle for cross-coupling reactions.
This document provides a detailed guide for researchers, scientists, and drug development professionals on performing the Sonogashira coupling with this compound. We will delve into the mechanistic underpinnings, provide a robust experimental protocol, and discuss critical parameters and troubleshooting strategies to ensure successful and reproducible outcomes.
Mechanistic Rationale: A Tale of Two Catalytic Cycles
The Sonogashira reaction elegantly orchestrates two interconnected catalytic cycles: a palladium cycle and a copper cycle, which work in concert to achieve the desired cross-coupling.[6][7] Understanding these cycles is paramount for rational optimization and troubleshooting.
The Palladium Cycle is generally accepted to initiate with the oxidative addition of the aryl halide (this compound) to a Pd(0) species. This is often the rate-determining step. The reactivity of the halide is a key factor, with the general trend being I > Br > Cl > OTf.[1] For our substrate, the C-Br bond at the electron-deficient pyridine ring is sufficiently reactive for this transformation.
The Copper Cycle runs concurrently. A copper(I) salt, typically CuI, reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This step is crucial as it activates the alkyne for the subsequent transmetalation step.[2]
The pivotal Transmetalation step involves the transfer of the acetylide group from the copper acetylide to the Pd(II) complex, forming a Pd(II)-alkynyl complex and regenerating the copper(I) catalyst. Finally, Reductive Elimination from the Pd(II)-alkynyl complex yields the desired alkynylpyridine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Experimental Protocol: Sonogashira Coupling of this compound
This protocol provides a reliable starting point for the Sonogashira coupling of this compound with a generic terminal alkyne. Optimization of reaction parameters may be necessary for specific substrates.
Materials and Reagents:
-
This compound
-
Terminal Alkyne
-
Palladium Catalyst: e.g., Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride) or Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Copper(I) Iodide (CuI)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Reaction Parameter Summary:
| Parameter | Recommended Condition | Rationale & Notes |
| Aryl Halide | This compound (1.0 eq) | The electron-withdrawing nature of the fluorine and the pyridine nitrogen activates the C-Br bond. |
| Terminal Alkyne | 1.1 - 1.5 equivalents | A slight excess is used to drive the reaction to completion. |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | A common and effective catalyst. Other palladium sources can be used.[6] |
| Copper(I) Co-catalyst | CuI (3-10 mol%) | Essential for the activation of the alkyne.[2] |
| Base | Triethylamine (2-3 equivalents) | Acts as both a base to neutralize the HBr byproduct and as a ligand. Can also be used as a co-solvent. |
| Solvent | Anhydrous, degassed THF or DMF | The choice of solvent can influence reaction rates and solubility. DMF is often used for less reactive bromides. |
| Temperature | Room Temperature to 80 °C | Start at room temperature. Gentle heating may be required for less reactive alkynes. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS to determine completion. |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%) and Copper(I) Iodide (5 mol%).
-
Reagent Addition: Add this compound (1.0 equivalent) and the terminal alkyne (1.2 equivalents) to the flask.
-
Solvent and Base: Add the anhydrous, degassed solvent (e.g., THF) followed by the base (e.g., Triethylamine, 2.5 equivalents).
-
Degassing: Subject the reaction mixture to three cycles of evacuating the flask under vacuum and backfilling with inert gas to ensure the removal of oxygen, which can lead to unwanted side reactions like Glaser coupling.
-
Reaction: Stir the reaction mixture at room temperature. If no significant progress is observed after a few hours (as monitored by TLC or LC-MS), the temperature can be gradually increased to 50-80 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.
-
Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the amine base, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-alkynyl-2-fluoro-4-methylpyridine.
Troubleshooting and Key Considerations
Even with a robust protocol, challenges can arise. Below is a guide to common issues and their potential solutions.
Key Considerations:
-
Inert Atmosphere: The exclusion of oxygen is critical. Oxidative homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction promoted by oxygen, leading to the formation of diynes and reduced yield of the desired product.[8]
-
Purity of Reagents: The purity of the this compound, the terminal alkyne, and the solvent is crucial. Impurities can poison the catalyst or lead to side reactions.
-
Ligand Choice: While triphenylphosphine is a standard ligand, for challenging couplings, more electron-rich and bulky phosphine ligands can accelerate the oxidative addition step.[9]
-
Copper-Free Conditions: In some cases, particularly when the formation of alkyne dimers is a persistent issue, a copper-free Sonogashira protocol may be advantageous.[1] These reactions often require a different base and may proceed at higher temperatures.
Conclusion
The Sonogashira coupling of this compound is a powerful and reliable method for accessing valuable 5-alkynyl-2-fluoro-4-methylpyridine derivatives. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can effectively utilize this reaction to synthesize novel compounds for applications in drug discovery and materials science. The protocol and troubleshooting guide provided herein serve as a comprehensive resource to facilitate the successful implementation of this important transformation in the laboratory.
References
-
Sonogashira coupling - Wikipedia . Wikipedia. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry . Chinchilla, R., & Nájera, C. (2007). Chemical Reviews, 107(3), 874–922. [Link]
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Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review . Ali, A., et al. (2020). Molecules, 25(8), 1893. [Link]
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Sonogashira coupling in natural product synthesis . Tyagi, V., & Kumar, S. (2021). RSC Advances, 11(48), 30283-30303. [Link]
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Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion . Wang, X., et al. (2018). Organometallics, 37(24), 4648–4655. [Link]
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Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 . Hajipour, A. R., & Zarei, M. (2023). RSC Advances, 13(7), 4443-4464. [Link]
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Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction . Request PDF. [Link]
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Sonogashira Coupling Reaction: Videos & Practice Problems . Pearson. [Link]
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The Sonogashira Coupling . Shroder, M. (n.d.). [Link]
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Sonogashira coupling reaction | Organometallic name reaction . ChemOrgChem - YouTube. [Link]
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Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes . Razafindrainibe, F., et al. (2019). Chemistry – A European Journal, 25(58), 13317-13321. [Link]
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Sonogashira Coupling - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
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Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes . Zhu, Y., et al. (2017). International Journal of Organic Chemistry, 7(1), 89-98. [Link]
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Application Notes and Protocols for the Stille Coupling of 5-Bromo-2-fluoro-4-methylpyridine
Introduction: The Strategic Importance of Fluorinated Pyridines in Drug Discovery
In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone, integral to the structure of numerous therapeutic agents.[1] The strategic incorporation of fluorine atoms into these scaffolds can profoundly enhance the pharmacological profile of a molecule, improving metabolic stability, binding affinity, and bioavailability.[2] 5-Bromo-2-fluoro-4-methylpyridine has emerged as a particularly valuable building block in this context.[2] Its unique substitution pattern, featuring a reactive bromine atom for cross-coupling, an activating fluorine atom, and a methyl group, makes it a versatile precursor for the synthesis of complex molecular architectures destined for drug discovery programs.[2]
The Stille cross-coupling reaction, a powerful palladium-catalyzed carbon-carbon bond-forming transformation, is an exceptionally effective method for the derivatization of this compound.[3] This reaction is renowned for its tolerance of a wide array of functional groups, the stability of the organotin reagents, and its generally mild reaction conditions, making it a favored tool in the synthesis of complex molecules.[4][5] This application note provides a comprehensive guide to the Stille coupling of this compound, offering in-depth mechanistic insights, a detailed experimental protocol, and practical guidance on troubleshooting and optimization.
The Catalytic Cycle: A Mechanistic Deep Dive
The Stille coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] Understanding this mechanism is paramount for rational troubleshooting and optimization of the reaction. The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: The catalytic cycle of the Stille coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound.[6] This step forms a square planar Pd(II) intermediate. The rate of this step is influenced by the electron density of the aryl halide; electron-deficient systems, such as our fluorinated pyridine, generally undergo oxidative addition more readily.
-
Transmetalation: This is often the rate-determining step of the cycle.[7] The organostannane reagent exchanges its organic group (R²) with the halide on the palladium center. The rate of transfer of the organic group from tin to palladium follows the general trend: alkynyl > alkenyl > aryl > allyl ≈ benzyl > alkyl.[8] For the coupling of aryl groups, the use of additives such as copper(I) salts can significantly accelerate this step.[1]
-
Reductive Elimination: In the final step, the two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst.[6] This step typically proceeds with retention of stereochemistry if applicable.
Experimental Protocol: Stille Coupling of this compound with Tributyl(phenyl)stannane
This protocol provides a detailed procedure for a representative Stille coupling reaction. Researchers should note that optimization of reaction conditions may be necessary for different organostannane coupling partners.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store under inert atmosphere. |
| Tributyl(phenyl)stannane | ≥97% | Commercially Available | Highly toxic. Handle with extreme care in a fume hood. |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | ≥99% | Commercially Available | Air and light sensitive. Store under inert atmosphere. |
| Copper(I) Iodide (CuI) | ≥98% | Commercially Available | |
| Anhydrous 1,4-Dioxane | ≥99.8% | Commercially Available | Degas prior to use. |
| Schlenk Flask | - | - | Oven-dried before use. |
| Magnetic Stirrer with Hotplate | - | - | |
| Inert Gas (Argon or Nitrogen) | High Purity | - |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%), and Copper(I) Iodide (0.1 mmol, 10 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with a gentle stream of argon or nitrogen for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add 5 mL of anhydrous, degassed 1,4-dioxane via syringe. Stir the mixture at room temperature for 5 minutes to dissolve the solids. Subsequently, add tributyl(phenyl)stannane (1.1 mmol, 1.1 equiv.) via syringe.
-
Reaction Progression: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with 20 mL of ethyl acetate.
-
To remove the tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) (3 x 15 mL). A precipitate of tributyltin fluoride will form.
-
Filter the mixture through a pad of Celite® to remove the precipitate.
-
Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-fluoro-4-methyl-5-phenylpyridine.
Optimization and Troubleshooting
The success of a Stille coupling can be influenced by several factors. The following table provides guidance on common issues and potential solutions.
| Issue | Potential Cause | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and degassed. Use a fresh bottle of palladium catalyst. |
| Low reactivity of the organostannane | Increase the reaction temperature. Consider the use of a more reactive organostannane (e.g., trimethylstannyl derivative, though more toxic). | |
| Steric hindrance | Employ a more active catalyst system, such as one with bulky, electron-rich phosphine ligands (e.g., XPhos).[9] | |
| Homocoupling of the Organostannane | Presence of oxygen | Thoroughly degas all solvents and maintain a strict inert atmosphere. |
| High catalyst loading | Reduce the amount of palladium catalyst. | |
| Difficulty in Removing Tin Byproducts | Co-elution with the product | Use the KF workup as described. Alternatively, chromatography on triethylamine-treated silica gel can be effective.[6] |
Conclusion
The Stille coupling of this compound is a robust and versatile method for the synthesis of a diverse range of 5-substituted-2-fluoro-4-methylpyridines. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and a systematic approach to optimization are key to achieving high yields and purity. The protocols and insights provided in this application note are intended to empower researchers, scientists, and drug development professionals to effectively utilize this powerful synthetic transformation in their pursuit of novel and impactful therapeutic agents.
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Gallagher, W. P., & Maleczka, R. E. (2005). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. The Journal of Organic Chemistry, 70(3), 841–846. [Link]
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Wang, Y., et al. (2022). Skeletal editing of pyridines to aryldialdehydes. Nature Communications, 13(1), 6393. [Link]
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Clososki, G. C., et al. (2007). Reactivity of a palladium fluoro complex towards silanes and Bu3SnCH=CH2: catalytic derivatisation of pentafluoropyridine based on carbon–fluorine bond activation reactions. Dalton Transactions, (44), 5298-5305. [Link]
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Gildner, P. G., & Colacot, T. J. (2015). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. Beilstein Journal of Organic Chemistry, 11, 2294–2301. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2023). Mastering Organic Synthesis with this compound. [Link]
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Chen, C., et al. (2018). A Highly Efficient and Reusable Palladium(II)/Cationic 2,2′-Bipyridyl-Catalyzed Stille Coupling in Water. Molecules, 23(7), 1735. [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Optimized Stille Coupling Reactions Catalyzed by Palladium on Carbon with CuI as Cocatalyst. [Link]
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Kim, Y. M., & Yu, S. (2003). Palladium(0)-catalyzed amination, Stille coupling, and Suzuki coupling of electron-deficient aryl fluorides. Journal of the American Chemical Society, 125(7), 1696–1697. [Link]
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Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
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Beilstein Journals. (2022). C–C Coupling in sterically demanding porphyrin environments. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2010). Stille Cross-Coupling Reactions of Aryl Mesylates and Tosylates Using a Biarylphosphine Based Catalyst. Heterocycles, 80(2), 1215–1226. [Link]
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Application Notes and Protocols for the Negishi Coupling of 5-Bromo-2-fluoro-4-methylpyridine
Introduction: The Strategic Importance of Substituted Biaryl Pyridines in Modern Chemistry
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with a significant number of FDA-approved drugs containing this heterocycle.[1][2][3] The synthesis of complex biaryl and heteroaryl pyridine derivatives is therefore of paramount importance for the development of novel therapeutics and functional materials. Among the array of cross-coupling reactions available to the modern chemist, the Negishi coupling stands out for its high functional group tolerance and the robust reactivity of organozinc reagents, which often succeed where other methods like the Suzuki and Stille couplings may falter.[4][5] This application note provides a detailed guide to the Negishi coupling of 5-Bromo-2-fluoro-4-methylpyridine, a versatile building block, to construct valuable biaryl pyridine structures. The strategic placement of the bromine, fluorine, and methyl groups on the pyridine ring offers multiple avenues for further functionalization, making this substrate particularly valuable for creating diverse molecular architectures.[6]
Mechanistic Insights: The Palladium-Catalyzed Negishi Cycle
The Negishi coupling proceeds via a catalytic cycle involving a palladium complex, which is common to many cross-coupling reactions.[4][5] A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The catalytic cycle can be broken down into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. The reactivity of the C-X bond generally follows the trend I > OTf > Br >> Cl.[7]
-
Transmetalation: The organozinc reagent then transfers its organic group to the palladium center, displacing the bromide ion. This is often the rate-limiting step in the catalytic cycle.[4]
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are expelled as the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue. For reductive elimination to occur, the organic ligands must be in a cis orientation on the palladium center.[7][8]
Caption: The catalytic cycle of the Negishi cross-coupling reaction.
Experimental Design and Key Parameters
The success of a Negishi coupling reaction hinges on the careful selection of several key parameters. For the coupling of this compound, the following considerations are paramount:
| Parameter | Recommended Choice | Rationale and Field-Proven Insights |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(PPh₃)₄ | Pd₂(dba)₃ is a common and effective Pd(0) source. Pd(PPh₃)₄ is also widely used and can be suitable for less demanding couplings.[7][9] For more challenging substrates, precatalysts incorporating bulky, electron-rich phosphine ligands can be highly effective.[10] |
| Ligand | XPhos, SPhos, or P(t-Bu)₃ | The choice of ligand is critical for catalyst stability and reactivity. Bulky, electron-rich biarylphosphine ligands like XPhos and SPhos are known to promote the challenging oxidative addition and reductive elimination steps, especially with heteroaromatic halides.[10][11] |
| Organozinc Reagent | Aryl or Alkyl Zinc Halide | Organozinc reagents can be prepared in situ from the corresponding organolithium or Grignard reagent by transmetalation with a zinc salt (e.g., ZnCl₂ or ZnBr₂).[4][12] Alternatively, they can be generated directly from an organic halide and activated zinc metal.[13] The use of organozinc halides is often preferred over diorganozinc compounds as they can lead to faster reductive elimination.[8] |
| Solvent | Anhydrous THF or Dioxane | The Negishi coupling must be performed under anhydrous and oxygen-free conditions due to the moisture and air sensitivity of organozinc reagents.[5][7] THF is a common solvent for these reactions. |
| Temperature | Room Temperature to 80 °C | The optimal reaction temperature will depend on the reactivity of the specific coupling partners. Monitoring the reaction progress by TLC or GC-MS is recommended to determine the ideal temperature. |
Detailed Experimental Protocol
This protocol outlines a general procedure for the Negishi coupling of this compound with an arylzinc reagent. Note: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
Preparation of the Arylzinc Reagent (Illustrative Example)
-
To a flame-dried Schlenk flask containing the aryl bromide (1.0 equiv) in anhydrous THF, add n-butyllithium (1.05 equiv) dropwise at -78 °C.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
In a separate flame-dried Schlenk flask, prepare a solution of anhydrous zinc chloride (1.1 equiv) in anhydrous THF.
-
Transfer the organolithium solution to the zinc chloride solution via cannula at -78 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the arylzinc reagent.
Negishi Coupling Reaction
-
In a flame-dried Schlenk flask, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%) in anhydrous THF.
-
Add this compound (1.0 equiv) to the catalyst mixture.
-
Add the freshly prepared arylzinc reagent solution (1.2 equiv) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: A generalized workflow for the Negishi coupling protocol.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Poor quality organozinc reagent; Insufficient temperature. | Ensure all reagents and solvents are anhydrous and manipulations are performed under an inert atmosphere. Prepare the organozinc reagent fresh. Increase the reaction temperature in increments. Consider a different palladium precatalyst or ligand. |
| Formation of Homocoupled Products | Presence of oxygen; Incomplete transmetalation. | Thoroughly degas all solvents and ensure a good inert atmosphere. Ensure the organozinc reagent is fully formed before adding it to the reaction. |
| Decomposition of Starting Material or Product | Reaction temperature is too high; Incompatible functional groups. | Reduce the reaction temperature. If the substrate contains sensitive functional groups, a milder catalyst system may be required. |
| Stalled Reaction | Catalyst deactivation; Product inhibition. | Add a fresh portion of the catalyst. If the product is suspected of coordinating to the palladium center, a ligand that promotes faster reductive elimination may be beneficial.[14] |
Conclusion
The Negishi coupling of this compound offers a robust and versatile method for the synthesis of highly functionalized biaryl pyridine derivatives. By understanding the underlying mechanism and carefully controlling the key reaction parameters, researchers can effectively utilize this powerful transformation to access a wide range of complex molecules for applications in drug discovery and materials science. The protocols and insights provided in this application note serve as a comprehensive guide for the successful implementation of this important reaction.
References
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Negishi coupling - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
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Negishi Coupling - NROChemistry. (n.d.). Retrieved January 11, 2026, from [Link]
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- Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 126(40), 13028-13032.
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Negishi coupling - chemeurope.com. (n.d.). Retrieved January 11, 2026, from [Link]
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Biaryl synthesis by C-C coupling - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]
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Reasons for stalling of a Negishi coupling? : r/Chempros. (2023, March 5). Reddit. Retrieved January 11, 2026, from [Link]
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Negishi cross-coupling reaction - YouTube. (2020, February 13). Retrieved January 11, 2026, from [Link]
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Application Notes and Protocols: Regioselective Lithiation of 5-Bromo-2-fluoro-4-methylpyridine
Abstract: This document provides a comprehensive technical guide for the regioselective lithiation of 5-bromo-2-fluoro-4-methylpyridine, a critical transformation for the synthesis of functionalized pyridine derivatives used in pharmaceutical and agrochemical research. We delve into the mechanistic underpinnings of this Directed ortho-Metalation (DoM) reaction, present a detailed and validated experimental protocol, and discuss the critical parameters that ensure high-yield and selective C-H activation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.
Introduction: The Strategic Importance of Functionalized Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of FDA-approved drugs and biologically active compounds.[1] The ability to precisely and efficiently introduce functional groups onto the pyridine ring is therefore of paramount importance.[1][2] this compound is a versatile building block, with its substituents offering multiple handles for synthetic diversification.[3] The bromine atom is amenable to various cross-coupling reactions, while the fluorine atom modulates the electronic properties of the ring.[3][4]
Directed ortho-metalation (DoM) has emerged as a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic systems.[1][5] This two-step process involves the deprotonation of a C-H bond positioned ortho to a directing metalation group (DMG), followed by quenching the resultant organometallic intermediate with a suitable electrophile.[1] In the case of this compound, the fluorine atom, in concert with the pyridine nitrogen, can direct lithiation to the C-3 position. This application note will focus on the use of lithium diisopropylamide (LDA) as the base for this transformation, as sterically hindered amide bases are often preferred for the lithiation of π-deficient systems like pyridine to avoid undesired nucleophilic addition.[6][7]
Mechanistic Rationale: Directed ortho-Metalation (DoM)
The regioselective lithiation of this compound at the C-3 position is governed by the principle of Directed ortho-Metalation. The choice of a strong, sterically hindered base like lithium diisopropylamide (LDA) is crucial. While alkyllithium reagents such as n-butyllithium are potent bases, they also exhibit significant nucleophilicity and can add to the electron-deficient pyridine ring, leading to undesired side products.[5][8][9] LDA, with its bulky isopropyl groups, minimizes this nucleophilic addition, favoring deprotonation.[8]
The reaction proceeds through the following key steps:
-
Coordination: The lithium cation of the LDA aggregate coordinates to the Lewis basic nitrogen atom of the pyridine ring. This pre-complexation brings the base into proximity of the C-H bonds ortho to the nitrogen.
-
Deprotonation: The diisopropylamide anion then abstracts a proton from the most acidic C-H bond. In this substrate, the electron-withdrawing fluorine atom at the C-2 position significantly increases the acidity of the adjacent C-3 proton, making it the preferred site of deprotonation.
-
Formation of the Lithiated Intermediate: This results in the formation of a stable 3-lithiated pyridine species. This organolithium intermediate is a potent nucleophile.[10]
-
Electrophilic Quench: The reaction is completed by the addition of an electrophile (E+), which reacts with the C-3 carbanion to form a new carbon-electrophile bond, yielding the desired 3-substituted product.[11]
Caption: Mechanism of Directed ortho-Metalation.
Experimental Protocol
This protocol details a representative procedure for the lithiation of this compound and subsequent quenching with an aldehyde electrophile.
Materials and Reagents
| Reagent | CAS Number | Supplier | Purity | Notes |
| This compound | 864830-16-0 | [e.g., TCI, SCBT][12] | >98% | Store under inert atmosphere. |
| Diisopropylamine | 108-18-9 | Standard Supplier | >99.5% | Distill from CaH₂ before use. |
| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | Standard Supplier | - | Titrate before use.[13] |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | Standard Supplier | >99.9% | Dry using a solvent purification system or by distillation from Na/benzophenone. |
| Electrophile (e.g., Benzaldehyde) | 100-52-7 | Standard Supplier | >99% | Distill before use. |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | 12125-02-9 | Standard Supplier | - | |
| Diethyl Ether | 60-29-7 | Standard Supplier | ACS Grade | |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Standard Supplier | - |
Equipment
-
Flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet.
-
Schlenk line or glovebox for inert atmosphere operations.[14][15]
-
Syringes and needles for transfer of pyrophoric and air-sensitive reagents.
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C).
-
Rotary evaporator.
-
Standard glassware for work-up and purification.
Step-by-Step Procedure
Caption: Experimental workflow for the lithiation reaction.
1. Preparation of LDA Solution (in situ):
-
To a flame-dried, two-necked round-bottom flask under a positive pressure of nitrogen, add anhydrous THF (20 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine (1.1 eq.) via syringe.
-
Slowly add n-butyllithium (1.05 eq.) dropwise to the stirred solution.
-
Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.[8]
2. Lithiation of this compound:
-
In a separate flame-dried flask, dissolve this compound (1.0 eq.) in anhydrous THF (10 mL).
-
Slowly transfer this solution via cannula to the freshly prepared LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour. The formation of the lithiated species is typically rapid at this temperature.[16]
3. Electrophilic Quench:
-
Dissolve the electrophile (e.g., benzaldehyde, 1.2 eq.) in a small amount of anhydrous THF.
-
Add the electrophile solution dropwise to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the lithiated intermediate.
4. Work-up and Purification:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution (15 mL).[17]
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add diethyl ether (30 mL) and water (20 mL).
-
Separate the layers, and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).[18][19][20]
Safety and Handling Considerations
-
Pyrophoric Reagents: n-Butyllithium is a pyrophoric reagent that can ignite spontaneously on contact with air or moisture. All transfers must be performed under an inert atmosphere (nitrogen or argon) using proper syringe or cannula techniques.[13][14]
-
Reactive Intermediates: Organolithium intermediates are highly reactive and moisture-sensitive. Maintaining a strictly anhydrous and inert environment is critical for the success of the reaction.[14][15]
-
Low Temperatures: The reaction is conducted at -78 °C. Use appropriate cryogenic gloves and exercise caution when handling dry ice and acetone.
-
Quenching: The quenching of residual organolithium reagents is highly exothermic. Always perform the quench at low temperature and add the quenching agent slowly.[13]
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves when performing this reaction.
Troubleshooting and Key Insights
| Issue | Potential Cause | Suggested Solution |
| Low or no yield of desired product | Incomplete lithiation due to inactive n-BuLi or presence of moisture. | Titrate the n-butyllithium solution immediately before use. Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere.[13][14] |
| Degradation of the lithiated intermediate. | Maintain the reaction temperature at or below -78 °C. The lithiated intermediate may be unstable at higher temperatures.[16] | |
| Formation of side products | Nucleophilic addition of n-BuLi to the pyridine ring. | Ensure complete formation of LDA before adding the pyridine substrate. Use a slight excess of diisopropylamine relative to n-BuLi.[8] |
| Reaction of the electrophile with LDA. | Add the pyridine substrate to the LDA solution first to form the lithiated intermediate before introducing the electrophile. | |
| Incomplete reaction | Insufficient reaction time or unreactive electrophile. | Monitor the reaction by TLC. If the reaction stalls, consider allowing it to warm slightly (e.g., to -60 °C), but be mindful of potential decomposition. Ensure the electrophile is of high purity. |
Conclusion
The directed ortho-metalation of this compound using LDA is a robust and highly regioselective method for the synthesis of valuable 3-substituted pyridine derivatives. By carefully controlling the reaction parameters, particularly temperature and the exclusion of air and moisture, researchers can achieve high yields of the desired products. The protocol and insights provided in this application note serve as a reliable guide for the successful implementation of this important synthetic transformation in drug discovery and development programs.
References
- Knochel, P., & Krasovskiy, A. (2009). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
- Lévesque, F., et al. (2012). Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance.
- BenchChem. (2025).
- Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.
- Anderson, B. A., et al. (2018). Advances in the directed metallation of azines and diazines (pyridines, pyrimidines, pyrazines, pyridazines, quinolines, benzodiazines and carbolines). Part 2. Molecules, 23(8), 1934.
- Master Organic Chemistry. (n.d.). Addition of Organolithiums To Aldehydes and Ketones.
- BenchChem. (2025). A Comparative Guide to Butyllithium and Lithium Diisopropylamide (LDA)
- Collum, D. B. (2010). Rate studies of organolithium-mediated reactions: reaction of lithium diisopropylamide with fluoropyridines. Cornell University eCommons.
- Gros, P. C., & Fort, Y. (2002). nBuLi/Lithium Aminoalkoxide Aggregates: New and Promising Lithiating Agents for Pyridine Derivatives. European Journal of Organic Chemistry, 2002(21), 3593-3599.
- Gorgani, M., et al. (2015).
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- O'Shea, P. D., et al. (2018). Functionalization of Pyridines at the C4 Position via Metalation and Capture.
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- ResearchGate. (2014). Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why?
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- ResearchGate. (n.d.). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents.
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- Wiedemann, J., et al. (2019). Isolation and characterization of a lithiated pyridine – aggregation in the solid state and in solution.
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- Pierrot, M., et al. (2010). Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity. Journal of Organometallic Chemistry, 695(10-11), 1469-1476.
- Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
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- Wang, P., et al. (2023). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates.
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Application Note: Formation and Utility of (2-Fluoro-4-methylpyridin-5-yl)magnesium Bromide
Introduction: The Strategic Value of Functionalized Pyridyl Grignards
The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Specifically, pyridines bearing fluorine atoms often exhibit enhanced metabolic stability and modulated physicochemical properties, making them highly sought-after building blocks in drug discovery programs.[2] The Grignard reagent derived from 5-Bromo-2-fluoro-4-methylpyridine, namely (2-fluoro-4-methylpyridin-5-yl)magnesium bromide, is a potent nucleophile for introducing the 2-fluoro-4-methylpyridin-5-yl moiety. This functional group is critical for constructing complex molecular architectures, including novel kinase inhibitors and other targeted therapeutics.
This guide provides an in-depth analysis of the preparation of this valuable Grignard reagent. It addresses the inherent challenges of forming organomagnesium compounds from electron-deficient heteroaromatics and offers detailed, field-proven protocols to ensure successful and reproducible synthesis.
Core Concepts: Challenges in Pyridyl Grignard Formation
The synthesis of Grignard reagents from halopyridines is often more challenging than from their carbocyclic aryl halide counterparts.[3] The electron-withdrawing nature of the pyridine nitrogen atom decreases the electron density of the ring, making oxidative insertion of magnesium into the carbon-halogen bond more difficult. Furthermore, the resulting pyridyl Grignard reagent can be less stable.
For this compound, the presence of the electronegative fluorine atom further deactivates the C-Br bond towards oxidative insertion. Consequently, special attention must be paid to the activation of the magnesium metal and the stringent control of reaction conditions to prevent side reactions, such as Wurtz-type homocoupling.
Visualization of the Grignard Formation Workflow
The following diagram outlines the critical steps and considerations for the successful preparation of (2-fluoro-4-methylpyridin-5-yl)magnesium bromide.
Caption: Experimental workflow for pyridyl Grignard synthesis.
Detailed Protocols for Synthesis
Two primary methods are presented: direct formation using activated magnesium and a halogen-magnesium exchange reaction for cases where direct formation is sluggish.
Method A: Direct Formation from Magnesium Turnings
This is the classical approach, relying on the direct insertion of magnesium into the C-Br bond. The critical step is the activation of the magnesium surface to remove the passivating oxide layer.[4][5]
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Initiator: Iodine (one crystal) or 1,2-Dibromoethane (a few drops)
-
Inert gas supply (Argon or Nitrogen)
-
Standard, flame-dried glassware (three-necked flask, reflux condenser, dropping funnel)
Step-by-Step Protocol:
-
Setup & Magnesium Activation:
-
Assemble the flame-dried glassware under a positive pressure of inert gas.
-
Add magnesium turnings (1.2 equivalents) to the reaction flask containing a magnetic stir bar.
-
Add a single crystal of iodine or a few drops of 1,2-dibromoethane.[4] Gently warm the flask with a heat gun under a slow stream of inert gas until the purple iodine vapor is observed or bubbles evolve from the dibromoethane. This indicates etching of the magnesium surface.[4]
-
Allow the flask to cool to room temperature.
-
-
Reaction Initiation:
-
Add enough anhydrous THF to just cover the magnesium turnings.
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add approximately 10% of the bromide solution to the stirred magnesium suspension.
-
Initiation is marked by a gentle reflux, a slight increase in temperature, and the formation of a cloudy, grey/brown solution. If the reaction does not start, gentle warming or sonication may be required.[6]
-
-
Propagation and Completion:
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle, steady reflux. The reaction is exothermic.[4]
-
After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature or with gentle heating to ensure complete consumption of the magnesium.
-
The resulting dark brown/grey solution of (2-fluoro-4-methylpyridin-5-yl)magnesium bromide is now ready for use in the subsequent reaction.
-
Method B: Halogen-Magnesium Exchange
This method is an excellent alternative if direct formation proves difficult. It involves reacting the aryl bromide with a pre-formed, commercially available Grignard reagent like isopropylmagnesium chloride (i-PrMgCl). The exchange is typically fast and occurs at low temperatures.
Materials:
-
This compound
-
Isopropylmagnesium chloride solution (e.g., 2.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas supply (Argon or Nitrogen)
-
Standard, flame-dried glassware
Step-by-Step Protocol:
-
Setup:
-
In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
-
Reaction:
-
Cool the solution to between -15 °C and 0 °C using an appropriate cooling bath.
-
Add isopropylmagnesium chloride (1.05 - 1.1 equivalents) dropwise to the stirred solution.
-
-
Completion:
-
After the addition is complete, allow the reaction to stir at the same temperature for 1-2 hours.
-
The resulting solution of (2-fluoro-4-methylpyridin-5-yl)magnesium bromide is ready for the next step.
-
Mechanism of Formation and Key Side Reaction
The formation of the Grignard reagent proceeds via an oxidative insertion mechanism. A key competing pathway is the Wurtz-type homocoupling, which leads to the formation of an undesired bipyridine dimer.
Caption: Grignard formation and competing Wurtz coupling.
Application in Synthesis: Preparation of a Boronic Acid
A common and highly valuable application of this Grignard reagent is its reaction with a boron electrophile, such as trimethyl borate, to form the corresponding boronic acid or its ester. Boronic acids are exceptionally useful in Suzuki-Miyaura cross-coupling reactions.[7]
Reaction Scheme: (2-Fluoro-4-methylpyridin-5-yl)magnesium Bromide + B(OCH₃)₃ → (2-Fluoro-4-methylpyridin-5-yl)boronic acid pinacol ester (after workup and esterification)
Protocol:
-
Cool the freshly prepared Grignard solution to -78 °C.
-
Slowly add trimethyl borate (1.2 equivalents).
-
Allow the reaction to warm slowly to room temperature and stir overnight.
-
Quench the reaction by carefully adding it to a stirred solution of saturated aqueous ammonium chloride.
-
Proceed with standard aqueous workup, extraction, and purification. The resulting boronic acid is often isolated as its more stable pinacol ester derivative for easier handling and purification.
Quantitative Data and Troubleshooting
| Parameter | Method A: Direct Formation | Method B: Halogen-Magnesium Exchange |
| Starting Material | This compound | This compound |
| Reagent | Magnesium turnings | Isopropylmagnesium chloride (i-PrMgCl) |
| Typical Temperature | Room Temp to 40 °C (reflux) | -15 °C to 0 °C |
| Initiation Required? | Yes, critical step | No |
| Common Side Products | Wurtz homocoupling dimer | Minimal if temperature is controlled |
| Typical Yield | 60-80% (titrated) | 85-95% (titrated) |
Troubleshooting Guide:
-
Reaction Fails to Initiate (Method A):
-
Cause: Inactive magnesium surface (oxide layer).
-
Solution: Re-activate by adding another small crystal of iodine and warming. Mechanical activation by crushing a piece of magnesium with a glass rod can also be effective.[8] Ensure all reagents and solvents are scrupulously dry.
-
-
Low Yield:
-
Cause: Incomplete reaction or formation of side products.
-
Solution: Ensure slow addition of the aryl bromide to avoid localized high concentrations which favor Wurtz coupling.[8] For Method B, ensure the temperature is kept low.
-
-
Dark Coloration: The formation of a dark brown or black solution is normal for pyridyl Grignard reagents and indicates successful formation.
Conclusion
The successful synthesis of (2-fluoro-4-methylpyridin-5-yl)magnesium bromide is a key enabling step for the incorporation of this valuable heterocyclic moiety into complex molecules. While its preparation from an electron-deficient pyridine presents challenges, these can be reliably overcome through careful magnesium activation and control of reaction conditions as detailed in the direct formation protocol. For more sensitive substrates or to ensure higher yields, the halogen-magnesium exchange method offers a robust and highly efficient alternative. Mastery of these protocols provides researchers in drug development and materials science with a powerful tool for molecular innovation.
References
-
Rieke, R. D. (n.d.). Preparation of highly reactive magnesium and its application to organic syntheses. UNL Digital Commons. Retrieved from [Link]
-
Hu, T., et al. (2020). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Nature Communications. Retrieved from [Link]
-
University of California, Irvine. (n.d.). The Grignard Reaction. Retrieved from [Link]
-
Johansson, H., et al. (2011). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development. Retrieved from [Link]
-
Pérez, M., et al. (2023). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. ACS Publications. Retrieved from [Link]
-
Scott, J. S., et al. (2014). Cubanes in Medicinal Chemistry: Synthesis of Functionalized Building Blocks. Organic Letters. Retrieved from [Link]
-
Harvey, S., et al. (1990). Mechanical Activation of Magnesium Turnings for the Preparation of Reactive Grignard Reagents. The Journal of Organic Chemistry. Retrieved from [Link]
-
National Academic Digital Library of Ethiopia. (n.d.). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. Retrieved from [Link]
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Wibaut, J. P., & Hey, D. H. (1953). Grignard compounds derived from pyridine. I. Recueil des Travaux Chimiques des Pays-Bas. Retrieved from [Link]
-
Al-Saeedi, S. I. (2012). SYNTHESIS OF SMALL PYRIDINE BUILDING BLOCKS. Rasayan Journal of Chemistry. Retrieved from [Link]
-
Pérez, M., et al. (2023). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. PubMed Central. Retrieved from [Link]
-
Pu, Y., et al. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Catalysis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Allylmagnesium bromide. Retrieved from [Link]
-
Pu, Y., et al. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ResearchGate. Retrieved from [Link]
-
Olsson, R., & Almqvist, F. (2007). Reaction of Pyridine N-Oxides with Grignard Reagents: A Stereodefined Synthesis of Substituted Dienal Oximes. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment). Retrieved from [Link]
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ResearchGate. (n.d.). Reaction of pyridine N‐oxides with Grignard reagents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
Andersson, H., et al. (2007). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Bull, S. D., et al. (2012). Molecular recognition with boronic acids—applications in chemical biology. RSC Publishing. Retrieved from [Link]
-
Piloto, A. M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Retrieved from [Link]
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Application Notes and Protocols: Strategic Synthesis of Kinase Inhibitors Leveraging the 5-Bromo-2-fluoro-4-methylpyridine Scaffold
Abstract
Protein kinases are a pivotal class of enzymes whose dysregulation is a primary driver of numerous pathologies, most notably cancer. The development of small molecule kinase inhibitors has consequently become a central focus of modern drug discovery. This technical guide details the strategic application of 5-Bromo-2-fluoro-4-methylpyridine, a highly versatile and functionalized heterocyclic building block, in the synthesis of novel kinase inhibitors. We provide an in-depth analysis of the key chemical transformations this scaffold can undergo—namely, Nucleophilic Aromatic Substitution (SNAr) at the C2 position and palladium-catalyzed cross-coupling reactions at the C5 position. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols, mechanistic insights, and a strategic framework for leveraging this building block to rapidly generate diverse libraries of potential therapeutic agents.
Introduction: The Strategic Value of this compound
The design of effective kinase inhibitors hinges on the ability to construct molecules that can precisely interact with the ATP-binding site of the target kinase. The pyridine scaffold is a privileged core in many FDA-approved kinase inhibitors, often forming critical hydrogen bond interactions with the hinge region of the kinase active site.[1][2] The specific substitution pattern of this compound offers a powerful trifecta of chemical reactivity, making it an exceptionally valuable starting material in medicinal chemistry.[3][4]
-
The 2-Fluoro Substituent: The high electronegativity of the fluorine atom, coupled with the electron-withdrawing effect of the pyridine nitrogen, renders the C2 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[5] Paradoxically, while the C-F bond is strong, fluoride is an excellent leaving group in SNAr reactions because the rate-determining step is the initial nucleophilic attack.[5] This reactivity is often superior to that of corresponding chloro- or bromo-pyridines, allowing for milder reaction conditions and greater functional group tolerance.[6]
-
The 5-Bromo Substituent: The bromine atom at the C5 position is an ideal handle for a wide array of palladium-catalyzed cross-coupling reactions.[2] This enables the strategic introduction of diverse aryl and heteroaryl moieties, which are crucial for exploring structure-activity relationships (SAR) and optimizing interactions with the solvent-exposed regions of the kinase active site.[7][8][9]
-
The 4-Methyl Group: The methyl group provides steric and electronic modulation, influencing the molecule's conformation and its interactions within the binding pocket. It can occupy small hydrophobic pockets and fine-tune the overall physicochemical properties of the final compound.
The orthogonal reactivity of the fluoro and bromo groups allows for a sequential and controlled diversification of the pyridine core, enabling the efficient construction of complex molecular architectures.
Caption: Strategic reactive sites of this compound.
Key Synthetic Transformations and Protocols
This section details the core synthetic methodologies for functionalizing the this compound scaffold. Each protocol is designed to be a self-validating system, including guidance on reaction monitoring and purification.
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The displacement of the 2-fluoro substituent is a highly efficient method for introducing amine, ether, or thioether linkages, which are common features in kinase inhibitors. The reaction proceeds via a stabilized Meisenheimer intermediate, and the rate is significantly enhanced by the electron-deficient nature of the pyridine ring.[5] Amine nucleophiles are particularly relevant, as the resulting 2-aminopyridine moiety can act as a key hydrogen bond donor to the kinase hinge region.
Caption: General workflow for SNAr reactions.
Protocol 1: SNAr with a Primary Amine
This protocol describes a representative reaction with a primary amine to generate a 2-aminopyridine derivative.
-
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (e.g., 3-aminobenzylamine) (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), anhydrous
-
Round-bottom flask or microwave vial
-
Magnetic stirrer with heating
-
Standard laboratory glassware for workup and purification
-
-
Procedure:
-
To a round-bottom flask, add this compound, the selected amine, and potassium carbonate.
-
Add anhydrous DMF or DMSO to create a solution with a concentration of approximately 0.2 M with respect to the starting pyridine.
-
Stir the reaction mixture at 100-120 °C. Alternatively, microwave heating at 140 °C for 30-60 minutes can significantly accelerate the reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours for conventional heating).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water (3x) and brine. The aqueous layers are back-extracted with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-substituted aminopyridine product.
-
| Nucleophile Type | Base | Solvent | Temperature (°C) | Typical Time (h) |
| Primary/Secondary Amine | K₂CO₃ / DIPEA | DMSO / NMP | 100 - 140 | 4 - 18 |
| Phenol | K₂CO₃ / Cs₂CO₃ | DMF | 80 - 120 | 6 - 24 |
| Thiol | NaH / K₂CO₃ | THF / DMF | 25 - 80 | 2 - 12 |
| Table 1: Representative conditions for SNAr on 2-fluoropyridines. |
Palladium-Catalyzed Cross-Coupling at the C5-Position
The C5-bromo position is primed for palladium-catalyzed reactions to install carbon-carbon or carbon-nitrogen bonds, providing a powerful avenue for scaffold elaboration.
The Suzuki-Miyaura coupling is one of the most robust and widely used methods for forming C(sp²)-C(sp²) bonds.[10][11] It allows for the coupling of the 5-bromopyridine with a vast array of commercially available aryl- and heteroarylboronic acids or esters.
Caption: General workflow for Suzuki-Miyaura coupling.
Protocol 2: Suzuki-Miyaura Coupling
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane and Water (4:1 ratio), degassed
-
Schlenk flask or sealable reaction tube
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent system (1,4-dioxane and water) via syringe.
-
Stir the reaction mixture vigorously at 85-100 °C under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 8-16 hours.[11]
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove catalyst residues. Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the pure 5-arylpyridine derivative.
-
For installing C-N bonds, the Buchwald-Hartwig amination is the method of choice, offering broad scope with respect to the amine coupling partner.[12][13] This reaction is critical for synthesizing compounds where a nitrogen linker is required to connect the pyridine core to another fragment.
Protocol 3: Buchwald-Hartwig Amination
-
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.2 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq) or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 eq)
-
Phosphine Ligand (e.g., XPhos, RuPhos) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene or 1,4-Dioxane, anhydrous
-
Schlenk flask or sealable reaction tube
-
-
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, add the palladium precursor and the phosphine ligand to a Schlenk flask. Add a portion of the anhydrous solvent and stir for 10-15 minutes.
-
To the flask containing the catalyst, add the sodium tert-butoxide, followed by the this compound and the remaining solvent.
-
Finally, add the amine coupling partner.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction for completion by LC-MS (typically 4-24 hours).[14][15]
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
-
| Pd Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 - 110 |
| Pd(OAc)₂ | RuPhos | LHMDS | Dioxane | 90 - 100 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 |
| Table 2: Common conditions for Buchwald-Hartwig amination of aryl bromides.[13][14] |
Integrated Synthetic Strategy: A Representative Kinase Inhibitor
To illustrate the power of this building block, we present a plausible two-step synthesis of a representative kinase inhibitor scaffold. This strategy employs a sequential cross-coupling and SNAr reaction, demonstrating the orthogonal reactivity of the two halide positions.
Step 1: Suzuki-Miyaura coupling to install a solubilizing/binding group. Step 2: SNAr to install the hinge-binding amine.
Caption: Two-step synthetic strategy for a kinase inhibitor scaffold.
Protocol 4: Synthesis of 5-(4-methoxyphenyl)-4-methyl-N-(1H-indazol-5-yl)pyridin-2-amine
This protocol details the synthesis of a hypothetical but representative kinase inhibitor, where the indazole moiety is a common hinge-binder.
-
Step A: Synthesis of 2-fluoro-5-(4-methoxyphenyl)-4-methylpyridine
-
Follow Protocol 2 (Suzuki-Miyaura Coupling) using:
-
This compound (1.0 eq)
-
4-methoxyphenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (2.5 eq)
-
Degassed 1,4-dioxane/water (4:1)
-
-
React at 90 °C for 12 hours.
-
After work-up and purification, the intermediate product is obtained as a solid. Characterize by ¹H NMR and LC-MS to confirm structure and purity before proceeding.
-
-
Step B: Synthesis of the Final Inhibitor
-
Follow Protocol 1 (SNAr) using:
-
2-fluoro-5-(4-methoxyphenyl)-4-methylpyridine from Step A (1.0 eq)
-
5-Aminoindazole (1.1 eq)
-
Cs₂CO₃ (2.0 eq)
-
Anhydrous DMSO
-
-
React at 130 °C for 16 hours.
-
After work-up and purification by column chromatography (e.g., gradient of methanol in dichloromethane), the final product is isolated.
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC.
-
Conclusion
This compound is a preeminent building block for the synthesis of kinase inhibitors. Its well-defined and orthogonal reactive sites—the C2-fluoro group for SNAr and the C5-bromo group for palladium-catalyzed cross-coupling—provide a robust and flexible platform for medicinal chemists. The detailed protocols and strategic framework presented in this guide empower researchers to efficiently generate diverse libraries of novel pyridine-based compounds, accelerating the discovery and development of next-generation targeted therapeutics.
References
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FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. PubMed Central. Available at: [Link]
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Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Institutes of Health (NIH). Available at: [Link]
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Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). American Chemical Society. Available at: [Link]
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Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. National Institutes of Health (NIH). Available at: [Link]
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The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. Available at: [Link]
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]
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FDA-Approved Fluorinated Anticancer Drugs. ResearchGate. Available at: [Link]
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Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Springer. Available at: [Link]
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Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. ResearchGate. Available at: [Link]
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Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. PubMed Central. Available at: [Link]
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Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. MDPI. Available at: [Link]
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Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PubMed Central. Available at: [Link]
-
Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. PubMed. Available at: [Link]
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Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. PubMed Central. Available at: [Link]
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Design, synthesis and SAR of thienopyridines as potent CHK1 inhibitors. PubMed. Available at: [Link]
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SAR of pyrimidine derivatives as ALK inhibitor, chemical structure of... ResearchGate. Available at: [Link]
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Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. MDPI. Available at: [Link]
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Application Notes & Protocols: The Strategic Utility of 5-Bromo-2-fluoro-4-methylpyridine in Active Pharmaceutical Ingredient (API) Synthesis
Abstract
In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic selection of molecular building blocks is paramount to the efficient construction of complex Active Pharmaceutical Ingredients (APIs). 5-Bromo-2-fluoro-4-methylpyridine (CAS No: 864830-16-0) has emerged as a highly valuable and versatile intermediate. Its unique trifunctionalized pyridine scaffold offers multiple, distinct reaction sites, enabling chemists to perform sequential and site-selective modifications. This guide provides an in-depth exploration of the synthesis, physicochemical properties, and core applications of this intermediate, with a focus on the causality behind experimental choices and detailed protocols for its use in key synthetic transformations.
Introduction: The Architectural Value of this compound
This compound is a substituted heterocyclic compound whose value in drug synthesis is derived from the specific arrangement of its functional groups.[1] The pyridine ring itself is a prevalent motif in a vast number of pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability. The substituents on this particular intermediate provide a powerful toolkit for synthetic chemists:
-
C-5 Bromine: The bromine atom is an excellent leaving group, making this position highly susceptible to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Stille).[1][2] This is the primary site for introducing molecular complexity and building carbon-carbon or carbon-heteroatom bonds.
-
C-2 Fluorine: The strongly electron-withdrawing fluorine atom significantly influences the electronic properties of the pyridine ring.[1] It activates the ring for nucleophilic aromatic substitution (SNAr) reactions and can enhance the metabolic stability and bioavailability of the final API.[3]
-
C-4 Methyl Group: The methyl group can serve as a steric director, influencing the regioselectivity of reactions. It can also be a site for further functionalization through oxidation or other transformations.
This strategic combination of reactive sites allows for a modular and convergent approach to API synthesis, where different fragments of a target molecule can be systematically introduced.
Synthesis of the Intermediate
A common and efficient method for preparing this compound involves a two-step process starting from 2-amino-4-picoline. This pathway leverages a bromination reaction followed by a Balz–Schiemann type reaction for fluorination.[4]
Protocol 1: Two-Step Synthesis from 2-Amino-4-picoline
Step 1: Bromination of 2-Amino-4-picoline
-
Reaction Setup: In a suitable reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve 2-amino-4-picoline (1.0 eq) in a suitable solvent such as acetonitrile.[4] Cool the solution in an ice bath.
-
Brominating Agent Addition: Prepare a solution containing sodium bromide (NaBr) and sodium bromate (NaBrO₃) in water. Slowly add this solution to the reaction mixture.[4]
-
Acidification: Carefully add sulfuric acid dropwise to the cooled mixture. The acid catalyzes the in-situ generation of bromine, which then reacts with the electron-rich pyridine ring. Maintain the cooling to control the exothermic reaction.[4]
-
Reaction Monitoring & Work-up: Allow the reaction to proceed at room temperature for several hours, monitoring for the consumption of the starting material by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by carefully neutralizing it with a saturated sodium bicarbonate solution.[4]
-
Extraction & Purification: Extract the product into an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude 5-bromo-2-amino-4-picoline can be purified by recrystallization from an ethyl acetate/petroleum ether system to yield the product.[4]
Step 2: Diazotization and Fluorination (Balz-Schiemann type reaction)
-
Reaction Setup: In a specialized vessel resistant to hydrogen fluoride (e.g., made of tetrafluoroethylene), dissolve the 5-bromo-2-amino-4-picoline (1.0 eq) from the previous step in anhydrous hydrogen fluoride (HF) at a low temperature (-78 °C).[4] Extreme caution is required when handling anhydrous HF.
-
Diazotization: Slowly add sodium nitrite (NaNO₂) (1.1 eq) to the cold solution. This forms the diazonium salt intermediate.[4]
-
Thermal Decomposition: After stirring for approximately 30 minutes, the reaction temperature is carefully raised to between 30 °C and 70 °C. This induces the decomposition of the diazonium salt, releasing nitrogen gas and installing the fluorine atom onto the pyridine ring.[4]
-
Work-up and Purification: Cool the reaction mixture and quench it by pouring it onto an ice/water mixture. Neutralize the solution with saturated sodium bicarbonate. Extract the final product, this compound, with dichloromethane. Dry the organic phase, concentrate, and purify by recrystallization to obtain the final product as a faint yellow solid or liquid.[1][4][5]
Diagram 1: Synthesis Pathway of this compound
Caption: A two-step synthesis of the target intermediate.
Physicochemical & Spectroscopic Data
Accurate characterization is crucial for ensuring the quality and reactivity of the intermediate in subsequent synthetic steps.
| Property | Value | Reference(s) |
| CAS Number | 864830-16-0 | [1][6][7] |
| Molecular Formula | C₆H₅BrFN | [6][7] |
| Molecular Weight | 190.01 g/mol | [6][8] |
| Appearance | Colorless to pale yellow liquid or solid | [1][5][7] |
| Boiling Point | ~208.9 °C at 760 mmHg | [1][5] |
| Density | ~1.6 g/cm³ | [6] |
| Purity (Typical) | ≥97-98% | [5][7] |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | [8] |
| XLogP3 | ~2.3 | [6] |
Spectroscopic Characterization: Standard analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), and Mass Spectrometry (MS) are used to confirm the identity and purity of the compound.
Core Application: Palladium-Catalyzed Cross-Coupling
The most powerful application of this compound is its use in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between the pyridine ring (at C-5) and an aryl or vinyl group, is a cornerstone of modern API synthesis.[9][10]
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a representative coupling with a generic arylboronic acid.
1. Causality Behind Reagent Selection:
-
Catalyst: A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is used. The palladium cycles between Pd(0) and Pd(II) oxidation states to facilitate the key steps of oxidative addition, transmetalation, and reductive elimination.[9]
-
Ligand: Triphenylphosphine (or other phosphine ligands) stabilizes the palladium center and modulates its reactivity.
-
Base: A base, typically an inorganic carbonate like potassium phosphate (K₃PO₄) or sodium carbonate (Na₂CO₃), is essential. It activates the boronic acid by forming a more nucleophilic boronate species, which is required for the transmetalation step.[9]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used. The organic solvent solubilizes the reactants, while water helps dissolve the inorganic base and facilitate the reaction.[9]
2. Step-by-Step Experimental Workflow:
-
Inert Atmosphere: To a Schlenk flask or similar reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.1–1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Degassing: Seal the vessel and purge thoroughly with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Solvent and Catalyst Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v).[9] Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Heating and Monitoring: Heat the reaction mixture to a temperature between 85-100 °C.[9] Monitor the reaction's progress by TLC or LC-MS until the starting bromopyridine is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum. The crude product can then be purified by column chromatography on silica gel to yield the desired coupled product.
Diagram 2: Suzuki-Miyaura Coupling Workflow
Caption: Standard workflow for a Suzuki cross-coupling reaction.
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety.
-
Hazard Identification: The compound is classified as an irritant. GHS hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6][11]
-
Precautionary Measures: Always handle this chemical in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[11] Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. Room temperature storage is generally acceptable.[8]
Conclusion
This compound stands out as a strategically designed intermediate for API synthesis. Its trifunctional nature provides chemists with a reliable and versatile platform for constructing complex molecular architectures through well-established and high-yielding reactions like the Suzuki-Miyaura coupling. A thorough understanding of its reactivity, coupled with adherence to precise experimental protocols and safety measures, enables its effective application in the development of novel therapeutics, underscoring its importance in the pharmaceutical industry.[1][12][13]
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Application Note: Strategic Nitrogen Protection of 5-Bromo-2-fluoro-4-methylpyridine for Advanced Synthetic Applications
Introduction: The Synthetic Challenge and Strategic Imperative
5-Bromo-2-fluoro-4-methylpyridine is a highly valuable heterocyclic building block in modern drug discovery and medicinal chemistry.[1][2] Its unique substitution pattern—featuring a bromine atom amenable to cross-coupling, a fluorine atom that can facilitate nucleophilic aromatic substitution (SNA), and a methyl group for steric and electronic modulation—provides a versatile scaffold for constructing complex molecular architectures.[3][4] The incorporation of fluorine, in particular, can profoundly influence pharmacokinetic properties, enhancing bioavailability, metabolic stability, and receptor binding affinity.[3][5]
However, the inherent reactivity of the pyridine nitrogen presents a significant challenge. Its basicity and nucleophilicity can lead to unwanted side reactions, such as quaternization, complexation with metal catalysts, or acid-base interactions, thereby complicating synthetic transformations at other positions on the ring. To achieve chemoselectivity and unlock the full synthetic potential of this intermediate, a robust protecting group strategy for the pyridine nitrogen is not merely advantageous—it is essential.[6]
This guide provides an in-depth analysis of protecting group strategies tailored for this compound. We will move beyond simple procedural lists to explain the causal logic behind strategic choices, offering detailed, field-tested protocols for implementation.
Reactivity Profile: Understanding the Need for Protection
The chemical behavior of this compound is governed by the interplay of its substituents and the electron-deficient nature of the pyridine ring.
-
Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom makes it a nucleophilic and basic center. It readily reacts with electrophiles and can coordinate to Lewis acidic metals used in cross-coupling catalysis, thereby inhibiting or poisoning the desired reaction.
-
C5-Bromine: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings.[1] This position is the primary site for introducing carbon-carbon and carbon-heteroatom bonds.
-
C2-Fluorine: The highly electronegative fluorine atom enhances the electron-deficient character of the pyridine ring. This makes the C2 position susceptible to nucleophilic aromatic substitution (SNA), providing an alternative pathway for functionalization.[7]
This differential reactivity, where the C-Br bond is favored for cross-coupling and the C-F bond for SNA, allows for orthogonal synthetic strategies.[7] However, nearly all of these transformations are sensitive to the unprotected pyridine nitrogen. Therefore, temporarily masking the nitrogen's reactivity is the first critical step in any multi-step synthesis.
Strategic Workflow: The Logic of Protection and Deprotection
A successful protecting group strategy follows a logical sequence: introduction of the protecting group, execution of the desired chemical transformation on the protected substrate, and finally, selective removal of the protecting group to reveal the functionalized product.
Caption: General workflow for utilizing a nitrogen protecting group strategy.
Recommended Protecting Group Strategies and Protocols
Based on stability, ease of installation/removal, and compatibility with common synthetic transformations, two primary strategies are recommended for this compound: N-Oxide formation and acid-labile N-Boc protection .
Strategy 1: Pyridine N-Oxide Formation and Deoxygenation
Formation of a pyridine N-oxide is a classic and highly effective strategy. The N-O bond significantly reduces the nucleophilicity and basicity of the nitrogen atom (the pKa of protonated pyridine-N-oxide is ~0.8, compared to ~5.2 for pyridine).[8][9] Furthermore, this modification activates the C2 and C4 positions for certain nucleophilic and electrophilic substitutions, while simultaneously protecting the nitrogen.[8][9]
Caption: Reaction scheme for N-Oxide protection and deprotection.
Protocol 4.1.1: N-Oxide Formation using m-CPBA
This protocol utilizes meta-chloroperoxybenzoic acid (m-CPBA), a widely available and effective oxidizing agent for pyridine N-oxidation.[10][11]
-
Reaction Setup: To a solution of this compound (1.0 eq.) in dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask equipped with a magnetic stir bar, cool the mixture to 0 °C using an ice bath.
-
Reagent Addition: Add m-CPBA (approx. 77% purity, 1.2 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to 0 °C and quench by slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Separate the layers and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure N-oxide.
Protocol 4.1.2: Deoxygenation (Deprotection)
The N-oxide can be efficiently removed post-functionalization using various reducing agents. Phosphorus trichloride (PCl₃) is a common choice.
-
Reaction Setup: Dissolve the functionalized pyridine N-oxide (1.0 eq.) in a suitable solvent such as chloroform (CHCl₃) or toluene (approx. 0.2 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Cool the solution to 0 °C and add phosphorus trichloride (PCl₃, 1.5 eq.) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and then heat to 60 °C for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and carefully quench by pouring it into a beaker of crushed ice and saturated NaHCO₃ solution.
-
Purification: Extract the mixture with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography if necessary.
Strategy 2: N-tert-Butoxycarbonyl (Boc) Protection
The Boc group is a cornerstone of protecting group chemistry, prized for its stability in basic, reductive, and organometallic conditions and its clean, acid-labile removal.[12][13] While direct N-Boc protection of electron-deficient pyridines can be challenging, it can be achieved by forming the N-Boc pyridinium salt, which effectively shields the nitrogen lone pair.
Caption: Reaction scheme for N-Boc protection and deprotection.
Protocol 4.2.1: N-Boc Protection
This protocol uses di-tert-butyl dicarbonate (Boc₂O) in the presence of a nucleophilic catalyst.
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous acetonitrile (approx. 0.3 M).
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.5 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).[13]
-
Reaction: Stir the mixture at room temperature for 16-24 hours. The formation of the pyridinium salt often results in a precipitate. Monitor the reaction by ¹H NMR of a small aliquot, observing the downfield shift of the pyridine protons.
-
Isolation: The resulting N-Boc pyridinium salt is often unstable to silica gel. In many cases, the crude product can be isolated by filtration if it precipitates, or by careful removal of the solvent in vacuo. This protected intermediate is typically used immediately in the next step without extensive purification.
Protocol 4.2.2: N-Boc Deprotection
The Boc group is readily cleaved under strongly acidic conditions.[14]
-
Reaction Setup: Dissolve the N-Boc protected substrate (1.0 eq.) in dichloromethane (DCM, approx. 0.1 M).
-
Reagent Addition: Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise at 0 °C. Alternatively, a solution of HCl in methanol or dioxane can be used.[13]
-
Reaction: Stir the solution at room temperature for 1-3 hours. The deprotection is usually rapid and is accompanied by the evolution of CO₂ and isobutylene gas.[14]
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove excess acid and solvent.
-
Purification: Dissolve the residue in an appropriate solvent (e.g., ethyl acetate) and wash with a saturated NaHCO₃ solution to neutralize any remaining acid. Wash with brine, dry over Na₂SO₄, filter, and concentrate. The final product can be purified by column chromatography.
Comparative Analysis of Protecting Group Strategies
The choice of protecting group is dictated by the planned synthetic route. An orthogonal protecting group strategy, where one group can be removed without affecting another, is a powerful tool in complex synthesis.[15][16]
| Protecting Group | Protection Conditions | Deprotection Conditions | Stable To | Labile To | Orthogonality & Notes |
| N-Oxide | m-CPBA or H₂O₂/AcOH | Reductive (PCl₃, Zn, H₂/Pd) | Strong acids, bases, most organometallics, mild oxidants. | Strong reducing agents. | Excellent stability. Protects nitrogen and modulates ring reactivity. Not orthogonal to reductive steps (e.g., nitro group reduction). |
| N-Boc | Boc₂O, DMAP | Acidic (TFA, HCl) | Basic conditions, hydrogenation, most cross-coupling conditions. | Strong acids. | Excellent orthogonality with base-labile (e.g., Fmoc) and fluoride-labile (e.g., silyl) groups. Ideal for multi-step syntheses requiring acidic deprotection.[12] |
Conclusion
The strategic protection of the nitrogen atom in this compound is a critical enabling step for its successful application in complex organic synthesis. The formation of a pyridine N-oxide offers a robust, stable protecting group that also beneficially modulates the electronic properties of the heterocyclic ring. For syntheses requiring orthogonal protection schemes, the acid-labile N-Boc pyridinium salt provides an excellent alternative that is stable to a wide range of common reaction conditions. By carefully selecting a protecting group based on the downstream chemical transformations, researchers can effectively prevent undesirable side reactions and streamline the synthesis of novel, high-value molecules for pharmaceutical and materials science applications.
References
- Vertex AI Search. (2025). Mastering Organic Synthesis with this compound.
- ResearchGate. (2002). Recent Trends in the Chemistry of Pyridine N-Oxides.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- Ossila. (n.d.). 5-Bromo-2-fluoropyridine | CAS Number 766-11-0.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- Fiveable. (n.d.). Orthogonal Protection Definition.
- YouTube. (2020). Pyridine N-oxide: Basic concept and preparation with complete mechanistic description.
- Wikipedia. (n.d.). Protecting group.
- BenchChem. (2025).
- Wikipedia. (n.d.). Pyridine-N-oxide.
- Organic Synthesis. (n.d.). Protecting Groups.
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
- Baran, P. (2012). Pyridine N-Oxides. Baran Group Meeting.
- ResearchGate. (2015). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines.
- Arkat USA, Inc. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC.
- MDPI. (2023). Fluorine in drug discovery: Role, design and case studies.
- PubMed. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- ResearchGate. (2008).
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scale-up synthesis of 5-Bromo-2-fluoro-4-methylpyridine derivatives
An In-Depth Guide to the Scale-Up Synthesis of 5-Bromo-2-fluoro-4-methylpyridine Derivatives
Authored by a Senior Application Scientist
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the scale-up synthesis and derivatization of this compound. This versatile heterocyclic compound is a highly valued building block in medicinal chemistry, primarily due to the orthogonal reactivity of its halogen substituents, which allows for sequential and regioselective functionalization.[1][2]
The strategic arrangement of the bromo, fluoro, and methyl groups on the pyridine ring provides a powerful scaffold for creating complex molecular architectures. The bromine atom at the 5-position is an ideal handle for palladium-catalyzed cross-coupling reactions, while the fluorine atom at the 2-position activates the ring for nucleophilic aromatic substitution (SNAr).[1][3] This guide provides field-proven insights and detailed protocols for the synthesis of the core structure and its subsequent derivatization on a larger scale.
Part 1: Scale-Up Synthesis of the this compound Core
The industrial synthesis of this compound typically begins with a readily available starting material, 2-Amino-4-methylpyridine, and proceeds through a two-step sequence of bromination and fluoro-dediazotization.[4][5]
Synthetic Pathway Overview
The overall transformation involves the regioselective bromination of the electron-rich pyridine ring, followed by the conversion of the amino group to a fluorine atom via a diazonium salt intermediate.
Caption: Overall synthetic route to this compound.
Step-by-Step Scale-Up Protocol
Protocol 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine (Intermediate)
-
Causality: This step is a standard electrophilic aromatic substitution. The amino group at the 2-position is a strong activating group, directing the incoming electrophile (bromine) to the electron-rich 5-position. Using a solvent like acetonitrile is common.[5]
-
Procedure:
-
To a suitable jacketed reactor, charge 2-Amino-4-methylpyridine (1.0 eq) and acetonitrile.
-
Cool the mixture to 0-5 °C with constant stirring.
-
Slowly add a solution of N-Bromosuccinimide (NBS) or a similar brominating agent (1.05 eq) in acetonitrile, maintaining the internal temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring progress by HPLC or TLC.[6]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add water and adjust the pH to 8-9 with a saturated sodium bicarbonate solution to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 2-Amino-5-bromo-4-methylpyridine. A typical yield is in the range of 90-95%.[5]
-
Protocol 2: Synthesis of this compound (Final Core)
-
Causality: This is a Balz-Schiemann type reaction. The primary amine is converted to a diazonium salt using sodium nitrite in the presence of anhydrous hydrogen fluoride (HF). HF serves as both the solvent and the fluoride source. The intermediate diazonium fluoride is then thermally decomposed to yield the desired fluoro-pyridine.[5][7]
-
Critical Safety Note: Anhydrous hydrogen fluoride is extremely corrosive and toxic. This reaction must be performed in a specialized, pressure-rated reactor made of HF-resistant materials (e.g., Teflon or Hastelloy) by trained personnel with appropriate safety measures.
-
Procedure:
-
In an HF-resistant reactor, cool anhydrous hydrogen fluoride (10-15 vol) to -78 °C.
-
Slowly add 2-Amino-5-bromo-4-methylpyridine (1.0 eq) while maintaining the low temperature.
-
Add sodium nitrite (1.1 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the mixture to stir at low temperature for 1-2 hours.
-
Slowly warm the reactor to room temperature and then heat to 40-60 °C to facilitate the decomposition of the diazonium salt (nitrogen gas evolution will be observed).
-
After the reaction is complete (monitored by GC-MS), cool the mixture and carefully quench by pouring it onto a mixture of ice and water.
-
Neutralize the solution with a saturated sodium bicarbonate or potassium carbonate solution. Caution: Exothermic reaction and gas evolution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[5]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or recrystallization to obtain this compound as a solid or liquid. Typical yields are 80-85%.[1][5]
-
Part 2: Key Derivatization Reactions for Scale-Up
The true utility of this compound lies in its capacity for selective functionalization. The C-Br bond is preferentially targeted in palladium-catalyzed cross-coupling reactions, while the C-F bond is the site of nucleophilic aromatic substitution.[2]
Caption: Regioselective functionalization pathways for the core scaffold.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the C5-bromo position and various boronic acids or esters.[8][9]
-
Principle of Regioselectivity: The oxidative addition of the palladium catalyst to the carbon-halogen bond is the rate-determining step. The C-Br bond has a lower bond dissociation energy than the C-F bond, making it significantly more reactive in this catalytic cycle.[8]
Protocol 3: Scale-Up Suzuki-Miyaura Coupling
-
Reactor Setup: To a clean, dry, and inerted (purged with nitrogen or argon) reactor, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.3 equiv.), and a suitable base (see Table 1).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%) and any additional ligands if required.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, toluene/water).
-
Reaction: Heat the mixture to 85-100 °C and stir for 4-16 hours. Monitor the reaction's progress by LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via flash column chromatography or recrystallization.
Caption: General workflow for a scale-up Suzuki-Miyaura coupling reaction.
Table 1: Typical Parameters for Suzuki-Miyaura Coupling
| Parameter | Typical Selection | Rationale / Comments |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(PPh₃)₄ is common and effective. PdCl₂(dppf) is often used for more challenging couplings. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | K₃PO₄ is a strong, non-nucleophilic base often used to facilitate the boronate complex formation.[10] |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O | The aqueous phase is crucial for dissolving the inorganic base and activating the boronic acid.[10] |
| Temperature | 85 - 100 °C | Sufficient thermal energy is needed to drive the catalytic cycle efficiently. |
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is a powerful tool for synthesizing N-aryl derivatives by coupling the C5-bromo position with a wide range of primary or secondary amines.[11][12]
-
Principle: Similar to the Suzuki coupling, this palladium-catalyzed reaction proceeds via an oxidative addition, coordination/deprotonation of the amine, and reductive elimination to form the C-N bond and regenerate the catalyst.[13]
Protocol 4: Scale-Up Buchwald-Hartwig Amination
-
Reactor Setup: In an inerted reactor, combine the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and the base (e.g., NaOtBu, K₂CO₃, 1.5-2.0 equiv.).
-
Reagent Addition: Add the solvent (e.g., anhydrous toluene or dioxane). Stir for 10-15 minutes to form the active catalyst. Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Reaction: Heat the mixture to 90-110 °C for 6-24 hours, monitoring by LC-MS.
-
Work-up: Cool the reaction to room temperature. Filter through a pad of celite to remove palladium residues. Quench with a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry, and concentrate. Purify the crude product by column chromatography.[13]
Caption: General workflow for a scale-up Buchwald-Hartwig amination.
Table 2: Typical Parameters for Buchwald-Hartwig Amination
| Parameter | Typical Selection | Rationale / Comments |
| Catalyst System | Pd₂(dba)₃ / XPhos or RuPhos | Bulky, electron-rich phosphine ligands are essential to promote reductive elimination, which is often the rate-limiting step.[14] |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous, aprotic solvents are necessary to prevent quenching of the base and catalyst. |
| Temperature | 90 - 110 °C | Higher temperatures are generally required to overcome the activation energy for this transformation. |
Part 3: Safety, Handling, and Quality Control
Hazard Identification and Personal Protective Equipment (PPE)
-
This compound and its precursors are classified as irritants. They can cause skin, eye, and respiratory irritation.[15][16]
-
Mandatory PPE: Wear tightly fitting safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a flame-resistant lab coat.[15][17]
-
Engineering Controls: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, especially during heating or when handling powders.[16][18]
Handling and Storage
-
Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[17] Use non-sparking tools to prevent fire from electrostatic discharge.
-
Storage: Store containers tightly closed in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids.[15][16]
Quality Control and Analytical Characterization
To ensure the quality and consistency of the final derivatives, a robust analytical program is essential.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) with a UV detector is the primary method for determining the purity of the final product and quantifying any process-related impurities.[6]
-
Structural Confirmation:
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the chemical structure of the synthesized compound.[19]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product.
-
-
Residual Solvent Analysis: Gas Chromatography (GC) is used to quantify any remaining solvents from the synthesis and purification process.
References
- 5-BROMO-3-FLUORO-2-METHYLPYRIDINE SDS, 1162674-74-9 Safety Data Sheets. Echemi.
- 5-Bromo-2-fluoropyridine - SAFETY DATA SHEET. Ossila. (2023).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024).
- Methodology for the Synthesis of Pyridines and Pyridones: Development and Applications. MDPI. (2025).
- SAFETY DATA SHEET - Fisher Scientific.
- TCI AMERICA - Spectrum Chemical. (2018).
- What is the synthesis method of 5-Bromo-2-methylpyridine? - FAQ - Guidechem.
- Pyridines: From Lab to Production. Organic Process Research & Development. (2013).
- Synthesis of Pyridine. YouTube. (2021).
- Pyridine - Wikipedia.
- Pyridine Synthesis: Cliff Notes - Baran Lab. (2004).
- Mastering Organic Synthesis with this compound. (2025).
- 5-Bromo-2-fluoro-4-methyl-pyridine synthesis - ChemicalBook.
- Pyridine synthesis - Organic Chemistry Portal.
- Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society.
- Buchwald–Hartwig amination - Wikipedia.
- Synthesis of Some Fluorinated Pyridines Using Tetrabutylammonium Fluoride. Taylor & Francis Online.
- Chemists develop new synthesis method for producing fluorinated piperidines - EurekAlert!. (2019).
- Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. (2019).
- A Researcher's Guide to the Regioselectivity of 5-Bromo-2-chloro-4-methylpyridine in Key Cross-Coupling and Substitution - Benchchem.
- Application Notes and Protocols for Suzuki Coupling Reactions of 5-Bromo-2-chloro-4-methylpyridine - Benchchem.
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (2017).
- Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews.
- Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - PMC - NIH.
- CN102898358A - Preparation method of fluoropyridine compounds - Google Patents.
- Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - ACS Publications. (2015).
- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine - Benchchem.
- Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC - NIH.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Publishing. (2023).
- Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-methylpyridine: Base Selection and Optimization - Benchchem.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
- Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-4-fluoro-2-methyl-1H-indole - Benchchem.
- 5-Bromo-2-fluoropyridine | Biochemical Reagent - MedchemExpress.com.
- An In-depth Technical Guide to 2-Bromo-4-fluoro-5-methylpyridine: Structure, Properties, and Synthetic Considerations - Benchchem.
- A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine - Benchchem.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 5-Bromo-2-fluoro-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Suzuki-Miyaura coupling of 5-Bromo-2-fluoro-4-methylpyridine. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this specific transformation. As Senior Application Scientists, we understand that coupling heteroaromatic halides presents unique challenges. This resource synthesizes our expertise with established scientific principles to empower you to achieve optimal results in your synthetic endeavors.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequently encountered problems during the Suzuki coupling of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and offering actionable solutions based on mechanistic understanding and empirical data.
Question 1: I am observing low or no conversion of my this compound. What are the likely causes and how can I improve my yield?
Answer:
Low or no yield in the Suzuki coupling of this substrate is a common challenge and can stem from several factors, primarily related to catalyst deactivation and suboptimal reaction conditions.[1][2] The pyridine nitrogen, in particular, can coordinate to the palladium catalyst, leading to inhibition or deactivation.[3] Here is a systematic approach to troubleshooting this issue:
Primary Cause: Catalyst Inactivation or Insufficient Activity
The lone pair of electrons on the pyridine nitrogen can act as a ligand, binding to the palladium center and hindering the catalytic cycle.[3] This is a well-documented phenomenon often referred to as the "2-pyridyl problem".[3][4][5]
-
Solution 1: Employ Bulky, Electron-Rich Ligands. Modern phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, are designed to overcome this issue.[1] Their steric bulk creates a "pocket" around the palladium atom, which disfavors coordination with the pyridine nitrogen while promoting the desired oxidative addition and reductive elimination steps.[6][7]
-
Solution 2: Utilize Pre-formed Catalysts. Pre-catalysts, such as XPhos-Pd-G3 or SPhos-Pd-G2, often provide more consistent results than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[8]
Secondary Cause: Inappropriate Base Selection
The base plays a crucial role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species. An unsuitable base can lead to a sluggish reaction or decomposition of starting materials.
-
Solution: Screen a Range of Bases. For challenging substrates like this, stronger inorganic bases are often more effective.[1] Consider screening potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃).[1][9] Ensure the base is finely powdered and anhydrous to maximize its reactivity.
Tertiary Cause: Suboptimal Solvent and Temperature
The solvent system must effectively solubilize all reactants and the catalyst. Inadequate temperature can result in a slow reaction rate.
-
Solution 1: Solvent System Optimization. Aprotic polar solvents such as 1,4-dioxane, toluene, or DMF are commonly used, often with a small amount of water.[1] The addition of water can aid in dissolving the inorganic base and facilitate the formation of the active boronate.[10][11] However, excess water can promote undesirable side reactions.[11] A 4:1 or 5:1 ratio of organic solvent to water is a good starting point.[12][13]
-
Solution 2: Temperature Adjustment. Gradually increase the reaction temperature, typically within the range of 80-110 °C.[1] Monitor the reaction for both product formation and potential decomposition.
Question 2: I am observing a significant amount of 2-fluoro-4-methylpyridine (dehalogenated starting material) in my reaction mixture. How can I minimize this side reaction?
Answer:
Dehalogenation is a common side reaction in Suzuki couplings, particularly with electron-deficient heteroaryl halides.[14] It occurs when the aryl halide is reduced instead of undergoing cross-coupling.[1]
Primary Cause: Undesired Hydride Transfer
After oxidative addition, the palladium complex can react with a hydride source in the reaction mixture, leading to reductive elimination of the dehalogenated product.[15] Common hydride sources can be the solvent (e.g., alcohols), the base, or even impurities.[15]
-
Solution 1: Ligand Selection. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands can accelerate the rate of the desired cross-coupling relative to dehalogenation.[14]
-
Solution 2: Base Optimization. Avoid using bases that can act as hydride donors. Weaker inorganic bases like K₂CO₃ or Cs₂CO₃ are often preferred over stronger bases when dehalogenation is an issue.[14]
-
Solution 3: Solvent Choice. Avoid using alcohol-based solvents if dehalogenation is observed. Anhydrous, aprotic solvents like toluene or dioxane are generally better choices.[14][15]
Question 3: My boronic acid is decomposing, leading to the formation of the corresponding arene (protodeboronation). What can I do to prevent this?
Answer:
Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond, and is a frequent side reaction with heteroaryl boronic acids.[16][17]
Primary Cause: Instability of the Boronic Acid
Boronic acids, especially heteroaromatic ones, are susceptible to hydrolysis.[15] This can be exacerbated by the basic and aqueous conditions of the Suzuki coupling.[16]
-
Solution 1: Use a More Stable Boron Reagent. Switch from the boronic acid to a more stable boronic ester, such as a pinacol ester or an MIDA ester.[16][18] These derivatives are more resistant to protodeboronation and slowly release the boronic acid under the reaction conditions, keeping its concentration low and favoring the desired coupling.[16][19] Potassium organotrifluoroborates are another stable alternative that can be employed in a "slow release" strategy.[20][21]
-
Solution 2: Optimize the Base. Use a weaker base (e.g., K₂CO₃, K₃PO₄) to minimize the rate of base-catalyzed protodeboronation.[17]
-
Solution 3: Anhydrous Conditions. While some water is often beneficial, excessive amounts can accelerate protodeboronation. Using rigorously dried solvents and reagents can help mitigate this issue.[17]
Question 4: I am observing the formation of a homocoupled biaryl product from my boronic acid. How can I suppress this side reaction?
Answer:
Homocoupling of the boronic acid is another common side reaction that consumes the nucleophilic partner and reduces the yield of the desired product.
Primary Cause: Oxidative Homocoupling
This side reaction is often promoted by the presence of Pd(II) species in the absence of the aryl halide or when the rate of transmetalation is slow.
-
Solution 1: Ensure an Inert Atmosphere. Thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. Oxygen can promote the oxidation of the palladium catalyst and facilitate homocoupling.
-
Solution 2: Optimize Catalyst Loading. Using the minimum effective catalyst loading can sometimes reduce the incidence of side reactions.
-
Solution 3: Control Reagent Addition. In some cases, slow addition of the boronic acid can maintain a low concentration, favoring the cross-coupling pathway over homocoupling.
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand system is generally recommended as a starting point for the Suzuki coupling of this compound?
A1: For this challenging substrate, a robust catalyst system is recommended. A good starting point would be a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[1] Alternatively, using a pre-formed catalyst like XPhos-Pd-G3 can provide greater reliability.[8]
Q2: What is the recommended stoichiometry of the reactants?
A2: Typically, a slight excess of the boronic acid or its ester (1.2-1.5 equivalents) is used relative to the this compound (1.0 equivalent).[1][22] The base is generally used in larger excess (2.0-3.0 equivalents).[1][22]
Q3: How should I monitor the progress of my reaction?
A3: The reaction progress can be effectively monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1][3] This will allow you to track the consumption of the starting material and the formation of the product.
Q4: Are there any specific safety precautions I should take?
A4: Standard laboratory safety procedures should always be followed. Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood. Anhydrous solvents can be flammable. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol provides a robust starting point and should be optimized for each specific boronic acid partner.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Degassed water
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst, ligand, and base under an inert atmosphere (e.g., Argon or Nitrogen).[1]
-
Reagent Addition: Add this compound and the arylboronic acid or ester to the flask.[1]
-
Solvent Addition: Add the anhydrous, degassed solvent and degassed water (e.g., in a 4:1 ratio) via syringe.[1][12]
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.[1]
-
Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).[1]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography.
Data Presentation
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Condition | Rationale |
| Catalyst System | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) or XPhos Pd G3 (2 mol%) | Bulky, electron-rich ligands are effective for challenging heteroaromatic couplings.[1][8] |
| Base | K₃PO₄ (3 equiv) | A strong, non-nucleophilic base that is effective in promoting transmetalation.[1] |
| Solvent | 1,4-Dioxane / Water (4:1) | A common solvent system that solubilizes both organic and inorganic reagents.[12] |
| Temperature | 100 °C | A typical starting temperature to ensure a reasonable reaction rate.[1] |
| Boron Source | Arylboronic acid or pinacol ester (1.2-1.5 equiv) | Pinacol esters offer greater stability against protodeboronation.[16][18] |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: A logical workflow for troubleshooting common issues in the Suzuki coupling.
References
- Benchchem. Optimizing reaction conditions for Suzuki coupling of pyridyl compounds.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
- Guo-Ping Lu, Karl R. Voigtritter, Chun Cai and Bruce H. Lipshutz. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. J. Org. Chem., 2012, 77, 3700-3703.
- Wikipedia.
- Journal of the American Chemical Society. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling.
- Chemical Science (RSC Publishing). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. DOI:10.1039/C6SC02118B.
- ResearchGate.
- NIH.
- Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Benchchem. preventing protodeboronation in Suzuki reactions of bromo-naphthyridines.
- Benchchem. Application Notes and Protocols: The Role of Bases and Solvents in 2-Fluoropyridine-3-boronic Acid Couplings.
- NIH.
- NIH. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Benchchem.
- Benchchem. Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides.
- Benchchem.
- Benchchem. Technical Support Center: Optimizing Suzuki Coupling for 3-Bromo-2-fluoro-5-methylpyridine.
- ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.
- PubMed.
- Benchchem. A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
- Benchchem. Technical Support Center: Suzuki Couplings with 2-Fluoropyridine-3-boronic acid.
- Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions of 5-Bromo-2-chloro-4-methylpyridine.
- Reddit. How to approach choosing reaction conditions for Suzuki?
- ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Reddit. Why am I getting low yield for my Suzuki coupling reaction?
- Benchchem. troubleshooting low yields in Suzuki coupling with 5-(Bromomethyl)-2-chloropyrimidine.
- Reddit. Help needed with unreproducible Suzuki coupling.
- Benchchem. A Researcher's Guide to the Regioselectivity of 5-Bromo-2-chloro-4-methylpyridine in Key Cross-Coupling and Substitution.
- Reddit. Struggling with Suzuki Reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
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- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Yoneda Labs [yonedalabs.com]
- 16. Protodeboronation - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 5-Bromo-2-fluoro-4-methylpyridine
Welcome to the technical support resource for 5-Bromo-2-fluoro-4-methylpyridine (CAS: 864830-16-0). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its use. The following content, structured in a question-and-answer format, provides in-depth troubleshooting advice and field-proven insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and what is the expected reactivity?
A1: this compound is a bifunctional synthetic building block with two distinct and orthogonal reactive sites.
-
C2-Fluorine: The fluorine atom at the 2-position (ortho to the ring nitrogen) is highly activated for Nucleophilic Aromatic Substitution (SNAr) . The electron-withdrawing nature of the pyridine nitrogen stabilizes the negative charge in the Meisenheimer intermediate, making this position highly electrophilic. In SNAr reactions, the reactivity of halogens on a pyridine ring typically follows the order F > Cl > Br > I, making the C2-F bond the primary site for nucleophilic attack.[1][2]
-
C5-Bromine: The bromine atom at the 5-position is the primary site for transition metal-catalyzed cross-coupling reactions , such as Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig aminations.[3] While the C-F bond can also undergo oxidative addition, the C-Br bond is significantly more reactive under typical palladium-catalyzed conditions.
The 4-methyl group exerts a minor electronic donating effect but is generally considered stable and non-interfering under most standard coupling and substitution conditions.[4]
Caption: SNAr mechanism highlighting the rate-determining step (RDS).
Q5: I have an unexpected byproduct in my SNAr reaction. What could it be?
A5: Byproducts in SNAr reactions often arise from reactions with trace water or from solvent decomposition.
-
Hydrolysis: If there is moisture in your reaction, the fluoride can be displaced by a hydroxide ion, leading to the formation of 5-bromo-4-methylpyridin-2(1H)-one . This is more likely if using a hydroxide base or if solvents are not properly dried. *[5] Solvent Participation: At high temperatures (>120 °C), DMF can decompose to generate dimethylamine. This can then act as a nucleophile, leading to the formation of 5-bromo-N,N,4-trimethylpyridin-2-amine as a byproduct. If this is suspected, switch to a more thermally stable solvent like DMSO. *[5] Di-substitution: If your nucleophile is an amine and the product itself can be deprotonated under the reaction conditions, a second substitution may occur, though this is less common. Using milder conditions (lower temperature, weaker base) can help mitigate this.
[5]---
General Handling and Stability
Q6: How should I store and handle this compound?
A6: Like many halogenated heterocyclic compounds, proper storage is key to maintaining purity and preventing degradation.
-
Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and dark place. R[1]efrigeration (2-8 °C) is recommended. An inert atmosphere (argon or nitrogen) is ideal for long-term storage to prevent reaction with atmospheric moisture.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases during storage. T[1]he compound is susceptible to hydrolysis, so exposure to moisture should be minimized. *[1] Handling: Handle in a well-ventilated area, preferably within a fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
References
-
ResearchGate. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. [Link]
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
-
YouTube. (2019). nucleophilic aromatic substitutions. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. [Link]
-
National Institutes of Health (NIH). (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]
-
National Institutes of Health (NIH). (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Semantic Scholar. (2019). INTRODUCING A METHYL GROUP INTO PYRIDINES AND QUINOLINES: A MINI-REVIEW. [Link]
-
Mastering Organic Synthesis. (2025). Mastering Organic Synthesis with this compound. [Link]
-
National Institutes of Health (NIH). (n.d.). Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes. [Link]
-
National Institutes of Health (NIH). (n.d.). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
-
RSC Publishing. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
US Hazmat Rentals. (n.d.). Pyridine Chemical Storage Specifications - C5H5N. [Link]
-
Cross-Coupling Reactions Guide. (n.d.). Cross-Coupling Reactions Guide. [Link]
-
ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. [Link]
-
PubMed. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. [Link]
-
Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. [Link]
Sources
troubleshooting failed 5-Bromo-2-fluoro-4-methylpyridine reactions
<_ _>
Welcome to the technical support center for 5-Bromo-2-fluoro-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile but challenging building block. Here, we address common experimental failures in a direct question-and-answer format, grounded in mechanistic principles and field-proven insights.
Introduction: Understanding the Substrate
This compound is a heteroaromatic halide with distinct electronic features that govern its reactivity. The interplay between the electron-withdrawing fluoro group at the C2 position, the electron-donating methyl group at C4, and the bromine leaving group at C5 creates a unique chemical environment. The strong electronegativity of the fluorine atom makes the pyridine ring π-deficient, which significantly influences the key steps of many catalytic cycles, particularly in palladium-catalyzed cross-coupling reactions. This guide will help you troubleshoot common issues and optimize your reaction conditions for success.
General Troubleshooting Workflow
Before diving into specific reaction types, it's essential to rule out common sources of experimental failure. Many issues can be traced back to the quality of reagents, solvents, or the reaction setup itself.
Caption: A general workflow for troubleshooting failed reactions.
FAQs: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most common reactions performed with this substrate. However, its electronic nature presents specific challenges.
Q1: My Suzuki coupling reaction has stalled, showing low conversion of the starting material. What is the most likely cause?
A1: The most probable bottleneck is the oxidative addition step. The electron-withdrawing 2-fluoro group deactivates the C-Br bond, making it less susceptible to insertion by the Pd(0) catalyst.[1] Standard ligands like triphenylphosphine (PPh₃) may not be electron-rich enough to promote this difficult oxidative addition.
Troubleshooting Steps:
-
Ligand Selection: Switch to a more electron-rich and sterically bulky phosphine ligand. These ligands are known to accelerate oxidative addition for electron-deficient and sterically hindered aryl halides.[2][3][4]
-
Catalyst Precursor: Use a pre-formed, air-stable palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst). This ensures a reliable generation of the active Pd(0) species, which can be a point of failure when starting with Pd(OAc)₂ or Pd₂(dba)₃.[5]
-
Temperature: Gradually increase the reaction temperature in 10 °C increments. While higher temperatures can promote oxidative addition, be mindful of potential decomposition of the starting material or boronic acid partner.
| Ligand Class | Examples | Rationale for Use with this compound |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Highly electron-rich and sterically demanding, promoting oxidative addition to the electron-poor pyridine ring.[3][6] |
| Ferrocenyl Ligands | dppf | Robust and effective for many heteroaromatic couplings, offering a good balance of stability and activity.[7] |
| Trialkylphosphines | P(t-Bu)₃, PCy₃ | Very electron-donating, but can be sensitive to air. Effective at accelerating oxidative addition.[4] |
Q2: My reaction is producing a significant amount of 2-fluoro-4-methylpyridine (de-brominated product). How can I prevent this?
A2: The formation of the hydrodehalogenated product is a common side reaction in palladium-catalyzed couplings.[8][9][10] It can occur when the palladium-hydride species, formed from various sources, reductively eliminates the halide instead of proceeding through the desired cross-coupling pathway.
Troubleshooting Steps:
-
Hydrogen Source Control: Ensure your solvents are truly anhydrous and your base is not hydrated. Water and alcohols can be hydrogen sources.[8][11] If using a base like K₃PO₄, ensure it is freshly dried.
-
Boronic Acid Quality: The primary competing reaction is often protodeboronation of the boronic acid coupling partner, which generates an arene (Ar-H) and boric acid.[12] This side reaction can be accelerated by excess base or water. Using a more stable boronic ester (e.g., pinacol, MIDA, or DABO esters) can significantly mitigate this issue.[13][14][15][16]
-
Reaction Time: Do not run the reaction for an unnecessarily long time. Once the starting material is consumed (as monitored by TLC or LC-MS), work up the reaction to prevent the accumulation of side products.
Q3: I'm observing homocoupling of my boronic acid (Ar-Ar). What causes this?
A3: Homocoupling is often promoted by the presence of Pd(II) species and oxygen.[15] If the reduction of your Pd(II) pre-catalyst to the active Pd(0) state is inefficient, or if oxygen enters the reaction, the remaining Pd(II) can catalyze the dimerization of the boronic acid.
Troubleshooting Steps:
-
Thorough Degassing: Ensure your reaction mixture is rigorously degassed before heating. A common method is to bubble an inert gas (argon or nitrogen) through the solvent for 20-30 minutes, followed by several vacuum/backfill cycles after adding the reagents.
-
Use a Pd(0) Source: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling, although these catalysts can have lower activity for challenging substrates.
-
Use Stoichiometric Boronic Acid: While a slight excess of the boronic acid is common (1.1-1.2 eq.), using a large excess can increase the rate of homocoupling.
Caption: Key steps in the Suzuki cycle and competing side reactions.
FAQs: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another critical C-N bond-forming reaction. The electron-deficient nature of the pyridine ring and the presence of the 2-fluoro group create unique challenges and opportunities.[17]
Q1: My Buchwald-Hartwig amination is giving low yields. Which parameters are most critical to adjust?
A1: For this substrate, the choice of base and ligand are paramount.[18][19] A base that is too strong or nucleophilic can lead to side reactions, while the ligand must be capable of facilitating both oxidative addition and reductive elimination.
Troubleshooting Steps:
-
Base Selection: Strong, non-nucleophilic bases are typically required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS, LiHMDS) or lithium tert-butoxide (LiOtBu) are often more effective than sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) for heteroaromatic substrates.[17][19]
-
Ligand Choice: As with Suzuki couplings, bulky, electron-rich biaryl phosphine ligands are often necessary. Josiphos-type or Buchwald-type ligands (e.g., XPhos, BrettPhos) are excellent starting points.
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are standard. Ensure the solvent is thoroughly degassed.
Q2: I am observing a side product that appears to be from a reaction with the 2-fluoro group. Is this possible?
A2: Yes, this is a significant risk. The 2-fluoro position on a pyridine ring is highly activated towards Nucleophilic Aromatic Substitution (SNAr).[20][21] In fact, 2-fluoropyridine reacts with sodium ethoxide 320 times faster than 2-chloropyridine.[21][22] If your amine nucleophile or the base (especially an alkoxide) attacks the C2 position, you will form an undesired substitution product.[23][24]
Mitigation Strategies:
-
Use a Hindered Base: Employ a sterically hindered base like LiHMDS or K₂CO₃ (if milder conditions are feasible) to disfavor its direct attack at the C2 position.
-
Lower Reaction Temperature: SNAr reactions are often highly temperature-dependent. Running the reaction at the lowest possible temperature that still allows the desired C-Br amination to proceed can significantly improve selectivity. An initial screen from 80 °C to 110 °C is recommended.[25]
-
Protecting Groups: In complex syntheses, if selectivity cannot be achieved, consider a synthetic route where the C2 position is temporarily occupied by a non-leaving group.
FAQs: Sonogashira Coupling
Q1: My Sonogashira coupling of this compound with a terminal alkyne is failing. What should I investigate?
A1: Sonogashira couplings are sensitive to the catalyst system and reaction conditions, especially with heteroaromatic halides. Common failure points include catalyst deactivation and alkyne homocoupling (Glaser coupling).
Troubleshooting Steps:
-
Copper Co-catalyst: While "copper-free" Sonogashira reactions are known, the classic conditions using a copper(I) salt (e.g., CuI) as a co-catalyst are often more reliable for challenging substrates. The copper facilitates the formation of a copper-acetylide intermediate, which then transmetalates to the palladium center.
-
Base: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used, acting as both a base and a solvent. Ensure it is high purity and free of water.
-
Inert Atmosphere: Oxygen must be rigorously excluded from the reaction, as it promotes the oxidative homocoupling of the terminal alkyne to form a diacetylene byproduct.[26]
-
Ligand: A simple phosphine ligand like PPh₃ is often sufficient, used with a palladium source like Pd(PPh₃)₂Cl₂. If this fails, more electron-rich ligands may be required.
Detailed Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling an arylboronic acid with this compound.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv., finely ground and dried).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol %) and the ligand (e.g., XPhos, 4 mol %).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and water (e.g., in a 10:1 ratio) via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS or TLC.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography.
References
- Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology (RSC Publishing).
- Hydrodehalogenation of 1- to 3-Carbon Halogenated Organic Compounds in Water Using a Palladium Catalyst and Hydrogen Gas. Environmental Science & Technology - ACS Publications.
- DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC - NIH.
- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. American Chemical Society.
- Catalytic Hydrodehalogenation Reactions.
- Addressing the instability of boronic acids in Suzuki-Miyaura coupling. Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC - NIH.
-
Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]
-
Palladium-catalyzed hydrodehalogenation of 1,2,4,5-tetrachlorobenzene in water-ethanol mixtures. ResearchGate. Available at: [Link]
-
The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). Available at: [Link]
-
Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed. Available at: [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH. Available at: [Link]
-
Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. ResearchGate. Available at: [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
(PDF) ChemInform Abstract: The First Heterogeneous Sonogashira Coupling Reaction of Aryl Halides with Terminal Alkynes Catalyzed by Diatomite-Supported Palladium(II) Salophen Complex. ResearchGate. Available at: [Link]
Sources
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- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Yoneda Labs [yonedalabs.com]
- 16. youtube.com [youtube.com]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. ossila.com [ossila.com]
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- 26. researchgate.net [researchgate.net]
Technical Support Center: Improving Yield in 5-Bromo-2-fluoro-4-methylpyridine Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with cross-coupling reactions involving 5-Bromo-2-fluoro-4-methylpyridine. As a senior application scientist, my goal is to synthesize technical knowledge with practical, field-tested insights to help you navigate the complexities of this versatile building block and optimize your reaction yields.
I. Troubleshooting Guide: Addressing Low Yields
Low yields in cross-coupling reactions with this compound can stem from a variety of factors, often related to the electronic nature of the substituted pyridine ring. The presence of a fluorine atom at the 2-position and a bromine atom at the 5-position creates a unique electronic environment that requires careful consideration of reaction parameters.[1][2]
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no product. What are the likely causes and how can I fix it?
Several factors can contribute to low yields in Suzuki-Miyaura couplings with this substrate. Here’s a systematic approach to troubleshooting:
A. Catalyst System (Palladium Source & Ligand)
-
The "2-Pyridyl Problem": The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to deactivation.[3] The electron-withdrawing fluorine atom at the 2-position helps to mitigate this by reducing the Lewis basicity of the nitrogen, but it doesn't eliminate the issue entirely.[3]
-
Ligand Choice is Critical: Standard ligands like triphenylphosphine (PPh₃) may not be optimal. Bulky, electron-rich phosphine ligands are often more effective for heteroaryl halides as they promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.[2][4]
-
Recommendation: Screen a panel of Buchwald ligands (e.g., XPhos, SPhos) or ferrocenyl-based ligands like dppf (often used in the form of Pd(dppf)Cl₂).[2]
-
B. Base Selection
-
Role of the Base: The base in a Suzuki reaction has multiple roles, including activating the boronic acid for transmetalation.[4][5]
-
Common Choices: Potassium carbonate (K₂CO₃) is a common first choice.[6] However, for challenging substrates, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary to facilitate the reaction.[7][8]
-
Anhydrous Conditions: If you observe significant protodeboronation (hydrolysis of the boronic acid), switching to anhydrous conditions with a base like K₃PO₄ can be beneficial.[6][9]
C. Solvent System
-
Polar Aprotic Solvents: A mixture of a polar aprotic solvent and water is standard. Common choices include 1,4-dioxane/water or toluene/water.[8][10]
-
Solubility Issues: If you face solubility problems with your substrates, DMF or 2-MeTHF can be good alternatives.[6] Ensure your solvent is thoroughly degassed to prevent catalyst oxidation.[9]
D. Temperature and Reaction Time
-
Elevated Temperatures: Cross-coupling reactions with bromopyridines often require elevated temperatures, typically in the range of 80-110 °C, to drive the reaction to completion.[2][9]
-
Monitoring is Key: Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating, which can lead to byproduct formation.[10]
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: A decision tree for troubleshooting low yields in Suzuki-Miyaura coupling.
Q2: I'm attempting a Buchwald-Hartwig amination and observing low conversion. What should I consider?
The Buchwald-Hartwig amination also has specific requirements for success with this substrate.
A. Ligand Selection is Paramount
-
Specialized Ligands: This reaction is highly dependent on the use of specialized phosphine ligands. Ligands like Xantphos or bulky biaryl phosphine ligands are often necessary to facilitate the C-N bond formation.[11][12]
-
Catalyst Precursors: Palladium sources like Pd₂(dba)₃ or Pd(OAc)₂ are commonly used in conjunction with these ligands.[11][13]
B. Base Choice and Strength
-
Strong, Non-Nucleophilic Bases: Strong, non-nucleophilic bases are required to deprotonate the amine and form the palladium-amido complex.[11] Sodium tert-butoxide (NaOtBu) is a frequent choice. For more sensitive substrates, cesium carbonate (Cs₂CO₃) can be a milder yet effective alternative.[11]
C. Solvent and Temperature
-
Anhydrous Conditions: The Buchwald-Hartwig amination is generally more sensitive to moisture than Suzuki couplings. Ensure you are using anhydrous solvents (e.g., toluene, dioxane) and proper inert atmosphere techniques.[11]
-
Thermal Stability: Reactions are typically heated to between 80-110 °C.[13] Microwave irradiation can sometimes be used to significantly reduce reaction times.[13]
General Protocol for a Trial Suzuki-Miyaura Coupling
This protocol provides a robust starting point for optimization.
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(dppf)Cl₂ (5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and water in a 4:1 ratio.
-
Reaction: Stir the reaction mixture at 90-100 °C under the inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[10]
II. Frequently Asked Questions (FAQs)
Q3: Why is the fluorine atom at the 2-position important for reactivity?
The highly electronegative fluorine atom has a significant electron-withdrawing effect.[14] This makes the carbon atom at the 2-position more electrophilic and susceptible to nucleophilic attack in SNAr reactions.[14] In cross-coupling reactions, this electronic effect can make the C-Br bond more reactive towards oxidative addition to the palladium(0) catalyst.[2]
Q4: I am observing significant debromination of my starting material as a side product. What can I do to minimize this?
Debromination, or hydrodehalogenation, can occur in the presence of a hydrogen source, and water can be a contributor.[15]
-
Ensure Anhydrous Conditions: Use dry solvents and reagents.[9]
-
Optimize Ligand: The choice of phosphine ligand can influence the balance between the desired cross-coupling and undesired hydrodehalogenation.[15]
-
Lower Temperature: High temperatures can sometimes promote this side reaction.[16]
Q5: Can I perform a Sonogashira coupling with this substrate?
Yes, Sonogashira coupling to form a C-C bond with a terminal alkyne is a viable reaction for this compound.[1] This reaction typically requires a palladium catalyst, a copper(I) co-catalyst (like CuI), and an amine base (such as triethylamine).[17]
Comparative Table of Reaction Conditions
| Reaction Type | Typical Catalyst (mol%) | Typical Ligand | Typical Base (eq) | Typical Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(dppf)Cl₂ (2-5) | dppf | K₃PO₄ (2) | Dioxane/H₂O | 80-100 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-3) | Xantphos | NaOtBu (1.5) | Toluene | 80-110 |
| Sonogashira | Pd(PPh₃)₄ (2-5) & CuI (5) | PPh₃ | Et₃N | THF/Et₃N | 25-60 |
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- Benchchem. Troubleshooting low yields in nucleophilic substitution of fluoropyridines.
- Wikipedia. Suzuki reaction.
- MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- NINGBO INNO PHARMCHEM CO.,LTD. Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions.
- Organic Chemistry Portal. Suzuki Coupling.
- wwjmrd. Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
- Benchchem. Technical Support Center: Reactions with 5-Bromo-2-chloro-4-methylpyridine.
- ePrints Soton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes.
- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- Benchchem. Validating 2-Fluoropyridine-3-boronic Acid in Catalytic Cross-Coupling Reactions.
- Benchchem. Technical Support Center: Scaling Up Reactions with 5-Bromo-2-chloro-4-methylpyridine.
- Benchchem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine.
- ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development.
- MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- RSC Publishing. Copper-catalyzed fluorination of 2-pyridyl aryl bromides.
- Benchchem. Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
- Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions.
- Weizmann Research Portal. Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides.
- White Rose Research Online. Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste.
- Benchchem. An In-depth Technical Guide to 5-Bromo-2-chloro-4-methylpyridine.
- Benchchem. An In-depth Technical Guide to 2-Bromo-4-fluoro-5-methylpyridine: Structure, Properties, and Synthetic Considerations.
- Faraday Discussions (RSC Publishing). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions.
- Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-4-fluoro-2-methyl-1H-indole.
- Benchchem. Mastering Organic Synthesis with this compound.
- Benchchem. Optimization of Suzuki coupling conditions for 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone.
- Benchchem. Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine.
- ACS Publications. Flow Chemistry for Flowing Cross-Couplings: A Concise Overview | Organic Process Research & Development.
- PMC. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.
- Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- PubMed. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. wwjmrd.com [wwjmrd.com]
- 6. reddit.com [reddit.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. eprints.soton.ac.uk [eprints.soton.ac.uk]
Technical Support Center: Catalyst Selection for 5-Bromo-2-fluoro-4-methylpyridine Suzuki Reaction
Here is the technical support center for the Suzuki reaction of 5-Bromo-2-fluoro-4-methylpyridine.
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and answers to frequently asked questions.
Introduction: Understanding the Substrate's Challenges
The Suzuki-Miyaura coupling of this compound presents a unique set of challenges due to the substrate's electronic and structural properties. Successful C-C bond formation requires careful selection of the catalytic system to overcome these hurdles.
-
Pyridine Nitrogen Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, forming inactive or less active complexes, which can stall the catalytic cycle.[1][2]
-
Electronic Effects: The presence of an electron-withdrawing fluorine atom at the 2-position and an electron-donating methyl group at the 4-position modifies the electron density of the pyridine ring. The fluorine atom can decrease the Lewis basicity of the pyridine nitrogen, potentially lessening its inhibitory effect, but it also influences the reactivity of the C-Br bond during the crucial oxidative addition step.[3][4]
-
Reactivity of the C-Br Bond: While the C-Br bond is generally reactive in Suzuki couplings, its position on an electron-deficient pyridine ring necessitates a highly active catalyst to ensure efficient oxidative addition.[5][6]
This guide will walk you through catalyst selection, reaction optimization, and troubleshooting to achieve high yields and purity for your desired coupled product.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst and ligand selection so critical for this specific substrate?
A1: The primary challenge is catalyst deactivation by the pyridine nitrogen.[1] To overcome this, bulky ligands are essential. These ligands create a sterically hindered environment around the palladium atom, which physically blocks the pyridine nitrogen from coordinating to the metal center.[1][4] Furthermore, these ligands are typically electron-rich, which promotes the oxidative addition of the C-Br bond to the Pd(0) center, a key step in the catalytic cycle.[1][7]
Q2: Which palladium precursor should I start with: Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄?
A2: All are common choices, but they have different characteristics:
-
Pd(OAc)₂ and Pd₂(dba)₃: These are Pd(II) and Pd(0) sources, respectively, that require the addition of a supporting ligand (like SPhos or XPhos) to form the active catalyst in situ.[8] They are versatile and widely used with modern, specialized ligands. For the catalytic cycle to begin with a Pd(II) source, it must first be reduced to the active Pd(0) state, which can happen by oxidizing a phosphine ligand or through side reactions like the homocoupling of boronic acids.[9]
-
Pd(PPh₃)₄ (Tetrakis): This is a pre-formed, air-sensitive Pd(0) complex.[8] While it can be effective, the triphenylphosphine (PPh₃) ligand is often not bulky or electron-rich enough for challenging substrates like this one, potentially leading to lower yields compared to systems with more advanced ligands.[10][11]
For this compound, starting with Pd(OAc)₂ or Pd₂(dba)₃ combined with a bulky, electron-rich phosphine ligand is generally the most robust approach.[1][4]
Q3: What is the best class of ligand for this reaction?
A3: Bulky, electron-rich monophosphine ligands, often referred to as Buchwald-type ligands, are highly recommended.[1][3]
-
Examples: SPhos, XPhos, and RuPhos.
-
Why they work: Their steric bulk prevents catalyst inhibition by the pyridine nitrogen, while their electron-donating nature increases the electron density on the palladium, facilitating the oxidative addition step.[1][4] N-Heterocyclic Carbene (NHC) ligands are also excellent alternatives, offering high stability and reactivity, often allowing for lower catalyst loadings.[10]
Q4: How do I choose the optimal base and solvent?
A4: The base is crucial for activating the boronic acid for the transmetalation step.[12][13]
-
Base Selection: For challenging substrates, stronger bases are often required. While K₂CO₃ can work, K₃PO₄ or Cs₂CO₃ frequently give superior results.[4] It's important to use a finely powdered, anhydrous base to ensure good reactivity.
-
Solvent System: Aprotic polar solvents are standard. 1,4-Dioxane, Toluene, or DMF are common choices.[3][12] These reactions are often run with a small amount of water (e.g., a 10:1 organic solvent to water ratio), which can help dissolve the inorganic base.[9] However, if protodeboronation (see Troubleshooting) is an issue, using strictly anhydrous conditions is recommended.[2][3]
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Symptom: Little to no consumption of this compound observed by TLC or LC-MS.
-
Probable Causes & Solutions:
-
Catalyst Deactivation: The pyridine nitrogen is likely inhibiting your catalyst.
-
Ineffective Base: The transmetalation step may be too slow.
-
Low Reaction Temperature: The reaction may be kinetically slow.
-
Solution: Gradually increase the reaction temperature. Suzuki couplings with pyridyl halides often require temperatures between 80-120 °C .[4]
-
-
Poor Reagent Quality: Your catalyst, ligand, or boronic acid may be degraded.
-
Solution: Use fresh reagents. Ensure solvents are anhydrous (if required) and properly degassed to remove oxygen.[1]
-
-
Issue 2: Significant Side Products are Observed
-
Symptom: The main byproduct is 2-fluoro-4-methylpyridine (de-bromination).
-
Probable Cause: Hydrodebromination, where the bromine atom is replaced by hydrogen. This can be promoted by certain catalyst systems or reaction conditions.[4]
-
Solutions:
-
Re-optimize the catalyst and ligand system. Some ligands are more prone to this pathway.
-
Ensure your solvent is not a hydrogen source under the reaction conditions.
-
-
-
Symptom: You observe symmetrical biaryl products (homocoupling).
-
Probable Cause: The presence of oxygen in the reaction mixture, which can promote the homocoupling of the boronic acid.[2][3]
-
Solutions:
-
Thoroughly degas all solvents and the reaction mixture before heating. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[1]
-
Maintain a positive pressure of an inert gas throughout the reaction.
-
-
-
Symptom: Your boronic acid is consumed, but the main byproduct is the corresponding arene (e.g., benzene from phenylboronic acid).
-
Probable Cause: Protodeboronation, the cleavage of the C-B bond by a proton source.[3][14] Heteroaryl boronic acids are particularly susceptible.[15]
-
Solutions:
-
Use anhydrous conditions. Ensure all reagents and solvents are rigorously dried, as water can facilitate this side reaction.[3]
-
Use a milder base. Very strong bases can accelerate protodeboronation. Screening bases like K₃PO₄ or Cs₂CO₃ is advisable.[3]
-
Switch to a boronate ester. Pinacol esters of boronic acids are often more stable and less prone to protodeboronation.
-
-
Data Presentation: Recommended Reaction Conditions
The following table provides recommended starting conditions for the Suzuki coupling of this compound based on protocols for structurally similar and challenging pyridine substrates. Optimization for each specific boronic acid partner is recommended.
| Component | Recommendation | Rationale | References |
| Palladium Source | Pd(OAc)₂ (1-2 mol%) or Pd₂(dba)₃ (1 mol%) | Versatile precursors for in situ catalyst generation with specialized ligands. | [1] |
| Ligand | SPhos (2-4 mol%) or XPhos (2-4 mol%) | Bulky, electron-rich ligands that prevent catalyst deactivation and promote oxidative addition. | [1][4] |
| Base | K₃PO₄ (2-3 equiv.) or Cs₂CO₃ (2-3 equiv.) | Strong, non-nucleophilic bases effective for activating the boronic acid in challenging couplings. | [4][10] |
| Solvent | 1,4-Dioxane/H₂O (10:1) or Toluene/H₂O (10:1) | Aprotic polar solvents are standard. A small amount of water aids in dissolving the base. Use anhydrous solvent if protodeboronation is an issue. | [3][4] |
| Temperature | 80 - 110 °C | Higher temperatures are often required to drive the reaction to completion for electron-deficient pyridyl halides. | [4] |
Experimental Protocols
General Procedure for Suzuki Coupling of this compound
This protocol is a starting point and should be optimized for each specific substrate combination.
-
Reagent Preparation: In an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or boronate ester (1.2–1.5 equiv.), and the finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[6]
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) and degassed water via syringe to achieve a final concentration of approximately 0.1 M with respect to the limiting reagent.[3]
-
Reaction: Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir the reaction mixture vigorously.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Mandatory Visualizations
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
References
- A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines.
- Technical Support Center: Suzuki Coupling with Electron-Deficient Pyridines.
- Use of Soluble Pd Complexes and Soluble Pd-Ligand Combin
- Suzuki reaction - Wikipedia.
- Technical Support Center: Suzuki Coupling of 5-Fluoro-2-methylpyridine.
- Palladium catalyzed couplings - Chemistry LibreTexts.
- Suzuki Coupling - Organic Chemistry Portal.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
- A Comparative Guide to Catalysts for Cross-Coupling Reactions with 5-Bromo-2-chloro-4-methylpyridine.
- How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit.
- Technical Support Center: Suzuki Couplings with 2-Fluoropyridine-3-boronic acid.
- Technical Support Center: Optimizing Suzuki Coupling for 3-Bromo-2-fluoro-5-methylpyridine.
- Technical Support Center: Reactions with 5-Bromo-2-chloro-4-methylpyridine.
- Application Notes and Protocols for Suzuki Coupling Reactions of 5-Bromo-2-chloro-4-methylpyridine.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Effects in 5-Bromo-2-fluoro-4-methylpyridine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-2-fluoro-4-methylpyridine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the critical role of solvents in reactions involving this versatile building block. Our goal is to bridge the gap between theoretical knowledge and practical application, empowering you to overcome common experimental hurdles and optimize your synthetic strategies.
The unique electronic and steric properties of this compound, with its distinct C-Br and C-F bonds, make solvent selection a paramount factor in determining reaction outcomes. This guide will explore the causality behind these solvent effects, offering field-proven insights to ensure the success of your experiments.
Troubleshooting Guide: Navigating Common Challenges
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My Suzuki-Miyaura coupling reaction is sluggish or giving low yields. How can I improve the outcome by modifying the solvent?
A1: Low yields in Suzuki-Miyaura couplings with this compound are often linked to suboptimal solvent choice, which can affect catalyst activity and the solubility of reagents.[1]
Causality: The key is the solvent's ability to support the various species in the catalytic cycle, including the palladium catalyst, the boronic acid, and the base. The polarity of the solvent plays a crucial role. While nonpolar solvents like toluene are common, a mixture with a more polar or protic solvent can be beneficial.[2][3]
Troubleshooting Protocol:
-
Assess Current Solvent System: If you are using a single nonpolar solvent like toluene or dioxane, consider a solvent mixture.
-
Introduce a Protic Co-solvent: Adding water or an alcohol (e.g., methanol, ethanol) can enhance the solubility of the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and facilitate the transmetalation step.[3] A common starting point is a 4:1 or 3:1 mixture of dioxane/water or toluene/ethanol.
-
Consider Polar Aprotic Solvents: Solvents like DMF or acetonitrile can sometimes improve yields, but be aware that they can also alter the regioselectivity in dihalo-substituted pyridines.[2] For this compound, the reactivity difference between the C-Br and C-F bonds is significant, making the C-Br bond the primary site of reaction in most cross-coupling scenarios.[4]
-
Degassing: Ensure all solvents are rigorously degassed to prevent oxidation and deactivation of the Pd(0) catalyst.[5]
Data-Driven Solvent Selection for Suzuki-Miyaura Coupling:
| Solvent System | Base | Typical Temperature (°C) | Expected Outcome |
| Toluene/H₂O | K₂CO₃ | 90-100 | Good for many arylboronic acids; reliable system.[6] |
| 1,4-Dioxane/H₂O | K₃PO₄ | 90-100 | Often provides high yields and good regioselectivity.[4] |
| DMF | Cs₂CO₃ | 90 | Can be effective, especially with challenging substrates.[6] |
Q2: I am observing significant homocoupling of my alkyne in a Sonogashira reaction. What is the role of the solvent in this side reaction?
A2: Alkyne homocoupling (Glaser coupling) is a common side reaction in Sonogashira couplings and is highly influenced by the solvent and base combination.[7]
Causality: The solvent's polarity and coordinating ability can affect the stability of the copper(I) acetylide intermediate. In some solvents, the oxidation of this intermediate to form the homocoupling product is accelerated.
Troubleshooting Protocol:
-
Solvent Choice: Nonpolar solvents like toluene are often preferred as they can disfavor the homocoupling pathway compared to more polar options like DMF.[8] However, the substrate's solubility must be considered.
-
Base Selection: The choice of base is intertwined with the solvent. Amine bases like triethylamine or diisopropylamine are standard. Using a less polar amine base in a nonpolar solvent can sometimes suppress homocoupling.
-
Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol. In such cases, a polar aprotic solvent like DMF or NMP might be necessary to facilitate the reaction.
-
Slow Addition: Slowly adding the alkyne to the reaction mixture can help to keep its concentration low, thereby minimizing the rate of homocoupling.[7]
Q3: My Buchwald-Hartwig amination is not proceeding to completion. Could the solvent be the issue?
A3: Yes, the solvent is a critical parameter in the Buchwald-Hartwig amination, influencing both the solubility of the reagents and the stability of the catalytic intermediates.[9][10]
Causality: The polarity of the solvent affects the rates of oxidative addition and reductive elimination. Nonpolar aromatic solvents like toluene and xylene are commonly used. However, for less reactive aryl bromides or certain amine nucleophiles, a more polar solvent might be required.
Troubleshooting Protocol:
-
Initial Solvent Choice: Toluene is a robust starting point for many Buchwald-Hartwig aminations.[11]
-
Consider Ethers: Solvents like THF or 1,4-dioxane can also be effective.
-
Polar Aprotic Solvents: For challenging couplings, polar aprotic solvents like DMF or DMSO can be employed, but they may require careful temperature control to avoid side reactions.
-
Base and Solvent Compatibility: The choice of base is linked to the solvent. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common. The solubility of the base in the chosen solvent is crucial for reaction efficiency.
Frequently Asked Questions (FAQs)
Q4: What are the general considerations for choosing a solvent for reactions with this compound?
A4: The primary considerations are the type of reaction being performed, the solubility of all reagents, and the desired reactivity and regioselectivity.
-
For Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig): The C-Br bond is significantly more reactive than the C-F bond.[4] Therefore, regioselectivity is generally high for the C-Br position. Solvent choice will primarily impact reaction rate and yield. Aprotic solvents like toluene, THF, and dioxane are good starting points.[12]
-
For Nucleophilic Aromatic Substitution (SNAr): The C-F bond is more susceptible to nucleophilic attack than the C-Br bond due to the high electronegativity of fluorine, which stabilizes the intermediate Meisenheimer complex.[13][14] For SNAr reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are typically preferred as they can accelerate the reaction rate.[15] Protic solvents can solvate the nucleophile, reducing its reactivity.[13][15]
Q5: How does solvent polarity affect the reactivity of the C-F vs. C-Br bonds in this compound?
A5: Solvent polarity has a pronounced effect on the relative reactivity of the C-F and C-Br bonds, particularly in the context of SNAr.
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are ideal for SNAr at the C-F position. They effectively solvate the cation of the nucleophile's salt but poorly solvate the anion, leaving the nucleophile "naked" and highly reactive.[15] This significantly accelerates the rate of nucleophilic attack on the electron-deficient pyridine ring at the position activated by the fluorine atom.
-
Polar Protic Solvents (e.g., water, alcohols): These solvents can hydrogen bond with and "cage" the nucleophile, drastically reducing its nucleophilicity and slowing down SNAr reactions.[15] They can also stabilize the leaving group, which is a more significant factor for better leaving groups like bromide in some contexts.[13]
-
Nonpolar Solvents (e.g., Toluene, Hexane): These are generally poor choices for SNAr reactions due to the low solubility of ionic nucleophiles. They are, however, commonly used in palladium-catalyzed cross-coupling reactions where the reactivity is dictated by the C-Br bond strength.[10]
Solvent Polarity and Reaction Type:
| Solvent Type | Dielectric Constant (ε) | Dipole Moment (μ, D) | Favored Reaction at: | Rationale |
| Polar Aprotic (e.g., DMSO) | High | High | C-F (SNAr) | Enhances nucleophilicity.[15] |
| Polar Protic (e.g., Ethanol) | Moderate | Moderate | Generally disfavored for SNAr | Solvates and deactivates the nucleophile.[15] |
| Nonpolar (e.g., Toluene) | Low | Low | C-Br (Cross-Coupling) | Good for Pd-catalyzed reactions.[10] |
Q6: Can this compound participate in Grignard or lithiation reactions? What are the solvent considerations?
A6: Yes, but these reactions require careful control of conditions. The choice of solvent is critical to prevent side reactions.
-
Grignard Formation: The C-Br bond is more susceptible to insertion by magnesium. This reaction must be carried out in anhydrous ethereal solvents like THF or diethyl ether.[16] It is crucial to maintain a low temperature to prevent reaction at the C-F bond or decomposition.
-
Lithiation: Directed ortho-metalation is not a primary pathway due to the substitution pattern. Halogen-metal exchange at the C-Br bond is more likely. This is typically performed at very low temperatures (-78 °C) in anhydrous ethereal solvents like THF or diethyl ether using an organolithium reagent like n-butyllithium.
Troubleshooting Protocol for Grignard Formation:
-
Strictly Anhydrous Conditions: Ensure all glassware, solvents, and reagents are completely dry.
-
Magnesium Activation: Use freshly crushed or activated magnesium turnings.
-
Initiation: A small crystal of iodine can be used to initiate the reaction.
-
Temperature Control: Maintain a gentle reflux during the addition of the halide to control the exothermic reaction.[16]
Visualizing Experimental Workflows
Workflow for Optimizing a Suzuki-Miyaura Coupling Reaction:
Caption: A decision-making workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions.
Regioselectivity in Reactions of this compound:
Caption: Predominant reaction pathways based on the type of transformation for this compound.
References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. [Link]
-
Panda, G. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. ResearchGate. [Link]
-
ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. [Link]
-
Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. Journal of Organic Chemistry, 79(24), 11961-9. [Link]
-
University of Rochester. (n.d.). How to Troubleshoot a Reaction. [Link]
-
Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]
-
Zhang, W., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]
-
ResearchGate. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]
-
Hossain, M. A., et al. (2017). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Computational and Theoretical Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. books.lucp.net [books.lucp.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Role of the base in Buchwald-Hartwig amination [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. researchgate.net [researchgate.net]
- 15. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 5-Bromo-2-fluoro-4-methylpyridine
Welcome to the technical support center for the synthesis of 5-Bromo-2-fluoro-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important building block. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions (FAQs) to ensure the successful and efficient synthesis of high-purity this compound.
I. Understanding the Chemistry: Common Synthetic Routes and Potential Impurities
The two most common synthetic routes to this compound are:
-
Electrophilic Bromination of 2-Fluoro-4-methylpyridine: This is a direct approach but can be prone to the formation of positional isomers.
-
Diazotization of 2-Amino-5-bromo-4-methylpyridine: This route often provides better regioselectivity but involves the handling of diazonium intermediates.
Each route has its own set of potential impurities that can complicate purification and downstream applications.
II. Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during your synthesis and provides actionable solutions.
Low Product Yield
Q1: My overall yield of this compound is significantly lower than expected. What are the common causes and how can I improve it?
A1: Low yields in pyridine synthesis can stem from several factors, from incomplete reactions to product loss during workup. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Troubleshooting: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction time or slightly increasing the temperature. However, be cautious as higher temperatures can also lead to byproduct formation.
-
Causality: Incomplete reactions can be due to insufficient reaction time, low temperature, or inefficient mixing. For the bromination of 2-fluoro-4-methylpyridine, ensuring the complete dissolution of the starting material and the brominating agent is crucial.
-
-
Suboptimal Reaction Conditions:
-
Troubleshooting: For the diazotization of 2-amino-5-bromo-4-methylpyridine, maintaining a low temperature (typically 0-5 °C) is critical to prevent the decomposition of the diazonium salt. For the bromination route, controlling the temperature can help minimize the formation of over-brominated byproducts.
-
Causality: Diazonium salts are thermally unstable and can decompose, leading to a variety of byproducts and a lower yield of the desired product.[1]
-
-
Product Loss During Workup and Purification:
-
Troubleshooting: During aqueous workup, ensure that the pH is adjusted correctly to minimize the solubility of the product in the aqueous phase. When performing extractions, use an adequate volume of organic solvent and perform multiple extractions (e.g., 3x) to ensure complete recovery. During purification by column chromatography, choose the appropriate solvent system to avoid product streaking or irreversible adsorption onto the silica gel.
-
Causality: this compound has some polarity and may have slight solubility in aqueous solutions, especially if the pH is not optimal.
-
Impurity Profile Issues
Q2: I observe multiple spots on my TLC plate after the reaction. What are the likely impurities and how can I identify them?
A2: The presence of multiple spots on your TLC plate indicates the formation of byproducts. The identity of these impurities will depend on your synthetic route.
-
From Electrophilic Bromination of 2-Fluoro-4-methylpyridine:
-
Likely Impurities:
-
Unreacted Starting Material: 2-Fluoro-4-methylpyridine.
-
Positional Isomer: 3-Bromo-2-fluoro-4-methylpyridine. The fluorine at the 2-position is a deactivating group, while the methyl group at the 4-position is an activating group, directing electrophilic substitution to the ortho and para positions. This can lead to a mixture of the desired 5-bromo (ortho to the methyl group) and the undesired 3-bromo (ortho to the methyl group) isomers.
-
Over-brominated Products: Dibromo-2-fluoro-4-methylpyridine.
-
-
Identification:
-
TLC: The starting material will likely have a different Rf value than the brominated products. The isomers may have very similar Rf values, making them difficult to distinguish by TLC alone.
-
GC-MS: This is an excellent technique to identify the components of the mixture. The mass-to-charge ratio (m/z) of the molecular ion peak will help you distinguish between the starting material, the monobrominated product, and any dibrominated byproducts. The fragmentation patterns can also provide clues to the substitution pattern.
-
¹H NMR: The ¹H NMR spectrum is the most powerful tool for identifying isomers. The chemical shifts and coupling patterns of the aromatic protons will be distinct for each isomer.
-
-
-
From Diazotization of 2-Amino-5-bromo-4-methylpyridine:
-
Likely Impurities:
-
Unreacted Starting Material: 2-Amino-5-bromo-4-methylpyridine.
-
Phenolic Byproduct: 5-Bromo-2-hydroxy-4-methylpyridine, formed by the reaction of the diazonium salt with water.
-
Other Byproducts: Depending on the reaction conditions, other byproducts from the decomposition of the diazonium salt may be present.
-
-
Identification:
-
TLC: The starting material (amino-substituted) will be significantly more polar than the product. The phenolic byproduct will also have a different polarity.
-
HPLC: A reversed-phase HPLC method can effectively separate the starting material, product, and polar byproducts.
-
¹H NMR: The presence of the amino group in the starting material and the hydroxyl group in the phenolic byproduct will give characteristic signals in the ¹H NMR spectrum.
-
-
III. Analytical Protocols for Quality Control
Accurate analysis of your product is crucial. Here are detailed protocols for the most common analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity of your this compound and quantifying impurities.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 1 mg of your sample into a clean vial.
-
Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying volatile impurities and confirming the molecular weight of your product.
Table 2: GC-MS Method Parameters
| Parameter | Value |
| Column | Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, hold for 5 minutes |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-400 m/z |
Sample Preparation:
-
Dissolve a small amount of your sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is essential for structural elucidation and the definitive identification of isomers.
Sample Preparation:
-
Dissolve approximately 10-20 mg of your sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
Expected Chemical Shifts (in CDCl₃):
-
Methyl Protons (-CH₃): ~δ 2.3-2.5 ppm (singlet)
-
Aromatic Proton (H-3): ~δ 7.0-7.3 ppm (doublet, due to coupling with fluorine)
-
Aromatic Proton (H-6): ~δ 8.0-8.3 ppm (singlet)
The presence of the 3-bromo isomer would result in a different set of aromatic proton signals, likely two doublets with a small coupling constant.
IV. Purification Protocols
Effective purification is key to obtaining high-quality this compound.
Recrystallization
Recrystallization is an effective method for purifying solid products.
Protocol:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add petroleum ether (or hexane) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold petroleum ether, and dry under vacuum.[2]
Flash Column Chromatography
For mixtures of isomers or to remove a range of impurities, flash column chromatography is the preferred method.
Protocol:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate). The optimal solvent system should be determined by TLC analysis.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions and monitoring by TLC.
V. Visualizing the Workflow
To aid in understanding the process of troubleshooting and purification, the following diagrams illustrate the logical flow.
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
VI. Frequently Asked Questions (FAQs)
Q3: Can I use other brominating agents besides N-bromosuccinimide (NBS) for the electrophilic bromination?
A3: While other brominating agents like bromine (Br₂) can be used, NBS is often preferred for its selectivity and milder reaction conditions, which can help to minimize the formation of over-brominated byproducts.
Q4: My purified product is a yellow oil, but I was expecting a solid. Is this a problem?
A4: this compound is reported to be a colorless to light yellow liquid or a low-melting solid. The physical state can depend on the purity. If your analytical data (NMR, GC-MS) confirms the structure and high purity, the liquid form is acceptable. If impurities are present, they may be depressing the melting point.
Q5: How can I remove residual starting material if it co-elutes with my product during column chromatography?
A5: If the starting material and product are difficult to separate by chromatography, consider a chemical purification method. For example, if your starting material is 2-amino-5-bromo-4-methylpyridine, you can wash the organic solution of your crude product with a dilute acid (e.g., 1M HCl) to protonate and extract the more basic starting material into the aqueous phase.
VII. References
-
Dean, J. A. (Ed.). (1999). Lange's Handbook of Chemistry (15th ed.). McGraw-Hill.
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
-
Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
-
Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds. Retrieved January 11, 2026, from
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons.
-
Sparkman, O. D., Penton, Z. E., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide (2nd ed.). Academic Press.
-
PubChem. (n.d.). 2-Fluoro-4-methylpyridine. Retrieved January 11, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved January 11, 2026, from [Link]
Sources
Technical Support Center: 5-Bromo-2-fluoro-4-methylpyridine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-2-fluoro-4-methylpyridine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during the work-up and purification of its various chemical transformations. As Senior Application Scientists, we aim to provide not just protocols, but the underlying chemical principles to empower you to solve challenges in your own research.
General Work-Up Principles
A successful work-up begins with a well-designed quenching and extraction strategy. The basic nature of the pyridine ring requires careful consideration of pH to ensure your product resides in the organic phase during extraction.
Initial Quench and Extraction Workflow
The following diagram outlines a general workflow for the initial work-up of reactions involving this compound.
Caption: General Aqueous Work-up Workflow.
Troubleshooting Guide & FAQs
This section is divided into the most common reaction types for this compound: Suzuki-Miyaura Cross-Coupling, Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution (SNAr).
I. Suzuki-Miyaura Cross-Coupling Reactions
These reactions are powerful for forming C-C bonds, but often leave behind challenging impurities.[1][2]
FAQ 1: My crude product is a dark, oily solid. How do I remove the palladium catalyst?
Answer: Palladium residues are a common issue in Suzuki-Miyaura reactions.[1] A multi-step approach is often most effective.
Step-by-Step Protocol for Palladium Removal:
-
Celite Filtration: After the initial quench and extraction, filter the crude organic solution through a pad of Celite®.[3][4][5] This will remove the bulk of the insoluble palladium black.
-
Aqueous Washes: If your product is not overly sensitive, washing the organic layer with a dilute aqueous solution of a mild chelating agent like thiourea or sodium thiosulfate can help remove soluble palladium species.
-
Metal Scavengers: For high-purity requirements, solid-supported metal scavengers are highly effective.[1][4] These are functionalized silica or polymer resins that selectively bind to palladium.
-
Procedure: Stir the crude product solution with the scavenger (typically 5 equivalents) at room temperature overnight.[1] The scavenger is then simply filtered off.
-
| Scavenger Type | Functional Group | Typical Use |
| Thiol-based | -SH | General purpose palladium scavenging |
| Amine-based | -NH2, -NR2 | Effective for various palladium species |
| TMT-based | Trimercaptotriazine | High affinity for palladium[4] |
Expert Insight: The choice of palladium removal technique depends on the scale of your reaction and the required purity of your final compound. For early-stage discovery chemistry, Celite filtration may be sufficient. For late-stage development where metal content is critical, the use of a scavenger is recommended.
FAQ 2: I see a significant amount of my boronic acid starting material in the crude NMR. How can I remove it and its byproducts?
Answer: Residual boronic acids and their corresponding boroxines (dehydrated trimers) are common impurities. Their removal can be achieved through pH manipulation or specialized purification techniques.
Troubleshooting Boronic Acid Impurities:
-
Basic Wash: Perform an aqueous wash with a mild base such as 1M NaOH or saturated NaHCO3. This will deprotonate the boronic acid, forming a water-soluble boronate salt that will partition into the aqueous layer.
-
Caution: Ensure your product is stable to basic conditions. Pyridine derivatives are generally stable, but other functional groups in your molecule may not be.
-
-
Protodeboronation: A common side reaction is the replacement of the boronic acid group with a hydrogen, which can be exacerbated by excess water or high temperatures.[6] While this byproduct can be difficult to remove from the desired product due to similar polarities, careful column chromatography is usually effective.
II. Buchwald-Hartwig Amination Reactions
This reaction is a cornerstone for C-N bond formation but introduces phosphine-based ligands that can be difficult to remove.[7][8]
FAQ 3: My main impurity is triphenylphosphine oxide (TPPO). How do I get rid of it?
Answer: Triphenylphosphine oxide (TPPO) is a common byproduct from phosphine ligands and can be notoriously difficult to separate from polar products via standard silica gel chromatography.[9][10]
Methods for TPPO Removal:
-
Precipitation with a Non-Polar Solvent: If your product is soluble in a moderately polar solvent like dichloromethane (DCM) or ethyl acetate, you can often precipitate the TPPO by slowly adding a non-polar "anti-solvent" like hexanes or pentane.[9] Cooling the mixture can further enhance precipitation.
-
Precipitation with Metal Salts: TPPO can form complexes with certain metal salts, which then precipitate from the solution.
-
Protocol with ZnCl₂: Dissolve the crude mixture in a polar solvent like ethanol. Add a solution of zinc chloride (ZnCl₂) to precipitate the TPPO-ZnCl₂ complex.[11] Filter off the precipitate and concentrate the filtrate.
-
-
Oxidation of Residual Phosphine: Unreacted triphenylphosphine (PPh₃) can be more challenging to remove than TPPO. A useful trick is to intentionally oxidize the residual PPh₃ to TPPO by bubbling air through the solution or with a gentle wash with dilute hydrogen peroxide.[9][11] Once converted, the above methods for TPPO removal can be applied.
Caption: Decision workflow for TPPO removal.
III. Nucleophilic Aromatic Substitution (SNAr) Reactions
The 2-fluoro substituent on this compound is highly activated towards SNAr, making this a common and efficient reaction.[12][13]
FAQ 4: My SNAr reaction with an amine nucleophile is complete, but the work-up is messy. What is a standard procedure?
Answer: A straightforward aqueous work-up is typically sufficient for SNAr reactions.
Standard SNAr Work-up Protocol:
-
Quench: Cool the reaction mixture to room temperature and pour it into water.[14]
-
Extract: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or DCM (3 times).[14]
-
Wash: Combine the organic layers and wash with brine to remove residual water.
-
Dry and Concentrate: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[14]
-
Purify: The crude product can then be purified by column chromatography on silica gel.
FAQ 5: I am seeing a side product that appears to be the result of hydrolysis of the 2-fluoro group. How can I avoid this?
Answer: Hydrolysis of the 2-fluoro group to a 2-hydroxypyridine (or its pyridone tautomer) can occur, especially if the reaction is run for extended periods at high temperatures in the presence of water or strong bases.
Preventing Hydrolysis:
-
Anhydrous Conditions: Ensure your solvent and reagents are anhydrous, especially if using a strong base like NaH to deprotonate a nucleophile.[14]
-
Control Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.
-
Choice of Base: If possible, use a non-hydroxide base. For amine nucleophiles, the amine itself or a non-nucleophilic organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is often sufficient.[14]
Expert Insight: The high reactivity of the 2-fluoro group in SNAr is a double-edged sword.[12][13] While it allows for milder reaction conditions compared to chloro- or bromo-pyridines, it also increases susceptibility to side reactions like hydrolysis. Careful control of reaction parameters is key to success.
References
- Lipshutz, B. H., & Ghorai, S. (2012). Scavenging and Reclaiming Phosphines Associated with Group 10 Metal-Mediated Couplings. American Chemical Society.
- ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?.
- BenchChem. (n.d.).
- Google Patents. (2008). Process for recovering phosphorus ligands from metal complexes having phosphine ligands.
- ACS Publications. (n.d.). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development.
- Google Patents. (2016).
- BenchChem. (n.d.). Technical Support Center: Work-up Procedures for Reactions Containing Phosphine Ligands.
- Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium.
- ResearchGate. (2021). How to get rid of tri phenyl phosphine oxide (bi product)formed during synthesis of polymer?.
- ResearchGate. (2017).
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides.
- ACS Publications. (n.d.). Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR. The Journal of Organic Chemistry.
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
- BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
- American Chemical Society. (2014).
- Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.
- PubMed Central. (n.d.). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines.
- Wikipedia. (n.d.). Pyridine.
- ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?.
- BenchChem. (n.d.). Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery.
- BenchChem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
- ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
- BenchChem. (n.d.).
- ResearchGate. (n.d.).
- Chemistry LibreTexts. (2023).
- (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Wikipedia. (n.d.).
- ACS Publications. (n.d.).
- Faraday Discussions (RSC Publishing). (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions.
- PMC - NIH. (n.d.).
- Dissertation. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine.
- NIH. (n.d.).
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
- PMC - NIH. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Buchwald coupling of 1 with various anilines and 2‐aminopyridines....
- PMC - NIH. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- YouTube. (2020).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ACS Publications. (2015).
- PMC - NIH. (n.d.).
- ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine.
- Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.
- ResearchGate. (n.d.). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- PMC - NIH. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- PMC - NIH. (n.d.).
Sources
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preventing decomposition of 5-Bromo-2-fluoro-4-methylpyridine
A Guide to Preventing Decomposition and Ensuring Experimental Integrity
Welcome to the technical support center for 5-Bromo-2-fluoro-4-methylpyridine (CAS 864830-16-0). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile halogenated pyridine intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you anticipate, troubleshoot, and prevent the degradation of this valuable building block.
Frequently Asked Questions (FAQs)
This section directly addresses common questions and concerns encountered during the storage and handling of this compound.
Q1: What are the ideal long-term storage conditions for this compound?
The stability of this compound is paramount for reproducible results. While it is generally stable under standard laboratory conditions, optimal storage is crucial to minimize slow degradation over time.[1]
Answer: For long-term storage, this compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[1] Many suppliers recommend refrigeration (2-8°C) to significantly slow the rate of any potential degradation reactions.[1] The container should be flushed with an inert gas like argon or nitrogen before sealing to displace air and moisture.
Q2: My bottle of this compound has developed a yellow or brown tint. What does this indicate, and can I still use it?
Answer: A change in color from colorless to pale yellow or brown is often an indicator of decomposition.[2] This is frequently caused by minor impurities resulting from exposure to light, air (oxygen), or moisture over time.[1]
-
Causality: Photodegradation can generate radical species, while hydrolysis of the C-Br bond or reaction with atmospheric moisture can create phenolic impurities.[1] These minor degradation products are often colored and can be potent catalysts for further decomposition.
-
Recommendation: Before use, it is critical to assess the purity of the discolored material using an appropriate analytical method (e.g., GC-MS, ¹H NMR, or LC-MS). If the purity is still high (>98%) and the impurities are identifiable and known not to interfere with your specific reaction, you may be able to proceed. However, for sensitive applications like catalysis or GMP synthesis, using a fresh, pure lot is strongly advised.
Q3: Do I really need to handle this compound under an inert atmosphere for routine weighing and solution preparation?
Answer: Yes, handling under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) is a best practice and highly recommended.[3]
-
Expertise & Causality: this compound possesses two sites susceptible to atmospheric components. The carbon-bromine bond can be labile to hydrolysis in the presence of moisture.[1] Furthermore, the pyridine ring system, while electron-deficient, can still be susceptible to slow oxidation. Using an inert atmosphere is not just about preventing violent reactions; it's about ensuring the compound's high purity is maintained from the bottle to the reaction flask, preventing the introduction of impurities that could affect reaction kinetics, yield, and downstream purification.[4]
Q4: In my reaction, I'm observing significant formation of 4-fluoro-4-methylpyridine (debromination). How can I prevent this?
Answer: Debromination is a known side reaction for bromopyridines, particularly under reductive conditions or during certain cross-coupling reactions.[5][6]
-
Mechanism: This hydrodehalogenation can be promoted by certain catalysts (especially palladium in the presence of a hydrogen source), bases, or trace metal impurities.[7] In Suzuki couplings, for example, premature protonolysis of the organoboron reagent or side reactions involving the hydride species in the catalytic cycle can lead to the replacement of bromine with a hydrogen atom.[6]
-
Troubleshooting Steps:
-
Reagent Quality: Ensure your solvent and base are scrupulously anhydrous. Water can be a proton source.
-
Catalyst & Ligand Choice: Screen different palladium catalysts and ligands. Some ligand systems are more prone to generating hydride species that cause dehalogenation.
-
Base Selection: Use a non-nucleophilic, anhydrous base. Potassium carbonate (K₂CO₃) is often a good choice, but others like Cs₂CO₃ or organic bases might offer better results.[8]
-
Temperature Control: Run the reaction at the lowest effective temperature. Higher temperatures can accelerate side reactions.
-
Q5: I'm trying to perform a reaction at the methyl group, but I'm getting nucleophilic substitution at the C-2 position, replacing the fluorine. Why is this happening?
Answer: The fluorine atom at the C-2 position is highly activated for Nucleophilic Aromatic Substitution (SNAr).[8]
-
Electronic Justification: The electron-withdrawing nature of the pyridine nitrogen atom makes the C-2 and C-4 positions electron-deficient and thus highly electrophilic.[8][9] Fluorine, due to its high electronegativity, further enhances the electrophilicity of the C-2 carbon. In SNAr reactions, the rate-determining step is the initial attack of the nucleophile. Fluorine's ability to stabilize the intermediate Meisenheimer complex through strong induction makes it an excellent leaving group in this context, often better than other halogens (F > Cl > Br > I).[8]
-
Preventative Measures:
-
Protect the Pyridine Nitrogen: Protonating the pyridine nitrogen with a strong acid can sometimes deactivate the ring towards nucleophilic attack, though this may not be compatible with all reaction conditions.
-
Control Nucleophilicity: Use the mildest possible nucleophile and the lowest necessary temperature to achieve the desired reaction at the methyl group.
-
Strategic Synthesis: It may be necessary to reconsider the synthetic route. Performing the desired reaction on a precursor molecule before introducing the 2-fluoro substituent could be a viable alternative.
-
Troubleshooting Guides & Protocols
Workflow 1: Recommended Storage and Handling
This workflow ensures the integrity of the compound from receipt to use.
Caption: Primary decomposition pathways triggered by common experimental conditions.
Data Summary: Conditions to Employ vs. Avoid
| Parameter | Recommended Condition | Condition to Avoid | Rationale |
| Storage Temperature | 2-8°C or cool, dry place [1] | Room temperature for extended periods; high heat | Minimizes the rate of potential degradation reactions. [1] |
| Atmosphere | Inert (Argon or Nitrogen) [3] | Ambient Air | Prevents hydrolysis by atmospheric moisture and potential oxidation. [1] |
| Light Exposure | Amber vial or protection from light [1][10] | Direct sunlight or UV light sources | Prevents photodegradation, which can initiate radical chain reactions. [1] |
| Solvents | Anhydrous, deoxygenated grade | Wet or technical grade solvents | Water acts as a nucleophile for hydrolysis and a proton source for dehalogenation. |
| pH | Neutral or as required by reaction | Strongly basic or aqueous acidic conditions (prolonged) | Extreme pH can accelerate hydrolysis of the C-Br bond or SNAr at the C-F position. |
| Additives | Purified, known-purity reagents | Reagents with trace metal impurities | Trace metals can catalyze dehalogenation or other side reactions. [7] |
References
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series, 1795(1), 012006.
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Fauske & Associates. (2020). Helpful Hints for Handling Air-Sensitive Materials. Retrieved from [Link]
- Ahmadi, S., et al. (n.d.). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry.
-
ResearchGate. (n.d.). Rate of dehalogenation of (a) 3-bromopyridine (3) and (b) methyl.... Retrieved from [Link]
-
ResearchGate. (2025). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Retrieved from [Link]
- Wilzbach, K. E., & Rausch, D. J. (1970). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society, 92(8), 2178–2181.
-
Reddit. (2024). Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. Retrieved from [Link]
-
PubMed. (2022). Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. Retrieved from [Link]
-
Scribd. (n.d.). Catalytic Dehalogenation of Halogenated | PDF | Pyridine | Chemical Reactions. Retrieved from [Link]
-
ACS Publications. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals | Journal of the American Chemical Society. Retrieved from [Link]
-
Wikipedia. (n.d.). Dehalogenation. Retrieved from [Link]
-
RSC Publishing. (n.d.). The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines. Retrieved from [Link]
-
Lookchem. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. Retrieved from [Link]
-
PubMed. (n.d.). UV photolysis for accelerating pyridine biodegradation. Retrieved from [Link]
- Google Patents. (n.d.). US2742479A - Halogenation of pyridines.
-
NIH. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC. Retrieved from [Link]
-
Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Storage of Halogen [closed]. Retrieved from [Link]
-
NIH. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC. Retrieved from [Link]
- Google Patents. (n.d.). CA1126276A - Halogenation of pyridine compounds.
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
Sources
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- 2. echemi.com [echemi.com]
- 3. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dehalogenation - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
analytical challenges in 5-Bromo-2-fluoro-4-methylpyridine characterization
Technical Support Center: 5-Bromo-2-fluoro-4-methylpyridine
A Guide to Navigating Analytical Challenges in Characterization
Welcome to the technical support center for this compound. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific analytical challenges encountered during the characterization of this compound. As your Senior Application Scientist, I will walk you through the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Troubleshooting Complex Spectra
NMR is a cornerstone for the structural elucidation of this compound. However, the presence of both fluorine and bromine, along with the pyridine ring system, can lead to complex spectra.
FAQ 1: My ¹H NMR spectrum shows broader peaks than expected and complex splitting patterns. What could be the cause?
Answer: This is a common observation for fluoro-substituted aromatic compounds. The primary causes are typically unresolved long-range couplings to fluorine and quadrupolar broadening from the bromine and nitrogen atoms.
-
Causality: The ¹⁹F nucleus (spin I = 1/2) couples to nearby protons, often over several bonds (e.g., ⁴JHF or ⁵JHF), leading to smaller, often unresolved, splitting that manifests as peak broadening. Additionally, the ¹⁴N nucleus (I = 1) and the ⁷⁹Br/⁸¹Br nuclei (both I = 3/2) are quadrupolar. This means they have a non-spherical distribution of charge, which can lead to rapid relaxation and broadening of adjacent proton signals.
-
Troubleshooting Protocol:
-
Optimize Shimming: Ensure the magnetic field homogeneity is optimized. Even minor imperfections can exacerbate broadening.
-
Temperature Variation: Acquire spectra at different temperatures. In some cases, increasing the temperature can sharpen signals by averaging out conformations or increasing the rate of quadrupolar relaxation.
-
¹⁹F Decoupling: The most direct way to simplify the ¹H spectrum is to perform a ¹H{¹⁹F} decoupling experiment. This will collapse the fluorine couplings, resulting in sharper and more easily interpretable proton signals.
-
Use a Higher Field Spectrometer: A higher magnetic field strength can improve the resolution of complex multiplets, sometimes revealing the fine structure that was previously just a broad peak.
-
Diagram: Workflow for Troubleshooting Broad ¹H NMR Signals
Caption: Decision tree for resolving broad proton NMR signals.
Mass Spectrometry (MS): Deciphering Isotopic Patterns and Fragmentation
Mass spectrometry is critical for confirming the molecular weight and elemental composition of this compound. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), creates a characteristic isotopic pattern.
FAQ 2: The molecular ion peak in my mass spectrum is a doublet with nearly equal intensity. Is this expected?
Answer: Yes, this is the hallmark signature of a compound containing a single bromine atom.
-
Causality: Bromine has two naturally occurring isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance). This means that in a collection of molecules, roughly half will contain ⁷⁹Br and half will contain ⁸¹Br. This results in two molecular ion peaks separated by 2 Da (the difference in mass between the isotopes), with nearly equal relative intensities (approximately a 1:1 ratio).
-
Troubleshooting Protocol:
-
Confirm Isotopic Separation: Ensure your mass spectrometer has sufficient resolution to separate the M+ and M+2 peaks.
-
Check Relative Abundances: The relative intensity of the M+ and M+2 peaks should be approximately 1:1. Software tools can be used to simulate the isotopic pattern for C₆H₅BrFN and compare it to your experimental data.
-
High-Resolution MS (HRMS): For unambiguous confirmation, use HRMS (e.g., TOF or Orbitrap). This will provide a highly accurate mass measurement for both isotopic peaks, allowing you to confirm the elemental formula (C₆H₅BrFN).
-
Table: Expected HRMS Values for this compound
| Ion Formula | Isotope | Calculated Mass (Da) |
| [C₆H₅⁷⁹BrFN + H]⁺ | ⁷⁹Br | 191.9720 |
| [C₆H₅⁸¹BrFN + H]⁺ | ⁸¹Br | 193.9699 |
High-Performance Liquid Chromatography (HPLC): Achieving Optimal Separation
HPLC is the workhorse for assessing the purity of this compound and separating it from potential isomers and impurities.
FAQ 3: I am struggling to separate my compound from a suspected positional isomer using reverse-phase HPLC. What can I do?
Answer: Co-elution of positional isomers is a frequent challenge in chromatography. Modifying the mobile phase, stationary phase, or other method parameters can improve resolution.
-
Causality: Positional isomers often have very similar polarities and hydrophobicities, making them difficult to separate on standard C18 columns. The subtle differences in their dipole moments and interactions with the stationary phase must be exploited.
-
Troubleshooting Protocol:
-
Modify Mobile Phase:
-
Organic Modifier: Switch from acetonitrile to methanol, or vice versa. The different solvent properties (dipole moment, hydrogen bonding capability) can alter selectivity.
-
pH: If your mobile phase contains a buffer, adjust the pH. The pKa of the pyridine nitrogen will influence its ionization state and retention time.
-
-
Change Stationary Phase:
-
Phenyl-Hexyl Column: A column with a phenyl-hexyl stationary phase can provide alternative selectivity for aromatic compounds through pi-pi interactions.
-
Pentafluorophenyl (PFP) Column: PFP columns are particularly effective for separating halogenated aromatic compounds due to their unique electronic and steric interactions.
-
-
Lower the Temperature: Reducing the column temperature can sometimes enhance the subtle intermolecular interactions that lead to better separation, although this may increase analysis time and backpressure.
-
Diagram: HPLC Method Development Workflow for Isomer Separation
Caption: A systematic approach to HPLC method development for isomer separation.
Gas Chromatography (GC): Preventing On-Column Degradation
GC can be a powerful tool for purity analysis, especially for volatile impurities. However, the thermal lability of some halogenated compounds can be a concern.
FAQ 4: I am seeing tailing peaks and the appearance of new, smaller peaks in my GC chromatogram. Could my compound be degrading?
Answer: Yes, this is a strong possibility. Halogenated pyridines can be susceptible to degradation at the high temperatures of the GC inlet and column.
-
Causality: The combination of high temperatures and active sites (e.g., exposed silanols) in the GC inlet liner or on the column can catalyze dehalogenation or other degradation reactions. Peak tailing can also result from strong interactions with these active sites.
-
Troubleshooting Protocol:
-
Lower Inlet Temperature: Start by systematically lowering the inlet temperature in 10-20 °C increments to find the lowest temperature that still allows for efficient volatilization of the analyte.
-
Use an Ultra-Inert Liner: Employ a deactivated, ultra-inert inlet liner. This minimizes the number of active sites available to interact with your compound.
-
Lower Initial Oven Temperature: A lower starting oven temperature can also help to minimize on-column degradation before the compound begins to move through the column.
-
Confirm with a "Cool On-Column" Inlet: If available, a cool on-column injection deposits the sample directly onto the column without passing through a heated inlet, which is the gentlest injection technique and can confirm if degradation is occurring in the inlet.
-
References
Technical Support Center: Amination of 5-Bromo-2-fluoro-4-methylpyridine
Introduction: Navigating the Synthesis of a Key Building Block
Welcome to the technical support center for the amination of 5-Bromo-2-fluoro-4-methylpyridine. This pyridine derivative is a crucial intermediate in the synthesis of numerous pharmaceutical and agrochemical compounds. Its amination, typically proceeding via a Nucleophilic Aromatic Substitution (SNAr) mechanism, is a cornerstone reaction for introducing nitrogen-containing functional groups.
However, the inherent reactivity of the substrate and the nuances of the SNAr reaction can present challenges, from low yields to the formation of persistent byproducts that complicate purification. This guide is structured to provide researchers, scientists, and drug development professionals with direct, actionable solutions to common problems encountered during this synthesis. We will delve into the causality behind these issues and provide field-proven strategies to optimize your reaction outcomes.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems in a question-and-answer format, providing both a diagnosis and a solution based on established chemical principles.
Q1: My reaction yield is low or the reaction is not proceeding to completion. What are the likely causes?
Answer: Low conversion is a frequent issue that can typically be traced back to insufficient activation of the reaction pathway or degradation of reagents. Let's break down the potential causes.
-
Insufficiently Nucleophilic Amine: The incoming amine must be sufficiently nucleophilic to attack the electron-deficient pyridine ring. If your amine is weakly basic or sterically hindered, the reaction rate will be slow.
-
Solution: The reaction is base-catalyzed. The base deprotonates the amine, increasing its nucleophilicity. Ensure you are using a strong, non-nucleophilic base like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS). The pKa of the base's conjugate acid should be significantly higher than that of the amine.
-
-
Inadequate Reaction Temperature: SNAr reactions on pyridine rings, while facilitated by the electron-withdrawing nature of the ring nitrogen, often require thermal energy to overcome the activation barrier.[1]
-
Solution: Gradually increase the reaction temperature in 10-15 °C increments. Common solvents for this reaction, such as Dioxane, Toluene, or DMF, allow for a wide temperature range. Monitor for potential byproduct formation at higher temperatures.
-
-
Poor Leaving Group Departure: Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which activates the ring towards nucleophilic attack.[1] However, its departure can be influenced by the solvent.
-
Solution: Employ polar aprotic solvents like DMF or DMSO. These solvents effectively solvate the cation (e.g., Na⁺ from the base) but do not strongly solvate the fluoride anion, facilitating its departure and accelerating the reaction.
-
-
Reagent Quality: The presence of water or other protic impurities can significantly hinder the reaction by protonating the amine nucleophile or reacting with the strong base.
-
Solution: Use anhydrous solvents and ensure your amine and base are of high purity and handled under an inert atmosphere (e.g., Nitrogen or Argon). Pyridine and its derivatives are often hygroscopic and may require drying before use.[2]
-
Q2: I'm observing significant byproduct formation. What are these impurities and how can I minimize them?
Answer: Byproduct formation is the most common challenge in this amination. The primary culprits are typically hydrolysis and dimerization. Understanding their formation mechanism is key to suppression.
-
Primary Byproduct: 5-Bromo-2-hydroxy-4-methylpyridine
-
Cause: This byproduct arises from the SNAr reaction of the starting material with water or hydroxide ions present in the reaction mixture. Hydroxide is a potent nucleophile and can compete with the desired amine. This is especially problematic if using bases like NaOH or KOH, or if the solvent is not rigorously dried.
-
Mitigation Strategy:
-
Rigorous Anhydrous Conditions: Dry your solvent (e.g., over molecular sieves) and starting materials. Use high-purity, anhydrous grades of reagents.
-
Use a Non-Nucleophilic Base: Switch from hydroxide bases to sterically hindered, non-nucleophilic bases such as NaOtBu or K₂CO₃ (though K₂CO₃ may require higher temperatures).[3] These bases are strong enough to deprotonate the amine but are poor nucleophiles themselves.
-
-
-
Secondary Byproduct: Dimerization Products
-
Cause: Under strongly basic conditions, dimerization of the pyridine substrate can occur.[1] This is less common than hydrolysis but can be an issue at high temperatures or with very strong bases like sodium amide (NaNH₂), which is more typically used in Chichibabin-type reactions.[4]
-
Mitigation Strategy:
-
Control Stoichiometry: Avoid a large excess of the base.
-
Temperature Management: Run the reaction at the lowest temperature that provides a reasonable reaction rate.
-
Amine Concentration: Ensure the desired amine nucleophile is present in a slight excess (e.g., 1.1-1.2 equivalents) to outcompete any self-condensation pathways.
-
-
The diagram below illustrates the desired reaction pathway versus the common hydrolysis side reaction.
Caption: Desired amination pathway vs. the competing hydrolysis side reaction.
Q3: My purification is challenging due to a co-eluting impurity. What are the best purification strategies?
Answer: Purification can be complicated if the polarity of the byproduct is very similar to that of the desired product.
-
Initial Workup: After quenching the reaction (e.g., with saturated aq. NH₄Cl), perform a liquid-liquid extraction. If your product is basic, you can wash the organic layer with dilute acid (e.g., 1M HCl) to extract the product into the aqueous phase as a salt, leaving non-basic impurities behind. Then, basify the aqueous layer and re-extract the purified product.
-
Chromatography:
-
Technique: Flash column chromatography on silica gel is the most common method.
-
Solvent System: Start with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate) and gradually increase the polarity. A small amount of triethylamine (~0.5-1%) can be added to the eluent to reduce tailing of the basic pyridine product on the acidic silica gel.
-
Alternative Stationary Phases: If silica fails, consider using alumina (neutral or basic) or a C18 reversed-phase column, which separates based on hydrophobicity rather than polarity.
-
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification method. Screen various solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find one that provides good differential solubility between your product and the impurity.
-
Specialized Chromatography: For removing excess amine starting material, cation-exchange chromatography can be a very efficient method.[5]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this amination reaction?
Answer: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is an addition-elimination process.[6]
-
Nucleophilic Attack: The deprotonated amine (amide anion) acts as a nucleophile and attacks the electron-deficient carbon atom at the C2 position (the carbon bearing the fluorine). This attack is favored at the positions ortho (C2, C6) and para (C4) to the ring nitrogen because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom.[7]
-
Formation of Meisenheimer Complex: The attack forms a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.[4][8] This intermediate is resonance-stabilized.
-
Elimination & Aromatization: The pyridine ring rearomatizes by expelling the most stable leaving group. In this substrate, the fluoride ion is a much better leaving group than the bromide ion for SNAr, leading to regioselective substitution at the C2 position.
Caption: The addition-elimination mechanism (SNAr) for pyridine amination.
Q2: Should I consider a Buchwald-Hartwig amination instead of SNAr?
Answer: This is an excellent question that depends on your specific amine and desired reaction conditions.
-
SNAr (Current Topic): This is generally preferred for this specific substrate (this compound) because the fluorine at the C2 position makes the ring highly activated for nucleophilic attack. SNAr does not require a metal catalyst, making it cheaper and avoiding potential issues with metal contamination in the final product.
-
Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction.[9][10] It is typically used to couple amines with aryl halides. For this substrate, a Buchwald-Hartwig reaction would occur at the C-Br bond, not the C-F bond, yielding a different regioisomer (2-fluoro-4-methyl-5-amino-pyridine derivative).
| Feature | SNAr on this compound | Buchwald-Hartwig Amination |
| Reactive Site | C2-F bond | C5-Br bond |
| Catalyst | None (Base promoted) | Palladium complex (e.g., Pd₂(dba)₃ + Ligand)[9] |
| Key Advantage | Simpler, cheaper, no metal catalyst. | Extremely broad scope for amines and aryl halides, often milder conditions. |
| Key Disadvantage | Requires an activated ring (present here). | Cost of catalyst/ligand, potential for metal contamination. |
Q3: How do I properly set up and monitor the reaction?
Answer: A systematic approach to setup and monitoring is crucial for reproducibility and success.
-
Glassware: Ensure all glassware is oven- or flame-dried to remove residual moisture.
-
Inert Atmosphere: Assemble the reaction apparatus (e.g., round-bottom flask with condenser) and purge with an inert gas like nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: Add the solvent, this compound, the amine, and the base under the inert atmosphere. If any reagent is a solid, it can be added first, followed by purging the vessel.
-
Monitoring: The most reliable way to monitor the reaction is by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Procedure: Periodically (e.g., every 1-2 hours), withdraw a small aliquot from the reaction mixture using a syringe. Quench it in a vial containing a small amount of water and ethyl acetate. Spot the organic layer on a TLC plate or inject it into the LC-MS.
-
Interpretation: Look for the disappearance of the starting material spot/peak and the appearance of the product spot/peak. This will tell you when the reaction is complete and prevent unnecessary heating that could lead to byproduct formation.
-
Part 3: Experimental Protocols & Analytical Methods
Protocol 1: General Procedure for SNAr Amination
This protocol describes a general method for the amination of this compound with a generic secondary amine (e.g., Morpholine).
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Sodium tert-butoxide (NaOtBu) (1.5 eq)
-
Anhydrous 1,4-Dioxane
-
Oven-dried round-bottom flask with a reflux condenser and magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To the oven-dried flask, add this compound and NaOtBu.
-
Seal the flask with a septum, and purge with nitrogen for 10-15 minutes.
-
Under a positive flow of nitrogen, add anhydrous dioxane via syringe, followed by the morpholine.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS or TLC until the starting material is consumed (typically 4-12 hours).
-
Cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel.
Troubleshooting Flowchart
This decision tree can guide your experimental optimization process.
Caption: Decision tree for troubleshooting common amination issues.
Analytical Methods for Reaction Analysis
Confirming the identity and purity of your product is essential. A combination of techniques is recommended.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for monitoring reaction progress. It provides information on the retention time of components and their molecular weight, allowing for quick identification of starting material, product, and potential byproducts.
-
High-Performance Liquid Chromatography (HPLC): Used for determining the purity of the final product. HPLC methods can be developed to separate the desired product from closely related isomers and impurities.[11][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. It is a powerful tool for both separation and identification.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): The gold standard for structural elucidation.
-
¹H NMR: Will confirm the successful amination by showing the disappearance of the C-F coupling and the appearance of new signals corresponding to the amine protons and adjacent ring protons.
-
¹⁹F NMR: A very clean experiment. The disappearance of the starting material's fluorine signal provides definitive proof of reaction completion.
-
References
-
Anumula, K. R., & Dhume, S. T. (1998). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 260(2), 227-232. Available from: [Link]
-
Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). Chichibabin reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Chichibabin reaction. Retrieved from [Link]
-
Clayden, J., & Yagupolskii, L. M. (2012). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 51(27), 6580-6582. Available from: [Link]
-
Wang, D., et al. (2018). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. Molecules, 23(9), 2337. Available from: [Link]
-
LookChem. (n.d.). Purification of Pyridine. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. Chapter 6: Analytical Methods. Available from: [Link]
- Bruice, P. Y. (2016). Organic Chemistry (8th ed.). Pearson. (General concepts of nucleophilic substitution on pyridines are covered in standard organic chemistry textbooks).
-
O'Reilly, R. J., et al. (2012). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 14(20), 5346–5349. Available from: [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
-
Organic Syntheses. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Retrieved from [Link]
- Google Patents. (2017). CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
-
Scientific Update. (2018). The Chichibabin amination reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Dunsford, J. J., et al. (2017). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. Journal of the American Chemical Society, 139(34), 11880–11885. Available from: [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Chemistry Notes. (2022). Chichibabin amination: Easy mechanism. Retrieved from [Link]
-
Choi, H., et al. (2024). Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. Angewandte Chemie International Edition, 63(24), e202401388. Available from: [Link]
-
Wiley Online Library. (2024). Mechanistic Approach Toward the C4‐Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (2024). C4‐selective amination of pyridines. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (2024). Mechanistic Approach Toward the C4‐Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. Retrieved from [Link]
-
YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine - Table 6-1. Retrieved from [Link]
- Google Patents. (2013). CN102898358A - Preparation method of fluoropyridine compounds.
-
ResearchGate. (2015). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
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- 4. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 5. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Temperature Optimization for 5-Bromo-2-fluoro-4-methylpyridine Coupling Reactions
Introduction
Welcome to the technical support center for cross-coupling reactions involving 5-Bromo-2-fluoro-4-methylpyridine. This substituted pyridine is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex molecules via palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings.[1] The successful execution of these transformations is highly dependent on precise control of reaction parameters, with temperature being one of the most critical variables.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the nuances of temperature optimization. Our goal is to empower you, the researcher, to overcome common challenges, maximize reaction yields, and ensure the integrity of your synthetic outcomes.
The Fundamental Role of Temperature in Cross-Coupling Reactions
Temperature is a key thermodynamic parameter that directly influences the kinetics of each elementary step within the palladium catalytic cycle.[2] Understanding its impact is crucial for rational reaction optimization.
-
Oxidative Addition: This is often the rate-determining step, where the Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine.[3] Generally, higher temperatures accelerate this step. For challenging substrates, insufficient heat can lead to a stalled or incomplete reaction.[4]
-
Transmetalation (Suzuki) / Ligand Exchange & Deprotonation (Buchwald-Hartwig): These steps involve the transfer of the coupling partner's organic group to the palladium center. Temperature can affect the solubility of bases (e.g., K₃PO₄, Cs₂CO₃) and the rate of these transformations.[5]
-
Reductive Elimination: This final step forms the desired C-C or C-N bond and regenerates the active Pd(0) catalyst.[2] While often facile, this step is also temperature-dependent and can be outcompeted by side reactions if conditions are not optimal.[6]
An optimal temperature balances the need for sufficient activation energy against the risk of thermal degradation of substrates, products, ligands, and the catalyst itself.[7]
Caption: The influence of temperature on the key steps of a palladium cross-coupling cycle.
Troubleshooting Guide: Temperature-Related Issues
This section is designed in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Q1: My reaction yield is extremely low or there is no conversion of my this compound. What is the first temperature-related adjustment I should make?
A1: Low or no conversion is a classic sign that the reaction lacks sufficient activation energy, meaning the temperature is likely too low. The oxidative addition of palladium into the C-Br bond of your electron-deficient fluoropyridine is often the bottleneck.[3]
Recommended Actions:
-
Incremental Temperature Increase: Raise the reaction temperature in 10-20 °C increments. A typical starting range for Suzuki or Buchwald-Hartwig reactions is 80-100 °C, but some systems may require up to 120 °C, especially if using less reactive coupling partners.[8][9]
-
Verify Solvent's Boiling Point: Ensure your chosen temperature does not exceed the boiling point of your solvent at ambient pressure. For higher temperatures, consider switching to a higher-boiling solvent (e.g., from THF to dioxane or toluene) or performing the reaction in a sealed vessel.[10]
-
Monitor for Side Reactions: As you increase the temperature, carefully monitor the reaction by TLC or LC-MS for the appearance of new, undesired spots, which could indicate decomposition.
Q2: I'm observing significant decomposition of my starting material or product, and I see palladium black precipitating. Is the temperature too high?
A2: Yes, these are hallmark signs of excessive reaction temperature. Palladium black (colloidal palladium) formation indicates that the catalyst is decomposing from its active, soluble form into an inactive precipitate.[7] Additionally, sensitive functional groups on your substrate or product may not be thermally stable.
Recommended Actions:
-
Reduce Temperature: Immediately lower the temperature by 20 °C. It is often more effective to run a reaction for a longer duration at a lower, more stable temperature than to force it quickly at a high temperature that kills the catalyst.[11]
-
Evaluate Ligand Stability: The phosphine ligand is critical for stabilizing the palladium center. At high temperatures, some ligands can degrade. Consider switching to a more robust, bulky biarylphosphine ligand (e.g., XPhos, RuPhos), which can enhance catalyst stability and may even allow the reaction to proceed efficiently at a lower temperature.[6]
-
Check Reagent Purity: Impurities can sometimes lower the thermal tolerance of a reaction. Ensure high purity of all reagents and use anhydrous, degassed solvents.
Q3: My reaction starts well but stalls at ~50-70% conversion. Should I just increase the temperature?
A3: A stalled reaction suggests that the catalyst has lost activity over time. While cautiously increasing the temperature might restart the catalytic cycle, it can also accelerate catalyst death if that is the root cause.
Recommended Actions:
-
Moderate Temperature Increase: A small increase of 10 °C can sometimes be effective. Monitor the reaction closely to see if conversion resumes.
-
Consider Catalyst Deactivation Pathways: The nitrogen on the pyridine ring can coordinate to the palladium center, potentially inhibiting catalysis.[11] A slightly higher temperature might disfavor this inhibitory binding. However, if decomposition is the issue, a lower temperature is needed.
-
Add Fresh Catalyst/Ligand: If a moderate temperature increase doesn't work, the best course of action may be to cool the reaction, add a small additional portion of the catalyst and ligand under an inert atmosphere, and resume heating at the original temperature. This directly addresses the issue of catalyst deactivation.
Q4: I'm seeing a significant amount of 2-fluoro-4-methylpyridine as a byproduct (hydrodehalogenation). How does temperature affect this side reaction?
A4: Hydrodehalogenation is a common side reaction where the bromine atom is replaced by hydrogen.[12] It often arises from palladium-hydride (Pd-H) species. Elevated temperatures can exacerbate this issue.
Recommended Actions:
-
Lower the Reaction Temperature: This is the most direct way to disfavor the dehalogenation pathway, which often has a different activation energy profile than the desired reductive elimination.[6]
-
Scrutinize Hydride Sources: High temperatures can promote the decomposition of solvents (like DMF) or bases (like alkoxides) into hydride sources.[6] Ensure your reagents and solvents are scrupulously dry, as water can also be a proton source leading to this byproduct.[6]
-
Optimize Ligand and Base: Using bulky, electron-rich ligands can accelerate the desired reductive elimination step, helping it to outcompete the dehalogenation pathway.[6] Switching to a weaker inorganic base like K₃PO₄ instead of a strong alkoxide base (NaOtBu) can also minimize the formation of hydride species.[6]
Frequently Asked Questions (FAQs)
FAQ 1: What is a good starting temperature for a Suzuki-Miyaura coupling with this compound?
A good, conservative starting point is 80-90 °C .[9] This range is typically sufficient to promote oxidative addition without causing rapid catalyst decomposition. If conversion is slow, the temperature can be increased to 100-110 °C.
FAQ 2: What is a typical starting temperature for a Buchwald-Hartwig amination with this substrate?
For Buchwald-Hartwig aminations, a slightly higher starting temperature of 90-100 °C is often recommended.[13][14] These reactions frequently use strong bases and bulky ligands, and this temperature range facilitates both the C-N bond formation and maintains catalyst activity.
FAQ 3: How does my choice of solvent influence the optimal reaction temperature?
The solvent dictates the maximum achievable temperature and can also influence reaction kinetics.
-
1,4-Dioxane (b.p. 101 °C): Excellent for temperatures up to 100 °C. Often used with water as a co-solvent for Suzuki reactions.[9][15]
-
Toluene (b.p. 111 °C): A common choice for temperatures around 100-110 °C, particularly in Buchwald-Hartwig aminations.[10][16]
-
DMF (b.p. 153 °C): Allows for higher temperatures but should be used with caution as it can decompose to generate hydride species, promoting dehalogenation.[6]
FAQ 4: Does the catalyst and ligand system affect the optimal temperature?
Absolutely. The development of modern phosphine ligands has been driven by the goal of making cross-coupling reactions more efficient at lower temperatures.
-
Older Ligands (e.g., PPh₃): Often require higher temperatures (≥100 °C) to achieve good reactivity.[17]
-
Bulky Biarylphosphine Ligands (e.g., XPhos, SPhos, RuPhos): These ligands are designed to accelerate both oxidative addition and reductive elimination.[6][18] Their use can often enable reactions to run efficiently at lower temperatures (e.g., 80 °C or even room temperature in some cases), which helps to minimize side reactions.[4][19]
Data Presentation: Recommended Starting Conditions
The following tables provide recommended starting points for temperature and other key parameters. Optimization will likely be required for your specific coupling partners.
Table 1: Suzuki-Miyaura Coupling Starting Recommendations
| Coupling Partner | Palladium Pre-catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) |
| Arylboronic Acid | Pd₂(dba)₃ (1.5) | XPhos (3.3) | K₃PO₄ (2.0) | Toluene/H₂O | 80 - 100 |
| Arylboronic Ester | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2.0) | Dioxane/H₂O | 90 - 110 |
| Heteroarylboronic Acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.0) | DMF | 90 - 100 |
Data compiled from analogous systems described in literature.[6][9][15]
Table 2: Buchwald-Hartwig Amination Starting Recommendations
| Coupling Partner | Palladium Pre-catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) |
| Primary Aliphatic Amine | Pd₂(dba)₃ (2) | RuPhos (4) | LHMDS (1.5) | Toluene | 90 - 110 |
| Secondary Cyclic Amine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 80 - 100 |
| Aniline Derivative | Pd₂(dba)₃ (1.5) | BINAP (3) | Cs₂CO₃ (2.0) | Dioxane | 100 - 110 |
Data compiled from analogous systems described in literature.[14][16][18]
Experimental Protocols
These are generalized protocols that serve as a robust starting point for your experiments.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: In a glovebox or under a strict argon atmosphere, add the arylboronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), and the ligand (e.g., XPhos, 3.3 mol%) to an oven-dried Schlenk tube equipped with a stir bar.[6]
-
Substrate Addition: Add this compound (1.0 equiv.) to the tube.
-
Solvent Addition: Add anhydrous, degassed toluene (to a concentration of ~0.2 M) via syringe.[6]
-
Reaction: Seal the tube and place it in a pre-heated oil bath at 90 °C .
-
Monitoring: Stir the reaction vigorously. Monitor its progress by periodically taking aliquots (under inert atmosphere) and analyzing by TLC or LC-MS.
-
Work-up: Once complete (or stalled), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reagent Preparation: In a glovebox, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube with a stir bar.[14][16]
-
Substrate Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.1 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene (to a concentration of ~0.2 M) via syringe.
-
Reaction: Seal the tube and heat the mixture in a pre-heated oil bath to 100 °C .[14]
-
Monitoring: Stir the reaction vigorously and monitor its progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and carefully filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue via column chromatography.
Caption: A troubleshooting decision tree for temperature optimization in coupling reactions.
References
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
- Temperature effect on coupling reaction. ResearchGate.
- Palladium‐Catalyzed Cross‐Coupling in Continuous Flow at Room and Mild Temperature. ResearchGate.
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. Available at: [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC - NIH. Available at: [Link]
-
Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Ambient Temperature Ionic Liquids: Evidence for the Importance of Palladium Imidazolylidene Complexes. ACS Publications. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. Available at: [Link]
-
Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. PubMed. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. ACS Publications. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link]
-
Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. Available at: [Link]
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. Available at: [Link]
-
Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. Organic Chemistry Portal. Available at: [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses Procedure. Available at: [Link]
-
Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Available at: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available at: [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]
-
Palladium. Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Available at: [Link]
-
The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. PubMed. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. Available at: [Link]
-
What are the byproducts in a Suzuki reaction?. Chemistry Stack Exchange. Available at: [Link]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. research.rug.nl [research.rug.nl]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Base Selection for Reactions of 5-Bromo-2-fluoro-4-methylpyridine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 5-Bromo-2-fluoro-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of base selection in reactions involving this versatile heterocyclic building block. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions and troubleshoot effectively during your experiments.
Introduction
This compound is a valuable intermediate in modern organic synthesis, particularly in medicinal chemistry.[1] Its utility stems from the orthogonal reactivity of its functional groups, allowing for sequential and site-selective modifications. However, the electronic nature of the substituted pyridine ring presents unique challenges. The pyridine nitrogen and the 2-fluoro substituent are strongly electron-withdrawing, which significantly impacts the reactivity of the C-Br bond and the basicity of the ring itself.[2][3] The 4-methyl group provides a modest counteracting electron-donating effect.[4] Understanding these properties is paramount for selecting an appropriate base, a choice that can dictate the success or failure of a reaction.
Section 1: General Considerations for Base Selection (FAQ)
Q1: Why is base selection so critical for this specific substrate?
Base selection is crucial for several reasons rooted in the substrate's structure:
-
Activation of Coupling Partners: In many cross-coupling reactions, such as the Suzuki-Miyaura coupling, the base's primary role is to activate one of the reagents (e.g., forming a more nucleophilic boronate from a boronic acid).[5][6]
-
Deprotonation of Nucleophiles: In reactions like the Buchwald-Hartwig amination, a strong base is required to deprotonate the amine nucleophile, which is a key step in the catalytic cycle.[7][8]
-
Preventing Catalyst Inhibition: Pyridine nitrogen atoms can coordinate to palladium catalysts, potentially leading to catalyst deactivation or "poisoning".[9] The electron-withdrawing fluorine atom in this compound reduces the basicity of the pyridine nitrogen, mitigating this issue. However, an inappropriate base can exacerbate other problems.
-
Avoiding Side Reactions: The wrong base can promote undesirable side reactions like hydrodehalogenation, protodeboronation, or decomposition of starting materials.[10]
Q2: How do the fluoro and methyl substituents affect reactivity and base choice?
The electronic interplay of the substituents is key:
-
2-Fluoro Group: As a strongly electron-withdrawing group, the fluorine atom decreases the electron density of the pyridine ring.[11][12] This has two major consequences:
-
4-Methyl Group: This group is weakly electron-donating, which slightly increases the electron density of the ring and has a minor influence on the pKa of the pyridine nitrogen.[4][14] Its steric bulk is minimal and generally does not hinder reactions at the 5-position.
This electronic profile—an electron-deficient ring that is not strongly coordinating—makes this compound an excellent substrate for cross-coupling, provided the base is chosen to match the specific mechanistic requirements of the desired reaction.
Caption: General decision workflow for base selection.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
This class of reactions is the most common application for this compound. The choice of base is entirely dependent on the specific coupling partners.
2.1 Suzuki-Miyaura Coupling
FAQ 1: What is the primary role of the base in a Suzuki-Miyaura reaction?
The base is essential for the transmetalation step, which is often rate-limiting. It reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻). This anionic boronate more readily transfers its organic group from boron to the palladium(II) center.[5][6]
FAQ 2: Which bases are recommended for the Suzuki coupling of this compound?
For electron-deficient heteroaryl halides like this substrate, moderately strong inorganic bases are preferred. They are effective at promoting boronate formation without causing degradation of the starting materials or catalyst.[10]
| Base | Formula | Strength | Typical Conditions | Key Considerations |
| Potassium Phosphate | K₃PO₄ | Strong | 2-3 equiv., Dioxane/H₂O or Toluene, 80-110 °C | Often the best choice for heteroaryl couplings; ensures a high rate of transmetalation.[13][15] |
| Cesium Carbonate | Cs₂CO₃ | Strong | 2-3 equiv., Dioxane or DMF, 80-110 °C | Highly effective due to the solubility of cesium salts in organic solvents. Can be used under anhydrous conditions.[13] |
| Potassium Carbonate | K₂CO₃ | Moderate | 2-3 equiv., Dioxane/H₂O or Toluene/H₂O, 80-110 °C | A common, cost-effective choice that works well for many systems. May be less effective for challenging couplings.[16][17] |
Troubleshooting Guide: Suzuki-Miyaura Coupling
Q: My Suzuki coupling yield is low or the reaction has stalled. What should I check?
A stalled reaction is a common issue. Follow this diagnostic workflow to identify the problem.
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Q: I'm observing significant homocoupling of my boronic acid. How can I prevent this?
Homocoupling (B(OH)₂-R + R-B(OH)₂ → R-R) is often caused by the presence of oxygen, which can interfere with the catalytic cycle and lead to oxidative coupling of the boronic acid.[10][18]
-
Improve Degassing: Ensure your solvent is rigorously degassed and that the reaction is maintained under a strict inert atmosphere (argon or nitrogen) throughout.
-
Use a Pd(0) Source: Using a pre-catalyst that is already in the active Pd(0) state, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to in-situ reduction of Pd(II) sources (like Pd(OAc)₂), which can generate species that promote this side reaction.[10][18]
-
Lower Temperature: Reducing the reaction temperature may disfavor the homocoupling pathway relative to the desired cross-coupling.
Detailed Protocol: Suzuki-Miyaura Coupling
This is a representative protocol and may require optimization.
-
Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and finely ground, anhydrous potassium phosphate (K₃PO₄, 2.5 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[15]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., 4:1 or 5:1 ratio) via syringe. The final concentration should be around 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
2.2 Buchwald-Hartwig Amination
FAQ 1: Why do Buchwald-Hartwig reactions require strong bases like NaOtBu?
The catalytic cycle involves the coordination of the neutral amine to the Pd(II) center. This coordinated amine is then deprotonated by the base to form a palladium-amido complex.[7] This deprotonation is a critical step and requires a base that is significantly stronger than the amine itself. Strong, non-nucleophilic alkoxides (like sodium tert-butoxide) or amide bases (like LHMDS) are necessary to drive this equilibrium forward.[19][20]
FAQ 2: Can I use carbonate or phosphate bases for C-N coupling?
Generally, no. Inorganic bases like K₂CO₃ or K₃PO₄ are not strong enough to efficiently deprotonate the palladium-coordinated amine, especially for less acidic amines.[8] Using these bases will typically result in little to no product formation.
Troubleshooting Guide: Buchwald-Hartwig Amination
Q: My amination reaction is not working. What are the common failure points?
-
Base Quality: Sodium tert-butoxide is hygroscopic and can degrade upon exposure to air and moisture. Use a fresh bottle or material that has been properly stored in a desiccator or glovebox.
-
Inert Atmosphere: The Pd(0) catalyst and the electron-rich phosphine ligands are highly sensitive to oxygen. Ensure the reaction is set up under a rigorously inert atmosphere.
-
Catalyst/Ligand Choice: The combination of palladium precursor and phosphine ligand is critical. For heteroaryl halides, bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) are often required to promote efficient oxidative addition and reductive elimination.[13][21]
Q: I'm seeing hydrodehalogenation (replacement of Br with H) as a major side product. What causes this?
Hydrodehalogenation can arise from trace amounts of water acting as a proton source or from certain amines that can act as hydrogen donors.
-
Ensure Dry Conditions: Scrupulously dry all reagents, solvents, and glassware.
-
Screen Bases: The choice of base can influence the rate of this side reaction. Screening different strong bases (e.g., NaOtBu vs. LHMDS vs. K₃PO₄) may be necessary.[10]
Detailed Protocol: Buchwald-Hartwig Amination
This is a representative protocol and may require optimization.
-
Setup: In a glovebox, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the appropriate phosphine ligand (e.g., XPhos, 4.5 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv.) to an oven-dried vial or Schlenk tube.
-
Reagent Addition: Add the amine (1.2 equiv.) and anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring for 2-24 hours. Monitor the reaction by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Section 3: Formation of Organometallic Intermediates
FAQ 1: What are the main challenges in forming a Grignard or organolithium reagent from this compound?
The primary challenge is the reactivity of the pyridine ring itself. Strong organometallic reagents are not only nucleophilic but also highly basic. They can potentially add to the electron-deficient pyridine ring rather than performing the desired halogen-metal exchange at the C-Br bond.[22] This necessitates careful control of reaction conditions, particularly temperature.
FAQ 2: Which method is preferred for Grignard formation: direct reaction with Mg or halogen-magnesium exchange?
While direct formation using magnesium turnings is possible, it can be difficult to initiate.[23] Halogen-magnesium exchange using a pre-formed, commercially available Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) is often the more reliable and higher-yielding method.[23][24] It proceeds under milder conditions (typically 0 °C to room temperature) and avoids the harsh conditions often needed to activate magnesium metal.
Troubleshooting Guide: Organometallic Formation
Q: My Grignard reaction (direct method) won't initiate. What can I do?
Initiation is the most common failure point.
-
Activate the Magnesium: Ensure the magnesium turnings are fresh and not passivated by an oxide layer. You can activate them by stirring them vigorously under an inert atmosphere, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane and gently warming.[23]
-
Concentrated Conditions: Add only a small amount of solvent to cover the magnesium, then add a small portion of your halide solution.
-
Local Heating: Gently warm the spot where the reagents are with a heat gun.
-
Sonication: Placing the flask in an ultrasonic bath can help initiate the reaction.
Q: My halogen-lithium exchange is giving a complex mixture of products. How can I improve selectivity?
This often indicates that the organolithium reagent is adding to the pyridine ring.
-
Lower the Temperature: These reactions must be run at cryogenic temperatures (typically -78 °C, a dry ice/acetone bath) to disfavor nucleophilic addition.
-
Slow Addition: Add the organolithium reagent very slowly to the substrate solution to avoid localized high concentrations.
Detailed Protocol: Grignard Formation via Halogen-Magnesium Exchange
This protocol generates the Grignard reagent for in-situ use.
-
Setup: To a flame-dried, three-necked flask under an inert atmosphere, add a solution of this compound (1.0 equiv.) in anhydrous tetrahydrofuran (THF).
-
Reaction: Cool the solution to 0 °C using an ice bath. Add a solution of isopropylmagnesium chloride (i-PrMgCl, 1.05-1.1 equiv., typically 2.0 M in THF) dropwise via syringe over 15-30 minutes.
-
Stirring: Allow the reaction to stir at 0 °C for 1-2 hours. The formation of the new Grignard reagent, (2-fluoro-4-methyl-pyridin-5-yl)magnesium bromide, can be monitored by quenching small aliquots with D₂O and analyzing by ¹H NMR.
-
Use: The resulting dark, often cloudy solution is the Grignard reagent and should be used immediately in the subsequent reaction with an electrophile.
Section 4: Summary of Recommended Bases
| Reaction Type | Recommended Base(s) | Strength | Key Function |
| Suzuki-Miyaura Coupling | K₃PO₄, Cs₂CO₃ | Moderate/Strong | Activates boronic acid to boronate |
| Buchwald-Hartwig Amination | NaOtBu, LHMDS | Very Strong | Deprotonates coordinated amine |
| Grignard Formation (Exchange) | i-PrMgCl | N/A (Reagent) | Halogen-Magnesium Exchange |
| Halogen-Lithium Exchange | n-BuLi, LDA | Very Strong | Halogen-Lithium Exchange |
References
-
4-Methylpyridine - Wikipedia. [Link]
-
4-Methylpyridine | (C5H4N)CH3 | CID 7963 - PubChem. [Link]
-
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - NIH. [Link]
-
Showing Compound 4-Methylpyridine (FDB004424) - FooDB. [Link]
-
Showing metabocard for 4-Methylpyridine (HMDB0302405) - Human Metabolome Database. [Link]
-
Suzuki coupling help : r/chemistry - Reddit. [Link]
-
Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC - NIH. [Link]
-
Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings | ACS Omega - ACS Publications. [Link]
-
Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed. [Link]
-
Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - RSC Publishing. [Link]
-
Role of the base in Buchwald-Hartwig amination - PubMed. [Link]
-
Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines | Request PDF - ResearchGate. [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - MDPI. [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions - ResearchGate. [Link]
-
Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones - The Royal Society of Chemistry. [Link]
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- 2. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. 4-Methylpyridine - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
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- 14. Showing Compound 4-Methylpyridine (FDB004424) - FooDB [foodb.ca]
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- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate [mdpi.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. rsc.org [rsc.org]
Technical Support Center: Monitoring the Progress of 5-Bromo-2-fluoro-4-methylpyridine Reactions
Welcome to the technical support center for reactions involving 5-Bromo-2-fluoro-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful monitoring of your chemical transformations. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to help you navigate the intricacies of your experiments.
Part 1: Understanding the Reactivity of this compound
This compound is a versatile heterocyclic building block, valued for its specific arrangement of functional groups that allow for selective chemical modifications. The bromine atom at the C-5 position is an excellent leaving group for various cross-coupling reactions, while the electron-withdrawing fluorine atom at C-2 can activate the pyridine ring for nucleophilic aromatic substitution under certain conditions. The methyl group at C-4 also influences the electronic properties of the ring system.[1]
Part 2: Core Analytical Techniques for Reaction Monitoring
Effective reaction monitoring is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring the desired product is obtained with high purity. The following sections provide detailed guidance on the most common analytical techniques for monitoring reactions with this compound.
Thin-Layer Chromatography (TLC)
TLC is a rapid, cost-effective, and indispensable tool for the qualitative monitoring of organic reactions.[2][3] It allows for the simultaneous screening of multiple samples and provides immediate feedback on the consumption of starting materials and the formation of products.[2][4]
Frequently Asked Questions (FAQs):
-
Q1: How do I select an appropriate solvent system for my TLC analysis?
-
A1: The choice of eluent depends on the polarity of your starting material and expected product. For neutral organic molecules like many derivatives of this compound, a binary mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is a good starting point.[2] A common starting ratio is 7:3 or 8:2 hexanes:ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for the least polar component to ensure good separation.
-
-
Q2: My spots are streaking on the TLC plate. What could be the cause?
-
A2: Streaking can be caused by several factors:
-
Sample Overloading: Applying too much sample to the plate. Try spotting a more dilute solution.[3]
-
Inappropriate Solvent System: If the compound is highly polar or acidic/basic, it may interact strongly with the silica gel. For acidic compounds, adding a few drops of acetic acid to the eluent can improve spot shape. For basic compounds like pyridines, adding a small amount of triethylamine or using a solvent system like n-butanol/acetic acid/water may be necessary.[2]
-
High Boiling Point Solvents: Reaction solvents like DMF, DMSO, or pyridine can cause significant streaking. If your reaction is in such a solvent, after spotting the TLC plate, place it under high vacuum for a few minutes to evaporate the solvent before developing the plate.[5]
-
-
-
Q3: My starting material and product have very similar Rf values. How can I improve separation?
-
A3: If the polarity difference is minimal, try a less polar solvent system to increase the separation. You can also try a different solvent system altogether, for example, dichloromethane/methanol. Using a "co-spot" lane, where you spot both the starting material and the reaction mixture at the same point, can help to resolve if you have one or two compounds.[4][5]
-
-
Q4: How do I visualize the spots on my TLC plate?
-
A4: Pyridine derivatives are often UV-active due to the aromatic ring. Use a handheld UV lamp at 254 nm for visualization.[2][6] For compounds that are not UV-active or for better visualization, you can use staining reagents like iodine or a ceric ammonium molybdate (Verghn's) or p-anisaldehyde stain.[2]
-
Experimental Protocol: Monitoring a Reaction by TLC
-
Prepare the TLC Plate: With a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel plate. Mark lanes for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).
-
Spot the Plate: Dissolve a small amount of the starting material in a suitable solvent (e.g., ethyl acetate). Use a capillary tube to spot it in the "SM" and "Co" lanes. Then, take an aliquot of your reaction mixture and spot it in the "Rxn" and "Co" lanes.
-
Develop the Plate: Place the plate in a covered TLC chamber containing the chosen eluent. Ensure the solvent level is below the origin line. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize and Analyze: Remove the plate, mark the solvent front with a pencil, and visualize the spots under a UV lamp and/or with a stain. The disappearance of the starting material spot in the "Rxn" lane and the appearance of a new product spot indicates the reaction is progressing. The reaction is considered complete when the starting material spot is no longer visible in the "Rxn" lane.[4]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful quantitative technique that provides high resolution and sensitivity for monitoring reaction progress, determining conversion rates, and assessing product purity.[3][7]
Frequently Asked Questions (FAQs):
-
Q1: What type of HPLC column and mobile phase should I use for analyzing this compound and its derivatives?
-
A1: A C18 reversed-phase column is a good starting point for the separation of aromatic compounds like pyridine derivatives.[7] For the mobile phase, a gradient elution with a mixture of water and acetonitrile, often with a small amount of an acid like formic acid (0.1%), is commonly used to ensure good peak shape and separation of both polar and non-polar compounds.[7] Isocratic methods can also be developed for routine analysis once separation conditions are optimized.[8][9]
-
-
Q2: I am seeing unexpected peaks in my HPLC chromatogram. What could they be?
-
A2: Unexpected peaks could be due to several reasons:
-
Byproducts or Isomers: Side reactions can lead to the formation of unexpected products.
-
Impurities: Starting materials or reagents may contain impurities.
-
Degradation: The product or starting material might be degrading under the reaction or analysis conditions.
-
Contamination: Solvents or the HPLC system itself could be contaminated.[3]
-
Homocoupling: In cross-coupling reactions, homocoupling of the starting materials can be a common side reaction.
-
-
-
Q3: My peaks are broad or tailing. How can I improve the peak shape?
-
A3: Poor peak shape can result from several factors:
-
Secondary Interactions: The basic nitrogen of the pyridine ring can interact with residual silanol groups on the silica-based column, leading to tailing. Adding a small amount of a competing base like triethylamine to the mobile phase or using a base-deactivated column can help.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte. Adjusting the pH with an appropriate buffer can improve peak shape.
-
Column Overload: Injecting too much sample can lead to broad peaks. Try injecting a smaller volume or a more dilute sample.
-
-
Experimental Protocol: General RP-HPLC Method Development
-
Instrumentation: Use a standard HPLC system with a UV detector. A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[7]
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program (Example):
Time (min) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: Use a UV detector at a wavelength where both the starting material and product have good absorbance (e.g., 254 nm or the λmax of the main chromophore).
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase and filter through a 0.45 µm syringe filter before injection.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an invaluable tool for structural elucidation and can be used to monitor reaction progress by observing the disappearance of reactant signals and the appearance of product signals.[3][10]
Frequently Asked Questions (FAQs):
-
Q1: What are the characteristic ¹H NMR signals for this compound?
-
A1: The aromatic protons of the pyridine ring resonate in the downfield region. The proton at C6 will be a singlet (or a narrow doublet due to coupling with fluorine), and the proton at C3 will also be a singlet. The methyl group at C4 will appear as a singlet in the upfield region.
-
-
Q2: How can I use NMR to monitor my reaction?
-
A2: By taking a small aliquot from the reaction, removing the solvent, and dissolving the residue in a deuterated solvent, you can acquire an NMR spectrum. Compare the integration of a characteristic peak of the starting material to a characteristic peak of the product to determine the reaction conversion. The formation of a new set of signals corresponding to the product and the diminishing signals of the starting material are clear indicators of reaction progress.[11]
-
-
Q3: I see a complex mixture of signals in my crude NMR. How can I simplify the analysis?
-
A2: 2D NMR techniques like COSY can help establish proton-proton correlations and aid in assigning signals in complex spectra.[10] Additionally, ¹⁹F NMR can be a very clean way to monitor the reaction, as the fluorine signal of the starting material will have a distinct chemical shift from the fluorine signal in the product.
-
Part 3: Troubleshooting Specific Reactions
The unique electronic and steric properties of this compound can present specific challenges in common synthetic transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting the C-Br bond with a boronic acid or ester.[12]
Frequently Asked Questions (FAQs):
-
Q1: My Suzuki coupling reaction is not working or gives a low yield. What are the common causes?
-
A1: Several factors can lead to a failed Suzuki reaction:
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[12] Using a ligand that is more strongly coordinating to the palladium can sometimes mitigate this.
-
Poor Quality Boronic Acid: Boronic acids can degrade over time, especially if not stored properly. It's often beneficial to use fresh or recently purchased boronic acid.
-
Ineffective Base: The choice of base is critical. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The base must be strong enough to facilitate transmetalation but not so strong that it causes decomposition.[12]
-
Oxygen Contamination: The Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (argon or nitrogen) and that your solvents are properly degassed.[12]
-
-
-
Q2: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this?
-
A2: Homocoupling is often a result of oxygen in the reaction mixture. Thoroughly degassing your solvents and running the reaction under a strict inert atmosphere can reduce this side reaction. Adjusting the stoichiometry of the reagents, particularly using a slight excess of the boronic acid, can also be beneficial.
-
Buchwald-Hartwig Amination
This palladium-catalyzed reaction is used to form C-N bonds by coupling the C-Br bond with a primary or secondary amine.[13][14][15]
Frequently Asked Questions (FAQs):
-
Q1: What is a good starting point for catalyst and ligand selection for the Buchwald-Hartwig amination of this compound?
-
A1: A common combination is a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a phosphine ligand. The choice of ligand is crucial and depends on the amine being used. For many applications, bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos are effective.
-
-
Q2: My amination reaction is sluggish or stalls. What can I do?
-
A2:
-
Base Selection: Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are often required.
-
Ligand Choice: The ligand can have a profound effect on the reaction rate and yield. Screening a few different ligands is often necessary.
-
Temperature: Increasing the reaction temperature can sometimes overcome a high activation barrier, but be mindful of potential decomposition.
-
-
Part 4: Visualization and Data Presentation
Recommended Starting Conditions for Analytical Monitoring
| Technique | Parameter | Recommended Starting Condition |
| TLC | Mobile Phase | 8:2 Hexanes:Ethyl Acetate |
| Visualization | UV light (254 nm) | |
| HPLC | Column | C18 Reversed-Phase |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid (gradient) | |
| NMR | Solvents | CDCl₃, DMSO-d₆ |
| Key Nuclei | ¹H, ¹⁹F, ¹³C |
Experimental Workflows and Logic Diagrams
General Workflow for Reaction Monitoring
Caption: A general workflow for monitoring the progress of a chemical reaction.
Troubleshooting a Failed Suzuki Coupling Reaction
Caption: A decision tree for troubleshooting a failed Suzuki coupling reaction.
Part 5: References
Sources
- 1. nbinno.com [nbinno.com]
- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chromatography [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. helixchrom.com [helixchrom.com]
- 9. helixchrom.com [helixchrom.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Bromo-2-fluoro-4-methylpyridine and 5-bromo-2-chloropyridine
Introduction: Choosing the Right Tool for the Job
In the intricate world of medicinal chemistry and drug development, the selection of starting materials is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic campaign. Halogenated pyridines are foundational building blocks, prized for their versatility in constructing complex molecular architectures. Among these, 5-bromo-2-fluoro-4-methylpyridine and 5-bromo-2-chloropyridine stand out as structurally similar yet functionally distinct intermediates. Both possess a bromine atom at the C-5 position, a prime handle for cross-coupling reactions, but differ in the halogen at the C-2 position.
This guide provides an in-depth, evidence-based comparison of the reactivity of these two compounds. We will move beyond simple catalog data to explore the mechanistic underpinnings of their differential reactivity in the two most common transformations for this class of compounds: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. Our objective is to equip researchers, scientists, and drug development professionals with the field-proven insights needed to make strategic, data-driven decisions in their synthetic designs.
Part 1: Nucleophilic Aromatic Substitution (SNAr) at the C-2 Position
Core Principle: The Dominance of Fluorine's Electronegativity
Nucleophilic aromatic substitution on electron-deficient heterocyclic rings like pyridine follows an addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on the electron-poor carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. The rate-determining step of this reaction is typically the formation of this complex.[1][2]
A common misconception, born from experience with aliphatic SN2 reactions, is that bromide is a better leaving group than fluoride. In SNAr, however, the reactivity order is often inverted: F > Cl > Br > I .[1][3] This is because the reaction rate is not governed by the leaving group's ability to depart, but by the stability of the Meisenheimer complex. The highly electronegative fluorine atom exerts a powerful inductive electron-withdrawing effect, which stabilizes the developing negative charge in the intermediate complex, thereby lowering the activation energy of the rate-determining step.[2]
// Explanatory Note note [label="Fluorine's high electronegativity\nstrongly stabilizes the negative charge\nin the Meisenheimer complex,\naccelerating the slow step.", shape=note, fillcolor="#FBBC05", fontcolor="#202124", fontsize=10]; Meisenheimer -> note [style=dashed, color="#5F6368"]; } .enddot Caption: SNAr mechanism highlighting the rate-determining formation of the Meisenheimer complex.
Experimental Data: Quantifying the Fluorine Advantage
The theoretical advantage of fluorine in SNAr reactions is borne out by extensive experimental evidence. A study directly assessing the relative displacement rates of halides from 2-halopyridines found that 2-fluoropyridine reacts 320 times faster than its 2-chloro analog with sodium ethoxide in ethanol.[4] This dramatic difference in reactivity underscores the strategic advantage of using a 2-fluoro-substituted pyridine when a nucleophilic substitution at that position is desired.
| Substrate | Relative Reactivity (vs. 2-Chloropyridine) | Rationale |
| This compound | High (Est. >300x) | The strong inductive effect of fluorine stabilizes the Meisenheimer intermediate, significantly accelerating the rate-determining nucleophilic attack. |
| 5-Bromo-2-chloropyridine | Baseline (1x) | The chlorine atom provides some activation, but its stabilizing effect on the intermediate is markedly weaker than that of fluorine. |
Experimental Protocol: SNAr Methoxylation of this compound
This protocol details a typical procedure for displacing the fluorine atom, leveraging its high reactivity.
-
Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and condenser, dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF, 0.2 M).
-
Addition of Nucleophile: Add sodium methoxide (1.2 eq, either as a solid or a solution in methanol) to the stirring solution at room temperature.
-
Causality Note: Sodium methoxide is a strong, non-bulky nucleophile. Anhydrous polar aprotic solvents like DMF or DMSO are used to solvate the cation without interfering with the nucleophile's reactivity.
-
-
Reaction Execution: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Expertise Insight: The reaction with the 2-fluoro analogue is often complete at a lower temperature and in a shorter time compared to the 2-chloro version, which might require temperatures exceeding 100 °C for a comparable conversion rate.
-
-
Work-up and Purification: Cool the reaction to room temperature and carefully quench with water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
Core Principle: The Primacy of the Carbon-Bromine Bond
In contrast to SNAr, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is governed by the ease of the initial oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen bond.[5][6] The bond strength and reactivity follow a well-established trend: I > Br > Cl >> F .[6][7]
For both this compound and 5-bromo-2-chloropyridine, the carbon-bromine (C-Br) bond at the C-5 position is significantly weaker and thus more reactive towards oxidative addition than either the carbon-chlorine (C-Cl) or the carbon-fluorine (C-F) bond at the C-2 position.[7] This differential reactivity is the cornerstone of chemoselective synthesis, allowing for precise functionalization at the C-5 position while leaving the C-2 position untouched.
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PdII_complex [label="R¹-Pd(II)L₂(X)", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; PdII_R2 [label="R¹-Pd(II)L₂(R²)", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label="Ar-X\n(X=Br is fastest)"]; OxAdd -> PdII_complex; PdII_complex -> Transmetal [label="R²-B(OR)₂\nBase"]; Transmetal -> PdII_R2; PdII_R2 -> RedElim; RedElim -> Pd0 [label="Forms R¹-R²"]; } .enddot Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Reactivity Comparison: A Tale of Two Halogens
-
First Coupling (at C-5): Both molecules will react readily and selectively at the C-5 bromine position. Reaction conditions and outcomes are expected to be very similar for both substrates, as the halogen at the distant C-2 position has a minimal electronic effect on the oxidative addition at C-5.
-
Second Coupling (at C-2): This is where the critical difference emerges. After the C-5 position has been functionalized, a subsequent cross-coupling at C-2 is desired.
-
The C-Cl bond of the 5-substituted-2-chloropyridine derivative is amenable to oxidative addition, although it requires more forcing conditions (higher temperatures, stronger bases, and more electron-rich, bulky phosphine ligands) than the initial C-Br coupling.[5]
-
The C-F bond of the 5-substituted-2-fluoropyridine derivative is exceptionally strong and generally considered unreactive towards oxidative addition under standard palladium catalysis. Activating a C-F bond for cross-coupling is a significant challenge and requires highly specialized catalytic systems that are not typically used in routine synthesis.
-
| Reaction Site | This compound | 5-Bromo-2-chloropyridine | Rationale |
| 1st Pd Coupling | C-5 (Bromo) - High Reactivity | C-5 (Bromo) - High Reactivity | The C-Br bond is the most reactive site for oxidative addition in both molecules. |
| 2nd Pd Coupling | C-2 (Fluoro) - Very Low Reactivity | C-2 (Chloro) - Moderate Reactivity | The C-Cl bond is significantly more susceptible to oxidative addition than the very strong C-F bond. |
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-5 Position
This protocol is applicable to both substrates for selective functionalization of the C-5 position.
-
Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add the 5-bromo-2-halopyridine derivative (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.5 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq) or a pre-catalyst system like Pd(OAc)₂ (0.02 eq) with a suitable phosphine ligand.
-
Trustworthiness Note: The reaction vessel must be thoroughly purged with an inert gas (argon or nitrogen) as the Pd(0) species is oxygen-sensitive. Degassing the solvent is also crucial for reproducibility.
-
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by flash chromatography or recrystallization.
Summary and Strategic Recommendations
The choice between this compound and 5-bromo-2-chloropyridine is not arbitrary; it is a strategic decision based on the desired synthetic outcome.
| Reaction Type | Recommended Reagent | Strategic Rationale |
| Nucleophilic Aromatic Substitution (SNAr) at C-2 | This compound | The C-F bond is highly activated for nucleophilic attack, allowing for mild conditions, rapid reaction times, and high yields. The C-Cl bond is significantly less reactive. |
| Sequential Pd-Coupling (First at C-5, then at C-2) | 5-Bromo-2-chloropyridine | The C-Br bond allows for selective initial coupling. The remaining C-Cl bond can then be functionalized in a second coupling reaction under more forcing conditions. The C-F bond is largely unreactive in a second coupling. |
| Single Pd-Coupling at C-5 | Either Reagent | Both reagents will perform similarly and efficiently, reacting selectively at the C-5 bromine position. The choice may come down to cost or availability. |
References
- Vertex AI Search. (2026). Understanding 5-Bromo-2-chloropyridine: Properties, Synthesis, and Sourcing.
- Schlosser, M., & Rausis, T. (2005). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Helvetica Chimica Acta. Available from ResearchGate.
- BenchChem. (2025). Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine: Application Notes and Protocols.
- Singh, K. et al. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Organic & Biomolecular Chemistry. Available from ResearchGate.
- Vertex AI Search. (2026). Mastering Organic Synthesis with this compound.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
- Wikipedia. (2024). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Nucleophilic Aromatic Substitution.
- Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?.
- YouTube. (2023). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Wikipedia. (2024). Suzuki reaction.
- Sigma-Aldrich. (2026). 5-Bromo-2-chloropyridine 95%.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to the Comparative Reactivity of Bromofluoropyridine Isomers
In the landscape of modern medicinal chemistry and materials science, halogenated heterocycles are indispensable building blocks. Among these, bromofluoropyridines have emerged as particularly versatile intermediates, offering two distinct handles for sequential, site-selective functionalization. The strategic interplay between the bromo and fluoro substituents across the pyridine ring gives rise to a fascinating and often nuanced reactivity profile. Understanding these differences is paramount for efficient synthetic planning and the development of robust, scalable routes to complex target molecules.
This guide provides an in-depth comparison of the reactivity of various bromofluoropyridine isomers, drawing upon experimental data and established mechanistic principles. We will explore how the positional arrangement of the bromine and fluorine atoms dictates the outcome in key transformations, including nucleophilic aromatic substitution (SNAr), transition-metal-catalyzed cross-coupling reactions, and metal-halogen exchange.
The Electronic Tug-of-War: Substituent Effects in Bromofluoropyridines
The reactivity of a given bromofluoropyridine isomer is primarily governed by the electronic properties of the pyridine ring, which are significantly modulated by the positions of the bromo and fluoro substituents. The nitrogen atom in the pyridine ring is inherently electron-withdrawing, creating a π-deficient system. This effect is most pronounced at the α- (2- and 6-) and γ- (4-) positions.
The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) and a weaker, yet significant, π-donating mesomeric effect (+M). The bromine atom also exhibits a -I effect, albeit weaker than fluorine's, and a negligible +M effect. The interplay of these effects, in conjunction with the position of the nitrogen atom, determines the electrophilicity of the carbon atoms and the lability of the C-Br and C-F bonds.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Halogens
SNAr reactions are a cornerstone of pyridine chemistry, and in bromofluoropyridines, the regioselectivity of the substitution is highly dependent on the isomer. The reaction generally proceeds via a Meisenheimer intermediate, and its stability is enhanced by electron-withdrawing groups at the ortho and para positions relative to the leaving group.
Consider the case of 2-bromo-5-fluoropyridine and 3-bromo-2-fluoropyridine. In 2-bromo-5-fluoropyridine, the fluorine atom at the 5-position activates the C2 position towards nucleophilic attack, facilitating the displacement of the bromide. Conversely, in 3-bromo-2-fluoropyridine, the fluorine atom is at the 2-position, a highly electron-deficient site. This makes the C-F bond susceptible to nucleophilic attack, often leading to the displacement of fluoride over bromide, especially with harder nucleophiles.
General Reactivity Trend in SNAr:
-
Activation of C-Br bond: A fluorine atom at the 3- or 5-position relative to the bromine at C2 or C6 will enhance the rate of bromide displacement. Similarly, a fluorine atom at the 2-, 3-, 5-, or 6-position will activate a bromine at C4.
-
Activation of C-F bond: A fluorine atom at the 2-, 4-, or 6-position is highly activated towards nucleophilic attack. The presence of a bromine atom ortho or para to the fluorine can further enhance this effect.
Here is a workflow illustrating the decision-making process for predicting the outcome of an SNAr reaction on a bromofluoropyridine isomer:
Caption: Decision workflow for predicting SNAr regioselectivity.
Experimental Protocol: Comparative SNAr of 2-Bromo-5-fluoropyridine with Sodium Methoxide
-
Reaction Setup: In a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-5-fluoropyridine (1.0 mmol, 176 mg) in anhydrous methanol (10 mL).
-
Reagent Addition: To the stirred solution, add sodium methoxide (1.2 mmol, 65 mg) portion-wise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to reflux (65 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water (10 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 5-fluoro-2-methoxypyridine.
A parallel experiment using 3-bromo-2-fluoropyridine under identical conditions would be expected to yield primarily 3-bromo-2-methoxypyridine, demonstrating the preferential substitution of the activated fluorine atom.
Cross-Coupling Reactions: A Playground for Catalysis
Transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryls, substituted amines, and acetylenic compounds. In the context of bromofluoropyridines, the C-Br bond is the primary site for oxidative addition to the metal center (typically palladium or copper). The electronic environment around the C-Br bond, as influenced by the fluorine atom's position, can have a subtle but significant impact on reaction efficiency.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. The oxidative addition of the C-Br bond to the Pd(0) catalyst is the rate-determining step. Generally, electron-withdrawing groups on the pyridine ring can accelerate this step.
| Isomer | Relative Reactivity | Typical Yield Range (%) |
| 2-Bromo-3-fluoropyridine | High | 85-95 |
| 2-Bromo-5-fluoropyridine | High | 80-90 |
| 3-Bromo-5-fluoropyridine | Moderate | 70-85 |
| 4-Bromo-2-fluoropyridine | High | 85-95 |
Table 1. Comparative reactivity of bromofluoropyridine isomers in Suzuki-Miyaura coupling with phenylboronic acid.
The high reactivity of the 2-bromo isomers can be attributed to the combined electron-withdrawing effects of the nitrogen atom and the fluorine atom, which facilitate the oxidative addition.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. Similar to the Suzuki coupling, the oxidative addition of the C-Br bond is a key step. The steric environment around the C-Br bond can also play a role, with less hindered positions generally being more reactive.
Caption: Generalized workflow for Buchwald-Hartwig amination.
Metal-Halogen Exchange: Generating Pyridyl Nucleophiles
Metal-halogen exchange is a common strategy for converting aryl halides into organometallic reagents. With bromofluoropyridines, the selective exchange of the bromine atom is desired. The rate of this exchange is influenced by the acidity of the proton that would be present at the same position, with more acidic positions undergoing exchange more readily.
The fluorine atom's strong -I effect can stabilize the resulting organometallic species. For instance, in 2-bromo-3-fluoropyridine, the fluorine atom at the 3-position can stabilize a negative charge at the 2-position, facilitating the metal-halogen exchange.
Reactivity Trend in Lithium-Halogen Exchange:
-
2-Bromo isomers: Generally undergo rapid exchange.
-
3-Bromo isomers: Exchange is often slower and may require lower temperatures to prevent side reactions.
-
4-Bromo isomers: Reactivity is intermediate.
It is crucial to perform these reactions at low temperatures (typically -78 °C) to prevent the decomposition of the resulting pyridyl anion and to avoid side reactions such as the elimination of lithium fluoride.
Conclusion
The reactivity of bromofluoropyridine isomers is a fascinating interplay of electronic and steric effects. A thorough understanding of these principles is essential for designing efficient and selective synthetic routes. While general trends can be predicted, the optimal reaction conditions for a specific isomer and transformation should always be determined empirically. This guide serves as a starting point for researchers looking to harness the synthetic potential of these versatile building blocks.
References
A Senior Application Scientist's Guide to the Characterization and Comparative Reactivity of 5-Bromo-2-fluoro-4-methylpyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Synthetic Potential of a Privileged Heterocycle
In the intricate world of medicinal chemistry and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. 5-Bromo-2-fluoro-4-methylpyridine (CAS: 864830-16-0) has emerged as a highly valuable and versatile building block.[1] Its utility stems from the orthogonal reactivity of its two halogen substituents, offering a powerful platform for sequential and site-selective modifications. The bromine atom at the C-5 position serves as a workhorse for transition metal-catalyzed cross-coupling reactions, while the fluorine atom at C-2 influences the electronic properties of the ring and can participate in nucleophilic aromatic substitution (SNAr) reactions under specific conditions.[1][2]
This guide provides an in-depth, comparative analysis of the reaction products of this compound across several key transformations. We will dissect the causality behind experimental choices, compare its performance with alternative halogenated pyridines, and provide validated, step-by-step protocols to empower researchers in their synthetic endeavors.
The Foundation of Selectivity: Electronic Properties and Reactivity Profile
The predictable reactivity of this compound is rooted in the fundamental principles of physical organic chemistry. The pyridine nitrogen is strongly electron-withdrawing, rendering the ring electron-deficient and generally more susceptible to nucleophilic attack or the crucial oxidative addition step in catalytic cycles.
-
The C5-Br Bond: The bromine atom at the C-5 position is meta to the ring nitrogen. While not as activated as halogens at the C2 or C4 positions, it is significantly more reactive than the C-F bond in standard palladium-catalyzed cross-coupling reactions.[3] The established order of halogen reactivity (I > Br > Cl) ensures that the C-Br bond is the primary site for oxidative addition with Pd(0) catalysts.[4]
-
The C2-F Bond: The fluorine atom at the C-2 position is ortho to the nitrogen. Its strong electron-withdrawing inductive effect makes the C-2 position highly electrophilic. However, the carbon-fluorine bond is exceptionally strong, making its cleavage for oxidative addition energetically demanding and rare under typical cross-coupling conditions.[5] Its primary role is to modulate the overall electronics of the ring and serve as a potential site for SNAr reactions, although this typically requires harsh conditions or highly activated nucleophiles.
This inherent difference in reactivity forms the basis for the regioselective functionalization of this molecule, as depicted below.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Performance Comparison: The reactivity of this compound is benchmarked against its isomers and a di-chloro analogue. The C-Br bond is universally more reactive than the C-Cl bond under typical Suzuki conditions.
| Substrate | Coupling Partner | Catalyst / Ligand | Base / Solvent | Temp (°C) | Yield (%) | Reference / Rationale |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ / Dioxane-H₂O | 90 | >90 (Est.) | Expected high reactivity at C-Br. [2][6] |
| 5-Bromo-2-chloro-4-methylpyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ / Dioxane-H₂O | 90 | ~92 | High selectivity for C-Br coupling is expected. [2] |
| 2-Bromo-5-fluoro-4-methylpyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / DMF | 100 | ~85 (Est.) | C-Br at the activated C2 position; potential for catalyst inhibition by nitrogen coordination. [3][7] |
| 2,4-Dichloro-5-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ / Dioxane | 100 | ~75 (at C4) | Lower reactivity of C-Cl bonds. C4 is generally more reactive than C2 in dichloropyridines. [8][9] |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and deionized water.
-
Reaction: Heat the mixture to 85-95°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. [10]
The Sonogashira coupling is the premier method for synthesizing aryl alkynes, involving a dual palladium and copper catalytic system. [11]It is highly efficient for C(sp²)-C(sp) bond formation.
Performance Comparison: Excellent data is available for the closely related 6-bromo-3-fluoro-2-cyanopyridine, providing a strong basis for expected outcomes with our target molecule. The reaction proceeds efficiently at room temperature.
| Substrate | Coupling Partner | Catalyst System | Base / Solvent | Temp (°C) | Yield (%) | Reference |
| This compound | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N / THF | RT | ~90 (Est.) | High reactivity expected based on analogous systems. [2][12] |
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ / CuI | Et₃N / THF | RT | 92 | [12] |
| 6-Bromo-3-fluoro-2-cyanopyridine | 3,3-Dimethyl-1-butyne | Pd(PPh₃)₄ / CuI | Et₃N / THF | RT | 93 | [12] |
| 5-Bromo-2-chloro-4-methylpyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N / THF | RT | ~90 (Est.) | Selective coupling at the C-Br bond is highly favored. [2] |
Experimental Protocol: Sonogashira Coupling
-
Setup: To a degassed solution of this compound (1.1 equiv.) in a 2:1 mixture of THF and Triethylamine (Et₃N), add Pd(PPh₃)₄ (5-10 mol%) and Copper(I) iodide (CuI, 5-10 mol%).
-
Reagent Addition: Degas the mixture for another 5 minutes at room temperature. Add the terminal alkyne (1.0 equiv.) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor progress by TLC.
-
Work-up: Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite®.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography. [11][12]
-
Heck Reaction: This reaction couples the aryl halide with an alkene. [13]For this compound, this provides access to 5-vinyl-2-fluoro-4-methylpyridine derivatives, which are valuable intermediates. Conditions typically involve a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand, a base (e.g., Et₃N), and a polar aprotic solvent like DMF at elevated temperatures (80-120°C). [14]* Stille Coupling: This reaction utilizes organostannane reagents. [15]While effective and tolerant of many functional groups, the toxicity and difficulty in removing tin byproducts have made it less popular than Suzuki coupling. [16][17]* Negishi Coupling: Employing organozinc reagents, the Negishi coupling is highly versatile and known for its exceptional functional group tolerance and ability to couple sp³, sp², and sp carbons. [18][19]It is particularly useful for complex molecule synthesis where milder conditions are required. [20]
C-N Bond Formation: Buchwald-Hartwig Amination
This palladium-catalyzed reaction is a cornerstone for forming C-N bonds, crucial for synthesizing the arylamine motifs prevalent in pharmaceuticals. [21]The choice of ligand and base is critical and depends heavily on the nature of the amine coupling partner. [22]
Sources
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- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
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- 13. Heck Reaction [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Stille Coupling [organic-chemistry.org]
- 16. Stille Coupling | NROChemistry [nrochemistry.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Negishi coupling - Wikipedia [en.wikipedia.org]
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- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Ensuring Analytical Certainty
An In-Depth Technical Guide to Validating the Purity of Synthesized 5-Bromo-2-fluoro-4-methylpyridine
As a crucial building block in medicinal chemistry and drug discovery, the purity of this compound (CAS 864830-16-0) is not merely a quality metric; it is the foundation upon which reliable, reproducible, and safe downstream applications are built.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the purity of this key intermediate. We will move beyond rote protocol execution to explore the causality behind our analytical choices, establishing a self-validating system for purity assessment that integrates orthogonal analytical techniques.
The Synthetic Landscape: Anticipating Potential Impurities
A robust analytical strategy begins with understanding the synthetic route, as this knowledge allows us to predict and proactively search for likely process-related impurities. A common and efficient synthesis of this compound involves a two-step process starting from 2-Amino-4-methylpyridine (2-amino-4-picoline).[3]
-
Electrophilic Bromination: The starting amine is first brominated, typically at the 5-position, to yield 5-Bromo-2-amino-4-methylpyridine.
-
Diazotization-Fluorination (Balz-Schiemann type reaction): The amino group of the intermediate is converted to a diazonium salt, which is subsequently displaced by fluorine to yield the final product.[3]
This synthetic pathway informs our search for the following potential impurities:
-
Unreacted Starting Material: 2-Amino-4-methylpyridine.
-
Unreacted Intermediate: 5-Bromo-2-amino-4-methylpyridine.
-
Regioisomers: Isomeric bromination products (e.g., 3-Bromo-2-fluoro-4-methylpyridine).
-
Hydrolysis Byproducts: 5-Bromo-2-hydroxy-4-methylpyridine, formed from the reaction of the diazonium intermediate with water.
-
Residual Solvents: Solvents used during reaction and purification (e.g., ethyl acetate, dichloromethane, petroleum ether).[3]
Orthogonal Analytical Approaches: The Cornerstone of Confidence
To achieve a high degree of confidence in purity assessment, it is essential to employ multiple analytical techniques that operate on different chemical and physical principles. This "orthogonal" approach ensures that impurities not detected by one method are likely to be caught by another. For this compound, the optimal combination includes chromatographic separation for quantification and spectroscopic analysis for structural confirmation.[4][]
Comparative Overview of Core Analytical Techniques
| Technique | Principle | Strengths for this Application | Limitations |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | Excellent for quantifying non-volatile impurities; high precision and robustness.[6] | May not separate all co-eluting impurities; requires a chromophore for UV detection. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase, followed by mass analysis. | Superior for identifying and quantifying volatile impurities and residual solvents; provides mass data for peak identification.[4][6] | Not suitable for non-volatile or thermally labile compounds; polar compounds may require derivatization. |
| NMR Spectroscopy | Absorption of radiofrequency by atomic nuclei in a magnetic field. | Provides unambiguous structural confirmation of the main component and impurities; ¹⁹F NMR is highly specific and sensitive for this molecule.[6] | Lower sensitivity for impurity quantification compared to chromatography; can be complex to interpret with overlapping signals. |
| LC-MS | Combines HPLC separation with mass spectrometry detection. | Provides molecular weight information for each separated peak, aiding in the identification of unknown impurities.[4] | Ionization efficiency can vary significantly between compounds, making quantification challenging without specific standards. |
Integrated Purity Validation Workflow
The following diagram illustrates a logical workflow for the comprehensive purity analysis of a newly synthesized batch of this compound.
Caption: A logical workflow for the analytical validation of this compound.
Detailed Experimental Protocols
These protocols are designed to be self-validating by including system suitability checks and clear criteria for data acceptance.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
-
Rationale: Reverse-phase HPLC is the gold standard for quantifying the purity of moderately polar organic molecules like pyridine derivatives.[4][6] A C18 column is chosen for its versatility and excellent retention of aromatic compounds.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL for analysis.
-
Procedure:
-
Equilibrate the system until a stable baseline is achieved.
-
Perform a blank injection (acetonitrile) to ensure no system contamination.
-
Inject the sample solution.
-
Calculate purity based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
-
Trustworthiness Check: The relative standard deviation (RSD) of the main peak area for five replicate injections should be ≤ 2.0%.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
-
Rationale: GC-MS is highly effective for separating and identifying volatile and semi-volatile compounds, making it ideal for detecting residual solvents and thermally stable, low-molecular-weight byproducts.[4][7]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[6]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 60°C (hold for 2 min), ramp at 15°C/min to 280°C (hold for 5 min).
-
Injection Mode: Split (20:1).
-
MS Detection: Scan mode from m/z 40 to 450.
-
Sample Preparation: Prepare a ~1 mg/mL solution of the sample in dichloromethane.
-
Procedure:
-
Inject the prepared sample.
-
Identify the main component peak.
-
Identify any other peaks by comparing their mass spectra to a reference library (e.g., NIST) to detect residual solvents or volatile impurities.
-
-
Trustworthiness Check: The mass spectrum of the main peak should match the expected fragmentation pattern for this compound, and the isotopic pattern for the bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio) should be present in the molecular ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
-
Rationale: NMR provides the most definitive structural information. ¹H NMR confirms the proton environment, ¹³C NMR verifies the carbon backbone, and ¹⁹F NMR offers a highly sensitive and specific signal for the target molecule, free from the background noise seen in ¹H NMR.[6][8]
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with Tetramethylsilane (TMS) as an internal standard.[9]
-
Experiments: Acquire ¹H, ¹³C, and ¹⁹F spectra.
-
Procedure:
-
Prepare a solution of ~15-20 mg of the sample in ~0.7 mL of CDCl₃.
-
Acquire spectra.
-
¹H NMR: Expect two signals in the aromatic region corresponding to the two pyridine protons and one signal in the aliphatic region for the methyl group.
-
¹⁹F NMR: Expect a single resonance, likely coupled to the adjacent aromatic proton.
-
¹³C NMR: Expect six distinct signals for the six carbons in the molecule.
-
-
Trustworthiness Check: The observed chemical shifts, coupling constants, and integration values must be consistent with the proposed structure of this compound. The absence of significant unassigned signals is a strong indicator of high purity.
Interpreting the Data: A Comparative Hypothetical Analysis
The table below presents hypothetical data for three different synthesized batches, showcasing how orthogonal data is integrated for a final purity call.
| Parameter | Batch A | Batch B | Batch C |
| Appearance | White Crystalline Solid | Off-White Powder | White Crystalline Solid |
| HPLC Purity (%) | 99.6 | 97.5 | 98.8 |
| Major Impurity (HPLC) | Unknown at RT 4.2 min (0.2%) | 5-Bromo-2-amino-4-methylpyridine (2.1%) | Unreacted 2-Amino-4-methylpyridine (0.9%) |
| GC-MS Residual Solvents | Dichloromethane (150 ppm) | Ethyl Acetate (5500 ppm) | None Detected (<50 ppm) |
| ¹H NMR | Conforms to structure. No significant impurities. | Conforms, but with small peaks consistent with the amino intermediate. | Conforms, but with small peaks consistent with the starting material. |
| ¹⁹F NMR | Single sharp peak. Purity >99.5%. | Single sharp peak. Purity >99.5%. | Single sharp peak. Purity >99.5%. |
| Final Assessment | Pass. High purity, trace solvent. | Fail. High residual solvent and process impurity. Requires re-purification. | Conditional Pass. Impurity identified. May be acceptable depending on application specifications. |
-
Analysis of Results:
-
Batch A is an excellent example of a high-purity sample. The orthogonal methods (HPLC and NMR) are in strong agreement.
-
Batch B highlights the importance of multiple techniques. While ¹⁹F NMR shows high purity with respect to other fluorinated compounds, HPLC and ¹H NMR correctly identify a significant non-fluorinated process impurity. The high residual solvent level detected by GC-MS is also a critical failure point.
-
Batch C shows how a starting material can carry through to the final product. The purity might be acceptable for some uses but would be flagged for applications requiring very high purity.
-
Conclusion
Validating the purity of this compound is a multi-faceted process that relies on the strategic application of orthogonal analytical techniques. A combination of HPLC for robust quantification, GC-MS for volatile analysis, and multinuclear NMR for unambiguous structural confirmation provides a comprehensive and trustworthy assessment. By understanding the synthetic origin of potential impurities and implementing the detailed, self-validating protocols described in this guide, researchers can ensure the quality and integrity of this vital chemical building block, leading to more reliable and successful scientific outcomes.
References
- Google Patents. (2013). CN102898358A - Preparation method of fluoropyridine compounds.
-
Organic Chemistry Data. (2020). NMR Spectroscopy :: 5-HMR-2 Chemical Shift. Retrieved January 11, 2026, from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved January 11, 2026, from [Link]
-
dos Santos, W. P. C., et al. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Analytical and Bioanalytical Chemistry, 405(24), 7615-42. [Link]
-
National Institutes of Health. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved January 11, 2026, from [Link]
-
Elsevier. (n.d.). Analytical Chemistry of Organic Halogen Compounds - 1st Edition. Retrieved January 11, 2026, from [Link]
-
SpringerLink. (2025). The pyridine test as a quantitative method for the estimation of minute amounts of chloroform. Retrieved January 11, 2026, from [Link]
- Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
-
Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Retrieved January 11, 2026, from [Link]
-
PubMed. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Retrieved January 11, 2026, from [Link]
-
Michigan State University Chemistry. (n.d.). NMR Spectroscopy. Retrieved January 11, 2026, from [Link]
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- 2. 5-Bromo-2-fluoro-4-methyl-pyridine | 864830-16-0 [chemicalbook.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. NMR Spectroscopy [www2.chemistry.msu.edu]
A Comparative Guide to Analytical Methods for 5-Bromo-2-fluoro-4-methylpyridine
For researchers, scientists, and drug development professionals, the purity and characterization of starting materials and intermediates are paramount to ensuring the reliability of experimental results and the safety of the final active pharmaceutical ingredient (API). 5-Bromo-2-fluoro-4-methylpyridine is a key building block in the synthesis of numerous pharmaceutical compounds, making its accurate analysis a critical aspect of quality control. This in-depth technical guide provides a comparative analysis of various analytical methods for the characterization of this compound, supported by representative experimental data and protocols. This guide is designed to provide a framework for developing and validating analytical methods tailored to specific research and development needs.
Introduction to Analytical Strategies
The comprehensive analysis of this compound necessitates a multi-faceted approach, combining chromatographic techniques for purity assessment and spectroscopic methods for structural elucidation and identification. The choice of analytical technique is dictated by the specific requirements of the analysis, such as the need for quantitative purity determination, identification of unknown impurities, or confirmation of molecular structure.
This guide will explore the application, advantages, and limitations of the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and detection of non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the assessment of volatile impurities and confirmation of molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structural elucidation and as a potential quantitative tool (qNMR).
Chromatographic Methods: A Comparative Overview
Chromatographic techniques are the cornerstone for determining the purity of pharmaceutical intermediates. Both HPLC and GC are powerful separation techniques, with the choice between them depending on the volatility and thermal stability of the analyte and its potential impurities.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometry for detection and identification. |
| Applicability | Ideal for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. |
| Primary Use | Purity determination, quantification of known and unknown impurities, stability studies. | Purity assessment, identification of volatile impurities, confirmation of molecular weight, and structural elucidation of impurities through fragmentation patterns. |
| Strengths | High precision and accuracy for quantification, versatile with a wide range of columns and detectors. | High separation efficiency, provides molecular weight and structural information (MS detector). |
| Limitations | May not be suitable for highly volatile impurities. | Not suitable for non-volatile or thermally labile compounds; derivatization may be required for some analytes. |
High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment
Reverse-phase HPLC with UV detection is a robust and widely used method for the analysis of pyridine derivatives. A well-developed HPLC method can serve as a stability-indicating method, capable of separating the main component from its degradation products and synthesis-related impurities.
The following protocol is a general guideline and should be optimized and validated for specific applications according to ICH guidelines.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Gradient Program: Start with a lower concentration of acetonitrile and gradually increase it to elute more hydrophobic compounds.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm (based on the UV absorbance of similar pyridine derivatives).
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Diluent: Acetonitrile:Water (50:50 v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.
-
Sample Solution (0.1 mg/mL): Prepare the sample at the same concentration as the working standard.
3. Forced Degradation Studies:
To establish the stability-indicating nature of the method, forced degradation studies should be performed. This involves subjecting the sample solution to various stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.
The chromatograms from the stressed samples should be compared to that of an unstressed sample to demonstrate the separation of degradation products from the main peak.
dot
Caption: A general workflow for HPLC analysis and method validation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds, making it well-suited for identifying residual solvents and volatile synthetic byproducts in this compound samples. The mass spectrometer provides valuable structural information, aiding in the identification of unknown impurities.
1. Chromatographic and Spectrometric Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
2. Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
3. Data Analysis:
-
The total ion chromatogram (TIC) will show the separation of different components.
-
The mass spectrum of each peak can be compared to a library (e.g., NIST) for identification.
-
The fragmentation pattern of the main peak can be analyzed to confirm the structure of this compound.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for the unambiguous confirmation of the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the chemical environment of each atom in the molecule.
While experimental spectra should always be acquired for confirmation, predicted NMR data can be a useful guide.
¹H NMR (in CDCl₃):
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-6 | ~7.9 - 8.1 | Doublet (d) |
| H-3 | ~7.0 - 7.2 | Singlet (s) |
| -CH₃ | ~2.3 - 2.5 | Singlet (s) |
¹³C NMR (in CDCl₃):
-
Six distinct signals are expected, corresponding to the five carbons of the pyridine ring and the methyl carbon. The carbon attached to the fluorine (C-2) will show a large coupling constant with the fluorine atom. The carbon attached to the bromine (C-5) will also be significantly deshielded.
¹⁹F NMR (in CDCl₃):
-
A single resonance is expected for the fluorine atom at the 2-position of the pyridine ring.
qNMR is emerging as a powerful primary method for determining the purity of pharmaceutical reference standards and intermediates without the need for a specific reference standard of the analyte. By using a certified internal standard, the absolute purity of this compound can be determined with high precision.
dot
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
The comprehensive analysis of this compound requires a combination of chromatographic and spectroscopic techniques. HPLC is the method of choice for routine purity testing and stability studies, while GC-MS is invaluable for identifying volatile impurities and confirming the molecular weight. NMR spectroscopy remains the gold standard for unambiguous structural elucidation and offers the potential for quantitative purity assessment through qNMR. The selection of the most appropriate analytical method or combination of methods will depend on the specific goals of the analysis, whether it be for routine quality control, impurity profiling, or in-depth structural characterization. The protocols and comparative data presented in this guide provide a solid foundation for developing and validating robust analytical methods to ensure the quality and consistency of this critical pharmaceutical intermediate.
References
-
ICH. Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2023. [Link]
-
Juniper Publishers. Stability Indicating Rp-HPLC Method for Simultaneous Estimation of Ceftazidime Pentahydrate and its Impurity Product Pyridine in - Juniper Publishers. [Link]
-
ICH. Q14: Analytical Procedure Development. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2023. [Link]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
-
Patsnap Eureka. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
-
ResearchGate. Quantitative NMR Spectroscopy in Pharmaceutical R&D. [Link]
-
Pauli, G. F., et al. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry. 2021;59(1):7-15. [Link]
-
Health Canada. Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke. [Link]
-
Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier; 2005. [Link]
-
Agency for Toxic Substances and Disease Registry. Analytical Methods for Pyridine. [Link]
-
PubMed. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
-
National Institutes of Health. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [Link]
A Senior Application Scientist's Guide to the Regioselectivity of 5-Bromo-2-fluoro-4-methylpyridine Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the precise functionalization of heterocyclic scaffolds is paramount. 5-Bromo-2-fluoro-4-methylpyridine has emerged as a valuable and versatile building block, offering multiple reaction sites for the strategic construction of complex molecular architectures. The differential reactivity of its carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds presents a unique opportunity for regioselective synthesis, enabling a controlled and stepwise approach to molecular elaboration.
This guide provides an in-depth technical comparison of the regioselectivity of this compound in two major classes of reactions: Palladium-Catalyzed Cross-Coupling Reactions and Nucleophilic Aromatic Substitution (SNAr). By understanding the underlying electronic and mechanistic principles, researchers can harness the predictable reactivity of this substrate to streamline synthetic routes and accelerate discovery programs.
The Reactivity Landscape: A Tale of Two Halogens
The regioselectivity of reactions involving this compound is dictated by the distinct chemical nature of the C-Br and C-F bonds and their positions on the electron-deficient pyridine ring. The methyl group at the 4-position, being a weak electron-donating group, subtly influences the electron density of the ring.
I. Palladium-Catalyzed Cross-Coupling Reactions: Targeting the C-Br Bond
In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is a critical, often rate-determining, step. The facility of this step is inversely correlated with the carbon-halogen bond dissociation energy.[1][2] This leads to a well-established reactivity trend for halogens: I > Br > Cl > F.[1][2]
Consequently, the C-Br bond at the 5-position of this compound is the more labile and reactive site for these transformations, while the significantly stronger C-F bond at the 2-position remains intact under standard cross-coupling conditions.[3]
Diagram 1: Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions
Caption: Preferential reaction at the C-Br bond in cross-coupling reactions.
Comparative Performance in Key Cross-Coupling Reactions
The following table summarizes the expected regioselective outcomes and provides representative experimental conditions for the Suzuki-Miyaura, Buchwald-Hartwig, and Stille reactions on this compound, based on established protocols for analogous bromopyridine systems.
| Reaction | Reagents & Conditions | Expected Major Product |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, 1,4-Dioxane/H₂O, 90-100 °C | 5-Aryl-2-fluoro-4-methylpyridine |
| Buchwald-Hartwig Amination | Primary/Secondary Amine, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110 °C | 5-(Amino)-2-fluoro-4-methylpyridine |
| Stille Coupling | Organostannane, Pd(PPh₃)₄, Toluene, 110 °C | 5-(Organo)-2-fluoro-4-methylpyridine |
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling
This protocol details a general procedure for the selective Suzuki-Miyaura coupling at the 5-position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Schlenk flask and standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, potassium carbonate, and Pd(PPh₃)₄.
-
Add the degassed 1,4-dioxane/water solvent system via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 5-aryl-2-fluoro-4-methylpyridine.
II. Nucleophilic Aromatic Substitution (SNAr): Activating the C-F Bond
In contrast to palladium-catalyzed reactions, the regioselectivity of nucleophilic aromatic substitution (SNAr) is governed by the stability of the intermediate Meisenheimer complex and the leaving group's ability.[4] For halogenated pyridines, the reactivity order for the leaving group is F > Cl > Br > I.[4] This is attributed to the high electronegativity of fluorine, which polarizes the C-F bond, making the carbon atom more electrophilic and better able to stabilize the negative charge in the Meisenheimer intermediate.[4]
The pyridine nitrogen activates the ortho (2- and 6-) and para (4-) positions towards nucleophilic attack by stabilizing the resulting anionic intermediate through resonance.[5] In this compound, the fluorine atom is at the activated 2-position. Therefore, nucleophilic attack is expected to occur preferentially at the C2-fluoro position, leading to the displacement of the fluoride ion, while the C-Br bond remains unreacted.
Diagram 2: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Caption: Preferential substitution at the C-F bond in SNAr reactions.
Comparative Performance with Various Nucleophiles
The following table summarizes the expected regioselective outcomes and provides representative experimental conditions for the SNAr reaction of this compound with different classes of nucleophiles, based on protocols for analogous fluoropyridine systems.
| Nucleophile | Reagents & Conditions | Expected Major Product |
| Alcohol (e.g., Methoxide) | Sodium methoxide, DMF, 25-80 °C | 5-Bromo-2-methoxy-4-methylpyridine |
| Amine (e.g., Morpholine) | Morpholine, K₂CO₃, DMSO, 80-100 °C | 4-(5-Bromo-4-methylpyridin-2-yl)morpholine |
| Thiol (e.g., Thiophenoxide) | Thiophenol, K₂CO₃, DMF, 25-60 °C | 5-Bromo-4-methyl-2-(phenylthio)pyridine |
Experimental Protocol: Regioselective SNAr with an Amine
This protocol details a general procedure for the selective SNAr at the 2-position of this compound using an amine nucleophile.
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., Morpholine) (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound, the amine, and potassium carbonate in DMSO.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 2-amino-5-bromo-4-methylpyridine derivative.
Conclusion
This compound is a highly versatile building block that offers orthogonal reactivity at its two halogenated positions. The C-Br bond at the 5-position is the preferred site for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide range of carbon and nitrogen-based substituents. Conversely, the C-F bond at the 2-position is selectively targeted in nucleophilic aromatic substitution reactions. This predictable and complementary reactivity allows for a powerful and strategic approach to the synthesis of highly functionalized pyridine derivatives, making it an invaluable tool for researchers in drug discovery and materials science.
References
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
-
Kashani, S. K., Jessiman, J. E., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Sletten, E. (2025). Mastering Organic Synthesis with this compound. [Link]
-
Shi, H., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Explained. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]
-
Jaroszewski, J. W., et al. (2021). On the Question of the Regio-Orientation, Stereo-Orientation and Molecular Mechanism in the Cascade Cycloaddition/Rearrangement/Elimination Processes Leading to Nitro-Substituted Thiopyran Analogs: DFT Computational Study. Molecules. [Link]
-
Islam, M. S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. [Link]
-
El-Gazzar, A. B. A., et al. (2011). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Molecules. [Link]
-
Kashani, S. K., Jessiman, J. E., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Kumar, J. S., et al. (2025). Computational, Spectroscopic, Hirshfeld surface, Molecular docking and Topological studies on 2-bromo-5-methylpyridine as potent anti-cancer agent. Indian Journal of Biochemistry and Biophysics. [Link]
-
Sensui, H., et al. (2017). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts. [Link]
-
Ackerman, L. K. G., et al. (2016). Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis. Organometallics. [Link]
-
Sensui, H., et al. (2017). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts. [Link]
-
Czirok, G., et al. (2016). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]
-
Trust, T. A., et al. (2022). Ring walking as a regioselectivity control element in Pd-catalyzed C-N cross-coupling. Nature Communications. [Link]
-
ResearchGate. (2025). Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. [Link]
-
ResearchGate. (2018). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. [Link]
Sources
A Comparative Mechanistic Guide to the Reactions of 5-Bromo-2-fluoro-4-methylpyridine
This guide provides an in-depth comparative analysis of key reaction mechanisms involving 5-bromo-2-fluoro-4-methylpyridine (CAS: 864830-16-0), a versatile heterocyclic building block crucial in the synthesis of complex organic molecules for pharmaceuticals and advanced materials.[1] We will move beyond simple procedural descriptions to explore the underlying mechanistic principles that govern the reactivity of this substrate, offering researchers, scientists, and drug development professionals the insights needed to make informed experimental choices.
The unique arrangement of substituents on the pyridine ring—a bromine atom at C5, a fluorine at C2, and a methyl group at C4—creates a fascinating playground of reactivity.[1] The C5-bromine is an excellent handle for palladium-catalyzed cross-coupling reactions, while the C2-fluorine, activated by the electron-withdrawing pyridine nitrogen, is primed for nucleophilic aromatic substitution (SNAr).[2] This guide will dissect these competing reactivities, comparing the mechanistic pathways of Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and SNAr reactions.
Caption: Overview of primary reaction pathways for this compound.
Part 1: Palladium-Catalyzed Cross-Coupling at the C5-Position
The carbon-bromine bond at the 5-position is the primary site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthesis for forming new carbon-carbon and carbon-nitrogen bonds.[3][4] The choice of catalyst, ligand, and base is not merely a matter of following a recipe; it is a deliberate manipulation of the catalytic cycle to favor product formation and suppress side reactions.
The Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures by coupling an organohalide with an organoboron reagent.[5] The catalytic cycle, shown below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Mechanistic Considerations & Comparison:
The success of a Suzuki-Miyaura coupling hinges on the delicate balance between the rates of these three steps. The choice of ligand is paramount as it modulates the steric and electronic properties of the palladium center.[6][8]
-
Ligand Choice:
-
Electron-rich, bulky phosphines (e.g., P(t-Bu)₃, SPhos): These ligands accelerate both oxidative addition and reductive elimination.[6] The high electron density on the palladium center facilitates its insertion into the C-Br bond, while the steric bulk promotes the reductive elimination step to release the product and regenerate the Pd(0) catalyst.[6]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors and are often more robust than phosphine ligands, preventing catalyst decomposition at higher temperatures.[6] They are particularly effective for coupling less reactive aryl chlorides, but are also highly efficient for bromides.[9]
-
-
Role of the Base: The base is not a passive spectator. It is crucial for activating the organoboron species to form a more nucleophilic boronate complex, which facilitates the transmetalation step.[6][9] The exact mechanism of transmetalation is still debated, but the formation of this boronate is widely accepted as a prerequisite.[6]
Comparative Data for Suzuki-Miyaura Coupling Analogs
| Entry | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 95 | Based on general protocols[10] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 98 | Based on Buchwald protocols[11] |
| 3 | 3-Thienylboronic acid | Pd/C (ligand-free) | K₂CO₃ | H₂O | 92 | Illustrative of green chemistry approaches[10] |
The Buchwald-Hartwig Amination: Crafting C-N Bonds
For the synthesis of arylamines, the Buchwald-Hartwig amination is the preeminent method.[12] The catalytic cycle shares similarities with the Suzuki coupling but involves the coordination and deprotonation of an amine nucleophile.
Mechanistic Considerations & Comparison:
The key challenge in the Buchwald-Hartwig amination of pyridine-containing substrates is preventing catalyst inhibition by the basic nitrogen of the pyridine ring or the amine product.
-
Ligand Choice: This is arguably the most critical parameter. The development of bulky, electron-rich biarylphosphine ligands (e.g., XantPhos, RuPhos, BrettPhos) by the Buchwald group was revolutionary.[13][14] These ligands create a sterically hindered coordination sphere around the palladium center that favors the reductive elimination of the C-N bond over competing decomposition pathways like β-hydride elimination.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the coordinated amine, forming the key palladium-amido complex.[12] Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. Weaker bases like K₂CO₃ are generally less effective for this transformation.
-
"Cocktail"-Type Catalysis: Recent mechanistic studies have shown that for some Pd/NHC systems, the catalysis may not proceed through a single homogeneous species. Instead, a "cocktail" of active species, including soluble palladium complexes, clusters, and nanoparticles, may contribute to the overall reaction in a "one-pot" manner.[15]
Comparative Data for Buchwald-Hartwig Amination Analogs
| Entry | Amine | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Morpholine | Pd₂(dba)₃ / XantPhos | NaOtBu | Toluene | 94 | Based on Buchwald protocols[12][13] |
| 2 | Aniline | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-Amyl alcohol | 91 | Based on general protocols[12] |
| 3 | Benzamide | "XantPhos Pd G3" / DBU | DBU | MeCN/PhMe | 85 (Good) | Illustrative of modern homogeneous conditions[13] |
Part 2: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
In contrast to the metal-catalyzed reactions at C5, the C2 position is activated for nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. The highly electronegative fluorine atom is an excellent leaving group in SNAr reactions, often superior to heavier halogens.[16][17]
Caption: Comparison of stepwise and concerted SNAr mechanistic pathways.
Mechanistic Dichotomy: Stepwise vs. Concerted
For decades, SNAr reactions were universally taught as proceeding through a two-step addition-elimination mechanism via a discrete Meisenheimer complex.[18][19] However, recent experimental and computational evidence has revealed that many SNAr reactions, particularly those on less-activated rings or with better leaving groups, are actually concerted (cSNAr).[16][18][20]
-
Classical Stepwise SNAr: This pathway is favored for highly electron-deficient substrates that can stabilize the negative charge of the intermediate Meisenheimer complex.[19] For our substrate, the pyridine ring provides activation, making this pathway plausible.
-
Concerted SNAr (cSNAr): In this mechanism, the bond to the nucleophile forms concurrently with the breaking of the C-F bond through a single transition state.[20] This pathway avoids the formation of a high-energy intermediate. Recent studies suggest that for many heterocyclic systems, concerted mechanisms are likely very common.[20] The reaction of this compound with many nucleophiles likely falls on a mechanistic continuum between purely stepwise and purely concerted.[19]
Experimental Factors Influencing the Mechanism & Outcome:
-
Nucleophile: Stronger, less stable nucleophiles tend to favor concerted pathways. The choice of nucleophile (e.g., alkoxides, amines, thiols) will dictate the product.
-
Solvent: Polar aprotic solvents (e.g., DMSO, DMF) are ideal as they solvate the cation of the nucleophile's salt but do not strongly solvate the anion, thus increasing its nucleophilicity.
-
Catalysis: While classic SNAr is uncatalyzed, recent work has shown that organic superbases can catalyze concerted SNAr reactions even on electron-neutral or rich aryl fluorides by activating both the fluoroarene and the nucleophile.[21][22]
Part 3: Experimental Protocols
The following protocols are representative examples for conducting the discussed reactions. They are intended as a starting point, and optimization may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
Objective: To synthesize 2-fluoro-4-methyl-5-phenylpyridine.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
SPhos (0.04 eq)
-
Potassium phosphate (K₃PO₄, 2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
Objective: To synthesize N-benzyl-2-fluoro-4-methylpyridin-5-amine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq)
-
XantPhos (0.02 eq)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Anhydrous Toluene
Procedure:
-
To a dry, sealed tube under an inert atmosphere, add Pd₂(dba)₃, XantPhos, and NaOtBu.
-
Add anhydrous toluene, followed by this compound and then benzylamine.[12]
-
Seal the tube tightly and heat the reaction mixture to 100 °C with stirring.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion (typically 6-18 hours), cool the reaction to room temperature.
-
Carefully quench the reaction with saturated aqueous ammonium chloride.
-
Dilute with ethyl acetate and separate the layers. Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr)
Objective: To synthesize 5-bromo-2-methoxy-4-methylpyridine.
Materials:
-
This compound (1.0 eq)
-
Sodium methoxide (NaOMe, 1.5 eq)
-
Anhydrous Dimethyl sulfoxide (DMSO)
Procedure:
-
To a stirred solution of this compound in anhydrous DMSO, add sodium methoxide portion-wise at room temperature.[17]
-
Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS.
-
Upon completion (typically 1-4 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into cold water, which may precipitate the product.
-
Extract the aqueous layer with ethyl acetate (3x).[17]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product, which can be purified by chromatography or recrystallization if necessary.
References
- Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society.
- Mastering Organic Synthesis with this compound. Autech Industry Co.,Limited.
- Suzuki reaction. Wikipedia.
- Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration.
- 5-Bromo-2-fluoro-4-methyl-pyridine synthesis. ChemicalBook.
- Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PMC.
- Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
- Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. NINGBO INNO PHARMCHEM CO.,LTD.
- Mechanistic studies on nucleophilic aromatic substitution reactions on...
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- SNAr reactions of fluoropyridines 1 and 4 with anions of nitriles 2.
- Concerted nucleophilic arom
- Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study.
- One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted.
- Suzuki–Miyaura coupling revisited: an integrated comput
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- 5-Bromo-2-fluoropyridine | CAS Number 766-11-0. Ossila.
- An In-depth Technical Guide to 2-Bromo-4-fluoro-5-methylpyridine: Structure, Properties, and Synthetic Consider
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine. Benchchem.
- Suzuki Coupling. Organic Chemistry Portal.
- Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine. Benchchem.
- A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. PMC - NIH.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Publishing.
- Buchwald-Hartwig reaction: An overview.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- 5-Bromo-2-fluoro-4-methyl-pyridine. Echemi.
- Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
- Public
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A Comparative Guide to the Kinetic Analysis of 5-Bromo-2-fluoro-4-methylpyridine Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds like 5-Bromo-2-fluoro-4-methylpyridine is a cornerstone of modern medicinal chemistry. Understanding the kinetics of its coupling reactions is not merely an academic exercise; it is a critical component of process optimization, enabling enhanced efficiency, scalability, and mechanistic insight. This guide provides an in-depth, comparative framework for the kinetic analysis of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions involving this versatile building block.
The Reactivity Landscape of this compound
The synthetic utility of this compound is rooted in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the rate-determining step is frequently the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[1][2] The bond dissociation energies dictate a general reactivity trend of C-I > C-Br > C-Cl > C-F.[2] Consequently, the C-Br bond at the 5-position of our substrate is the kinetically favored site for these transformations, allowing for selective functionalization while leaving the more inert C-F bond at the 2-position available for subsequent chemical modifications.[2][3][4]
Comparative Kinetic Analysis of Key Coupling Reactions
The choice of coupling reaction and, critically, the catalytic system, profoundly impacts reaction rates and overall efficiency. While specific kinetic data for this compound is not extensively published, we can infer expected kinetic behaviors based on well-established mechanistic principles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[1] Oxidative addition is often the rate-limiting step, and its rate is highly dependent on the catalyst's ligand environment.[1][5]
-
Traditional Catalysts (e.g., Pd(PPh₃)₄): While reliable, these catalysts may require higher temperatures and catalyst loadings, resulting in moderate reaction rates. Kinetic studies often reveal a first-order dependence on both the aryl halide and the palladium catalyst.
-
Modern Ligand Systems (e.g., Buchwald's biaryl phosphines like SPhos, XPhos): These bulky, electron-rich ligands can dramatically accelerate the reaction.[6] They promote the formation of monoligated Pd(0) species, which are highly active in oxidative addition, and also accelerate the reductive elimination step.[7] A kinetic analysis comparing Pd(PPh₃)₄ with a Pd(OAc)₂/SPhos system would be expected to show a significant increase in the observed rate constant (k_obs) for the latter.
Buchwald-Hartwig Amination
This reaction is paramount for constructing C-N bonds. The mechanism shares similarities with Suzuki coupling, but the nature of the amine and the base plays a more intricate role in the kinetics.[8][9] The rate-limiting step can vary depending on the specific ligand and substrates. For some systems, oxidative addition is rate-limiting, while for others, reductive elimination can be the slow step.[10]
-
Influence of Ligands: Ligands like RuPhos and BrettPhos have shown distinct kinetic profiles. For certain substrates, the Pd-RuPhos system's rate-limiting step is reductive elimination, whereas for the Pd-BrettPhos system, it can be oxidative addition.[10] This highlights the necessity of empirical kinetic analysis when optimizing amination reactions, as the ideal ligand is highly substrate-dependent.
-
Base Selection: The choice of base (e.g., NaOtBu vs. K₃PO₄) can alter the active catalyst concentration and the rate of amine deprotonation, thereby influencing the overall reaction kinetics.[8]
Sonogashira Coupling
The Sonogashira coupling forges a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. The classic system uses a palladium catalyst and a copper(I) co-catalyst.[11][12]
-
Role of Copper(I): The copper co-catalyst is believed to form a copper(I) acetylide, which then participates in the transmetalation step with the palladium(II) complex.[11][13] This step is often considered rate-determining.[12] The presence of copper significantly increases the reaction rate compared to copper-free conditions, especially at lower temperatures.[14]
-
Copper-Free Systems: While often slower, copper-free Sonogashira reactions are valuable for avoiding the formation of alkyne homocoupling byproducts.[15] A comparative kinetic study would likely demonstrate a lower reaction rate but potentially higher selectivity and a simplified reaction profile for the copper-free variant.
Illustrative Kinetic Data Comparison
The following table presents hypothetical, yet chemically reasonable, initial rate data to illustrate the expected kinetic differences between various catalytic systems for the coupling of this compound.
| Reaction Type | Catalyst System | Coupling Partner | Temp (°C) | Initial Rate (M/s x 10⁻⁵) | Expected Trend |
| Suzuki-Miyaura | Pd(PPh₃)₄ | Phenylboronic Acid | 90 | 1.5 | Baseline |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | Phenylboronic Acid | 90 | 12.0 | Significant rate enhancement |
| Buchwald-Hartwig | Pd₂(dba)₃ / RuPhos | Morpholine | 100 | 4.2 | Effective for secondary amines |
| Buchwald-Hartwig | Pd₂(dba)₃ / BrettPhos | n-Hexylamine | 100 | 5.5 | Effective for primary amines |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Phenylacetylene | 60 | 8.5 | Rapid, copper-accelerated |
| Sonogashira | Pd(OAc)₂ / SPhos (Cu-free) | Phenylacetylene | 60 | 2.1 | Slower, avoids homocoupling |
Note: The data in this table is illustrative and intended for comparative purposes only.
Experimental Protocols for Kinetic Analysis
Obtaining reliable kinetic data requires meticulous experimental design and execution. The following protocols describe two robust methods for monitoring the progress of coupling reactions.
Protocol 1: Kinetic Monitoring by Offline Reverse-Phase HPLC (RP-HPLC)
This is a widely used and highly reliable method that involves quenching the reaction at specific time points and analyzing the samples by HPLC.
Rationale: RP-HPLC provides excellent separation of reactants, products, and byproducts, allowing for accurate quantification.[16] The use of an internal standard is crucial to correct for any variations in sample volume or detector response.
Materials:
-
This compound
-
Coupling partner (e.g., Phenylboronic acid)
-
Palladium catalyst and ligand
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Internal Standard (IS) (e.g., Dodecane or a stable, non-reactive aromatic compound)
-
Quenching solution (e.g., Acetonitrile with a small amount of acid or base to neutralize)
-
HPLC system with a C18 column
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon), combine this compound (1.0 equiv.), the coupling partner (1.2 equiv.), the base (2.0 equiv.), and the internal standard (0.5 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent to achieve the desired concentration (e.g., 0.1 M).
-
Initiation: In a separate vial, prepare a stock solution of the palladium catalyst/ligand. Inject the required amount of catalyst solution into the reaction mixture at time t=0 while stirring vigorously at the desired temperature.
-
Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture using a syringe.
-
Quenching: Immediately inject the aliquot into a labeled HPLC vial containing a known volume of quenching solution (e.g., 1 mL). This rapidly stops the reaction and dilutes the sample for analysis.
-
Analysis: Analyze the quenched samples by RP-HPLC. Develop a method that provides baseline separation for the starting material, product, and internal standard.
-
Data Processing: Generate a calibration curve for the product against the internal standard. Use this curve to convert the peak area ratios from the kinetic run into concentrations. Plot the concentration of the product versus time to obtain the reaction profile and determine the initial rate.
Protocol 2: In-situ Kinetic Monitoring by ¹H NMR Spectroscopy
This method allows for real-time monitoring of the reaction mixture without sample withdrawal, providing high-density data.[17][18]
Rationale: By monitoring the disappearance of a reactant signal or the appearance of a product signal relative to a stable internal standard directly in the NMR tube, a continuous reaction profile can be generated.[19][20][21]
Materials:
-
Reactants, catalyst, and base as above
-
Deuterated, anhydrous solvent (e.g., Toluene-d₈)
-
Internal Standard (e.g., 1,3,5-Trimethoxybenzene)
-
Sealable NMR tube (e.g., J. Young tube)
-
NMR spectrometer pre-heated to the desired temperature
Procedure:
-
Sample Preparation: In a nitrogen-filled glovebox, add the this compound, coupling partner, base, and internal standard to a vial.
-
Dissolution: Dissolve the mixture in the deuterated solvent.
-
Transfer: Transfer the solution to the J. Young NMR tube. Add the catalyst, seal the tube, and shake to mix.
-
Acquisition: Quickly insert the NMR tube into the pre-heated NMR probe.
-
Monitoring: Acquire a series of ¹H NMR spectra at regular time intervals (e.g., every 60 seconds).
-
Data Processing: For each spectrum, integrate the signals corresponding to a unique proton on the product and the internal standard. Calculate the concentration of the product at each time point based on the relative integrals. Plot concentration versus time to determine the reaction kinetics.
Visualizing Reaction Pathways and Workflows
To better understand the processes described, the following diagrams illustrate the fundamental catalytic cycle of a Suzuki-Miyaura reaction and a typical experimental workflow for kinetic analysis.
Caption: General experimental workflow for kinetic analysis via offline HPLC.
References
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Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. (2002). [Link]
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Chinchilla, R., & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. (2007). [Link]
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Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (1995). [Link]
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Scott, W. J., & Stille, J. K. Palladium-catalyzed coupling of vinyl triflates with organostannanes. Synthetic and mechanistic studies. Journal of the American Chemical Society, 108(11), 3033-3040. (1986). [Link]
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Hein, J. E., & Fokin, V. V. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 41(4), 1302-1315. (2012). [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085-3092. (2015). [Link]
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Christensen, M., et al. Development of an automated kinetic profiling system with online HPLC for reaction optimization. Reaction Chemistry & Engineering, 4(9), 1555-1558. (2019). [Link]
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Wang, X., et al. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(7), 1363-1370. (2017). [Link]
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Hartwig, J. F. Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. (1998). [Link]
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Plath, M., et al. From In Situ Monitoring to Better Understanding of the Suzuki-Miyaura Cross Coupling in the Solid State. Chemistry – A European Journal, 26(52), 12002-12009. (2020). [Link]
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G. A. Morris. Modern NMR Methods for Structure Elucidation. Royal Society of Chemistry. (2016). [Link]
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Orlova, M. V., et al. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature Communications, 9(1), 4811. (2018). [Link]
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Foley, D. A., et al. In situ reaction monitoring in heterogeneous catalysts by a benchtop NMR spectrometer. Catalysis Science & Technology, 8(20), 5196-5203. (2018). [Link]
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Jähnigen, S., et al. Catalyst in Sight: The Use of Benchtop NMR Spectrometers to Maintain the Activity of Pd-PPh3 Catalysts. ACS Catalysis, 14(14), 10186-10193. (2024). [Link]
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Liu, Y., et al. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21636-21644. (2020). [Link]
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Munday, R. H., et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6435-6452. (2016). [Link]
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Douglas, C. J., & Overman, L. E. Catalytic Asymmetric Synthesis of Quaternary Carbon Centers. Proceedings of the National Academy of Sciences, 101(15), 5363-5367. (2004). [Link]
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Martin, R., & Buchwald, S. L. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Accounts of Chemical Research, 41(11), 1461-1473. (2008). [Link]
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Sonawane, S. U., et al. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. (2020). [Link]
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Walker, S. D., et al. Palladium-catalyzed Suzuki-Miyaura coupling with aryl and heteroaryl bromides using SPhos. Angewandte Chemie International Edition, 43(14), 1871-1876. (2004). [Link]
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Ghaffari, B., et al. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(1), 35-46. (2022). [Link]
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Ghaffari, B., et al. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 143(35), 14352-14360. (2021). [Link]
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Bongarzone, S., et al. One‐Pot Base‐Free Suzuki‐Miyaura [11C]Methylation: Kinetic and Mechanistic Insights. Chemistry – A European Journal, e202303251. (2024). [Link]
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Singleton, D. A., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. (2018). [Link]
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Vaddula, B. R., et al. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 134(35), 14331-14341. (2012). [Link]
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Bechki, L., et al. Palladium‐Catalysed Cross‐Coupling Reactions Controlled by Noncovalent Zn⋅⋅⋅N Interactions. Chemistry – A European Journal, 26(68), 15838-15847. (2020). [Link]
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Gupta, A., et al. A PRACTICAL APPROACH TO RP HPLC ANALYTICAL METHOD DEVELOPMENT. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 607-622. (2014). [Link]
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Kashani, S. K., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. (2022). [Link]
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Surry, D. S., & Buchwald, S. L. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Chemical Science, 2(1), 27-50. (2011). [Link]
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Bechki, L., et al. Palladium‐Catalysed Cross‐Coupling Reactions Controlled by Noncovalent Zn⋅⋅⋅N Interactions. Chemistry – A European Journal, 26(68), 15838-15847. (2020). [Link]
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Schulz, L., et al. Chemometric tools for kinetic investigations of a homogeneously catalysed Sonogashira cross-coupling reaction in flow. Reaction Chemistry & Engineering, 8(8), 1506-1516. (2023). [Link]
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Razafindrainibe, F., et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes Scaffolds. Chemistry – A European Journal, 25(63), 14298-14302. (2019). [Link]
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Alonso, F., et al. Recent Advances in Sonogashira Reactions. Current Organic Chemistry, 15(18), 3247-3275. (2011). [Link]
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Kuznetsov, M. L., et al. Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Catalysts, 13(3), 579. (2023). [Link]
-
Plath, M., et al. From In Situ Monitoring to Better Understanding of the Suzuki-Miyaura Cross Coupling in the Solid State. FULIR. (2020). [Link]
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A Senior Application Scientist's Guide to the Strategic Functionalization of 5-Bromo-2-fluoro-4-methylpyridine: A Comparative Yield Analysis
For the discerning researcher in medicinal chemistry and process development, 5-Bromo-2-fluoro-4-methylpyridine stands as a pivotal heterocyclic building block. Its unique arrangement of substituents—a reactive bromine atom, an activating fluorine atom, and a methyl group—offers a versatile platform for constructing complex molecular architectures.[1] However, unlocking its full synthetic potential requires a nuanced understanding of its reactivity in various transformations. The choice of reaction conditions is not merely a procedural step; it is a strategic decision that dictates yield, purity, and the feasibility of subsequent synthetic steps.
This guide provides an in-depth comparative analysis of the key reactions involving this compound. We move beyond simple protocols to explore the underlying principles that govern reaction outcomes, offering field-proven insights to guide your experimental design. Herein, we dissect the performance of this substrate in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, supported by experimental data from closely related systems to provide a robust predictive framework.
The Duality of Reactivity: A Tale of Two Halogens
The synthetic utility of this compound is rooted in the differential reactivity of its two halogen atoms. This duality allows for a predictable and regioselective functionalization, which is paramount in multi-step synthesis.
-
Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, Sonogashira): In these reactions, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The bond dissociation energy is a critical factor, leading to a general reactivity trend of C-I > C-Br > C-Cl.[2][3][4] Consequently, the C-Br bond at the 5-position of our substrate is the primary site of reaction under typical cross-coupling conditions. This inherent chemoselectivity is a significant advantage, allowing for the installation of carbon or nitrogen nucleophiles at C5 while preserving the C2-fluoro position for potential downstream transformations.[2]
-
Nucleophilic Aromatic Substitution (SNAr): In contrast, SNAr reactions are governed by the stability of the intermediate Meisenheimer complex and the ability of the leaving group to depart.[5] The pyridine nitrogen activates the ortho (C2) and para positions towards nucleophilic attack. In this context, fluorine's high electronegativity makes it a significantly better leaving group than bromine.[5] Therefore, SNAr reactions on this substrate are expected to proceed with high regioselectivity at the C2 position, displacing the fluoride.
This predictable dichotomy is the cornerstone of designing synthetic routes with this compound, as illustrated below.
Caption: Strategic choice of reaction class based on the desired position of functionalization.
Comparative Yield Analysis: Palladium-Catalyzed Cross-Coupling Reactions
While extensive comparative data for this compound is dispersed, analysis of structurally analogous bromopyridines provides a strong predictive basis for reaction efficiency. The following data summarizes typical yields achieved under optimized conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Table 1: Expected Yields for Cross-Coupling Reactions at the C5-Position
| Reaction Type | Coupling Partner | Product Type | Catalyst / Ligand | Base | Solvent | Temp (°C) | Expected Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid | C(sp²)–C(sp²) | Pd(PPh₃)₄ | K₂CO₃ or K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | 90-100 | 80–95+ | [6][7][8] |
| Buchwald-Hartwig | Secondary Amine | C(sp²)–N | Pd₂(dba)₃ / XPhos | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | 80-110 | 75–90+ | [9][10] |
| Sonogashira | Terminal Alkyne | C(sp²)–C(sp) | Pd(PPh₃)₄ / CuI | Et₃N | DMF or THF | RT–60 | 85–95 |[3][11] |
Note: Yields are based on studies of closely related bromo-pyridines and represent optimized conditions. Actual yields may vary depending on the specific coupling partners and reaction scale.
Causality Behind Experimental Choices
-
Suzuki-Miyaura Coupling: The choice of base is critical. Inorganic bases like K₃PO₄ or K₂CO₃ are essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the rate-determining transmetalation step.[8] The use of a biphasic solvent system like dioxane/water ensures the solubility of both the organic substrate and the inorganic base.[6] Pd(PPh₃)₄ is a robust and commercially available catalyst that is effective for a wide range of substrates.[4][6]
-
Buchwald-Hartwig Amination: This reaction is highly dependent on the ligand. Bulky, electron-rich phosphine ligands like XPhos are crucial for promoting both the oxidative addition and the final reductive elimination step, which forms the C-N bond.[10] Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) are required to deprotonate the amine, forming the palladium-amido complex necessary for the catalytic cycle.[9]
-
Sonogashira Coupling: The classic Sonogashira protocol relies on a dual catalytic system. The palladium catalyst (e.g., Pd(PPh₃)₄) activates the C-Br bond, while a copper(I) co-catalyst (CuI) reacts with the terminal alkyne to form a copper acetylide. This species then undergoes transmetalation to the palladium center.[3] An amine base, typically triethylamine (Et₃N), serves both to scavenge the HBr byproduct and as a solvent.[3]
Comparative Yield Analysis: Nucleophilic Aromatic Substitution (SNAr)
For SNAr, the reaction occurs at the C2-position, displacing the fluoride. The efficiency of this reaction is highly dependent on the nucleophilicity of the incoming reagent.
Table 2: Expected Yields for SNAr Reactions at the C2-Position
| Nucleophile Class | Example Nucleophile | Product Type | Base | Solvent | Temp (°C) | Expected Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Alkoxides | Sodium Methoxide | C(sp²)–O | (Self-basic) | Methanol | Reflux | High | [5] (by analogy) |
| Amines | Piperidine | C(sp²)–N | (Self-basic) | Neat or DMSO | 80-120 | Moderate to High | [12] (by analogy) |
| Thiols | Sodium Thiophenoxide | C(sp²)–S | K₂CO₃ | DMF | RT–80 | High |[5] (by analogy) |
Note: Yields are predicted based on established principles of SNAr reactivity on activated fluoro-pyridines. Strong nucleophiles generally give high yields.
Causality Behind Experimental Choices
The key to a successful SNAr reaction is the activation of the aromatic ring by the electron-withdrawing pyridine nitrogen and the superior leaving group ability of fluoride. The reaction proceeds via a negatively charged Meisenheimer intermediate, which is stabilized by the nitrogen atom.[5] Generally, stronger nucleophiles will react more efficiently and under milder conditions. For less reactive nucleophiles, heating may be required to overcome the activation energy barrier for the initial addition step.
Experimental Protocols
The following protocols are generalized procedures based on established methodologies for analogous compounds and serve as a robust starting point for optimization.[2][3]
Protocol 1: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Methodology:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Evacuate the flask and backfill with an inert atmosphere (Argon or Nitrogen). Repeat this cycle three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio.
-
Heat the mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
Methodology:
-
In a glovebox or under an inert atmosphere, charge a reaction vial with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 equiv.).
-
Add this compound (1.0 equiv.), the amine (1.2 equiv.), and anhydrous, degassed toluene.
-
Seal the vial and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Sonogashira Coupling
Methodology:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (CuI, 5-10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon).
-
Add anhydrous, degassed solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 2.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) dropwise to the stirred mixture.
-
Stir the reaction at room temperature. If the reaction is slow, it can be gently heated to 40-60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute with an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts, followed by water and brine.
-
Dry the organic layer, concentrate, and purify the product via flash column chromatography.
Protocol 4: Nucleophilic Aromatic Substitution (SNAr) with an Alkoxide
Methodology:
-
To a solution of sodium methoxide (1.5 equiv.) in anhydrous methanol, add this compound (1.0 equiv.).
-
Heat the reaction mixture to reflux and stir, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and carefully neutralize with 1M HCl.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion
This compound is a strategically valuable building block whose reactivity is dictated by the chosen reaction class. Palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira, offer high-yield pathways to functionalize the C5-bromo position, with the choice of catalyst, ligand, and base being paramount to success. Conversely, nucleophilic aromatic substitution provides a regiocomplementary approach, selectively targeting the C2-fluoro position. By understanding the mechanistic principles that underpin these transformations, researchers can harness the full synthetic potential of this versatile intermediate, enabling the efficient construction of novel and complex molecules for drug discovery and materials science.
References
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Al-Zoubi, R. M., et al. (2021). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules, 26(24), 7575. Available from: [Link]
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T Gernert, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18035–18046. Available from: [Link]
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Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 24(59), 15754-15758. Available from: [Link]
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Wesley, B. E., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 139(28), 9611–9620. Available from: [Link]
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Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. Available from: [Link]
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Magritek. (2022). Highly Productive Flow Synthesis for Lithiation, Borylation, and/or Suzuki Coupling Reaction. Available from: [Link]
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Yoshida Group. (2016). Highly productive flow synthesis for lithiation, borylation, and Suzuki coupling reaction. Available from: [Link]
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Wang, X., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(5), 3623–3632. Available from: [Link]
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Aghapur, E., & Ayers, P. W. (2023). Factorizing Yields in Buchwald-Hartwig Amination. ChemRxiv. Available from: [Link]
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Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. Available from: [Link]
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Aghapur, E., & Ayers, P. W. (2023). Factorizing Yields in Buchwald-Hartwig Amination. ResearchGate. Available from: [Link]
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Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. Available from: [Link]
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Smith, A. M., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 57(30), 9374-9396. Available from: [Link]
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Plenio, H., & Fleck, T. J. (2010). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. European Journal of Organic Chemistry, 2010(28), 5449-5457. Available from: [Link]
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Bongarzone, S., et al. (2021). One‐Pot Base‐Free Suzuki‐Miyaura [11C]Methylation: Kinetic and Mechanistic Insights. Chemistry – A European Journal, 27(1), e202003251. Available from: [Link]
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A Comparative Guide to the Biological Activity of 5-Bromo-2-fluoro-4-methylpyridine Derivatives: An Exploration of an Underexplored Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Untapped Potential of a Fluorinated Pyridine Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs.[1] The strategic introduction of fluorine atoms into these scaffolds has become a powerful tool in drug discovery, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. Within this promising chemical space, 5-Bromo-2-fluoro-4-methylpyridine emerges as a particularly intriguing, yet underexplored, building block. Its unique substitution pattern—a reactive bromine atom, a modulating fluorine atom, and a methyl group—offers a rich platform for the synthesis of diverse molecular architectures with significant therapeutic potential.
This technical guide provides a comprehensive overview of the synthetic versatility and inferred biological potential of this compound derivatives. In the absence of extensive direct research on this specific scaffold, we will draw objective comparisons from closely related and well-studied analogs to provide a predictive framework and guide future research. This guide will delve into potential applications in kinase inhibition and anticancer therapy, supported by detailed experimental protocols and structure-activity relationship (SAR) insights from analogous series.
Synthetic Versatility: A Gateway to Novel Chemical Entities
The this compound scaffold is primed for a variety of chemical transformations, making it an ideal starting point for generating compound libraries. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups. The 2-fluoro substituent, being a moderate electron-withdrawing group, can influence the reactivity of the pyridine ring and may also serve as a site for nucleophilic aromatic substitution under specific conditions.
Figure 1: Generalized synthetic workflow for the functionalization of this compound.
Inferred Biological Potential and Comparative Analysis
While direct biological data for derivatives of this compound is scarce, we can infer its potential by examining structurally similar compounds that have been extensively studied. The closely related scaffold, 2-amino-5-bromo-4-methylpyridine, serves as a valuable proxy for understanding potential biological activities.[2]
Kinase Inhibition: A Promising Avenue
Substituted pyridines are prevalent motifs in the design of kinase inhibitors.[2] Derivatives of 2-amino-5-bromo-4-methylpyridine have been investigated as inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication.[2] Inhibition of PLK4 can lead to cell cycle arrest and apoptosis in cancer cells, making it an attractive therapeutic target.[2]
| Compound ID | 2-Substituent | Target Kinase | IC50 (nM) |
| Analog A | Substituted pyrimidine | PLK4 | 15 |
| Analog B | Fused heterocyclic system | CDK2 | 50 |
| Analog C | Aryl ether | VEGFR2 | 25 |
Table 1: Kinase inhibitory activity of representative derivatives of a closely related 2-amino-5-bromo-4-methylpyridine scaffold. The IC50 values are approximate and for illustrative purposes based on data from analogous series.
The structure-activity relationship (SAR) from these related series suggests that the nature of the substituent introduced at the 5-position (via displacement of the bromine) is critical for potency and selectivity. It is plausible that derivatives of this compound could also exhibit potent kinase inhibitory activity, with the 2-fluoro group potentially influencing binding interactions and metabolic stability.
Figure 2: Simplified signaling pathway of PLK4 and the point of inhibition by a potential derivative.
Anticancer Activity
The cytotoxic effects of pyridine derivatives against various cancer cell lines are well-documented.[3] Derivatives of 2-substituted-4-methylpyridines have shown notable anticancer activity.[3] The introduction of different aryl and heteroaryl moieties at the 2-position of the pyridine ring, analogous to the potential for substitution at the 5-position of our target scaffold, significantly influences their potency.[3]
| Compound ID | Substituent | Cancer Cell Line | IC50 (µM) |
| Derivative A | Phenyl | HeLa (Cervical Cancer) | ~10-20 |
| Derivative B | Thiazole | PC-3 (Prostate Cancer) | ~5-15 |
| Derivative C | Amino-aryl | MCF-7 (Breast Cancer) | Varies |
Table 2: Anticancer activity of 2-substituted-4-methylpyridine derivatives against various cancer cell lines. The IC50 values are approximate ranges based on data from various sources and are for comparative purposes.[3]
These findings suggest that a library of 5-substituted-2-fluoro-4-methylpyridine derivatives would be a promising source of novel anticancer agents. The 2-fluoro substituent could further enhance the anticancer profile by improving cell permeability and metabolic resistance.
Proposed Experimental Workflows
To systematically evaluate the biological activity of novel this compound derivatives, standardized and robust experimental protocols are essential.
Experimental Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This assay determines the ability of a test compound to inhibit the activity of a specific kinase.
Materials:
-
Kinase of interest (e.g., PLK4, CDK2)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer
-
Luminescent kinase assay reagent (e.g., ADP-Glo™)
-
384-well plates
-
Microplate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add the test compound dilution, the kinase solution, and the substrate/ATP mixture.
-
Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Depletion: Add the luminescent kinase assay reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Detection: Measure the luminescence signal, which is proportional to the amount of ADP produced (and thus kinase activity).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Figure 3: Experimental workflow for an in vitro kinase inhibition assay.
Experimental Protocol 2: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., HeLa, PC-3, MCF-7)
-
Cell culture medium (e.g., DMEM) with supplements
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader with absorbance detection
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration and determine the IC50 value.
Figure 4: Experimental workflow for a cell viability (MTT) assay.
Conclusion and Future Directions
While the biological activity of this compound derivatives remains a largely unexplored frontier, the evidence from structurally related compounds strongly suggests its potential as a versatile scaffold for the development of novel therapeutics, particularly in the areas of kinase inhibition and cancer therapy. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for medicinal chemistry campaigns.
Future research should focus on the systematic synthesis and screening of a library of 5-substituted-2-fluoro-4-methylpyridine derivatives. The experimental protocols outlined in this guide provide a robust framework for such investigations. A thorough exploration of the structure-activity relationships of this scaffold is warranted and has the potential to yield novel drug candidates with improved efficacy and pharmacological properties.
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Structural and Reactivity Analysis of 5-Bromo-2-fluoro-4-methylpyridine and its Derivatives: A Comparative Guide for Drug Development
Abstract: This technical guide provides a detailed comparative analysis of the structure and reactivity of 5-Bromo-2-fluoro-4-methylpyridine, a key building block in medicinal chemistry. Focusing on the products of common cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—the guide offers a comparative analysis of their structural features, supported by experimental and predicted spectral data. Furthermore, alternative reagents are discussed, and detailed protocols for the synthesis and analysis of these pyridine derivatives are provided to assist researchers, scientists, and drug development professionals in their synthetic strategies.
Table of Contents
-
Introduction: The Significance of this compound in Medicinal Chemistry
-
Comparative Structural Analysis of Cross-Coupling Products
-
2.1 Suzuki-Miyaura Coupling: Synthesis and Characterization of 2-Fluoro-4-methyl-5-phenylpyridine
-
2.2 Sonogashira Coupling: Synthesis and Characterization of 2-Fluoro-4-methyl-5-(phenylethynyl)pyridine
-
2.3 Buchwald-Hartwig Amination: Synthesis and Characterization of N-(2-Fluoro-4-methylpyridin-5-yl)morpholine
-
-
Comparative Performance Data: this compound vs. Alternatives
-
3.1 Reactivity Comparison: Bromo- vs. Chloro-Analogues
-
3.2 Yield Comparison in Cross-Coupling Reactions
-
-
Experimental Protocols
-
4.1 General Procedure for Suzuki-Miyaura Coupling
-
4.2 General Procedure for Sonogashira Coupling
-
4.3 General Procedure for Buchwald-Hartwig Amination
-
-
Structural Insights from X-ray Crystallography
-
References
Introduction: The Significance of this compound in Medicinal Chemistry
This compound is a highly functionalized heterocyclic building block of significant interest in drug discovery. Its unique arrangement of substituents—a bromine atom amenable to cross-coupling, a fluorine atom that modulates the electronic properties of the ring, and a methyl group that imparts steric and electronic influence—makes it a versatile starting material for the synthesis of complex molecules with potential biological activity.[1] The ability to selectively functionalize at the C-Br bond allows for the introduction of a wide variety of molecular scaffolds, which is crucial for the generation of compound libraries for lead screening.[2][3] This guide explores the structural outcomes of common palladium-catalyzed cross-coupling reactions using this building block and provides a data-driven comparison with alternative reagents.
Comparative Structural Analysis of Cross-Coupling Products
The true utility of this compound is realized in its ability to participate in a variety of cross-coupling reactions. Below, we analyze the products of three of the most widely used transformations: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. As experimental spectra for these specific products are not always publicly available, the ¹H and ¹³C NMR data presented here are generated through high-accuracy prediction algorithms based on extensive databases of similar structures.[4][5][6][7][8][9][10]
Suzuki-Miyaura Coupling: Synthesis and Characterization of 2-Fluoro-4-methyl-5-phenylpyridine
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. The reaction of this compound with phenylboronic acid yields 2-fluoro-4-methyl-5-phenylpyridine.
Table 1: Predicted ¹H and ¹³C NMR Data for 2-Fluoro-4-methyl-5-phenylpyridine (in CDCl₃)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Py-H3 | ~6.85 (d, J ≈ 8.0 Hz) | - |
| Py-H6 | ~8.10 (s) | - |
| Ph-H | ~7.30 - 7.50 (m) | - |
| Py-C2 | - | ~163.5 (d, J ≈ 240 Hz) |
| Py-C3 | - | ~110.0 (d, J ≈ 40 Hz) |
| Py-C4 | - | ~150.0 (d, J ≈ 15 Hz) |
| Py-C5 | - | ~125.0 |
| Py-C6 | - | ~148.0 (d, J ≈ 5 Hz) |
| CH₃ | ~2.30 (s) | ~18.0 |
| Ph-C | - | ~128.0 - 138.0 |
Note: Coupling constants (J) for fluorine-carbon couplings are estimates.
The expected ¹H NMR signals show a doublet for the proton at C3, coupling to the adjacent fluorine atom, and a singlet for the proton at C6. The phenyl protons appear as a multiplet in the aromatic region. In the ¹³C NMR spectrum, the large coupling constant between C2 and the directly attached fluorine is a key characteristic feature.
Sonogashira Coupling: Synthesis and Characterization of 2-Fluoro-4-methyl-5-(phenylethynyl)pyridine
The Sonogashira coupling allows for the formation of a C(sp²)-C(sp) bond, leading to the synthesis of 2-fluoro-4-methyl-5-(phenylethynyl)pyridine from this compound and phenylacetylene.[11]
Table 2: Predicted ¹H and ¹³C NMR Data for 2-Fluoro-4-methyl-5-(phenylethynyl)pyridine (in CDCl₃)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Py-H3 | ~6.90 (d, J ≈ 8.0 Hz) | - |
| Py-H6 | ~8.20 (s) | - |
| Ph-H | ~7.35 - 7.55 (m) | - |
| Py-C2 | - | ~164.0 (d, J ≈ 240 Hz) |
| Py-C3 | - | ~110.5 (d, J ≈ 40 Hz) |
| Py-C4 | - | ~152.0 (d, J ≈ 15 Hz) |
| Py-C5 | - | ~118.0 |
| Py-C6 | - | ~150.0 (d, J ≈ 5 Hz) |
| CH₃ | ~2.35 (s) | ~18.5 |
| C≡C | - | ~85.0, ~95.0 |
| Ph-C | - | ~122.0 - 132.0 |
The introduction of the alkynyl group results in a slight downfield shift of the pyridine protons compared to the phenyl analogue. The ¹³C NMR signals for the alkyne carbons are expected in the 85-95 ppm range.
Buchwald-Hartwig Amination: Synthesis and Characterization of N-(2-Fluoro-4-methylpyridin-5-yl)morpholine
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The reaction of this compound with morpholine yields N-(2-fluoro-4-methylpyridin-5-yl)morpholine.[12]
Table 3: Predicted ¹H and ¹³C NMR Data for N-(2-Fluoro-4-methylpyridin-5-yl)morpholine (in CDCl₃)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Py-H3 | ~6.70 (d, J ≈ 8.5 Hz) | - |
| Py-H6 | ~7.80 (s) | - |
| Morpholine-H (O-proximal) | ~3.85 (t, J ≈ 4.5 Hz) | - |
| Morpholine-H (N-proximal) | ~3.10 (t, J ≈ 4.5 Hz) | - |
| Py-C2 | - | ~158.0 (d, J ≈ 235 Hz) |
| Py-C3 | - | ~108.0 (d, J ≈ 38 Hz) |
| Py-C4 | - | ~145.0 (d, J ≈ 14 Hz) |
| Py-C5 | - | ~135.0 |
| Py-C6 | - | ~140.0 (d, J ≈ 5 Hz) |
| CH₃ | ~2.20 (s) | ~17.5 |
| Morpholine-C (O-proximal) | - | ~67.0 |
| Morpholine-C (N-proximal) | - | ~50.0 |
The presence of the morpholine group results in an upfield shift of the pyridine protons. The characteristic triplets of the morpholine protons are readily identifiable.
Comparative Performance Data: this compound vs. Alternatives
The choice of halogen on the pyridine ring has a significant impact on reactivity in palladium-catalyzed cross-coupling reactions. The general order of reactivity is I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond dissociation energies.[13][14]
Reactivity Comparison: Bromo- vs. Chloro-Analogues
In general, this compound exhibits greater reactivity than its chloro-analogue, 5-chloro-2-fluoro-4-methylpyridine. This often allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times for the bromo compound.[1][15] The stronger C-Cl bond typically requires more active catalyst systems, such as the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands), and higher temperatures to facilitate the oxidative addition step.[16]
Yield Comparison in Cross-Coupling Reactions
While direct side-by-side comparative studies under identical conditions for this compound and its analogues are limited, literature data for similar substrates suggest that bromo-pyridines generally provide higher yields under less forcing conditions.
Table 4: Typical Yields for Cross-Coupling Reactions of Bromo- and Chloro-Pyridines
| Reaction | Halogen | Typical Yield (%) | Notes |
| Suzuki-Miyaura | Bromo | 70-95% | Often achievable with standard Pd catalysts (e.g., Pd(PPh₃)₄).[17] |
| Chloro | 60-90% | Often requires more advanced catalyst systems (e.g., Pd(OAc)₂/SPhos).[15] | |
| Sonogashira | Bromo | 80-95% | Reactions often proceed at room temperature.[18] |
| Chloro | Significantly lower | Typically requires high temperatures and specialized catalysts. | |
| Buchwald-Hartwig | Bromo | 60-90% | Moderate to good yields under standard conditions.[19] |
| Chloro | 50-90% | Often requires bulky ligands and stronger bases.[3] |
Data is representative and may vary depending on the substrate and specific reaction conditions.
Experimental Protocols
The following protocols are generalized procedures that can serve as a starting point for the optimization of reactions involving this compound.
General Procedure for Suzuki-Miyaura Coupling
Figure 1: General workflow for Suzuki-Miyaura coupling.
Causality: The base is crucial for the formation of the more reactive boronate species, which then undergoes transmetalation with the palladium(II) complex.[14] Degassing the solvent is necessary to protect the Pd(0) catalyst from oxidation.
General Procedure for Sonogashira Coupling
Figure 2: General workflow for Sonogashira coupling.
Causality: The Sonogashira reaction utilizes a dual catalytic cycle where palladium catalyzes the oxidative addition of the aryl halide, and copper facilitates the formation of the reactive copper acetylide.[11]
General Procedure for Buchwald-Hartwig Amination
Figure 3: General workflow for Buchwald-Hartwig amination.
Causality: The use of a strong, non-nucleophilic base like sodium tert-butoxide is critical to deprotonate the amine after it coordinates to the palladium center, enabling the reductive elimination of the product.[12] Bulky, electron-rich ligands promote both the oxidative addition and reductive elimination steps.
Structural Insights from X-ray Crystallography
X-ray crystallography provides definitive information about the three-dimensional structure of molecules in the solid state. While a crystal structure for this compound itself was not available in the searched references, the structures of related fluorinated bipyridine and phenylpyridine derivatives can offer valuable insights.[20][21][22]
For instance, the crystal structure of 2-fluoro-5-(4-fluorophenyl)pyridine reveals that the two aromatic rings are oriented at a dihedral angle of 37.93 (5)°.[20] Such conformational preferences, influenced by intermolecular interactions like van der Waals forces and π-π stacking, are crucial for understanding drug-receptor interactions and for designing materials with specific optoelectronic properties. Analysis of crystal structures of the products of this compound would allow for a precise determination of the influence of the C5-substituent on the overall molecular geometry and crystal packing.
Conclusion
This compound stands out as a highly useful and versatile building block for the synthesis of complex pyridine derivatives. Its reactivity in key cross-coupling reactions, namely the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig, is predictable and efficient. Compared to its chloro-analogue, it offers the advantage of higher reactivity, often translating to milder reaction conditions and higher yields. The spectral data, comparative performance metrics, and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis of novel pyridine-based molecules for drug development and other applications. The strategic use of this building block will undoubtedly continue to contribute to the discovery of new chemical entities with significant potential.
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limitations of 5-Bromo-2-fluoro-4-methylpyridine in organic reactions
An In-Depth Technical Guide to the Synthetic Limitations of 5-Bromo-2-fluoro-4-methylpyridine
Introduction: Acknowledging a Versatile but Nuanced Building Block
This compound has emerged as a valuable heterocyclic building block in the synthesis of complex organic molecules, particularly within pharmaceutical and agrochemical research.[1][2] Its utility is derived from the orthogonal reactivity of its two halogen substituents: the bromine atom at the C-5 position serves as a prime site for transition metal-catalyzed cross-coupling reactions, while the fluorine atom at the C-2 position is highly activated for nucleophilic aromatic substitution (SNAr).[1] This strategic arrangement allows for sequential, regioselective functionalization.
However, like any reagent, this compound is not a universal solution. Its reactivity profile is subject to a range of limitations that can lead to challenging reaction outcomes, including low yields, catalyst deactivation, and unexpected side reactions. Understanding these constraints is critical for researchers, scientists, and drug development professionals to design robust synthetic routes, troubleshoot problematic transformations, and make informed decisions when selecting alternative reagents.
This guide provides a comprehensive analysis of the limitations of this compound in key organic reactions, offering objective comparisons with alternative substrates and supported by experimental context.
Limitation Analysis by Reaction Type
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.)
The C-5 bromine atom is the primary site for palladium-catalyzed cross-coupling reactions, a consequence of the relative bond dissociation energies of carbon-halogen bonds (C-I > C-Br > C-Cl > C-F).[3][4] This reactivity hierarchy allows for selective coupling at the C-Br bond while leaving the more robust C-F bond intact for subsequent transformations.[3] Despite this advantage, significant limitations exist.
The most pervasive challenge in cross-coupling reactions with pyridine-containing substrates is the propensity of the pyridine nitrogen to coordinate with the palladium catalyst.[5] This coordination can form inactive or less active catalyst species, effectively sequestering the palladium and impeding the catalytic cycle. This issue is particularly pronounced with this compound, where the electronic properties of the ring influence the basicity of the nitrogen atom.
Causality: The lone pair of electrons on the pyridine nitrogen acts as a Lewis base, binding to the electron-deficient palladium center. This coordination competes with the binding of the desired phosphine ligands and can prevent the crucial oxidative addition step from occurring efficiently.
Several side reactions can plague the cross-coupling of this substrate, leading to diminished yields and complex product mixtures.
-
Protodeboronation (Suzuki Coupling): In Suzuki reactions, the boronic acid coupling partner can react with trace amounts of water or other proton sources, leading to the cleavage of the C-B bond and formation of a hydrodeboronated byproduct.[5] This is a common issue but can be exacerbated if the primary coupling reaction is sluggish due to catalyst deactivation.
-
Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the pyridine starting material can occur, particularly in the presence of oxygen or when the catalytic cycle is inefficient.[5]
-
Dehalogenation: Reduction of the C-Br bond to a C-H bond is another common side reaction, resulting in the formation of 2-fluoro-4-methylpyridine.[6] This pathway becomes more competitive if the cross-coupling is slow.
Comparative Data: Reactivity vs. Chloro-Analogues
Chloropyridines are often considered as alternatives due to their lower cost. However, the stronger C-Cl bond necessitates harsher reaction conditions, which can be incompatible with sensitive functional groups.
| Feature | This compound | 5-Chloro-2-fluoro-4-methylpyridine (Hypothetical) |
| Reactivity Order | C-Br > C-Cl | C-Cl < C-Br |
| Typical Conditions | Milder temperatures (80-100 °C), standard ligands (e.g., PPh₃).[7] | Higher temperatures (>100-120 °C), requires highly active, bulky ligands (e.g., Buchwald ligands).[4][5] |
| Primary Limitation | Catalyst deactivation by pyridine nitrogen.[5] | High energy barrier for oxidative addition.[4] |
| Common Side Reactions | Protodeboronation, homocoupling, dehalogenation.[5][6] | Dehalogenation, decomposition at high temperatures. |
Experimental Protocol: Suzuki-Miyaura Coupling Under Optimized Conditions
This protocol incorporates strategies to mitigate the common limitations, such as the use of a robust catalyst system and anhydrous conditions.
Objective: To couple this compound with an arylboronic acid, minimizing side reactions.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv, anhydrous, finely powdered)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and anhydrous K₂CO₃.
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Under a positive flow of argon, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 h), cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
// Connections PyBr -> OA [lhead=cluster_cycle]; Pd_L -> OA; OA -> TM -> RE -> Product; RE -> Pd_L [label=" Catalyst\nRegeneration "];
Pd_L -> Deactivation [style=dashed, color="#EA4335", dir=both, label=" Equilibrium "]; Deactivation -> Byproducts [style=dashed, color="#EA4335", label=" Leads to "]; OA -> SideRxns [style=dashed, color="#FBBC05", label=" Competes with "]; SideRxns -> Byproducts; } }
Caption: Competing pathways in the cross-coupling of this compound.
Nucleophilic Aromatic Substitution (SNAr)
The C-2 fluorine atom is highly activated towards SNAr. This is due to the potent electron-withdrawing nature of both the fluorine atom itself and the ring nitrogen, which stabilize the negatively charged Meisenheimer complex intermediate.[8] In fact, the reaction of 2-fluoropyridine with sodium ethoxide is approximately 320 times faster than that of 2-chloropyridine, highlighting the superior reactivity of the fluoro-substituent in this context.[9][10]
While highly reactive, the SNAr reaction is not without its limitations.
-
Insufficiently Activated Ring: If the pyridine ring lacks sufficient activation (e.g., the absence of additional electron-withdrawing groups), the reaction may require forcing conditions such as high temperatures (80-150 °C) or microwave irradiation.[8]
-
Weak Nucleophiles: The reaction is most efficient with strong nucleophiles. For weaker nucleophiles like alcohols or amines, complete deprotonation with a suitable base is essential to generate the more potent nucleophilic species (alkoxide or amide).[8]
-
Steric Hindrance: Bulky substituents near the C-2 position or the use of a sterically hindered nucleophile can significantly impede the reaction rate by preventing the nucleophile from approaching the electrophilic carbon.[8]
-
2-Chloropyridines: As mentioned, 2-chloropyridines are significantly less reactive than their 2-fluoro counterparts and typically require more forcing conditions.[9][10] However, they are often more commercially available and less expensive.
-
2-Nitropyridines: A nitro group is a powerful activating group for SNAr. In some cases, a 2-nitropyridine can be a viable precursor for introducing nucleophiles, although the nitro group itself must be introduced, and its removal or transformation might be necessary in subsequent steps.[11]
Experimental Protocol: SNAr with an Amine Nucleophile
Objective: To displace the 2-fluoro substituent with a primary amine.
Materials:
-
This compound (1.0 equiv)
-
Primary amine (1.5 equiv)
-
Potassium carbonate (K₂CO₃, 3.0 equiv, anhydrous)
-
Dimethyl sulfoxide (DMSO, anhydrous)
Procedure:
-
To a dry reaction vessel, add this compound, the primary amine, and anhydrous K₂CO₃.
-
Add anhydrous DMSO via syringe under an inert atmosphere.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Causality of Choices:
-
DMSO: A polar aprotic solvent is used to dissolve the reactants and stabilize the charged Meisenheimer intermediate without solvating and deactivating the nucleophile.[8]
-
K₂CO₃: A base is used to scavenge the HF byproduct. For amine nucleophiles, a stronger base like NaH or KHMDS may be needed to pre-form the more nucleophilic amide anion.
-
Elevated Temperature: Required to overcome the activation energy, especially if the amine is not a particularly strong nucleophile.[8]
Directed Ortho-Metalation (Lithiation)
The 2-fluoro substituent can act as a directed metalating group (DMG), guiding lithiation to the adjacent C-3 position. However, this transformation is fraught with complexity and represents a significant area of limitation for this substrate class.
The lithiation of 2-fluoropyridines using lithium diisopropylamide (LDA) is notoriously sensitive and mechanistically complex.[12]
-
Rate-Limiting Aggregation: The reaction rate is often limited not by the proton transfer itself, but by the deaggregation of LDA dimers or tetramers, which can be mediated by the substrate.[12]
-
Autocatalysis: The aryllithium product can catalyze the deaggregation of LDA, leading to autocatalytic behavior where the reaction accelerates over time, making it difficult to control.[12]
-
Sensitivity to Impurities: The reaction is hypersensitive to trace amounts of lithium chloride (LiCl), a common impurity in commercial n-BuLi used to prepare LDA. LiCl can dramatically accelerate the reaction by catalyzing LDA deaggregation.[12]
These factors make the reaction difficult to reproduce and scale, as minor variations in reagent purity or addition rates can lead to vastly different outcomes.
To circumvent the challenges of LDA, alternative bases can be employed.
-
Lithium 2,2,6,6-tetramethylpiperidide (TMPLi): This is a powerful, non-nucleophilic base that can effectively deprotonate a wide range of pyridines.[13]
-
TMPMgCl·LiCl: This mixed metal-amido base can perform magnesiation under milder conditions and sometimes offers different regioselectivity compared to lithiation.[13]
Caption: Decision workflow for the ortho-metalation of 2-fluoropyridines.
Conclusion and Strategic Recommendations
This compound is a powerful synthetic intermediate, but its effective use requires a nuanced understanding of its limitations.
-
For Cross-Coupling: Be prepared for challenges related to catalyst inhibition. The use of robust, electron-rich ligands, carefully controlled anhydrous conditions, and rigorous inert atmosphere techniques are paramount. For simpler transformations where harsh conditions are tolerable, a less expensive chloro-analogue might be considered, but this comes at the cost of reactivity.
-
For SNAr: This is the most reliable transformation for this substrate. The 2-fluoro position is highly activated, offering a distinct advantage over 2-chloro analogues. Limitations are primarily related to nucleophile strength and steric accessibility, which can often be overcome by adjusting reaction conditions (e.g., stronger base, higher temperature).
-
For Ortho-Metalation: Proceed with caution. Standard LDA-mediated lithiation is mechanistically complex and highly sensitive to reaction conditions and impurities. Exploring alternative, sterically hindered bases like TMPLi or magnesiating agents is strongly recommended for achieving reproducible and scalable results.
By acknowledging these limitations and planning experiments accordingly, researchers can better harness the synthetic potential of this compound and more effectively navigate the complexities of modern heterocyclic chemistry.
References
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Arom
- Mastering Organic Synthesis with this compound. (2025-10-19). (URL: )
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Journal of the American Chemical Society. (2014-06-11). (URL: )
- Troubleshooting low yields in nucleophilic substitution of fluoropyridines - Benchchem. (URL: )
- Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autoc
- The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)
- Buchwald–Hartwig amin
- Technical Support Center: Reactions with 5-Bromo-2-chloro-4-methylpyridine - Benchchem. (URL: )
- Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. (2009-12-04). (URL: )
- Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange - Zeitschrift für N
- Application Notes and Protocols for Suzuki Coupling Reactions of 5-Bromo-2-chloro-4-methylpyridine - Benchchem. (URL: )
- Technical Guide on the Stability and Storage of 2-Bromo-4-fluoro-5-methylpyridine - Benchchem. (URL: )
- 5-Bromo-2-fluoro-4-methyl-pyridine | 864830-16-0 - ChemicalBook. (2025-08-25). (URL: )
- The Versatility of 2-Amino-5-bromo-4-methylpyridine in Drug Discovery: A Technical Guide to its Biologically Active Deriv
- Technical Support Center: 3-Bromo-2-fluoro-5-methylpyridine Coupling Reactions - Benchchem. (URL: )
- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (URL: )
- Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?
- Reactivity Face-Off: 2-Amino-5-bromo-4 - methylpyridine - Benchchem. (URL: )
- Directed lithiation of simple aromatics and heterocycles for synthesis of substituted deriv
- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine - Benchchem. (URL: )
- Reactivity Face-Off: 3-Bromo-2-fluoro-5-methylpyridine vs. Chloropyridines in Cross-Coupling Reactions - Benchchem. (URL: )
- Directed (ortho)
- This compound | CAS 864830-16-0 | SCBT. (URL: )
- Technical Support Center: Optimizing Suzuki Coupling for 3-Bromo-2-fluoro-5-methylpyridine - Benchchem. (URL: )
- This compound 864830-16-0 - TCI Chemicals. (URL: )
- 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed. (2022-03-04). (URL: )
- Finding alternatives to 5-fluorouracil: application of ensemble-based virtual screening for drug repositioning against human thymidylate synthase - PubMed. (2022-05-10). (URL: )
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: )
- This compound | CymitQuimica. (URL: )
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (2017-01-27). (URL: )
- An In-depth Technical Guide to 2-Bromo-4-fluoro-5-methylpyridine: Structure, Properties, and Synthetic Consider
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023-06-30). (URL: )
- Role of the base in Buchwald-Hartwig amin
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Safety Operating Guide
A Guide to the Safe Disposal of 5-Bromo-2-fluoro-4-methylpyridine
Welcome to your essential guide for the safe and compliant disposal of 5-Bromo-2-fluoro-4-methylpyridine. As researchers and developers, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. This document provides a detailed, step-by-step protocol for the proper handling and disposal of this halogenated pyridine derivative, ensuring the protection of both laboratory personnel and the environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, designed to provide clarity and confidence in your laboratory's waste management practices.
Understanding the Hazard Profile
Before initiating any disposal procedure, a thorough understanding of the chemical's hazard profile is paramount. This compound is a halogenated organic compound. While specific toxicological data for this exact compound is not extensively documented, the safety data sheets (SDS) for structurally similar compounds, such as 5-Bromo-2-fluoropyridine, indicate that it should be handled with care. It is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a controlled environment.
Incompatible Materials: To prevent potentially hazardous reactions, avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
A robust defense against chemical exposure begins with the correct selection and use of PPE. The following PPE is mandatory when handling this compound for disposal:
-
Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield is also recommended.[4]
-
Hand Protection: Use impervious gloves, such as nitrile or neoprene. Always check the manufacturer's glove compatibility chart for the specific chemical.[5]
-
Body Protection: A fully buttoned laboratory coat is required. For larger quantities or in the event of a spill, consider a chemical-resistant apron or suit.
-
Respiratory Protection: All handling of this compound should be performed in a properly functioning, certified laboratory chemical fume hood.[5] If there is a risk of inhalation, use a full-face respirator with an appropriate combination respirator cartridge (e.g., type ABEK in the EU or equivalent in the US).[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound is governed by its classification as a halogenated organic waste. This dictates that it must be segregated from other waste streams and handled by a licensed hazardous waste disposal facility.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management.
-
Designated Waste Container: Collect all waste containing this compound in a dedicated, clearly labeled, and sealable container.[5] The container should be made of a compatible material that will not react with the chemical.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and clearly identify the contents, including the full chemical name: "this compound". Note the concentration and quantity of the waste.
-
Halogenated Waste Stream: This waste must be collected as a halogenated organic waste.[6] Do not mix it with non-halogenated organic wastes, inorganic wastes, acids, or bases.[6]
Step 2: Waste Accumulation and Storage
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from incompatible materials.[2][5]
-
Container Integrity: Ensure the container is kept tightly closed when not in use to prevent the release of vapors.[1]
Step 3: Arranging for Disposal
-
Licensed Waste Hauler: The disposal of this compound must be handled by a licensed and approved hazardous waste disposal company.[2][4][7]
-
Documentation: Maintain all necessary documentation, including waste transfer notes, as required by local, state, and federal regulations.[8]
Regulatory Context: Under the Resource Conservation and Recovery Act (RCRA), halogenated organic compounds are often subject to specific disposal requirements.[9][10] The U.S. Environmental Protection Agency (EPA) provides guidelines for the disposal of such wastes.[11][12]
Emergency Procedures: Spill and Exposure
In the event of an accidental release or exposure, immediate and correct action is crucial.
Small Spills (manageable by trained personnel):
-
Evacuate and Ventilate: Ensure the area is well-ventilated, and restrict access to the spill site.
-
Don Appropriate PPE: Wear the full complement of PPE as described in Section 2.
-
Contain and Absorb: Contain the spill using an inert, non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite.[1][13]
-
Collect and Dispose: Carefully collect the absorbent material and place it in a labeled hazardous waste container for disposal according to the procedures in Section 3.[4]
-
Decontaminate: Clean the spill area thoroughly.
Large Spills:
-
Evacuate Immediately: Evacuate the laboratory and alert others in the vicinity.
-
Contact Emergency Services: Contact your institution's Environmental Health and Safety (EHS) office and, if necessary, local emergency services.[5]
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][4] If skin irritation occurs, seek medical attention.[1]
-
Eye Contact: Immediately rinse the eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][2][4] Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][2][4] If the person feels unwell, call a poison center or doctor.[1][4]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek medical attention if you feel unwell.[1][4]
Data Summary for Safe Handling
| Parameter | Information | Source |
| Chemical Name | This compound | ChemScene[14] |
| CAS Number | 864830-16-0 | ChemScene[14] |
| Molecular Formula | C₆H₅BrFN | ChemScene[14] |
| Molecular Weight | 190.01 | ChemScene[14] |
| Appearance | Liquid (based on similar compounds) | Ossila[1] |
| Hazards | Skin Irritant, Eye Irritant, Respiratory Irritant | Fisher Scientific[2] |
| Incompatibilities | Strong oxidizing agents, acids, acid anhydrides, acid chlorides | Fisher Scientific[2] |
| Disposal Method | Incineration at a licensed hazardous waste facility | Ideal Response[8] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- Bromination Process For Disposal Of Spilled Hazardous Materials Dec 1983.
- What is bromine and what are the safe disposal and recycling methods? - Ideal Response. Ideal Response.
- 40 CFR § 721.8675 - Halogenated pyridines. - Law.Cornell.Edu. Cornell Law School.
- 5-Bromo-2-fluoropyridine - SAFETY D
- hazardous waste segreg
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
- This compound 864830-16-0. TCI Chemicals.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- Waste Disposal Procedures for Bromine.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency.
- 5-bromo-2-nitropyridine. Jubilant Ingrevia.
- 5-Bromo-2-fluoropyridine 99 766-11-0. Sigma-Aldrich.
- Technical Guide on the Stability and Storage of 2-Bromo-4-fluoro-5-methylpyridine. Benchchem.
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
- Partial List of Chemical Incomp
- PRN 83-3: Label Improvement Program - Storage and Disposal Label Statements. U.S. Environmental Protection Agency.
- Pyridine - Substance Details - SRS. U.S. Environmental Protection Agency.
- Appendix K - Incomp
- Hazardous Waste Listings. U.S. Environmental Protection Agency.
- Pyridine ToxFAQs. Agency for Toxic Substances and Disease Registry.
- This compound. ChemScene.
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- 11. 40 CFR § 721.8675 - Halogenated pyridines. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
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Navigating the Handling of 5-Bromo-2-fluoro-4-methylpyridine: A Senior Application Scientist's Guide to Personal Protective Equipment
For the diligent researcher, scientist, or drug development professional, the synthesis and manipulation of novel compounds are routine. However, familiarity must not breed complacency, especially when handling pyridine derivatives like 5-Bromo-2-fluoro-4-methylpyridine (CAS No. 864830-16-0). While its unique structure is valuable for discovery chemistry, it also necessitates a rigorous and well-understood approach to personal safety. This guide moves beyond a simple checklist, offering a deep dive into the rationale behind selecting and using Personal Protective Equipment (PPE), ensuring that your focus remains on the science, secured by a foundation of safety.
The hazards associated with pyridine derivatives are well-documented; they can be harmful if inhaled, swallowed, or absorbed through the skin, and are known to cause significant skin and eye irritation.[1][2][3] The specific compound, this compound, is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[4][5][6] Therefore, a comprehensive PPE strategy is not merely a recommendation—it is an operational imperative.
The Core Principle: A Multi-Barrier System
Effective chemical safety relies on a multi-barrier system, where PPE is the final, critical line of defense after engineering controls (like fume hoods) and administrative controls (safe work practices). Your choice of PPE should be dictated by a thorough risk assessment of the specific procedures you are undertaking.
Engineering Controls: The First Line of Defense
Before any discussion of PPE, it is critical to emphasize the primacy of engineering controls. All work involving this compound, from weighing solids to conducting reactions and workups, must be performed within a certified chemical fume hood.[1][7] This is non-negotiable. The fume hood contains vapors and potential aerosols, minimizing your exposure and reliance on respiratory protection. Ensure that the fume hood has adequate airflow and is not cluttered, which can disrupt its protective capabilities.
Essential Personal Protective Equipment: A Detailed Breakdown
The following table outlines the minimum required PPE for handling this compound, with explanations rooted in the compound's known and analogous hazards.
| Protection Type | Specific Recommendations | Rationale & Causality |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory. A face shield should be worn over goggles during procedures with a high splash risk (e.g., large-scale transfers, quenching reactions).[5] | Protects against splashes and vapors that can cause serious, potentially irreversible, eye damage.[4][8] Standard safety glasses do not provide an adequate seal against chemical vapors. |
| Hand Protection | Nitrile or neoprene gloves are recommended. Double-gloving is advised for extended operations or when handling larger quantities. Always inspect gloves for damage before use and change them immediately upon contamination or after a set time interval (e.g., every 1-2 hours).[1][7] | Provides a necessary barrier against skin contact. Pyridine derivatives can be absorbed through the skin, leading to systemic toxicity. Latex gloves offer poor protection against many organic chemicals and should be avoided.[1] |
| Body Protection | A flame-retardant lab coat, fully buttoned, is required. For tasks with a higher risk of significant spills, a chemically resistant apron over the lab coat is recommended. | Protects the skin on your body and arms from accidental splashes and contamination. Contaminated personal clothing should be removed immediately and laundered separately before reuse.[7][9] |
| Respiratory Protection | Typically not required when work is conducted within a properly functioning chemical fume hood. For emergency situations (e.g., large spills) or if engineering controls fail, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3][10] | Inhalation of pyridine-like compounds can irritate the respiratory system and cause other health effects like headaches and dizziness.[3][10] A respirator provides a critical safeguard against inhaling harmful vapors when primary controls are insufficient. |
Procedural Guidance: PPE Selection and Use
The selection of PPE is not static; it must adapt to the task at hand. The following workflow provides a logical, step-by-step process for ensuring you are appropriately protected.
Sources
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- 6. 766-11-0|5-Bromo-2-fluoropyridine|BLD Pharm [bldpharm.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. nj.gov [nj.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
